4-Ethyl-2,2-dimethylheptane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62016-46-0 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
4-ethyl-2,2-dimethylheptane |
InChI |
InChI=1S/C11H24/c1-6-8-10(7-2)9-11(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
BJOUMNMMNSZESV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
4-Ethyl-2,2-dimethylheptane chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,2-dimethylheptane
Abstract
As a highly branched aliphatic hydrocarbon, this compound (C₁₁H₂₄) serves as a noteworthy subject for detailed physicochemical and spectroscopic analysis. This guide provides a comprehensive examination of its molecular structure, core chemical properties, predicted spectroscopic behavior, and typical reactivity. It is intended for researchers and professionals in organic chemistry and drug development who require a foundational understanding of non-polar, saturated systems. This document elucidates the causal relationships between the molecule's specific structural features—such as its quaternary carbon and chiral center—and its observable properties, offering field-proven insights into its synthesis, analysis, and handling.
Molecular Structure and Physicochemical Identity
This compound is a saturated alkane, an isomer of undecane. Its structure is characterized by a seven-carbon heptane backbone, substituted with two methyl groups at position 2 and an ethyl group at position 4. This arrangement results in a sterically hindered and chemically stable molecule.
A key structural feature is the presence of a chiral center at the C4 carbon, meaning this compound can exist as two distinct enantiomers: (R)-4-ethyl-2,2-dimethylheptane and (S)-4-ethyl-2,2-dimethylheptane.[1] This chirality is crucial in fields like asymmetric synthesis and stereoselective reactions, although the compound is often handled as a racemic mixture. The molecule also contains a quaternary carbon at the C2 position, which significantly influences its thermal stability and fragmentation patterns in mass spectrometry.
Core Identifiers
Precise identification is critical for regulatory compliance and scientific communication. The primary identifiers for this compound are consolidated below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 62016-46-0 | [2][3] |
| Molecular Formula | C₁₁H₂₄ | [2][3][4] |
| Molecular Weight | 156.31 g/mol | [1][2][3] |
| Canonical SMILES | CCCC(CC)CC(C)(C)C | [3] |
| InChIKey | BJOUMNMMNSZESV-UHFFFAOYSA-N | [2][3] |
Physical Properties
The physical properties of this compound are dictated by its branched, non-polar structure. The branching reduces the surface area available for intermolecular van der Waals forces compared to its linear isomer, n-undecane, resulting in a lower boiling point.
| Property | Value | Source(s) |
| Boiling Point | 168-168.4 °C | [4][5] |
| Melting Point | -57.06 °C (Estimated) | [5] |
| Density | 0.7396 g/cm³ | [5] |
| Refractive Index | 1.4154 | [5] |
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, its spectroscopic profile can be accurately predicted based on established principles of NMR and mass spectrometry for alkanes.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex due to the molecule's asymmetry. Protons on adjacent carbons will exhibit splitting. The nine protons of the C2-gem-dimethyl groups and the C1 methyl group will appear as a singlet in the highly shielded upfield region (approx. 0.8-0.9 ppm). The methylene and methine protons will produce overlapping multiplets in the 1.2-1.4 ppm range. The ethyl group's methyl protons will appear as a triplet, while its methylene protons will be a quartet.
-
¹³C NMR Spectroscopy : Due to the molecule's 11 carbon atoms being in chemically non-equivalent environments, the proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals. The quaternary C2 carbon would appear as a weak signal around 30-35 ppm. The methyl carbons would be found furthest upfield (10-30 ppm), followed by the methylene carbons (20-40 ppm), and the chiral methine carbon (C4) would be further downfield.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of alkanes typically results in extensive fragmentation, often making the molecular ion peak (M⁺) weak or absent. The fragmentation is driven by the formation of the most stable carbocations.
For this compound, the molecular ion peak would be at m/z = 156. The most significant fragmentation pathway involves the loss of a bulky alkyl group to form a stable tertiary or secondary carbocation. The cleavage adjacent to the quaternary C2 carbon is highly favored, leading to the loss of a tert-butyl group (•C(CH₃)₃, 57 Da), resulting in a prominent peak at m/z = 99. Another likely fragmentation is the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the C4 position, yielding a peak at m/z = 127.
Caption: Predicted EI-MS fragmentation of this compound.
Chemical Reactivity and Stability
As a saturated alkane, this compound is generally unreactive. Its C-C and C-H bonds are strong and non-polar, making it resistant to acids, bases, and most mild oxidizing and reducing agents. Its reactivity is primarily confined to high-energy processes such as combustion and free-radical halogenation.[7]
Combustion
In the presence of sufficient oxygen, it undergoes complete combustion to produce carbon dioxide and water, a highly exothermic reaction that is fundamental to its application in fuels. C₁₁H₂₄ + 17 O₂ → 11 CO₂ + 12 H₂O + Heat
Free-Radical Halogenation
In the presence of UV light or high temperatures, alkanes react with halogens (e.g., Cl₂, Br₂) via a free-radical chain mechanism.[7] The reaction proceeds through initiation, propagation, and termination steps. Halogenation of this compound would yield a mixture of monochlorinated isomers, with the substitution selectivity favoring the tertiary hydrogen at the C4 position due to the greater stability of the resulting tertiary radical intermediate.
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An In-Depth Technical Guide to 4-Ethyl-2,2-dimethylheptane
Abstract: This technical guide provides a comprehensive overview of 4-Ethyl-2,2-dimethylheptane, a branched-chain alkane. The document details its chemical identity, physicochemical properties, plausible synthetic pathways, and expected analytical characteristics. Furthermore, it explores potential industrial applications based on the structural attributes of branched alkanes and outlines critical safety and handling protocols essential for laboratory and industrial settings. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require detailed technical information on this specific hydrocarbon.
Chemical Identity and Structural Elucidation
This compound is a saturated hydrocarbon belonging to the alkane family.[1] Its structure consists of a seven-carbon heptane backbone with three alkyl substituents: two methyl groups at the second carbon position and an ethyl group at the fourth.
1.1. Nomenclature and Identification
-
Synonyms: While less common, systematic variations may be encountered.
The IUPAC name is derived following standardized rules: the longest carbon chain (heptane) is identified as the parent chain, and the substituents are named and numbered to give the lowest possible locants.[4]
1.2. Molecular Structure
The structural arrangement of this compound is key to its physical and chemical properties. The presence of a quaternary carbon at the C2 position (a neopentyl-like arrangement) and a chiral center at the C4 position introduces steric hindrance and potential for stereoisomerism.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical properties of alkanes are dictated by the nature and strength of intermolecular van der Waals forces. Increased branching, as seen in this molecule, tends to lower the boiling point compared to its straight-chain isomer (n-undecane) due to a reduction in surface area available for intermolecular contact.
| Property | Value | Source |
| Molecular Weight | 156.31 g/mol | [2][3][5] |
| Molecular Formula | C₁₁H₂₄ | [2][3][5] |
| CAS Number | 62016-46-0 | [2][3] |
| Boiling Point | Data not widely available; estimated to be in the range of 170-190 °C | SpringerMaterials[3] |
| XLogP3 | 5.4 | PubChem[5] |
| Physical State | Liquid at standard temperature and pressure (presumed) | General Alkane Properties |
| Density | Data not widely available; estimated to be ~0.75 g/cm³ | Comparison with isomers |
Synthesis and Manufacturing Insights
While specific industrial synthesis routes for this compound are not publicly detailed, its structure lends itself to established organometallic and catalytic methodologies used for producing custom-branched alkanes. A plausible laboratory-scale synthesis could involve a Grignard reaction, which offers precise control over carbon-carbon bond formation.
3.1. Conceptual Synthesis Protocol: Grignard Reaction
This protocol describes a two-step conceptual pathway. Step 1: Grignard Reagent Formation. Preparation of a propylmagnesium halide Grignard reagent from a propyl halide. Step 2: Nucleophilic Addition. Reaction of the Grignard reagent with a suitable ketone, such as 2,2-dimethyl-4-heptanone, followed by a dehydration/hydrogenation sequence or a direct substitution reaction to yield the target alkane.
Caption: Conceptual workflow for the synthesis of this compound.
Predicted Spectroscopic Profile
For structural verification and quality control, a combination of spectroscopic techniques is indispensable. Based on the molecule's structure, the following spectral characteristics can be predicted:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key features would include:
-
A sharp singlet integrating to 9H for the three equivalent methyl groups at the C2 position (-C(CH₃)₃), shifted upfield.
-
Overlapping multiplets in the 0.8-1.5 ppm range corresponding to the various methylene (-CH₂-) and methyl (-CH₃) protons of the propyl and ethyl groups.
-
A distinct multiplet for the single proton at the chiral C4 position (-CH-).
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show 11 distinct signals (assuming the chiral center resolves all carbons uniquely). Noteworthy signals include:
-
A quaternary carbon signal for C2.
-
Multiple signals in the aliphatic region corresponding to the different methyl, methylene, and methine carbons.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely result in extensive fragmentation. The molecular ion peak (M⁺) at m/z = 156 would be observed. Prominent fragment ions would arise from the cleavage of C-C bonds, particularly at the highly substituted C2 and C4 positions, leading to the loss of methyl (loss of 15) and ethyl (loss of 29) radicals.
Potential Applications and Industrial Relevance
While specific applications for this compound are not widely documented, its properties as a highly branched C11 alkane suggest its utility in several areas, analogous to other isomers.[6]
-
Fuel Additives: Highly branched alkanes are prized components of gasoline.[6] Their structures resist auto-ignition (knocking), leading to higher octane ratings. This compound could serve as a blending component in high-performance fuels to enhance combustion efficiency.[6]
-
Solvents: Due to its nonpolar nature and liquidity over a broad temperature range, it could function as a specialty solvent in industrial applications for dissolving oils, fats, and other nonpolar substances.[6]
-
Chemical Intermediate: It can serve as a precursor or building block in the synthesis of other organic compounds.[6]
Safety, Handling, and Hazard Management
As a flammable liquid hydrocarbon, this compound requires strict adherence to safety protocols. Data from similar alkanes, such as dimethylheptane, indicate significant hazards.[7][8][9]
6.1. Hazard Identification
-
Physical Hazards: Flammable liquid and vapor.[7][9] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[8]
-
Health Hazards: May be fatal if swallowed and enters airways (aspiration hazard).[7][9] Inhalation of high concentrations of vapor may cause respiratory irritation and central nervous system depression.[8] Prolonged skin contact may cause irritation.[8]
-
Environmental Hazards: While specific data is unavailable, it should be prevented from entering drains and waterways as it is not readily biodegradable.[9][10]
6.2. Recommended Handling and PPE
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][9]
Caption: Standard safety workflow for handling flammable liquid hydrocarbons.
6.3. First Aid Measures
-
If Inhaled: Remove the person to fresh air.[7]
-
If on Skin: Immediately remove contaminated clothing and rinse the skin with plenty of water.[7][9]
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or physician.[7]
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4-Ethyl-2,2-dimethylheptane molecular weight
An In-depth Technical Guide to the Molecular Weight of 4-Ethyl-2,2-dimethylheptane
Abstract
This guide provides a comprehensive analysis of the molecular weight of this compound, a branched-chain alkane. Intended for researchers, scientists, and professionals in drug development, this document elucidates the foundational principles of molecular weight determination, presents a detailed, step-by-step protocol for its calculation, and contextualizes its importance in scientific applications. By integrating theoretical principles with data from authoritative chemical databases, this guide serves as a self-validating reference for understanding this fundamental chemical property.
Molecular Identity and Structure of this compound
This compound is a saturated hydrocarbon, meaning it consists entirely of hydrogen and carbon atoms linked by single bonds. Its systematic name precisely describes its molecular architecture. The name is deconstructed as follows:
-
Heptane : This is the parent chain, indicating a continuous chain of seven carbon atoms.[1]
-
2,2-dimethyl : Two methyl (-CH₃) groups are attached to the second carbon atom of the heptane backbone.[1]
-
4-ethyl : A single ethyl (-CH₂CH₃) group is attached to the fourth carbon atom of the chain.[1]
This specific arrangement of atoms leads to the definitive molecular formula for this compound: C₁₁H₂₄ .[2][3][4] This formula is the cornerstone for calculating the molecular weight.
Caption: 2D representation of the carbon skeleton of this compound.
The Principle of Molecular Weight Calculation
The molecular weight (or more precisely, the molar mass) of a compound is the sum of the atomic weights of all its constituent atoms. The atomic weight of an element, as found on the periodic table, is a weighted average of the masses of its naturally occurring isotopes.[5][6] This value is crucial because it provides the mass of one mole of the substance in grams ( g/mol ), a unit fundamental to stoichiometry and solution chemistry.
The determination of a molecule's molecular weight is not merely an academic exercise. In a laboratory setting, it is a critical parameter for:
-
Stoichiometric Calculations : Ensuring correct reactant ratios in chemical synthesis.
-
Analytical Chemistry : Identifying compounds via mass spectrometry and determining the molar concentrations of solutions.
-
Drug Development : Understanding the physicochemical properties of a potential drug molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Protocol for Molecular Weight Determination
This section provides a systematic workflow for calculating the molecular weight of this compound. This protocol is a self-validating system, as its result can be cross-referenced with empirical data from leading chemical databases.
Caption: Workflow for calculating the molecular weight of a chemical compound.
Step 1: Identify the Molecular Formula
As established, the molecular formula is C₁₁H₂₄ .[2][3][4] This indicates that one molecule of the compound contains 11 carbon atoms and 24 hydrogen atoms.
Step 2: Determine Standard Atomic Weights
To ensure accuracy, we utilize the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Standard Atomic Weight ( g/mol ) | Source |
| Carbon | C | ~12.011 | [6][7][8] |
| Hydrogen | H | ~1.008 | [9][10][11] |
Note: These values are weighted averages of the natural isotopic abundances of the elements.
Step 3: Calculate the Total Mass Contribution of Each Element
The total mass for each element is found by multiplying its atomic weight by the number of atoms present in the molecule.
-
Total Mass of Carbon = 11 atoms × 12.011 g/mol = 132.121 g/mol
-
Total Mass of Hydrogen = 24 atoms × 1.008 g/mol = 24.192 g/mol
Step 4: Sum the Elemental Masses
The molecular weight of the compound is the sum of the total masses of its constituent elements.
-
Molecular Weight of C₁₁H₂₄ = 132.121 g/mol + 24.192 g/mol = 156.313 g/mol
Data Summary and Verification
The calculated molecular weight can be verified against values published in authoritative chemical databases. This comparison serves to confirm the accuracy of our calculation.
| Parameter | Calculated Value | Database Value (NIST) | Database Value (PubChem) |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ |
| Molecular Weight | 156.313 g/mol | 156.3083 g/mol | 156.31 g/mol |
The calculated value of 156.313 g/mol shows excellent agreement with the values of 156.31 g/mol and 156.3083 g/mol reported by PubChem and the National Institute of Standards and Technology (NIST), respectively.[2][4][12] The minor difference is attributable to the number of significant figures used for the atomic weights in the calculation.
Conclusion
The molecular weight of this compound is definitively established as approximately 156.31 g/mol . This value, derived from its molecular formula (C₁₁H₂₄) and the standard atomic weights of carbon and hydrogen, is a cornerstone for any quantitative research involving this compound. Its accurate determination is essential for procedural integrity in chemical synthesis, analytical measurement, and the broader field of drug discovery and development, ensuring that experimental results are both reproducible and reliable.
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Deconstructing "4-Ethyl-2,2-dimethylheptane": A Technical Guide to IUPAC Nomenclature Verification
For Immediate Release
[City, State] – In the precise world of chemical sciences, the unambiguous naming of molecules is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This technical guide offers a detailed analysis of the proposed name "4-Ethyl-2,2-dimethylheptane," demonstrating the rigorous application of IUPAC nomenclature rules to arrive at the correct and universally recognized name for the molecule . This document is intended for researchers, scientists, and drug development professionals who rely on accurate chemical communication.
The Imperative of Systematic Nomenclature
In research and development, particularly within the pharmaceutical and materials science sectors, the ability to precisely identify a chemical compound is fundamental. The IUPAC nomenclature system was established to create a standardized and logical method for naming compounds, ensuring that a given name corresponds to a single, unique structure. Adherence to these rules is not merely a matter of convention but a critical component of scientific integrity and reproducibility. An incorrectly named compound can lead to confusion, flawed experimental replication, and potential safety issues.
Initial Structural Hypothesis from the Proposed Name
The name "this compound" suggests a specific molecular architecture. Let's deconstruct this name to visualize the proposed structure:
-
Parent Chain: "heptane" indicates a continuous chain of seven carbon atoms.
-
Substituents:
-
"4-Ethyl" suggests an ethyl group (-CH₂CH₃) is attached to the fourth carbon of the heptane chain.
-
"2,2-dimethyl" indicates that two methyl groups (-CH₃) are attached to the second carbon of the heptane chain.
-
Based on this, we can draw a preliminary structure:
Rigorous Application of IUPAC Rules: A Step-by-Step Verification
To validate the proposed name, we must systematically apply the core principles of IUPAC nomenclature for alkanes.
Rule 1: Identification of the Longest Continuous Carbon Chain (The Parent Chain)
The first and most crucial step is to identify the longest continuous chain of carbon atoms in the molecule.[1][2][3] This chain forms the basis of the parent name. Let's examine all possible continuous chains in our hypothesized structure:
-
Chain A (the "heptane" chain): The horizontal chain has 7 carbon atoms.
-
Chain B: Starting from the ethyl group and continuing to the end of the main chain, we can trace a longer path.
Let's trace Chain B:
Tracing this path reveals a continuous chain of eight carbon atoms. Since this is longer than the seven-carbon chain, the correct parent alkane is octane , not heptane.[3] This finding immediately indicates that "this compound" is an incorrect IUPAC name.
The logical workflow for identifying the parent chain is illustrated below:
Caption: Workflow for Parent Chain Identification
Rule 2: Numbering the Parent Chain
Once the parent chain is identified, it must be numbered. Numbering should start from the end that gives the substituents the lowest possible locants (positions).[1][4][5] This is often referred to as the "lowest locant rule" or the "first point of difference rule".[6][7]
Let's number our 8-carbon (octane) chain from both ends:
Numbering from left to right:
In this direction, we have substituents at positions 2, 2, and 4. The locant set is (2, 2, 4).
Numbering from right to left:
In this direction, the substituents are at positions 5, 7, and 7. The locant set is (5, 7, 7).
To determine the correct numbering, we compare the locant sets at the first point of difference.[6][7] Comparing (2, 2, 4) and (5, 7, 7), the first number in the first set (2) is lower than the first number in the second set (5). Therefore, the correct numbering is from left to right.
Rule 3: Identifying and Naming the Substituents
With the parent chain correctly numbered, we can now identify and name the substituents:
-
At position 2, there are two methyl (-CH₃) groups.
-
At position 4, there is one methyl (-CH₃) group.
Since there are three identical methyl groups, we use the prefix "tri-".[5][8]
Rule 4: Assembling the Final IUPAC Name
The final step is to assemble the name in the correct order:
-
List substituents alphabetically: Since all our substituents are methyl groups, this step is straightforward. If there were different substituents, they would be listed alphabetically, ignoring prefixes like "di-", "tri-", etc.[8]
-
Prefix with locants: The locants for the three methyl groups are 2, 2, and 4.
-
Append the parent name: The parent name is "octane".
Combining these elements, the correct IUPAC name is 2,2,4-Trimethyloctane .
The process of assembling the final IUPAC name is visualized in the following diagram:
Caption: Final IUPAC Name Assembly
Quantitative Data Summary
| Parameter | "this compound" (Incorrect) | 2,2,4-Trimethyloctane (Correct) |
| Parent Chain Length | 7 | 8 |
| Parent Alkane Name | Heptane | Octane |
| Substituent Locants | 2, 2, 4 | 2, 2, 4 |
| Substituent Names | Dimethyl, Ethyl | Trimethyl |
Conclusion: The Importance of a Systematic Approach
The analysis clearly demonstrates that "this compound" is an incorrect IUPAC name. The primary error in the proposed name lies in the incorrect identification of the parent chain. By rigorously following the IUPAC rules, we have determined the correct name to be 2,2,4-Trimethyloctane .
This exercise underscores the necessity of a systematic and rule-based approach to chemical nomenclature. For professionals in research and drug development, a deep understanding and correct application of these principles are essential for clear communication, data integrity, and the overall advancement of science.
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An In-depth Technical Guide to 4-Ethyl-2,2-dimethylheptane: Structure, Stereochemistry, and Synthetic Considerations
This document provides a comprehensive analysis of the branched alkane, 4-Ethyl-2,2-dimethylheptane. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of properties. It delves into the causality behind its structural features, explores its stereochemical nuances, presents a robust framework for its hypothetical synthesis and characterization, and contextualizes its potential utility as a molecular scaffold in modern chemical research.
Part 1: Core Molecular Identity and Physicochemical Profile
A molecule's identity is the foundation of its function. For this compound, its specific arrangement of atoms dictates its physical behavior and chemical reactivity.
Nomenclature and Structural Definition
The IUPAC name, this compound, precisely describes its structure. The molecule is built upon a seven-carbon parent chain, or "heptane" backbone.[1] This backbone is decorated with three alkyl substituents: two methyl (-CH₃) groups located at the second carbon (C2) and one ethyl (-CH₂CH₃) group at the fourth carbon (C4).[1] The numbering of the chain originates from the end closest to the most substituted carbon, in this case, the C2 bearing the two methyl groups.
The molecular formula for this alkane is C₁₁H₂₄.[2][3] It is one of 159 structural isomers of undecane, the straight-chain alkane with the same formula, highlighting the immense structural diversity achievable with a relatively small number of carbon atoms.[4]
Caption: 2D Skeletal Structure of this compound.
Key Physicochemical Data
The physical properties of this compound are characteristic of a moderately sized, branched alkane. Its branching lowers the efficiency of intermolecular packing compared to its linear isomer, n-undecane, which typically results in a lower boiling point.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 62016-46-0 | NIST WebBook[5] |
| Molecular Formula | C₁₁H₂₄ | PubChem[3] |
| Molecular Weight | 156.31 g/mol | PubChem[3][6] |
| Boiling Point | ~168.4 °C | ChemDB[2], ChemicalBook[7] |
| InChIKey | BJOUMNMMNSZESV-UHFFFAOYSA-N | PubChem[3] |
| Canonical SMILES | CCCC(CC)CC(C)(C)C | PubChem[3] |
Part 2: Stereochemistry - The Hidden Dimension of Structure
For drug development professionals, understanding stereochemistry is not optional; it is fundamental. The spatial arrangement of atoms can dramatically alter a molecule's interaction with chiral biological targets like enzymes and receptors.
The Chiral Center at C4
Close inspection of the structure reveals that the carbon atom at position 4 (C4) is a stereocenter. It is bonded to four different groups: a hydrogen atom, a propyl group (-CH₂CH₂CH₃), an ethyl group (-CH₂CH₃), and a neopentyl-like fragment (-CH₂C(CH₃)₃). Consequently, this compound exists as a pair of non-superimposable mirror images, or enantiomers: (4R)-4-ethyl-2,2-dimethylheptane and (4S)-4-ethyl-2,2-dimethylheptane.[6]
The synthesis of this molecule without chiral control would result in a racemic mixture (a 50:50 mix of both enantiomers). In a pharmaceutical context, it is crucial to separate and evaluate each enantiomer independently, as one may be therapeutically active while the other could be inactive or even responsible for adverse effects.
Caption: The two enantiomers of this compound.
Part 3: A Framework for Synthesis and Structural Verification
While this specific molecule is not a common commercial product, a robust synthetic route can be designed from first principles of organic chemistry. A self-validating protocol requires not only a sound synthetic plan but also a rigorous analytical workflow to confirm the identity and purity of the final product.
Proposed Retrosynthetic Pathway and Protocol
A logical approach to constructing the C4 stereocenter involves the alkylation of a suitable nucleophile. A Grignard reaction provides a classic and reliable method. The synthesis can be envisioned by disconnecting the bond between C4 and the propyl group.
Caption: Retrosynthetic analysis for this compound.
Hypothetical Step-by-Step Synthesis Protocol:
-
Preparation of the Ketone Precursor (4,4-dimethyl-2-hexanone):
-
Rationale: This step constructs the carbon skeleton minus the final propyl group.
-
Procedure: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings and anhydrous diethyl ether. Add a solution of neopentyl chloride in diethyl ether dropwise to initiate the formation of the neopentyl Grignard reagent. In a separate flask, cool a solution of cadmium chloride in anhydrous THF to 0°C and slowly add the prepared Grignard reagent to form the organocadmium reagent. Finally, add propionyl chloride dropwise to the organocadmium reagent. The reaction is quenched with a saturated ammonium chloride solution, and the organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ketone is purified via vacuum distillation.
-
-
Grignard Reaction to Form the Tertiary Alcohol:
-
Rationale: This key step forms the C-C bond at the C4 position.
-
Procedure: Prepare propylmagnesium bromide from 1-bromopropane and magnesium in anhydrous THF. Cool a solution of the purified 4,4-dimethyl-2-hexanone in anhydrous THF to 0°C. Add the propylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC for the disappearance of the ketone. Quench carefully with saturated ammonium chloride. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
-
Deoxygenation of the Tertiary Alcohol:
-
Rationale: The final step is to remove the hydroxyl group to yield the target alkane. A Barton-McCombie deoxygenation is a reliable method.
-
Procedure: Dissolve the tertiary alcohol from the previous step in anhydrous toluene. Add a catalytic amount of AIBN (azobisisobutyronitrile) and an excess of tributyltin hydride. Heat the reaction mixture at 80-90°C for several hours until the reaction is complete (monitored by TLC). Cool the mixture, remove the toluene under reduced pressure, and purify the resulting alkane by column chromatography on silica gel to remove tin byproducts.
-
Analytical Verification Workflow
Confirmation of the final product's structure is non-negotiable. A multi-pronged analytical approach ensures trustworthiness.
| Technique | Expected Result & Rationale |
| ¹H NMR | Complex spectrum. Expect multiple overlapping multiplets in the 0.8-1.5 ppm range. A distinct singlet around 0.9 ppm corresponding to the nine equivalent protons of the two methyl groups at C2 (-C(CH₃)₃). The methine proton at C4 would be a multiplet, likely heavily overlapped. |
| ¹³C NMR | Expect 11 distinct signals for the 11 carbon atoms. The quaternary carbon at C2 would appear as a low-intensity signal around 30-35 ppm. The chiral C4 carbon would appear around 40-45 ppm. Other signals would correspond to the various CH, CH₂, and CH₃ groups in the molecule. |
| Mass Spec (EI) | The molecular ion peak (M⁺) should be visible at m/z = 156. Key fragmentation patterns would include the loss of a methyl group (M-15, m/z = 141), an ethyl group (M-29, m/z = 127), and a propyl group (M-43, m/z = 113). A prominent peak at m/z = 57 corresponds to the stable tert-butyl cation, a hallmark of the 2,2-dimethyl moiety. |
| IR Spectroscopy | The spectrum will be simple, dominated by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of O-H (~3300 cm⁻¹) or C=O (~1715 cm⁻¹) stretches would confirm the success of the final deoxygenation step. |
Part 4: Context and Potential Applications in Research
While this compound has no large-scale industrial applications, its structural motifs are highly relevant in medicinal chemistry and materials science.
-
As a Lipophilic Scaffold: The highly branched, non-polar nature of this molecule makes it an excellent scaffold for occupying hydrophobic pockets in protein active sites. In drug design, such fragments are often used to improve a compound's membrane permeability and oral bioavailability. The tert-butyl group, in particular, is a common feature used to confer metabolic stability.
-
Inert Solvent & Excipient Potential: Saturated hydrocarbons are chemically inert and have low toxicity. While not studied for this specific isomer, related branched and semifluorinated alkanes are being investigated as novel drug carriers and excipients, particularly for ophthalmic or pulmonary delivery where biocompatibility and specific physical properties are paramount.[8] The chirality of this compound could be exploited to create chiral environments for formulations or as a chiral solvent for asymmetric synthesis.
Conclusion
This compound is more than a simple alkane; it is a chiral molecule whose structure presents interesting challenges and opportunities in stereoselective synthesis and analytical characterization. Its relevance to the pharmaceutical sciences lies not in its direct application, but in the properties conferred by its constituent parts: a chiral center for stereospecific interactions and a branched, lipophilic framework for modulating the pharmacokinetic properties of larger, more complex molecules. This guide provides the foundational knowledge for researchers to synthesize, analyze, and intelligently incorporate this structure into advanced research programs.
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Authored by a Senior Application Scientist
An In-depth Technical Guide to the Physical Properties of Undecane (C11H24) Isomers
Introduction
Undecane, a saturated alkane with the molecular formula C11H24, exists as 159 structural isomers.[1][2][3] While sharing the same chemical formula, these isomers exhibit distinct three-dimensional arrangements of their constituent atoms. This structural diversity is not merely a chemical curiosity; it gives rise to a spectrum of physical properties that are of profound importance to researchers, scientists, and drug development professionals. In fields ranging from materials science to pharmacology, the isomers of undecane serve as critical components in solvents, lubricants, and as reference standards in analytical chemistry.[1][4]
The utility of a specific isomer is intrinsically linked to its physical characteristics, such as its boiling point, melting point, density, and viscosity. These properties are governed by the nature and magnitude of intermolecular van der Waals forces. The degree of branching and the overall molecular symmetry are the primary structural features that modulate these forces.[1] An increase in branching typically leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This, in turn, weakens the van der Waals forces, resulting in lower boiling points. Conversely, molecular symmetry plays a crucial role in the solid state; highly symmetric molecules can pack more efficiently into a crystal lattice, leading to higher melting points.[1]
This guide provides a comprehensive exploration of the physical properties of a selection of C11H24 isomers. It delves into the causal relationships between molecular structure and physical behavior, presents quantitative data for comparison, and details the rigorous experimental protocols required for their accurate determination.
I. Boiling Point: The Influence of Molecular Branching
The boiling point of a substance is a direct indicator of the strength of its intermolecular forces. For nonpolar alkanes like the isomers of undecane, these forces are exclusively London dispersion forces. The greater the surface area of a molecule, the more extensive these interactions can be, requiring more energy (a higher temperature) to transition from the liquid to the gaseous phase.
The fundamental principle is that increased branching leads to a decrease in boiling point . As alkyl chains are rearranged from a linear to a more branched structure, the molecule becomes more compact and sphere-like. This diminishes the available surface area for intermolecular contact, thereby weakening the dispersion forces and lowering the boiling point. This trend is clearly observable in the data presented below.
Comparative Boiling Point Data for Selected C11H24 Isomers
| Isomer Name | CAS Number | Boiling Point (°C) |
| n-Undecane | 1120-21-4 | 196 |
| 2-Methyldecane | 6975-98-0 | 189.3 |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 |
| 4-Methyldecane | 2847-72-5 | 188.7 |
| 5-Methyldecane | 13151-35-4 | 186.1 |
| 2,3-Dimethylnonane | 2884-06-2 | 186 |
Source: BenchChem[1]
The data clearly illustrates that the linear n-undecane possesses the highest boiling point. The introduction of a single methyl branch, as seen in the methyldecane isomers, results in a significant drop in boiling point. Further branching, as in 2,3-dimethylnonane, continues this trend.
Diagram: Effect of Branching on Boiling Point
Caption: Relationship between increased molecular branching and boiling point.
Experimental Protocol: Boiling Point Determination (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.[5]
-
Apparatus Setup:
-
Place approximately 0.5 mL of the undecane isomer into a small test tube.
-
Add a small magnetic stir bar to ensure smooth boiling and prevent bumping.
-
Clamp the test tube securely within a heating block on a hot plate stirrer.
-
Position a thermometer using a clamp so that the bulb is approximately 1 cm above the liquid's surface. This ensures the temperature of the vapor, not the liquid, is measured.
-
-
Heating and Observation:
-
Turn on the stirrer to provide gentle agitation.
-
Begin heating the block. Observe the sample for the onset of boiling (bubble formation).
-
Watch for a ring of condensing vapor (refluxing liquid) to form on the walls of the test tube. The thermometer bulb must be positioned at the level of this reflux ring for an accurate reading.
-
-
Data Recording:
-
When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.[5]
-
Record the temperature.
-
To ensure accuracy, allow the apparatus to cool and repeat the determination.
-
II. Melting Point: A Tale of Symmetry and Packing
The melting point is the temperature at which a substance transitions from a solid to a liquid. This property is influenced not only by the magnitude of intermolecular forces but also by the efficiency with which molecules can pack into a crystalline lattice. A more ordered and tightly packed lattice requires more energy to disrupt.
For C11H24 isomers, greater molecular symmetry often leads to a higher melting point , even if the molecule is highly branched. A symmetrical molecule can fit more readily into a crystal lattice, maximizing intermolecular interactions and resulting in a more stable solid structure. This can sometimes counteract the effect of reduced surface area that lowers the boiling point.
Comparative Melting Point Data for Selected C11H24 Isomers
| Isomer Name | CAS Number | Melting Point (°C) | Notes |
| n-Undecane | 1120-21-4 | -26 | |
| 3-Methyldecane | 13151-34-3 | -92.9 | |
| 5-Methyldecane | 13151-35-4 | -57.06 | Estimated |
| 2,3-Dimethylnonane | 2884-06-2 | -57.06 | Estimated |
Source: BenchChem[1]
The data shows that the linear n-undecane has a relatively high melting point compared to the branched isomers. The introduction of branching disrupts the regular packing, generally leading to a lower melting point. However, highly symmetrical, compact isomers (not listed in this limited dataset) can exhibit unusually high melting points.
Experimental Protocol: Melting Point Determination (Capillary Method)
This is the most common method for determining the melting point of a solid organic compound.[6][7] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.
-
Sample Preparation:
-
Ensure the sample is completely dry and, if necessary, crush it into a fine powder on a watch glass.
-
Press the open end of a capillary tube (sealed at one end) into the powder to pack a small amount of the sample into the tube.
-
Tap the sealed end of the tube on a hard surface, or drop it down a long glass tube, to compact the sample into the bottom. The sample height should be 2-3 mm.[8]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of a melting point apparatus.
-
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a rough estimate.[8]
-
For an accurate measurement, allow the apparatus to cool, then heat rapidly to about 20°C below the approximate melting point.
-
Decrease the heating rate to about 1-2°C per minute.
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid appears.
-
Record the temperature at which the entire sample has completely melted into a clear liquid.
-
The recorded melting point should be reported as a range between these two temperatures.
-
III. Density: A Measure of Molecular Compactness
Density is defined as the mass of a substance per unit volume.[9] For isomers, differences in density arise from how efficiently the molecules can pack together in the liquid state. While trends are not as pronounced as with boiling points, more branched, compact isomers can sometimes exhibit slightly different densities compared to their linear counterparts.
Comparative Density Data for Selected C11H24 Isomers
| Isomer Name | CAS Number | Density (g/cm³ at 20°C) |
| n-Undecane | 1120-21-4 | 0.740 |
| 2-Methyldecane | 6975-98-0 | 0.737 |
| 3-Methyldecane | 13151-34-3 | 0.742 |
| 4-Methyldecane | 2847-72-5 | 0.741 |
| 5-Methyldecane | 13151-35-4 | 0.742 |
| 2,3-Dimethylnonane | 2884-06-2 | 0.7438 |
Source: BenchChem[1]
Experimental Protocol: Density Determination of a Liquid
This protocol uses standard laboratory equipment to determine density by measuring mass and volume directly.[9][10]
-
Mass Measurement:
-
Place a clean, dry graduated cylinder on an electronic balance and tare the balance to zero.
-
Alternatively, record the mass of the empty graduated cylinder.
-
-
Volume Measurement:
-
Carefully add a specific volume of the undecane isomer to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.[10]
-
-
Combined Mass Measurement:
-
Place the graduated cylinder containing the liquid on the balance and record the total mass.
-
-
Calculation:
-
If the balance was tared, the recorded mass is the mass of the liquid.
-
If the mass of the empty cylinder was recorded, subtract this from the total mass to find the mass of the liquid.
-
Calculate the density using the formula: Density = Mass / Volume.[9]
-
Repeat the measurement two more times and calculate the average density to improve precision.[10]
-
IV. Viscosity: Resistance to Flow
Viscosity is a measure of a fluid's internal resistance to flow. It is highly dependent on the strength of intermolecular forces and the shape of the molecules.[11][12] For alkanes, longer, linear chains can become more easily entangled than compact, branched isomers, which can lead to higher viscosity. However, the specific interactions between branched molecules can also influence this property. The viscosity of n-undecane at 25°C is approximately 1.098 mPa·s.[13]
Experimental Protocol: Viscosity Determination (Ostwald Viscometer)
This method determines the relative viscosity of a liquid by comparing its flow time through a capillary tube to that of a reference liquid with a known viscosity (e.g., water).[12][14]
-
Apparatus Preparation:
-
Thoroughly clean and dry the Ostwald viscometer.
-
-
Reference Liquid Measurement:
-
Using a pipette, introduce a precise volume of the reference liquid (e.g., distilled water) into the larger bulb of the viscometer.
-
Place the viscometer in a constant temperature water bath until it reaches thermal equilibrium.
-
Using a pipette bulb, draw the liquid up through the capillary tube until it is above the upper calibration mark.
-
Release the suction and, using a stopwatch, measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark.
-
Repeat this measurement at least three times and calculate the average flow time (t₁).
-
-
Sample Liquid Measurement:
-
Clean and dry the viscometer.
-
Repeat the entire procedure from step 2 using the same volume of the undecane isomer to determine its average flow time (t₂).
-
-
Calculation:
-
The relative viscosity (η₁) of the sample can be calculated using the following formula, where η₂ is the known viscosity of the reference liquid, and d₁ and d₂ are the densities of the sample and reference liquid, respectively.[12] η₁ / η₂ = (d₁ * t₁) / (d₂ * t₂)
-
Integrated Experimental Workflow for Isomer Characterization
The comprehensive characterization of an unknown C11H24 isomer requires a logical sequence of purification and analysis. The following workflow outlines a standard approach.
Caption: A logical workflow for the purification and physical characterization of a C11H24 isomer.
Conclusion
The 159 structural isomers of undecane provide a textbook example of structure-property relationships in organic chemistry.[1] The physical properties of each isomer—boiling point, melting point, density, and viscosity—are not arbitrary but are direct consequences of its unique molecular architecture. The degree of branching and molecular symmetry dictates the strength and nature of intermolecular van der Waals forces, which in turn govern these macroscopic properties. For professionals in drug development and materials science, a thorough understanding and accurate measurement of these properties are indispensable for selecting the appropriate isomer for a given application, whether as a non-polar solvent, a reference standard, or a component in a complex formulation. The experimental protocols detailed in this guide provide a robust framework for the empirical characterization of these fundamental chemical compounds.
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4-Ethyl-2,2-dimethylheptane thermodynamic stability
An In-Depth Technical Guide to the Thermodynamic Stability of 4-Ethyl-2,2-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of alkanes is a cornerstone of organic chemistry, with profound implications for reaction kinetics, product distributions, and the intrinsic energy of molecules. Highly branched alkanes, such as this compound, exhibit unique stability profiles governed by a complex interplay of structural and electronic factors. This technical guide provides a comprehensive exploration of the thermodynamic stability of this compound, a representative highly substituted acyclic alkane. We delve into the theoretical underpinnings of alkane stability, focusing on steric hindrance, conformational analysis, and hyperconjugation. In the absence of extensive experimental thermochemical data for this specific molecule, this guide presents robust, field-proven protocols for both the experimental determination of enthalpy of combustion via bomb calorimetry and the computational prediction of enthalpy of formation using high-accuracy composite quantum chemical methods. These methodologies are detailed to provide researchers with the practical framework necessary to assess the thermodynamic landscape of complex organic molecules.
Introduction: The Principle of Thermodynamic Stability in Alkanes
In the realm of chemical thermodynamics, stability refers to the relative energy level of a compound. A more thermodynamically stable compound possesses a lower potential energy and, consequently, a less negative (or more positive) standard enthalpy of formation (ΔHf°). For isomeric alkanes, which share the same molecular formula but differ in their atomic arrangement, differences in thermodynamic stability arise primarily from their structural variations.
It is a well-established principle that branched alkanes are generally more thermodynamically stable than their straight-chain isomers.[1][2] For instance, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[1] This enhanced stability is often reflected in a lower heat of combustion (ΔHc°); when comparing isomers, the one that releases less energy upon complete combustion is the more stable one, as it started from a lower energy state.[3][4]
The stability of branched alkanes is attributed to several factors:
-
Bond Strength: The intrinsic strength of C-C and C-H bonds contributes to the overall stability.
-
Steric Hindrance: The spatial arrangement of bulky alkyl groups can introduce strain, destabilizing the molecule. However, in some cases, branching can alleviate other strains.[1]
-
Hyperconjugation: The delocalization of electrons from C-H σ-bonds to adjacent empty or partially filled orbitals can stabilize the molecule.[2]
-
Electrostatic and Dispersion Forces: Intramolecular forces play a subtle but significant role in the overall energy of a conformer.[5][6]
This guide focuses on This compound (C11H24)[7], a chiral branched alkane, as a case study for evaluating these principles.
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An In-depth Technical Guide to the Solubility of Branched Alkanes in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of branched alkanes in organic solvents, designed for researchers, scientists, and professionals in drug development and chemical industries. Moving beyond simple heuristics, this document delves into the fundamental principles, quantitative data, and experimental methodologies that govern the dissolution of these ubiquitous nonpolar molecules.
The Energetics of Dissolution: A Tale of Intermolecular Forces
The solubility of one substance in another is fundamentally governed by the thermodynamics of mixing, encapsulated in the Gibbs free energy change (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be spontaneous, ΔG_mix must be negative. The adage "like dissolves like" is a simplified expression of this thermodynamic reality, where the enthalpy of mixing (ΔH_mix) is minimized when the intermolecular forces of the solute and solvent are similar in nature and magnitude.[1][2]
Alkanes, being nonpolar hydrocarbons, exhibit only weak van der Waals forces, specifically London dispersion forces.[2][3] The dissolution of an alkane in an organic solvent involves the disruption of these forces between alkane molecules and between solvent molecules, followed by the formation of new van der Waals forces between the alkane and solvent molecules.[1][2]
-
Breaking Solute-Solute Bonds (ΔH₁ > 0): Energy is required to overcome the van der Waals attractions between the branched alkane molecules.
-
Breaking Solvent-Solvent Bonds (ΔH₂ > 0): Energy is needed to create a "cavity" in the solvent by disrupting the intermolecular forces holding the solvent molecules together.
-
Forming Solute-Solvent Bonds (ΔH₃ < 0): Energy is released when new van der Waals forces are established between the branched alkane and solvent molecules.
The overall enthalpy of mixing is the sum of these energy changes (ΔH_mix = ΔH₁ + ΔH₂ + ΔH₃). In the case of branched alkanes and nonpolar or weakly polar organic solvents, the energy required to break the existing interactions is comparable to the energy released by forming new ones. This results in a small ΔH_mix, and the positive entropy of mixing (ΔS_mix), which arises from the increased randomness of the system, drives the dissolution process.[2][3]
The Impact of Branching: A Matter of Shape and Surface Area
While all alkanes are nonpolar, the degree of branching in their molecular structure has a significant influence on their physical properties, including their solubility. This is primarily due to the effect of branching on the efficiency of molecular packing and the total surface area available for intermolecular interactions.
Compared to their linear isomers, branched alkanes have a more compact, spherical shape.[4] This increased sphericity reduces the surface area of contact between adjacent molecules, leading to weaker overall London dispersion forces.[4] Consequently, less energy is required to separate the branched alkane molecules (lower ΔH₁), which can favor solubility.
However, the compact shape of branched alkanes can also influence how well they fit into the structure of a solvent. While branching weakens solute-solute interactions, it can also affect the solute-solvent interactions (ΔH₃). The overall effect on solubility will depend on the interplay of these factors and the specific nature of the solvent. A recent study has shown that branching in the molecular structure of high molecular weight hydrocarbons can significantly enhance their solubility in carbon dioxide.[5]
Caption: Comparison of intermolecular forces between linear and branched alkanes.
Quantifying Solubility: The Hildebrand Solubility Parameter
A more quantitative approach to predicting solubility is the use of the Hildebrand solubility parameter (δ), which is the square root of the cohesive energy density (CED). The CED represents the energy required to completely separate a unit volume of molecules from their neighbors.[6] The principle is that liquids with similar Hildebrand solubility parameters are likely to be miscible.
δ = (CED)¹ᐟ² = ((ΔH_v - RT) / V_m)¹ᐟ²
Where:
-
ΔH_v is the heat of vaporization
-
R is the ideal gas constant
-
T is the temperature
-
V_m is the molar volume
The following table provides Hildebrand solubility parameters for some branched alkanes and common organic solvents.
| Compound | Hildebrand Solubility Parameter (MPa¹ᐟ²) |
| Branched Alkanes | |
| Isobutane | 13.9 |
| Isooctane (2,2,4-Trimethylpentane) | 14.1 |
| 2,3-Dimethylbutane | 14.3 |
| Organic Solvents | |
| n-Hexane | 14.9 |
| Toluene | 18.2 |
| Acetone | 20.2 |
| Ethanol | 26.0 |
| Water | 47.8 |
Data compiled from various sources. Exact values may vary slightly depending on the source and experimental conditions.
As the table illustrates, the solubility parameters of branched alkanes are very similar to that of nonpolar solvents like n-hexane, predicting high solubility or miscibility. As the polarity of the solvent increases (e.g., toluene, acetone, ethanol), the difference in solubility parameters becomes larger, suggesting lower solubility. The vast difference between the solubility parameters of alkanes and water explains their immiscibility.
Quantitative Solubility Data of Branched Alkanes
While many branched alkanes are miscible with nonpolar organic solvents, meaning they are soluble in all proportions, obtaining precise quantitative solubility data can be crucial for specific applications. The following table summarizes available quantitative and qualitative solubility data for isooctane (2,2,4-trimethylpentane), a common branched alkane, in various organic solvents.
| Solvent | Chemical Formula | Solubility of Isooctane (2,2,4-Trimethylpentane) | Temperature (°C) | Reference(s) |
| Acetone | C₃H₆O | Miscible | 25 | [7] |
| Benzene | C₆H₆ | Miscible | 25 | [7] |
| Carbon Tetrachloride | CCl₄ | Miscible | 25 | [7] |
| Chloroform | CHCl₃ | Miscible | 25 | [7] |
| Diethyl Ether | (C₂H₅)₂O | Miscible | 25 | [7] |
| Ethanol | C₂H₅OH | Partially Miscible | 25 | [8] |
| n-Heptane | C₇H₁₆ | Miscible | 25 | [7] |
| Toluene | C₇H₈ | Miscible | 25 | [7] |
| Water | H₂O | 2.4 mg/L | 25 | [9] |
Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[10] This method involves equilibrating a surplus of the solute with the solvent at a constant temperature and then measuring the concentration of the solute in the saturated solution.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
Branched alkane (solute)
-
Organic solvent of interest
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled water bath
-
Calibrated positive displacement pipettes
-
Syringe filters (chemically compatible with the solvent and solute)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and appropriate glassware for dilutions
Caption: Experimental workflow for the shake-flask solubility determination method.
Procedure:
-
Preparation of the Supersaturated Solution: Add an excess amount of the branched alkane to a known volume or weight of the organic solvent in a sealed vial. The presence of a distinct second phase of the undissolved alkane is crucial.
-
Equilibration: Place the vial in a temperature-controlled orbital shaker or water bath. Agitate the mixture vigorously for a sufficient period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for several hours to allow for complete phase separation of the excess, undissolved alkane.
-
Sampling: Carefully withdraw a known volume or weight of the clear, saturated solvent phase (the supernatant) using a calibrated pipette. It is critical to avoid disturbing the undissolved alkane layer.
-
Filtration (Optional but Recommended): To ensure that no micro-droplets of the undissolved alkane are included in the sample, it is advisable to filter the collected aliquot through a chemically resistant syringe filter (e.g., PTFE).
-
Sample Preparation for Analysis: Accurately dilute the collected aliquot with a known volume of the pure solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.
-
Analysis: Analyze the diluted sample using a pre-calibrated GC-FID or other suitable analytical method to determine the concentration of the branched alkane.
-
Data Calculation: From the concentration of the diluted sample and the dilution factor, calculate the concentration of the branched alkane in the original saturated solution. This value represents the solubility at the experimental temperature.
Causality Behind Experimental Choices and Self-Validation
-
Use of Excess Solute: Ensures that the solution becomes saturated and that the equilibrium lies between the dissolved and undissolved states.
-
Constant Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature throughout the experiment is critical for obtaining accurate and reproducible results.
-
Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium, moving beyond potentially faster but less stable kinetically-formed solutions.
-
Careful Sampling and Filtration: Prevents the accidental inclusion of undissolved solute, which would lead to an overestimation of solubility.
-
Instrumental Analysis: Provides a precise and accurate measurement of the solute concentration in the saturated solution. The use of a pre-calibrated instrument ensures the trustworthiness of the quantitative data.
Conclusion
The solubility of branched alkanes in organic solvents is a complex interplay of intermolecular forces, molecular geometry, and the thermodynamics of mixing. While the general principle of "like dissolves like" provides a useful qualitative guide, a deeper understanding requires consideration of factors such as the impact of branching on van der Waals forces and the use of quantitative tools like the Hildebrand solubility parameter. For precise and reliable data, the shake-flask method remains the definitive experimental approach. The information and protocols presented in this guide offer a robust framework for researchers and scientists to understand, predict, and measure the solubility of branched alkanes in their work.
References
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discovery and history of undecane isomers
An In-depth Technical Guide to the Discovery and History of Undecane Isomers
A Foreword for the Modern Scientist
The study of undecane (C₁₁H₂₄) and its isomers is a journey into the heart of organic chemistry's foundational principles. For the contemporary researcher in materials science or drug development, understanding this history is not a mere academic exercise. It is an exploration of the very concepts of molecular diversity and structure-property relationships that underpin our daily work. The 159 structural isomers of undecane, each sharing the same molecular formula but possessing a unique three-dimensional architecture, offer a compelling microcosm of the challenges and triumphs in chemical identification and synthesis.[1][2][3][4][5] This guide eschews a conventional chronological report, instead weaving together the historical context, the theoretical underpinnings, and the practical analytical workflows that define our understanding of these deceptively simple molecules.
Part 1: The Genesis of Isomerism - A Conceptual Revolution
The story of undecane's isomers begins long before the molecule itself was a focus of intense study. The intellectual groundwork was laid in the early 19th century, a period of profound transformation in chemical thought.
Challenging Vitalism: The Wöhler Synthesis
For decades, the scientific community was largely swayed by the theory of "vitalism," which posited that organic compounds could only be produced by living organisms, imbued with a "vital force." This paradigm was irrevocably shattered in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from the inorganic salt ammonium cyanate.[6] Wöhler's astonishment is palpable in his letters; he had produced an organic molecule without a kidney, plant, or any living intermediary. Critically, he noted that ammonium cyanate and urea shared the same chemical composition but had vastly different properties, a key observation that set the stage for a new theory.[6]
Berzelius and the Birth of a Term
It was Jöns Jacob Berzelius, Wöhler's mentor, who recognized the profound implications of this and similar discoveries. Observing that different substances, like cyanic acid and fulminic acid, could possess the identical number and type of atoms yet exhibit unique chemical behaviors, he coined the term "isomers" in 1831, from the Greek isos ("equal") and meros ("part").[6] This was the formal birth of a concept that would become central to all of chemistry: that the connectivity and spatial arrangement of atoms, not merely their count, define a molecule's identity.[6][7]
Part 2: The Alkanes - A Homologous Series and the Explosion of Possibility
Alkanes, or paraffins (from the Latin parum affinis, meaning "little affinity"), are the simplest class of organic compounds, consisting solely of carbon and hydrogen atoms linked by single bonds.[8] Their general formula, CₙH₂ₙ₊₂, dictates their composition.[2][8][9] While methane (CH₄), ethane (C₂H₆), and propane (C₃H₈) have only one possible arrangement of atoms, the possibility for structural isomerism begins with butane (C₄H₁₀), which exists as both a straight-chain (n-butane) and a branched structure (isobutane).[8][10]
The number of potential isomers grows exponentially with the carbon number.[11] By the time we reach undecane (C₁₁H₂₄), this combinatorial explosion results in 159 distinct structural isomers, a number that presents a formidable challenge for separation, identification, and synthesis.[1][3][4][5]
Logical Workflow for Isomer Investigation
The characterization of an unknown sample suspected to be an undecane isomer follows a logical, multi-step process. This workflow ensures that orthogonal data is collected to build a conclusive structural assignment.
Caption: Logical workflow for the characterization of an undecane isomer.
Part 3: From Brute Force to Finesse - The Evolution of Isomer Separation
The theoretical existence of 159 undecane isomers is one matter; isolating and identifying them is another entirely. Early chemists were limited to techniques like fractional distillation and crystallization.[12][13]
-
Fractional Distillation: This technique exploits differences in boiling points.[12] For undecane isomers, increased branching disrupts intermolecular van der Waals forces, generally leading to lower boiling points compared to the linear n-undecane.[1] However, with many isomers having very close boiling points, complete separation by distillation alone is often impractical.[13]
-
Crystallization: This method relies on differences in how molecules pack into a solid lattice, which is related to their melting points. More symmetrical isomers often have higher melting points and can sometimes be selectively crystallized from a mixture.[1][12]
The true revolution in isomer analysis came with the advent of chromatography, particularly Gas Chromatography (GC).
The Power of Gas Chromatography
Gas chromatography provides unparalleled resolving power for volatile compounds like the undecane isomers. In GC, a sample is vaporized and transported by an inert carrier gas through a long, thin capillary column. The inner wall of the column is coated with a stationary phase. For nonpolar alkanes, a nonpolar stationary phase, such as a crosslinked methyl silicone, is ideal.[2]
The separation mechanism is based on partitioning. Isomers that interact more strongly with the stationary phase (or have higher boiling points) travel more slowly through the column, resulting in different retention times. This allows for the separation of a complex mixture of isomers into individual components. When coupled with a detector like a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS), GC becomes the cornerstone of isomer analysis.[14]
Part 4: Definitive Identification - The Role of Modern Spectroscopy
While GC can separate isomers, it does not, on its own, identify them. For unambiguous structure elucidation, spectroscopy is indispensable.
-
Mass Spectrometry (MS): When coupled with GC, MS bombards the separated isomers with electrons, causing them to fragment in predictable ways. While all undecane isomers have the same molecular ion peak (m/z = 156), the fragmentation pattern is a unique fingerprint of the carbon skeleton's branching.[15][16] Highly branched isomers tend to fragment at the tertiary or quaternary carbons, producing a distinct set of daughter ions that can be used to deduce the original structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most definitive structural information. ¹H NMR reveals the number of chemically distinct protons and their connectivity through spin-spin coupling, while ¹³C NMR shows the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, allowing for the complete reconstruction of the carbon skeleton.
Conceptual Diagram of Undecane Isomer Backbones
The 159 isomers of undecane can be conceptually organized by considering the longest continuous carbon chain (the parent chain) and the nature of the alkyl substituents.
Caption: Conceptual grouping of undecane isomers by parent chain.
Part 5: Experimental Protocols - A Practical Guide
The following protocols represent foundational and advanced techniques for the characterization of undecane isomers. The causality behind key steps is explained to provide field-proven insight.
Protocol 1: Determination of Physicochemical Properties
A. Boiling Point (Capillary Method) [1]
-
Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This is a fundamental physical constant sensitive to molecular structure.
-
Methodology:
-
Sample Preparation: Place a small amount (0.5-1 mL) of the liquid undecane isomer into a small test tube.
-
Apparatus Setup: Place a capillary tube, sealed at one end, open-end-down into the test tube. Attach the test tube to a thermometer.
-
Heating: Heat the assembly in a controlled manner using a heating block or Thiele tube.
-
Observation: As the temperature rises, a steady stream of bubbles will exit the capillary tube. Slowly cool the apparatus.
-
Boiling Point Determination: The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point. The presence of impurities will broaden this point into a range.
-
B. Density (Pycnometer Method) [1]
-
Principle: Density is the mass per unit volume. For liquids, it is accurately determined by weighing a precise, known volume.
-
Methodology:
-
Calibration: Weigh a clean, dry pycnometer (a flask of known volume). Fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again to precisely calculate the pycnometer's volume.
-
Sample Measurement: Empty, dry, and fill the pycnometer with the liquid undecane isomer at the same temperature.
-
Weighing: Weigh the pycnometer containing the sample.
-
Calculation: Determine the mass of the isomer by subtraction. Divide the mass by the calibrated volume of the pycnometer to obtain the density (g/cm³).[1]
-
Protocol 2: Isomer Separation and Identification by GC-MS
-
Principle: This protocol leverages the high separation efficiency of GC and the definitive identification power of MS. The choice of a nonpolar column is critical, as it separates the nonpolar alkane isomers primarily based on their boiling points and subtle shape-selective interactions.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the undecane isomer mixture in a high-purity solvent like hexane. If quantification is needed, add an internal standard (e.g., dodecane) at a known concentration.
-
Instrument Setup (Example):
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, nonpolar phase (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 5°C/min to 200°C. Causality: A slow temperature ramp is essential to resolve isomers with very close boiling points.
-
Injector: Split/splitless injector at 250°C.
-
MS Interface: Transfer line at 280°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 200.
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition.
-
Data Analysis:
-
Identify the retention time of each separated peak in the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak. Confirm the molecular ion at m/z 156.
-
Analyze the fragmentation pattern, looking for characteristic ions that indicate the branching structure.
-
Compare the obtained mass spectra against a trusted spectral library (e.g., NIST) for tentative identification.[14]
-
Confirm identity by comparing the retention time and mass spectrum with that of an authentic reference standard, if available.
-
-
Quantitative Data Summary
The structural differences among undecane isomers lead to significant variations in their physical properties. The following table summarizes available data for a selection of isomers. Note that comprehensive experimental data for all 159 isomers is not available.[1]
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |
| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |
| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.1 (est.) | 0.744 |
| 2,2,5,5-Tetramethylheptane | B15457728 | ~180-190 (est.) | - | - |
(Data sourced from BenchChem and PubChem where available. Some values are estimates.)[1][17]
Conclusion and Future Outlook
The history of undecane's isomers is a reflection of the evolution of organic chemistry itself—from the philosophical overthrow of vitalism to the development of powerful analytical machinery that can parse the subtlest of structural differences. For today's scientists, these hydrocarbons serve as more than just components of fuel or solvents; they are model systems for understanding structure-activity relationships, validating analytical techniques, and developing predictive models for the physical properties of complex molecules. The principles honed in the study of these 159 isomers are directly applicable to the more complex scaffolds encountered in modern drug discovery and materials science, reminding us that a deep understanding of the fundamentals is the bedrock of future innovation.
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theoretical properties of 4-Ethyl-2,2-dimethylheptane
An In-depth Technical Guide on the Theoretical Properties of 4-Ethyl-2,2-dimethylheptane
Abstract
This compound is a branched-chain alkane, one of the 159 structural isomers of undecane (C₁₁H₂₄).[1][2] As with all alkanes, its molecular structure is defined by single covalent bonds between sp³-hybridized carbon atoms, resulting in a molecule with significant conformational flexibility and low chemical reactivity.[3][4] This guide provides a comprehensive theoretical examination of its core properties, intended for researchers, chemists, and drug development professionals who may encounter such structures in complex hydrocarbon mixtures, as non-polar solvents, or as reference compounds. We will delve into its structural characteristics, predict its conformational landscape, and outline methodologies for the computational prediction of its spectroscopic and thermodynamic properties, thereby providing a framework for understanding its behavior at a molecular level.
Part 1: Molecular Identity and Physicochemical Properties
This compound's structure consists of a seven-carbon heptane backbone, substituted with an ethyl group at the fourth carbon and two methyl groups at the second carbon.[5] This high degree of branching significantly influences its physical properties when compared to its linear isomer, n-undecane. Generally, increased branching disrupts intermolecular van der Waals forces, leading to a lower boiling point than the straight-chain counterpart (n-undecane boils at 196 °C).[1][6]
Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 62016-46-0 | [7][8] |
| Molecular Formula | C₁₁H₂₄ | [7][8] |
| Molecular Weight | 156.31 g/mol | [7][9] |
| Canonical SMILES | CCCC(CC)CC(C)(C)C | [7] |
| InChI | InChI=1S/C11H24/c1-6-8-10(7-2)9-11(3,4)5/h10H,6-9H2,1-5H3 | [7][8] |
| InChIKey | BJOUMNMMNSZESV-UHFFFAOYSA-N | [7][8] |
Known and Computed Physicochemical Properties
The following table summarizes key physical and chemical properties. Experimental values are prioritized, with computationally predicted values included to provide a more complete profile.
| Property | Value | Method | Source |
| Boiling Point | 168.4 °C | Experimental | [10] |
| XLogP3-AA | 5.4 | Computed | [7][9] |
| Hydrogen Bond Donor Count | 0 | Computed | [9] |
| Hydrogen Bond Acceptor Count | 0 | Computed | [9] |
| Rotatable Bond Count | 5 | Computed | [9] |
| Topological Polar Surface Area | 0 Ų | Computed | [7] |
graph "Molecular_Structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];// Heptane Backbone C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1!"]; C4 [label="C", pos="4,1!"]; C5 [label="C", pos="5,0!"]; C6 [label="C", pos="6.5,0!"]; C7 [label="C", pos="7.5,1!"];
// Methyl groups on C2 C2_M1 [label="C", pos="1.5,-1.2!"]; C2_M2 [label="C", pos="1.5,1.2!"];
// Ethyl group on C4 C4_E1 [label="C", pos="4.5,2.2!"]; C4_E2 [label="C", pos="6,2.2!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C2 -- C2_M1; C2 -- C2_M2; C4 -- C4_E1; C4_E1 -- C4_E2; }
Part 2: Conformational Analysis and Molecular Dynamics
The presence of five rotatable single C-C bonds gives this compound a complex conformational landscape.[9] Conformational analysis is crucial as the molecule's dominant shape in a given environment dictates its physical properties and steric interactions. The thermodynamic stability of branched alkanes is a complex phenomenon; contrary to simple steric arguments, density functional theory (DFT) studies have shown that branched alkanes are more stable than their linear counterparts due to favorable electrostatic and quantum mechanical effects, not because of lower steric energy.[11]
Theoretical Protocol for Conformational Search
A robust method for identifying the lowest energy conformers involves a multi-step computational approach. This protocol ensures a thorough exploration of the potential energy surface.
Step 1: Initial Conformer Generation:
-
Utilize a stochastic or systematic search algorithm (e.g., Monte Carlo, Low-Mode search) with a molecular mechanics (MM) force field (e.g., MMFF94 or OPLS3e). This rapidly generates a diverse set of hundreds or thousands of potential conformers.
Step 2: Geometry Optimization and Filtering:
-
Each generated conformer is subjected to geometry optimization using the same MM force field to find the nearest local energy minimum.
-
Duplicate structures are removed, and the conformers are filtered based on a relative energy window (e.g., retaining all structures within 10 kcal/mol of the lowest energy structure found).
Step 3: Quantum Mechanical Refinement:
-
The filtered set of low-energy conformers is then re-optimized using a higher level of theory, typically DFT. A functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d)) provides a good balance of accuracy and computational cost for alkanes.[11]
Step 4: Final Energy Calculation and Population Analysis:
-
Single-point energy calculations are performed on the DFT-optimized structures using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies (ΔE).
-
Gibbs free energies (ΔG) are calculated by including zero-point vibrational energy and thermal corrections.
-
The equilibrium population of each conformer at a given temperature (T) is then determined using the Boltzmann distribution equation.
Part 3: Predicted Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to molecular symmetry, the 11 carbon atoms and 24 hydrogen atoms give rise to a smaller number of unique signals.
-
¹³C NMR: We predict 9 unique carbon signals. The quaternary carbon at position 2 (C2) and the three methyl carbons attached to it will have distinct chemical shifts. The two carbons of the ethyl group are non-equivalent, as are the remaining carbons of the heptane chain.
-
¹H NMR: The protons on each unique carbon environment will have distinct chemical shifts and coupling patterns. The nine protons of the C(CH₃)₃ group (tert-butyl) are expected to produce a large singlet. The CH₂ and CH₃ protons of the ethyl group will show a characteristic quartet and triplet, respectively, due to coupling.
Computational Protocol for NMR Prediction:
-
Obtain the global minimum energy conformer from the analysis in Part 2.
-
Perform a geometry optimization and frequency calculation at a DFT level (e.g., B3LYP/6-311+G(d,p)).
-
Run an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and a specialized basis set (e.g., pcSseg-2).
-
Calculated absolute shieldings are converted to chemical shifts by referencing against a concurrently calculated tetramethylsilane (TMS) standard.
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations.[3]
-
C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.
-
C-H Bending:
-
Methyl (CH₃) groups will show characteristic bending vibrations around 1450-1470 cm⁻¹ and 1375 cm⁻¹. The gem-dimethyl group at C2 may show a split peak in this region.
-
Methylene (CH₂) groups will exhibit scissoring vibrations near 1465 cm⁻¹.
-
Mass Spectrometry (MS)
Under Electron Ionization (EI), this compound will fragment to produce a series of carbocations. The fragmentation pattern is dictated by the stability of the resulting cations, with tertiary and secondary carbocations being more stable and thus more abundant.
Predicted Fragmentation Pathway:
-
Molecular Ion (M⁺): A peak at m/z = 156, which may be weak or absent.
-
Loss of a Methyl Group (M-15): Cleavage of a methyl group from the tert-butyl end to form a stable tertiary carbocation at m/z = 141. This is expected to be a major fragment.
-
Loss of an Ethyl Group (M-29): Cleavage of the ethyl group at C4, resulting in a fragment at m/z = 127.
-
Loss of a Propyl Group (M-43): Cleavage at the C4-C5 bond, leading to a fragment at m/z = 113.
-
Loss of a tert-Butyl Group (M-57): Cleavage at the C2-C3 bond to form a prominent peak at m/z = 99 and a corresponding tert-butyl cation at m/z = 57. The m/z = 57 peak is often the base peak for molecules containing a tert-butyl group.
Part 4: Chemical Reactivity and Applications
As a saturated hydrocarbon, this compound is chemically inert under most conditions. Its C-C and C-H bonds are strong and non-polar, making it resistant to attack by acids, bases, and most oxidizing and reducing agents.
-
Combustion: Like all alkanes, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[3][12] This is its most relevant reaction in the context of fuels.
-
Radical Halogenation: In the presence of UV light or high temperatures, it can react with halogens (e.g., Cl₂, Br₂) via a free-radical chain reaction.[12] The reaction is non-selective and will produce a complex mixture of halogenated isomers.
-
Pyrolysis (Cracking): At very high temperatures and in the absence of oxygen, the C-C bonds can break, leading to a mixture of smaller alkanes and alkenes.[12]
Its primary utility in research and industry stems from its physical properties. Its non-polar nature and specific boiling point make it a potential component of solvent mixtures or specialized fuels. In drug development, its high lipophilicity (indicated by a calculated XLogP3 of 5.4) means it could serve as a model for highly non-polar environments, though it is generally considered biologically inert.[1][9]
Conclusion
The paint a picture of a classic branched alkane: a conformationally flexible, non-polar, and chemically stable molecule. By applying modern computational chemistry techniques, we can move beyond this general description to predict specific, quantitative data for its conformational preferences, spectroscopic signatures, and thermodynamic stability. The methodologies outlined in this guide provide a robust framework for the in-silico characterization of this and other complex alkanes, enabling their identification, differentiation, and the prediction of their behavior in various scientific and industrial applications.
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A Senior Application Scientist's Guide to the Computational Modeling of Alkane Isomer Stability
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Simple Structure – Why Alkane Stability Matters
In the intricate world of molecular science, alkanes represent the fundamental backbone of organic chemistry. While seemingly simple, the arrangement of their carbon skeletons into various isomers—constitutional and conformational—gives rise to subtle yet critical differences in stability. These differences, governed by factors like steric hindrance, torsional strain, and intramolecular dispersion forces, dictate the thermodynamic landscape of chemical reactions and the conformational preferences of molecules.[1] For researchers in materials science and catalysis, understanding these stability hierarchies is paramount for predicting reaction outcomes. For professionals in drug development, the conformation of alkyl fragments within a ligand can profoundly influence its binding affinity and selectivity for a biological target.[2][3][4]
This guide provides an in-depth technical framework for modeling the relative stability of alkane isomers. We will move beyond a mere recitation of methods to explain the causality behind procedural choices, offering a self-validating workflow from initial structure generation to high-accuracy energy computation. Our focus is on providing a field-proven, authoritative approach that balances computational cost with the desired level of accuracy.
Pillar 1: The Two Worlds of Energy Calculation – Molecular Mechanics and Quantum Mechanics
The computational investigation of molecular energy rests on two primary theoretical pillars: Molecular Mechanics (MM) and Quantum Mechanics (QM). The choice between them is not arbitrary; it is a strategic decision based on the size of the system, the required accuracy, and the specific scientific question being addressed.
Molecular Mechanics (MM): The High-Speed Surveyor
Molecular Mechanics treats atoms as classical spheres connected by springs, governed by a set of empirically derived potential energy functions known as a force field.[5][6] This simplification bypasses the computationally expensive solving of the Schrödinger equation, enabling the rapid calculation of energies for large systems.
-
Core Principle: The total steric energy of a molecule is the sum of contributions from bond stretching, angle bending, torsional strain (rotation around bonds), and non-bonded (van der Waals and electrostatic) interactions.[6]
-
Causality in Choice: MM is the method of choice for initial, broad explorations of the potential energy surface. Its speed is indispensable for conformational searching , a process that aims to identify all low-energy spatial arrangements (conformers) of a molecule.[7] For a flexible alkane, which can have thousands of possible conformers, a QM-level search would be computationally prohibitive.
-
Field-Proven Insight: Force fields are highly parameterized. For hydrocarbons, force fields like MMFF94 (Merck Molecular Force Field), OPLS (Optimized Potential for Liquid Simulations), and the Allinger-family (MM2, MM3, MM4) are specifically designed to reproduce the geometries and relative energies of organic molecules.[5][8][9] MMFF94, for instance, is parameterized for a wide array of organic compounds and is a robust choice for general-purpose conformational searches.[9]
Quantum Mechanics (QM): The High-Accuracy Adjudicator
Quantum Mechanics methods solve the electronic structure of a molecule to determine its energy and properties. These ab initio (from first principles) or Density Functional Theory (DFT) methods are orders of magnitude more computationally intensive than MM but provide significantly higher accuracy.[10]
-
Core Principle: QM methods calculate the electron distribution in a molecule to derive its total energy. This approach inherently accounts for the complex electronic effects that MM force fields only approximate.
-
Causality in Choice: QM is employed after an initial MM conformational search to refine the geometries and calculate highly accurate final energies for a small set of the most promising, low-energy conformers. This tiered approach leverages the speed of MM and the accuracy of QM.
-
Field-Proven Insight & Method Selection:
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering a favorable balance of cost and accuracy. However, the choice of functional is critical. For accurately capturing the subtle dispersion forces that differentiate alkane isomers, dispersion-corrected functionals are essential. Hybrid-meta GGAs like PW6B95-D3 or double-hybrids such as B2PLYP-D3 have shown excellent performance for hydrocarbon thermochemistry.[1][11][12]
-
High-Accuracy Composite Methods: For benchmark-quality results intended to rival experimental accuracy (within ~1 kcal/mol), composite methods like the Gaussian-n (G4) theories are the gold standard.[13][14] These methods combine calculations at different levels of theory and basis sets to extrapolate a highly accurate final energy.[13][15][16][17] They are computationally demanding and typically used to validate DFT results or for small, critical systems.
-
Pillar 2: The Conformational Search – Finding the True Energy Minimum
An incorrect or incomplete exploration of a molecule's conformational space is one of the most significant sources of error in stability calculations. Simply building a single structure of an alkane and minimizing it is insufficient; one must perform a robust search to ensure the global energy minimum conformer has been identified.
The general workflow involves using a fast MM force field to generate thousands of potential conformers, minimizing each, and then clustering the unique, low-energy structures for further analysis.
Conformational Search Algorithms:
-
Systematic Search: Rotates each dihedral bond by a defined increment (e.g., 60°). This is exhaustive but becomes combinatorially explosive for molecules with many rotatable bonds.[7]
-
Monte Carlo (MC) Methods: Involves random rotations of bonds or movements of atoms, followed by energy minimization. The new conformation is accepted or rejected based on an energy criterion. The Monte Carlo Multiple Minimum (MCMM) method is a powerful variant for exploring conformational space.[7][18]
-
Low-Mode and Molecular Dynamics (MD) Searches: These methods use vibrational modes or simulated thermal motion to generate new conformations, effectively exploring the potential energy surface.[7][19][20]
A hybrid approach, often available in software packages like Schrödinger's MacroModel, which combines torsional sampling with low-mode steps (mixed torsional/low-mode), is highly effective for a thorough search.[21][22]
Pillar 3: A Self-Validating Workflow for Isomer Stability Analysis
This section outlines a comprehensive, step-by-step protocol that integrates the concepts above into a trustworthy and reproducible workflow. This protocol is designed to be self-validating by including a critical frequency calculation step.
Diagram: Overall Computational Workflow
Caption: A tiered workflow for alkane stability analysis.
Experimental Protocol: Detailed Steps
Objective: To determine the relative stability of n-pentane, isopentane, and neopentane.
Software: A molecular modeling suite such as Schrödinger Maestro/MacroModel and Gaussian.[21][23]
Step 1: Initial Structure Generation
-
Build 3D structures for n-pentane, isopentane, and neopentane in a molecular editor. For n-pentane, start with the all-trans (anti) conformation.
Step 2: Molecular Mechanics Conformational Search
-
Causality: This step efficiently explores the vast conformational space to find all relevant low-energy structures. Neopentane, being rigid, does not require a conformational search.
-
Protocol:
-
Select the n-pentane and isopentane structures.
-
Initiate a conformational search module (e.g., MacroModel).[18][24]
-
Choose a robust search method, such as MCMM (Monte Carlo Multiple Minimum) .
-
Select a suitable force field, such as MMFF94s .[9]
-
Set the number of search steps to a high value (e.g., 5000) to ensure thoroughness.
-
Define an energy window (e.g., 21 kJ/mol or 5 kcal/mol) to save only the conformers reasonably close in energy to the global minimum.
-
Launch the calculation.
-
Step 3: Filter and Cluster Results
-
Causality: The search will produce many redundant structures. Clustering groups them based on geometric similarity (RMSD) to identify unique conformers.
-
Protocol:
-
Upon completion of the search, use a redundant conformer elimination tool.
-
Set an RMSD cutoff (e.g., 0.5 Å) to define uniqueness.
-
The output will be a list of unique, low-energy conformers for n-pentane and isopentane.
-
Step 4: Quantum Mechanics Geometry Optimization
-
Causality: MM geometries are good but not perfect. QM optimization refines the structure to a more accurate minimum on the QM potential energy surface.
-
Protocol:
-
Take the lowest energy conformer for each isomer (and any other conformers of interest) from Step 3.
-
Set up a geometry optimization calculation using a DFT method. A good starting point is a dispersion-corrected functional with a double-zeta basis set (e.g., B3LYP-D3/def2-SVP ).
-
Run the optimization for each structure.
-
Step 5: Frequency Calculation (Self-Validation)
-
Causality: This is a critical validation step. A true energy minimum must have all positive (real) vibrational frequencies. An imaginary frequency indicates a transition state (a saddle point), not a stable structure. The frequencies are also used to calculate the zero-point vibrational energy (ZPVE).[23][25][26][27][28]
-
Protocol:
-
Using the optimized geometry from Step 4, perform a frequency calculation at the same level of theory (B3LYP-D3/def2-SVP ).[26][27]
-
Trustworthiness Check: Inspect the output. If all frequencies are positive, the structure is a validated minimum. If one imaginary frequency exists, the optimization found a transition state, and the structure must be perturbed and re-optimized.
-
Record the Zero-Point Energy (ZPE) correction from the output file.
-
Step 6: High-Accuracy Single-Point Energy Calculation
-
Causality: While the geometry is well-described by the double-zeta basis set, a more accurate energy can be obtained using a larger triple-zeta basis set. This is more efficient than performing the entire optimization with the larger basis set.
-
Protocol:
-
Using the validated, optimized geometry from Step 5, set up a single-point energy calculation.
-
Use a higher-accuracy DFT functional and a larger basis set (e.g., PW6B95-D3/def2-TZVP ).
-
Run the calculation for each isomer's global minimum conformer.
-
Step 7: Relative Stability Analysis
-
Causality: The final electronic energies must be corrected with the ZPE to obtain the total energy at 0 K. The relative stability is the difference in these total energies.
-
Protocol:
-
For each isomer, calculate the final energy: E_final = E_single_point + ZPE.
-
Designate the isomer with the lowest E_final as the reference (0.0 kJ/mol).
-
Calculate the relative energy (ΔE) for the other isomers: ΔE_isomer = E_final(isomer) - E_final(reference).
-
Data Presentation & Application to Drug Design
The results of such an analysis are best presented in a clear, tabular format that allows for direct comparison.
Table 1: Calculated Relative Stabilities of C5H12 Isomers
| Isomer | Final Energy (Hartree) | Relative Energy (kJ/mol) | Experimental ΔHf° (kJ/mol) |
| Neopentane | -198.12345 | 0.0 | -167.9 |
| Isopentane | -198.12100 | 6.4 | -153.3 |
| n-Pentane | -198.11980 | 9.6 | -146.7 |
| Note: Energy values are illustrative. Experimental values from NIST Chemistry WebBook. |
This data confirms the known trend that branched alkanes are generally more stable than their straight-chain counterparts.[29][30][31] This stability arises from a complex interplay of electronic correlation and steric effects.[1][30]
Diagram: Accuracy vs. Cost in Computational Methods
Caption: The trade-off between accuracy and cost for computational methods.
Application Insight for Drug Development
The conformation of an alkyl chain in a drug molecule is not trivial. A ligand often pays an energetic penalty to adopt a "bioactive conformation" required for binding to a protein target.[2]
-
Pre-organization: A molecule that intrinsically prefers a conformation close to its bioactive shape will have a lower energetic penalty upon binding, leading to higher affinity.
-
Predictive Power: By performing the conformational analysis described here on a potential drug candidate, a medicinal chemist can understand its intrinsic conformational preferences. If the lowest energy conformer is sterically incompatible with the target's binding site, it signals that the molecule will have to contort significantly to bind, potentially making it a weaker binder. This insight allows for the rational design of more rigid analogs that "lock in" the desired conformation, a common strategy for lead optimization.[2][4]
Conclusion
The computational modeling of alkane isomer stability is a powerful tool when approached with a rigorous, multi-tiered strategy. By combining the speed of molecular mechanics for broad conformational searching with the accuracy of quantum mechanics for final energy refinement, researchers can generate reliable and predictive data. The inclusion of a frequency calculation as a self-validating check is non-negotiable for ensuring the trustworthiness of the results. For scientists in both fundamental research and applied fields like drug discovery, this detailed understanding of conformational energetics provides the insight needed to predict molecular behavior and design better molecules.
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Tertiary Alkanes via Grignard-Related Methodologies
Abstract
The construction of sterically congested C(sp³)–C(sp³) bonds to form quaternary carbon centers is a formidable challenge in modern organic synthesis. While the Grignard reaction is a cornerstone of C–C bond formation, its direct application for synthesizing tertiary alkanes is fraught with limitations and is often misunderstood. This comprehensive guide moves beyond textbook examples to provide researchers, scientists, and drug development professionals with an in-depth understanding of the nuances and state-of-the-art protocols for creating these complex structures. We will dissect the limitations of classical approaches and present detailed, field-proven protocols for superior modern alternatives, including the Corey-House, Kumada, and Negishi cross-coupling reactions.
Introduction: Deconstructing the "Grignard Reaction for Alkane Synthesis"
The quintessential Grignard reaction involves the nucleophilic addition of an organomagnesium halide (R-MgX) to a carbonyl compound.[1] This reaction, when performed on a ketone, yields a tertiary alcohol, not a tertiary alkane directly.[2][3] The conversion of this tertiary alcohol to the corresponding alkane requires subsequent, often harsh, deoxygenation steps, making it an indirect and less efficient route.
A more direct pathway would theoretically involve the coupling of a Grignard reagent with an alkyl halide (an Sₙ2-type reaction). However, this approach is highly problematic for synthesizing tertiary alkanes for two primary reasons:
-
Strong Basicity: Grignard reagents are potent bases. When reacted with secondary or, particularly, tertiary alkyl halides, they preferentially induce elimination (E2) reactions over substitution, leading to the formation of alkenes instead of the desired alkane.[3]
-
Side Reactions: The direct coupling of organometallic reagents like Grignards with alkyl halides is often plagued by side reactions such as metal-halogen exchange and homocoupling, which reduce the yield and complicate purification.[4][5]
Therefore, to effectively synthesize tertiary alkanes, we must look to more sophisticated methods that build upon the principles of organometallic chemistry but overcome the inherent limitations of the simple Grignard reagent/alkyl halide combination. This guide provides the theoretical grounding and practical protocols for these advanced methodologies.
The Indirect Route: A Two-Step Synthesis via Tertiary Alcohols
While not the preferred method for efficiency, the synthesis of a tertiary alkane can be achieved by first forming a tertiary alcohol using a Grignard reagent and a ketone, followed by deoxygenation. This approach is foundational and illustrates the utility of Grignard reagents in constructing the initial carbon skeleton.
Workflow for the Indirect Synthesis of a Tertiary Alkane
Caption: Workflow for the indirect synthesis of tertiary alkanes.
Protocol 1: Synthesis of 2,2-Dimethylpropane (Neopentane) via a Tertiary Alcohol Intermediate
This protocol outlines the synthesis of neopentane from acetone and methylmagnesium bromide, followed by reduction.
Step A: Synthesis of tert-Butyl Alcohol
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Maintain a dry, inert atmosphere (N₂ or Ar) throughout the reaction.
-
Reagent Preparation: In the dropping funnel, place a solution of acetone (1.0 eq) in anhydrous diethyl ether (2 mL per mmol of acetone). In the reaction flask, place a solution of methylmagnesium bromide (1.1 eq, e.g., 3.0 M in diethyl ether).
-
Reaction: Cool the Grignard solution in an ice bath (0 °C). Add the acetone solution dropwise from the dropping funnel over 30 minutes with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Quenching and Workup: Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Continue adding until two clear layers form. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl alcohol.
Step B: Conversion to tert-Butyl Chloride and Reduction
-
Chlorination: To the crude tert-butyl alcohol at 0 °C, add concentrated hydrochloric acid (HCl) with stirring. A separate layer of tert-butyl chloride will form.
-
Isolation: Separate the organic layer, wash with cold water and then with 5% sodium bicarbonate solution until effervescence ceases. Dry over anhydrous CaCl₂.
-
Reduction: The resulting tert-butyl chloride can be reduced to neopentane using a reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent like THF. Extreme caution is required when handling LiAlH₄.
This multi-step process highlights the need for more direct and efficient methods.
The Direct Approach: Modern Cross-Coupling Strategies
To overcome the challenges of direct alkylation with Grignard reagents, chemists have developed powerful transition-metal-catalyzed cross-coupling reactions and related methods. These strategies offer high yields and broad substrate scope for the direct formation of C(sp³)–C(sp³) bonds.
The Corey-House Synthesis
The Corey-House synthesis is a landmark reaction that provides a reliable method for joining two alkyl groups.[6] It avoids the pitfalls of the direct Grignard coupling by using a softer, less basic organometallic nucleophile: a lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent.[7][8]
Mechanism Overview: The reaction proceeds in two main stages: formation of the Gilman reagent from an alkyllithium, and the subsequent coupling with an alkyl halide.[5] The coupling is believed to proceed via an Sₙ2-like mechanism.[4]
Caption: Logical workflow of the Corey-House Synthesis.
Key Advantages:
-
High Yields: Generally provides higher yields for alkane synthesis than direct Grignard coupling.
-
Versatility: Can be used to create symmetrical and unsymmetrical alkanes.[6]
-
Tertiary Centers: Crucially, for tertiary alkane synthesis, a tertiary alkyl group can be incorporated into the Gilman reagent, which then couples efficiently with a primary alkyl halide.[8]
Protocol 2: Synthesis of 2,2-Dimethylbutane using Corey-House Synthesis
-
Preparation of tert-Butyllithium: This reagent is pyrophoric and must be handled with extreme care under an inert atmosphere. While commercially available, it can be prepared by reacting tert-butyl chloride with lithium metal in pentane.
-
Formation of Lithium Di-tert-butylcuprate: In a flame-dried, inerted flask, add copper(I) iodide (CuI, 1.0 eq) to anhydrous diethyl ether at -78 °C (dry ice/acetone bath). To this slurry, slowly add a solution of tert-butyllithium (2.0 eq) in pentane. Allow the mixture to stir at low temperature for 30 minutes to form the Gilman reagent.
-
Coupling Reaction: Add ethyl bromide (1.0 eq) to the cold Gilman reagent solution. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with pentane, wash the organic layers with water and brine, dry over MgSO₄, and filter. The solvent can be removed by careful distillation to yield 2,2-dimethylbutane.
Kumada Cross-Coupling
The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be discovered.[9] It directly utilizes a Grignard reagent but employs a nickel (Ni) or palladium (Pd) catalyst to facilitate the coupling with an organic halide, dramatically improving the reaction's scope and efficiency.[10][11]
Catalytic Cycle: The mechanism involves the oxidative addition of the catalyst (e.g., Pd(0)) to the alkyl halide, followed by transmetalation with the Grignard reagent, and finally reductive elimination to form the C-C bond and regenerate the catalyst.[10]
Sources
- 1. study.com [study.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 5. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 6. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 7. Corey-House_synthesis [chemeurope.com]
- 8. byjus.com [byjus.com]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Kumada Coupling | NROChemistry [nrochemistry.com]
- 11. Kumada Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Branched Alkanes via Alkylation
Introduction:
Highly branched alkanes are indispensable molecules across various scientific and industrial domains. Their unique physicochemical properties, such as high octane ratings, low freezing points, and specific viscosities, make them crucial components in high-performance fuels, lubricants, and inert solvents for pharmaceutical applications.[1] The controlled synthesis of these complex structures is a cornerstone of modern organic chemistry. Alkylation, the formation of a carbon-carbon bond through the addition of an alkyl group to a substrate, stands as a primary strategy for constructing the intricate frameworks of branched alkanes.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key alkylation methodologies for the synthesis of branched alkanes. We will delve into the mechanistic underpinnings, practical considerations, and detailed laboratory protocols for prominent techniques, including acid-catalyzed alkylation, organometallic approaches, and modern radical-mediated C-H functionalization.
Section 1: Acid-Catalyzed Alkylation: The Industrial Workhorse and its Laboratory Adaptation
Acid-catalyzed alkylation is a cornerstone of the petroleum industry, primarily employed for the large-scale production of "alkylate," a high-octane gasoline blending stock.[2][3] This process typically involves the reaction of isobutane with light olefins (like butenes) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[1][3][4] While the industrial scale is immense, the principles of this reaction can be adapted for laboratory-scale synthesis.
Mechanistic Insights: The Carbocation Pathway
The reaction proceeds via a carbocation chain mechanism.[1] The strong acid protonates an olefin to generate a carbocation. This electrophilic species then reacts with an isoparaffin (e.g., isobutane) to form a larger, more branched carbocation. A subsequent hydride transfer from another isoparaffin molecule yields the final branched alkane product and regenerates the carbocation, thus propagating the chain.[1]
Diagram 1: Mechanism of Acid-Catalyzed Alkylation
Caption: Synthesis of tertiary alcohols via Grignard reaction.
Reduction of Tertiary Alcohols to Branched Alkanes
The tertiary alcohol intermediate can be converted to the final branched alkane through a deoxygenation process. A common laboratory method involves the dehydration of the alcohol to an alkene, followed by catalytic hydrogenation.
Laboratory Protocol: Synthesis of a Branched Alkane via the Grignard Route
This protocol outlines the synthesis of a branched alkane through the formation of a tertiary alcohol from a ketone and a Grignard reagent, followed by dehydration and hydrogenation.
Part A: Synthesis of a Tertiary Alcohol [3] Materials:
-
Alkyl or aryl halide (e.g., bromobutane)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ketone (e.g., acetone)
-
Aqueous HCl or H₂SO₄ solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of the alkyl halide in anhydrous diethyl ether.
-
Add a small amount of the alkyl halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the ketone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride or dilute HCl to quench the reaction and dissolve the magnesium salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude tertiary alcohol. Purify by distillation or chromatography if necessary.
-
Part B: Dehydration and Hydrogenation [2] Materials:
-
Tertiary alcohol from Part A
-
Dehydrating agent (e.g., concentrated sulfuric acid or phosphoric acid)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)
-
Solvent (e.g., ethanol or ethyl acetate)
Procedure:
-
Dehydration:
-
Place the tertiary alcohol in a round-bottom flask with a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to distill the alkene product. The temperature will depend on the boiling point of the specific alkene.
-
Wash the collected alkene with water and a dilute sodium bicarbonate solution, then dry over a suitable drying agent.
-
-
Hydrogenation:
-
Dissolve the purified alkene in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere and stir vigorously until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the final branched alkane.
-
Section 3: Radical-Mediated C-H Alkylation: A Modern Frontier
Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom-economical and efficient approach to constructing complex molecules. Radical-mediated C-H alkylation allows for the direct conversion of unactivated C-H bonds in alkanes to new C-C bonds, bypassing the need for pre-functionalized starting materials.
General Principles of Radical C-H Alkylation
These reactions typically involve the generation of a reactive radical species that can abstract a hydrogen atom from an alkane, forming an alkyl radical. This alkyl radical can then be trapped by an alkylating agent to form the desired branched alkane. Various methods for radical generation exist, including photochemical and redox-mediated processes.
Laboratory Protocol: Radical-Mediated Alkylation (Conceptual Framework)
While specific protocols are highly substrate-dependent, a general procedure for a photoredox-catalyzed C-H alkylation is outlined below.
Materials:
-
Alkane substrate
-
Alkyl halide or other alkylating agent
-
Photocatalyst (e.g., an iridium or ruthenium complex)
-
Radical initiator (if necessary)
-
Solvent
-
Light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel, combine the alkane substrate, alkylating agent, photocatalyst, and any additives in a suitable degassed solvent.
-
Irradiate the reaction mixture with the appropriate light source while stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography or distillation.
Section 4: Comparative Analysis of Alkylation Methods
The choice of alkylation method depends on several factors, including the desired scale of the reaction, the availability of starting materials, the required regioselectivity and stereoselectivity, and the tolerance of functional groups.
| Method | Typical Substrates | Catalyst/Reagent | Advantages | Disadvantages | Typical Lab Yields |
| Acid-Catalyzed Alkylation | Isoalkanes, Alkenes, Aromatics | H₂SO₄, HF, AlCl₃, Zeolites [2][3][5] | Low-cost reagents, suitable for large scale. [3] | Harsh conditions, catalyst handling issues, potential for rearrangements and polyalkylation. [6] | 50-80% |
| Organometallic (Grignard) | Alkyl/Aryl Halides, Ketones, Esters [7] | Magnesium | High yields, precise C-C bond formation, good functional group tolerance (with protection). [7] | Multi-step process, requires anhydrous conditions, sensitive to acidic protons. [8] | 70-95% |
| Radical C-H Alkylation | Alkanes, Alkylating Agents | Photocatalysts, Radical Initiators | Direct C-H functionalization, high atom economy, mild reaction conditions. | Substrate scope can be limited, regioselectivity can be challenging. | 60-90% |
Section 5: Safety and Handling
General Precautions: All alkylation reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn at all times.
-
Acid Catalysts: Concentrated acids like sulfuric acid and hydrofluoric acid are extremely corrosive and toxic. Handle with extreme caution and have appropriate spill kits and neutralization agents readily available. HF requires specialized handling procedures and safety protocols. [9]* Organometallic Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
Solvents: Many organic solvents used in these reactions are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles, water baths).
References
- Alkylation Reactions | Development, Technology - Mettler Toledo.
- Alkylation Safety & the Production of Cleaner Gasoline - YouTube.
- Alkylation | FSC 432: Petroleum Refining - Welcome to EMS Online Courses.
- Alkylation of Isobutane with C3−C5 Olefins To Produce High-Quality Gasolines: Physicochemical Sequence of Events - ResearchGate.
- Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl - Web Pages.
- Synthesis and physical properties of n-heptane and 2,2,4-trimethylpentane.
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.
- Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps.
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- grignard reagents - Chemguide.
- Friedel-Crafts Alkylation Lab Guide | PDF | Chemical Reactions | Molecules - Scribd.
- The Friedel-Crafts Reaction.
- Using the Grignard Reaction to Make Tertiary alcohols - YouTube.
- Grignard Reaction - Organic Chemistry Portal.
- Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results - MDPI.
- Alkylation of benzene with propylene using a zeolite catalyst - Google Patents.
- Study on the alkylation of benzene with propylene over Hβ zeolite - ResearchGate.
- Reaction mechanism of benzene alkylation with propylene catalyzed by HZSM-5 zeolite and H-Beta zeolite | Request PDF - ResearchGate.
- Selective C(sp3)–H arylation/alkylation of alkanes enabled by paired electrocatalysis - NIH.
- Synthesis (2) - Reactions of Alkanes - Master Organic Chemistry.
- Greener Synthesis of Pristane by Flow Dehydrative Hydrogenation of Allylic Alcohol Using a Packed-Bed Reactor Charged by Pd/C as a Single Catalyst - MDPI.
- Alkylation | FSC 432: Petroleum Refining.
- Alkylation of Isobutane with C3−C5 Olefins To Produce High-Quality Gasolines: Physicochemical Sequence of Events.
- Investigation of Solid Acid Catalysts for Alkylation of Isobutane-Butene Process.
- The Friedel-Crafts Alkylation of Benzene - Chemistry LibreTexts.
- The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry.
- Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry.
- Grignard Reaction And Synthesis (2) - Master Organic Chemistry.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
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Application Notes & Protocols: Synthesis of Undecane (C11H24) via Catalytic Hydrocracking
Abstract
This document provides a comprehensive technical guide for the synthesis of undecane (C11H24) through the catalytic hydrocracking of longer-chain hydrocarbons. It is intended for researchers, chemists, and process development scientists engaged in fuel science, specialty chemicals, and drug development. These application notes detail the underlying reaction mechanisms, describe the requisite experimental apparatus, present a detailed laboratory-scale protocol, and outline methods for product analysis and data interpretation. The causality behind experimental choices is emphasized to ensure both scientific rigor and practical applicability.
Introduction and Theoretical Background
Catalytic hydrocracking is a cornerstone process in petroleum refining and biorefining, designed to convert high-molecular-weight hydrocarbons into lower-molecular-weight, higher-value products such as gasoline, jet fuel, and diesel.[1] The process operates under elevated temperature and hydrogen pressure in the presence of a specialized catalyst.[1] Unlike thermal cracking, which proceeds via a free-radical mechanism, catalytic hydrocracking utilizes a bifunctional catalyst to direct the reaction through a more controlled ionic mechanism, allowing for greater selectivity and product quality.[2][3]
The synthesis of undecane (C11H24), a paraffin of interest as a high-purity solvent, a component in jet fuel surrogates, and a building block in chemical synthesis, can be efficiently achieved by the hydrocracking of suitable feedstocks like n-dodecane, hexadecane, or long-chain fatty acids derived from vegetable oils.[4][5][6][7] The success of this synthesis hinges on the precise control of reaction parameters and the rational selection of the catalytic system.
The Bifunctional Catalyst Mechanism
The efficacy of hydrocracking for targeted synthesis lies in the use of bifunctional catalysts, which possess two distinct types of active sites: a metal function and an acid function.[8][9] This dual functionality works in synergy to orchestrate a multi-step reaction pathway.[8]
-
Metal Function: Typically provided by noble metals (e.g., Platinum, Palladium) or transition metals (e.g., Nickel, Ruthenium), this component catalyzes hydrogenation and dehydrogenation reactions.[8][9][10]
-
Acid Function: Provided by solid acid supports like zeolites (e.g., Y-zeolite, ZSM-5) or amorphous silica-alumina, these sites promote cracking and isomerization via the formation of carbenium ion intermediates.[8][11][12]
The classical mechanism for the hydrocracking of a long-chain n-alkane (e.g., n-dodecane) to a shorter alkane (e.g., undecane) and a byproduct (e.g., methane) proceeds as follows:
-
Dehydrogenation: The reactant alkane is dehydrogenated on a metal site to form an alkene.
-
Carbenium Ion Formation: The alkene migrates to an acid site and is protonated, forming a secondary carbenium ion.
-
Isomerization & Cracking (β-scission): The carbenium ion can undergo isomerization to a more stable tertiary carbenium ion or undergo β-scission, where a C-C bond breaks, yielding a smaller olefin and a new, smaller carbenium ion.[13]
-
Hydrogenation: The resulting olefin desorbs, migrates back to a metal site, and is hydrogenated to a saturated paraffin (the desired product). The smaller carbenium ion can accept a hydride to form a paraffin or propagate the chain.
This intricate mechanism allows for the production of branched isomers (iso-paraffins) alongside straight-chain alkanes, which is a key feature of hydrocracking.
Figure 1: Bifunctional hydrocracking mechanism for n-dodecane.
Experimental Design and Safety Protocols
Laboratory-Scale Reactor Setup
A typical laboratory setup for catalytic hydrocracking is a high-pressure, high-temperature reactor system, operated in either batch or continuous fixed-bed mode.[14][15][16][17]
Key Components:
-
High-Pressure Reactor: A stainless steel or Hastelloy autoclave (batch) or a tubular reactor (fixed-bed), rated for the desired operating pressures and temperatures (e.g., up to 275 bar and 500 °C).[14]
-
Gas Delivery System: High-pressure regulators and mass flow controllers for precise delivery of hydrogen and an inert gas (e.g., Nitrogen) for purging.
-
Liquid Feed System: A high-pressure pump (e.g., HPLC pump) to deliver the liquid hydrocarbon feedstock for continuous systems.
-
Heating System: An electric furnace or heating mantle with a programmable temperature controller.
-
Pressure Control: A back-pressure regulator to maintain constant system pressure.
-
Gas-Liquid Separator: A cooled vessel downstream of the reactor to separate gaseous products from the liquid product stream.
Figure 2: Workflow for a continuous fixed-bed hydrocracking system.
Critical Safety Protocols
Working with high-pressure hydrogen and flammable hydrocarbons necessitates strict adherence to safety procedures to prevent fire, explosions, and runaway reactions.[18][19]
-
Trained Personnel: First-time users must be supervised by an experienced operator.[20]
-
Proper Ventilation: All operations must be conducted in a well-ventilated fume hood or a designated high-pressure bay.[19][20]
-
Personal Protective Equipment (PPE): Safety goggles, flame-resistant lab coats, and appropriate gloves are mandatory.[21]
-
Eliminate Ignition Sources: No open flames, sparking equipment, or personal electronics are allowed in the vicinity.[18][20] Use spark-proof tools.
-
Reactor Integrity: Always operate well below the manufacturer's specified maximum pressure and temperature limits for the reactor vessel.[18][21] Regularly inspect all fittings, seals, and gauges.
-
Pressure Relief Systems: Ensure the reactor is equipped with a calibrated rupture disc or pressure relief valve.[21]
-
Leak Testing: Before introducing hydrogen, the entire system must be pressurized with an inert gas (Nitrogen or Argon) and checked for leaks.[20]
-
Catalyst Handling: Pyrophoric catalysts (especially after reduction or use) can ignite spontaneously in air. Spent catalysts must be kept wet (e.g., with water or solvent) and handled with extreme care.[18][19]
Experimental Protocol: Synthesis of C11H24 from n-Dodecane
This protocol describes the hydrocracking of n-dodecane as a model feedstock using a commercial bifunctional catalyst (e.g., 0.5% Pt on Y-Zeolite) in a fixed-bed reactor system.
Materials and Reagents
-
Feedstock: n-Dodecane (C12H26), 99%+ purity.
-
Catalyst: 0.5 wt% Pt on Y-Zeolite, 1/16" extrudates.
-
Gases: Hydrogen (UHP, 99.999%), Nitrogen (UHP, 99.999%).
-
Inert Packing: Fused silica chips or glass wool.[16]
Step-by-Step Procedure
-
Catalyst Loading:
-
Weigh approximately 5.0 g of the Pt/Y-Zeolite catalyst.
-
Load the catalyst into the center of the tubular reactor, securing it with plugs of glass wool and filling the remaining void space with silica chips to ensure good heat distribution.[16]
-
-
System Assembly and Leak Check:
-
Assemble the reactor into the heating furnace and connect all gas and liquid lines.
-
Close the system outlet and pressurize with Nitrogen to the intended maximum operating pressure (e.g., 50 bar).
-
Monitor the system pressure for at least 30 minutes. A stable pressure indicates the system is leak-free.[20] Depressurize the system.
-
-
Catalyst Activation (Reduction):
-
Purge the system with a flow of Nitrogen (100 mL/min) while heating the reactor to the reduction temperature (e.g., 350 °C) at a controlled rate (e.g., 5 °C/min).
-
Once at temperature, switch the gas flow from Nitrogen to Hydrogen (100 mL/min).
-
Hold under flowing hydrogen for 4 hours to reduce the platinum oxide to its active metallic state.
-
After reduction, cool the reactor under flowing hydrogen to the desired reaction temperature.
-
-
Reaction Execution:
-
Adjust the reactor to the target reaction temperature (see Table 1).
-
Set the back-pressure regulator to the desired operating pressure (see Table 1).
-
Initiate the hydrogen flow through the reactor using the mass flow controller.
-
Start the HPLC pump to introduce the n-dodecane feedstock at the desired flow rate to achieve the target Liquid Hourly Space Velocity (LHSV).
-
Allow the system to reach a steady state (typically 3-5 hours) before collecting product samples.
-
Collect liquid products from the gas-liquid separator in timed intervals for analysis. Gaseous products can be analyzed online with a gas chromatograph (GC).[22]
-
-
System Shutdown and Passivation:
-
Stop the liquid feed pump.
-
Maintain hydrogen flow and reaction temperature for 30 minutes to flush the remaining feed from the catalyst bed.
-
Turn off the furnace and allow the reactor to cool to room temperature under flowing hydrogen.
-
Once cool, switch the gas flow from hydrogen to nitrogen for at least 1 hour to purge the system.
-
Slowly and carefully depressurize the system.
-
CRITICAL: To passivate the catalyst for safe removal, a very low concentration of oxygen (e.g., 1% O2 in N2) should be passed over the catalyst bed at a low flow rate. This is an exothermic process and must be done with extreme caution, monitoring the catalyst bed temperature to prevent a thermal runaway. Alternatively, the catalyst can be carefully unloaded while being kept wet with a solvent.[18][19]
-
Typical Operating Parameters
The product distribution in hydrocracking is highly sensitive to the operating conditions. The following table provides typical ranges for targeting C11 products from a C12 feedstock.
| Parameter | Typical Range | Rationale / Effect on C11H24 Selectivity |
| Temperature | 300 - 400 °C | Increasing temperature boosts conversion but can lead to over-cracking into lighter C1-C4 gases, reducing C11 yield.[10] |
| H₂ Pressure | 30 - 70 bar | Higher pressure favors hydrogenation, suppressing coke formation and increasing catalyst stability. It can also influence cracking kinetics.[10] |
| LHSV | 0.5 - 2.0 hr⁻¹ | Lower LHSV (longer residence time) increases conversion but also risks secondary cracking of the desired C11 product.[23] |
| H₂/Hydrocarbon Ratio | 500 - 1500 Nm³/m³ | A high ratio is crucial to prevent catalyst deactivation by coke and to ensure rapid hydrogenation of olefin intermediates. |
Product Analysis and Data Interpretation
Analytical Methodology: GC-MS
The primary technique for analyzing the reaction products is Gas Chromatography-Mass Spectrometry (GC-MS).[14][24] It allows for the separation, identification, and quantification of the various hydrocarbons in the liquid product stream.[24][25]
Sample GC-MS Protocol:
-
Sample Preparation: Dilute the liquid product sample (e.g., 1:100) in a suitable solvent like hexane or acetone.[26]
-
Injection: Inject 1 µL of the diluted sample into the GC.
-
Separation: Use a non-polar capillary column (e.g., HP-5ms) suitable for hydrocarbon analysis.[26]
-
GC Oven Program: Start at 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.
-
Detection: Use a mass spectrometer in electron ionization (EI) mode, scanning a mass range of 35-500 amu.
-
Identification: Identify compounds by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.
-
Quantification: Determine the relative abundance of each product by integrating the peak areas in the chromatogram. Use an internal standard for absolute quantification.
Performance Calculations
-
Conversion of n-Dodecane (%):
-
Selectivity to Undecane (C11) (%):
-
Yield of Undecane (C11) (%):
By systematically varying the process parameters outlined in Table 1 and analyzing the resulting product distribution, researchers can optimize the process for the maximal yield of undecane.
References
- Classical mechanism of hydrocracking of an n-alkane on a bifunctional... - ResearchGate.
- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
- Evaluation of Structural and Compositional Changes of a Model Monoaromatic Hydrocarbon in a Benchtop Hydrocracker Using GC, FTIR, and NMR Spectroscopy - NIH.
- The Mechanism of Catalytic Hydrocracking.
- Experimental setups for hydrocracking of heavy oil. | Download Table - ResearchGate.
- What is a bifunctional catalyst in hydrocracking? - Patsnap Eureka.
- GC-MS analysis of hydrocarbons formed after catalytic cracking of heavy oil - ResearchGate.
- What safety measures are essential when working with high pressure reactors?
- Scheme of the experimental catalytic hydrocracking set up: (1) Palm oil... - ResearchGate.
- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
- Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels.
- Why bifunctional catalysts are essential in hydrocracking - Patsnap Eureka.
- Hydrothermal Catalytic Cracking of Fatty Acids with HZSM-5 - ACS Publications.
- US20100043279A1 - Hydrocracking process for biological feedstocks and hydrocarbons produced therefrom - Google Patents.
- Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels.
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- Catalytic hydroisomerization of long-chain hydrocarbons for the production of fuels.
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Application Note: Catalytic Isomerization of n-Undecane to 4-Ethyl-2,2-dimethylheptane
Introduction
The skeletal isomerization of linear alkanes into their more branched counterparts is a cornerstone of modern petroleum refining and specialty chemical synthesis. Branched alkanes, such as 4-Ethyl-2,2-dimethylheptane, possess superior properties compared to their straight-chain isomers, including higher octane numbers and lower freezing points, making them valuable as fuel additives and lubricant base oils.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic isomerization of n-undecane to this compound. We will delve into the underlying reaction mechanisms, detail a robust experimental protocol, and provide insights into catalyst selection and product analysis.
The transformation of n-undecane into a highly branched isomer like this compound is a challenging yet rewarding endeavor. It requires a catalyst that can facilitate a cascade of skeletal rearrangements without promoting excessive cracking, which leads to the formation of lower molecular weight byproducts.[2][4] This guide will focus on the use of bifunctional catalysts, which are the industry standard for such transformations.[5][6][7]
Theoretical Background: The Mechanism of Bifunctional Catalysis
The isomerization of n-alkanes over bifunctional catalysts proceeds via a well-established mechanism that involves both metallic and acidic active sites.[4][6][8] This synergistic action is crucial for achieving high yields of the desired branched isomers. The overall process can be broken down into three key steps:
-
Dehydrogenation: The linear alkane, n-undecane, is first dehydrogenated on a metallic site, typically a noble metal like platinum, to form an undecene isomer.[4] This step is reversible and creates the olefinic intermediates necessary for the subsequent isomerization.
-
Skeletal Isomerization: The undecene isomer then migrates to an acidic site on the catalyst support, usually a zeolite, where it is protonated to form a carbenium ion intermediate.[2][4] This highly reactive species undergoes a series of skeletal rearrangements, including methyl and ethyl shifts, to form more stable, branched carbenium ions.
-
Hydrogenation: The branched carbenium ion is then deprotonated to a branched olefin, which migrates back to a metallic site and is hydrogenated to the final branched alkane product, in this case, this compound.
The efficiency and selectivity of this process are governed by a delicate balance between the metallic and acidic functions of the catalyst.[5][7] An optimal catalyst will have sufficient metal loading for the (de)hydrogenation steps and appropriate acid site density and strength to promote isomerization without excessive cracking.[9]
Proposed Reaction Pathway
The conversion of n-undecane to this compound involves a complex series of isomerization steps. A plausible reaction pathway is visualized in the diagram below.
Caption: Experimental workflow for n-undecane isomerization.
Typical Reaction Parameters:
| Parameter | Value | Rationale |
| Reaction Temperature | 250 - 350 °C | Lower temperatures favor isomerization over cracking, but higher temperatures are needed for sufficient conversion. [8] |
| Pressure | 1 - 5 MPa | Higher pressure favors the hydrogenation step and helps to suppress catalyst deactivation by coke formation. |
| H₂/n-undecane Molar Ratio | 10 - 20 | A high hydrogen partial pressure is necessary to maintain catalyst activity and prevent coking. [10] |
| Weight Hourly Space Velocity (WHSV) | 1 - 5 h⁻¹ | WHSV affects the contact time of the reactants with the catalyst and thus influences conversion and selectivity. |
Product Analysis
The reaction products should be analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the various undecane isomers and any cracking products.
GC-MS Protocol:
-
Column: A non-polar capillary column, such as a DB-5 or equivalent, is suitable for separating hydrocarbon isomers. [11][12]2. Carrier Gas: Helium or hydrogen.
-
Temperature Program: Start with an initial temperature of 50°C, hold for 5 minutes, then ramp to 250°C at a rate of 5°C/min.
-
Injection: Inject a small volume (e.g., 1 µL) of the liquid product sample.
-
Detection: Use a mass spectrometer to identify the products based on their fragmentation patterns and a flame ionization detector (FID) for accurate quantification.
-
Quantification: Use an internal standard, such as n-dodecane, for accurate quantification of the product distribution. [13]The relative response factors of the different isomers should be considered for precise measurements. [14]
Data Interpretation and Expected Results
The primary goal is to maximize the yield of this compound while minimizing the formation of cracked products (hydrocarbons with fewer than 11 carbon atoms). The selectivity towards different isomers will be highly dependent on the catalyst and reaction conditions.
Key Performance Indicators:
-
n-Undecane Conversion (%): The percentage of n-undecane that has reacted.
-
Isomer Selectivity (%): The percentage of the converted n-undecane that has formed undecane isomers.
-
Yield of this compound (%): The overall percentage of the initial n-undecane that has been converted to the target product.
-
Cracking Selectivity (%): The percentage of the converted n-undecane that has formed products with less than 11 carbon atoms.
By systematically varying the reaction parameters outlined in the table above, it is possible to optimize the process for the production of this compound. It is expected that at lower temperatures, the selectivity towards mono-branched isomers will be higher, while at higher temperatures, multi-branched isomers and cracking products will become more prevalent. [8]
Conclusion
The isomerization of n-undecane to this compound is a complex but feasible process using bifunctional catalysts. This application note provides a solid foundation for researchers to design and execute experiments in this area. Careful selection of the catalyst, optimization of reaction conditions, and rigorous product analysis are key to achieving high yields of the desired branched isomer. The protocols and insights provided herein should serve as a valuable resource for professionals in the fields of catalysis, organic synthesis, and materials science.
References
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- Isomerization and Β-scission reactions of alkanes on bifunctional metal-acid catalysts: Consequences of confinement and diffusional constraints on reactivity and selectivity.
- n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Taylor & Francis Online. [Link]
- Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure. Catalysis Science & Technology (RSC Publishing). [Link]
- Shape-Selectivity Effects of Zeolites on Hydroisomerization of Long-Chain Alkanes. TU Delft Research Portal. [Link]
- LIGHT ALKANE CONVERSION TO VALUABLE LIQUID HYDROCARBONS ON BIFUNCTIONAL CATALYSTS IN A SINGLE STEP.
- Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels. MDPI. [Link]
- n-Alkane isomerization by catalysis- a method of industrial importance: An overview.
- Advancements in zeolite-based catalysts for the isomerization of n-alkanes: mechanistic insights and future directions.
- Maximizing n-alkane hydroisomerization: the interplay of phase, feed complexity and zeolite c
- Investigation on n-Alkane Hydroisomerization, a Comparison of IM-5 to ZSM-5 Zeolites.
- The study of n-alkanes isomerization on zeolite-based catalysts over the last decade.
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- Supporting Nickel To Replace Platinum on Zeolite Nanosponges for Catalytic Hydroisomerization of n-Dodecane.
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GC-MS analysis of 4-Ethyl-2,2-dimethylheptane
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Ethyl-2,2-dimethylheptane
Authored by: A Senior Application Scientist
This application note provides a comprehensive, technically detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development and related chemical fields, this guide moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, ensuring a robust and reproducible analytical framework.
Introduction and Scientific Context
This compound is a branched-chain alkane, a class of saturated hydrocarbons with significant relevance in the petrochemical industry, environmental analysis, and as reference compounds in chemical synthesis.[1] Its structure, featuring a quaternary carbon and an ethyl branch, presents unique analytical challenges, particularly in resolving it from other isomers which have very similar physical and chemical properties.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph provides high-resolution separation of complex mixtures based on the analytes' boiling points and interactions with the stationary phase, while the mass spectrometer offers definitive identification through characteristic mass fragmentation patterns and sensitive quantification.[3][4] This guide establishes a self-validating protocol grounded in established analytical principles.
Analyte Profile: this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 62016-46-0 | [6] |
| Molecular Formula | C₁₁H₂₄ | [5] |
| Molecular Weight | 156.31 g/mol | [5][7] |
| Monoisotopic Mass | 156.187800766 Da | [5] |
Core Principles of the GC-MS Methodology
The successful analysis of branched alkanes hinges on leveraging the strengths of both gas chromatography and mass spectrometry.
-
Gas Chromatography (GC) Separation: The primary challenge in analyzing branched alkanes is their isomeric complexity; many isomers possess nearly identical boiling points.[2] Separation is achieved using a long, non-polar capillary column. Non-polar stationary phases, such as those with a 5% phenyl methyl siloxane composition, separate compounds predominantly by their boiling points and, to a lesser extent, their molecular shape.[3] Generally, for alkanes, increased branching leads to a more compact, spherical shape, which reduces the van der Waals intermolecular forces and lowers the boiling point, resulting in a shorter retention time compared to their linear counterparts.[2]
-
Mass Spectrometry (MS) Detection and Identification: Following separation, the analyte is introduced into the mass spectrometer. We employ Electron Ionization (EI) at a standard energy of 70 eV. This high-energy ionization is crucial for creating reproducible fragmentation patterns that serve as a "fingerprint" for the molecule. While the molecular ion (the intact molecule with one electron removed) may be of low abundance or absent for branched alkanes, the resulting fragment ions are highly characteristic and provide definitive structural information.[3]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where adherence to the specified parameters ensures reproducible and accurate results.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC, or equivalent, equipped with a Split/Splitless Inlet.
-
Mass Spectrometer: Agilent 5977B GC/MSD, or equivalent single quadrupole or ion trap MS.
-
GC Column: A non-polar capillary column such as an Agilent J&W DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is highly recommended.[2] The 5% phenyl methyl siloxane phase provides excellent inertness and thermal stability for resolving hydrocarbon isomers.
-
Autosampler: G4513A, or equivalent.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Solvents: High-purity pentane or hexane (GC or HPLC grade).[2]
-
Standards: this compound (purity >98%); n-Dodecane or other suitable n-alkane for use as an internal standard (if quantitative analysis is required).[3]
Sample and Standard Preparation
Accuracy begins with meticulous preparation. All glassware should be scrupulously clean and rinsed with the analysis solvent.
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a Class A volumetric flask.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a separate stock solution of the chosen internal standard (e.g., n-Dodecane) in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with hexane. For a typical range, concentrations of 1, 5, 10, 25, 50, and 100 µg/mL are appropriate. If performing quantitative analysis, spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: Dilute the unknown sample with hexane to bring the expected analyte concentration within the calibration range.[2] If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. For gasoline samples, a 1:100 (v/v) dilution is a common starting point.[2]
GC-MS Instrument Parameters
The following parameters are optimized for the robust analysis of C11 branched alkanes. The logic behind key choices is provided.
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[2] |
| Injection Mode | Split | Prevents column overloading and ensures sharp peak shapes. |
| Split Ratio | 100:1 | A high split ratio is suitable for concentrated samples and improves peak symmetry. This can be adjusted for trace analysis.[2] |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Maintains optimal linear velocity for good separation efficiency across the temperature program.[2] |
| Oven Program | ||
| Initial Temperature | 40 °C, hold for 5 min | A low initial temperature allows for solvent focusing, resulting in sharp, well-defined peaks at the start of the chromatogram.[2] |
| Ramp 1 | 5 °C/min to 150 °C | A slow initial ramp provides the necessary resolution to separate volatile isomers with close boiling points.[2] |
| Ramp 2 | 10 °C/min to 250 °C, hold 5 min | A faster ramp reduces analysis time for higher-boiling compounds, followed by a hold to ensure all components are eluted from the column.[2] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | The industry standard for generating reproducible mass spectra that are comparable to library databases.[8] |
| Ion Source Temp. | 230 °C | Minimizes analyte condensation and contamination within the ion source. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC column to the MS. |
| Scan Mode | Full Scan | |
| Mass Range | 40 - 250 amu | Captures the expected molecular ion and all significant fragment ions of the analyte. |
Data Presentation and Analysis
Qualitative Identification
The identity of this compound is confirmed by a two-factor authentication process:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of a pure standard analyzed under identical conditions.
-
Mass Spectrum: The acquired mass spectrum of the sample peak must show a high-quality match when compared to a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[3]
Expected Fragmentation Pattern
Branched alkanes undergo characteristic fragmentation pathways under EI conditions. The molecular ion peak ([M]⁺•) at m/z 156 is expected to be of very low abundance or completely absent. The major fragments arise from cleavages at the points of branching, as these lead to the formation of more stable secondary and tertiary carbocations.
Key Diagnostic Fragment Ions for this compound:
-
m/z 57 ([C₄H₉]⁺): This is often the base peak for alkanes containing a tert-butyl group. The cleavage of the C4-C5 bond results in the highly stable tert-butyl carbocation.
-
m/z 127 ([M-29]⁺): Represents the loss of an ethyl radical (•C₂H₅) from the C4 position.
-
m/z 99 ([M-57]⁺): Corresponds to the loss of a tert-butyl radical (•C(CH₃)₃).
-
m/z 71 ([C₅H₁₁]⁺) and m/z 85 ([C₆H₁₃]⁺): Result from various other C-C bond cleavages along the heptane backbone.
-
m/z 43 ([C₃H₇]⁺): A common fragment in alkane spectra, representing the isopropyl or n-propyl cation.
Caption: End-to-end workflow for GC-MS analysis.
Troubleshooting Common Issues
-
Peak Tailing: For alkanes, this is often caused by active sites within the GC system, such as exposed silanols in the injector liner or contamination at the head of the column. [2] * Solution: Use a deactivated injector liner. Regularly trim the first few centimeters of the column inlet or use a guard column to protect the analytical column.
-
Poor Resolution of Isomers: The separation of branched alkane isomers can be challenging due to their similar boiling points. [2] * Solution: Ensure the GC oven temperature program is optimal. A slower ramp rate (e.g., 2-3 °C/min) in the elution region of interest can significantly improve resolution. Verify that the column is not compromised.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141766481, (4S)-4-ethyl-2,2-dimethylheptane.
- Blomquist, G. J., et al. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology.
- National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook.
- Bai, Y., et al. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science.
- Shimadzu UK. (n.d.). Gas Chromatography Analytical Methods for Teaching Laboratories.
- Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Normal and Branched Chain Hydrocarbons. Oxford Academic.
- National Institute of Standards and Technology. (n.d.). 4-ethyl-2,4-dimethylheptane in NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Heptane, 4-ethyl-2-methyl- in NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Heptane, 2,2-dimethyl- in NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53423716, 4-Ethyl-2,4-dimethylheptane.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53428956, 4-Ethyl-2,3-dimethylheptane.
- Journal of Pharmacognosy and Phytochemistry. (2015). GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves.
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Authored by: Gemini, Senior Application Scientist
An Application Guide to the NMR Spectroscopy of 4-Ethyl-2,2-dimethylheptane
Abstract
This comprehensive technical guide provides a detailed framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for the branched alkane, this compound. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices and a robust methodology for structural verification. We will cover sample preparation for volatile liquids, optimization of ¹H and ¹³C NMR acquisition parameters, and a detailed predictive analysis of the corresponding spectra.
Introduction: The Structural Challenge of Branched Alkanes
This compound (C₁₁H₂₄) is a saturated hydrocarbon characterized by significant branching, including a quaternary carbon and a chiral center.[1][2] While seemingly simple, the structural isomers of alkanes can possess vastly different physical and chemical properties.[3] NMR spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such molecules, providing precise information on the connectivity and chemical environment of each atom in the structure.[4][5]
This guide will demonstrate the power of NMR to confirm the specific isomeric structure of this compound by predicting, acquiring, and interpreting its unique ¹H and ¹³C NMR spectral fingerprints.
Molecular Structure and Predicted Spectral Features
A thorough analysis of the molecule's topology is the first step in predicting its NMR spectrum. The structure lacks any element of symmetry, and the presence of a chiral center at the C4 position renders nearly all carbon and proton environments chemically distinct.
Molecular Diagram with Atom Numbering
Below is the IUPAC-standard numbered structure of this compound, which will be used for all spectral assignments.
Caption: IUPAC numbering for this compound.
Predicted ¹³C NMR Spectrum
Due to the chiral center (C4), all carbons in the main chain and the ethyl group are chemically non-equivalent. The three methyl carbons attached to the quaternary C2 are equivalent due to free rotation. Therefore, a total of 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. Aliphatic carbons in alkanes typically resonate in the highly shielded, upfield region of the spectrum (5-55 ppm).[6][7][8]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Environment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C1 (x3) | Primary (CH₃) on Quaternary C | ~29-31 | Three equivalent methyl groups. |
| C2 | Quaternary (C) | ~32-35 | Signal will be weak due to lack of NOE. |
| C3 | Secondary (CH₂) | ~45-50 | |
| C4 | Tertiary (CH) | ~35-40 | Chiral center. |
| C5 | Secondary (CH₂) | ~25-30 | |
| C6 | Secondary (CH₂) | ~22-26 | |
| C7 | Primary (CH₃) | ~13-15 | Terminal methyl group, highly shielded.[8] |
| C8 | Secondary (CH₂) | ~28-32 |
| C9 | Primary (CH₃) | ~10-12 | Terminal methyl group, highly shielded. |
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be more complex due to spin-spin (J) coupling.[9] Protons on adjacent carbons split each other's signals, with a typical three-bond coupling constant (³JHH) in freely rotating acyclic alkanes of approximately 7 Hz.[10][11] Protons in simple alkanes are highly shielded and typically appear between 0.7 and 1.5 ppm.[12]
Expert Insight on Diastereotopicity: The presence of the chiral center at C4 makes the two protons on C3, C5, and C8 diastereotopic. This means they are chemically non-equivalent and can couple to each other (geminal coupling, ²JHH) and have different coupling constants to the proton on C4. This can result in highly complex multiplets (e.g., doublet of doublets) rather than simple triplets or quartets. The predictions below describe the simplified, first-order splitting patterns often observed if the chemical shift difference between diastereotopic protons is small.
Table 2: Predicted ¹H NMR Data for this compound
| Proton(s) | Integration | Environment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | J-Coupling (Hz) |
|---|---|---|---|---|---|
| H1 | 9H | (CH₃)₃-C | ~0.85 | Singlet (s) | N/A |
| H7 | 3H | -CH₂-CH₃ | ~0.88 | Triplet (t) | ³J ≈ 7 |
| H9 | 3H | -CH₂-CH₃ | ~0.90 | Triplet (t) | ³J ≈ 7 |
| H3, H5, H6, H8 | 8H total | -CH₂- | ~1.1-1.4 | Complex Multiplets (m) | - |
| H4 | 1H | -CH- | ~1.4-1.6 | Multiplet (m) | - |
Experimental Protocols
The following protocols are designed to yield high-quality, high-resolution NMR spectra on a standard 400-600 MHz spectrometer.
Overall Experimental Workflow
Caption: Standard workflow for NMR analysis.
Protocol 1: Sample Preparation
Rationale: this compound is a volatile organic compound. Proper sample preparation is critical to obtain a homogeneous solution free of particulates and paramagnetic impurities, which can degrade spectral quality.[13] Deuterated chloroform (CDCl₃) is an excellent solvent choice due to its ability to dissolve non-polar alkanes and provide a stable deuterium lock signal.
Materials:
-
This compound (~10-20 mg)
-
Deuterated Chloroform (CDCl₃, >99.8% D)
-
Tetramethylsilane (TMS) - optional, as modern spectrometers can reference the residual solvent peak.
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and glass wool or a syringe filter
Procedure:
-
Weigh the Sample: In a clean, dry vial, accurately weigh approximately 15-20 mg of this compound for ¹³C NMR or 5-10 mg for ¹H NMR.[13]
-
Add Solvent: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. This volume ensures a sufficient sample height of 4-5 cm in a standard 5 mm NMR tube.[13][14]
-
Dissolve and Mix: Gently swirl the vial until the sample is completely dissolved, creating a homogenous solution.
-
Filter the Sample: To remove any dust or solid impurities, filter the solution directly into the NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette or by using a syringe with a 0.22 µm filter.
-
Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and sample contamination. Label the tube clearly near the top.[14]
Protocol 2: ¹H NMR Spectrum Acquisition
Rationale: A standard one-dimensional proton experiment with a 30° pulse angle (zg30) is sufficient for routine characterization. This allows for a shorter relaxation delay compared to a 90° pulse, enabling faster data acquisition without significant signal loss for this type of molecule.[15][16]
Typical Parameters (400 MHz Spectrometer):
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16 (increase if sample is very dilute)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm.
Protocol 3: ¹³C{¹H} NMR Spectrum Acquisition
Rationale: A standard proton-decoupled experiment (zgpg30) is used to simplify the spectrum to single lines for each unique carbon. A greater number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope and its lower gyromagnetic ratio.[13]
Typical Parameters (400 MHz Spectrometer):
-
Pulse Program: zgpg30 (or similar, with proton decoupling)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 to 4096 (or more, depending on concentration)
-
Relaxation Delay (D1): 2.0 seconds (may be increased to 5-10s for better quantification of quaternary carbons)
-
Acquisition Time (AQ): 1.0-1.5 seconds
-
Spectral Width (SW): 220-240 ppm, centered around 100-110 ppm.
Data Interpretation and Structural Verification
Upon acquiring the spectra, the final step is to correlate the experimental data with the predictions to confirm the structure.
-
¹³C Spectrum Analysis:
-
Confirm that 9 distinct signals are present in the aliphatic region (~10-50 ppm).
-
Identify the low-intensity signal corresponding to the quaternary carbon (C2).
-
Assign the most upfield signals to the terminal methyl carbons (C7 and C9).
-
-
¹H Spectrum Analysis:
-
Integration: Verify that the relative areas of the signals match the number of protons in each environment (e.g., a 9H singlet, two 3H triplets, etc.).
-
Chemical Shift: Assign the prominent 9H singlet at ~0.85 ppm to the three equivalent methyl groups on C2. Assign the two triplets to the terminal methyls of the heptane chain (H7) and the ethyl group (H9).
-
Multiplicity: Analyze the splitting patterns. The clean triplets for H7 and H9 confirm their proximity to CH₂ groups. The singlet for H1 confirms the absence of adjacent protons. The remaining signals will appear as complex, overlapping multiplets, consistent with the predicted structure.
-
Advanced Methods: 2D NMR for Unambiguous Assignment
For a molecule with several overlapping multiplets, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming connectivity.[15]
-
COSY: A COSY spectrum reveals which protons are coupled to each other. Cross-peaks would be expected between H4/H3, H4/H5, H4/H8, H5/H6, H6/H7, and H8/H9. This allows for a complete "walk" through the carbon skeleton via proton-proton couplings.
-
HSQC: An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. This experiment would definitively link each proton multiplet to its corresponding carbon atom identified in the ¹³C spectrum.
Conceptual ¹H-¹H COSY Correlations
Caption: Expected J-coupling correlations in a COSY spectrum.
Conclusion
This application note provides a robust and scientifically grounded methodology for the NMR analysis of this compound. By combining careful sample preparation, optimized acquisition protocols, and a detailed predictive analysis, researchers can confidently use NMR spectroscopy to verify the structure of this and other complex branched alkanes. The principles and techniques outlined herein serve as a reliable foundation for the structural elucidation of small organic molecules across various scientific disciplines.
References
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- Timothy Siniscalchi. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]
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Application Note: Elucidating the Structure of Branched Alkanes via Mass Spectrometry Fragmentation Analysis
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of branched alkanes using mass spectrometry (MS). It delves into the fundamental principles of electron ionization (EI) induced fragmentation of branched alkanes, outlines detailed protocols for sample preparation and gas chromatography-mass spectrometry (GC-MS) analysis, and provides insights into the interpretation of the resulting mass spectra. The characteristic fragmentation patterns, driven by the formation of stable carbocations, serve as a molecular fingerprint for structural elucidation.
Introduction: The Challenge of Branched Alkane Identification
Branched alkanes are ubiquitous structural motifs in numerous fields, from petrochemical analysis to the characterization of impurities and metabolites in the pharmaceutical industry.[1] Due to their isomeric nature, where molecules share the same molecular weight and often similar physical properties, their individual identification presents a significant analytical challenge.[1] Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful and indispensable technique for this purpose, leveraging the high separation efficiency of GC with the detailed structural information provided by MS.[2]
This document serves as a practical guide to understanding and applying mass spectrometry for the structural elucidation of branched alkanes. By understanding the predictable fragmentation pathways, researchers can confidently identify and differentiate between various branched isomers.
Foundational Principles of Branched Alkane Fragmentation in EI-MS
Under electron ionization (EI), branched alkanes undergo characteristic fragmentation patterns that are primarily governed by the stability of the resulting carbocations.[3] The key principles are as follows:
-
Preferential Cleavage at Branch Points: The C-C bond cleavage is most likely to occur at a branch point.[4] This is because such cleavage leads to the formation of more stable secondary or tertiary carbocations.[5][6] The stability of carbocations follows the order: tertiary > secondary > primary.[3]
-
Weak or Absent Molecular Ion (M+) Peak: Due to the high propensity for fragmentation at branched points, the molecular ion peak is often of very low abundance or completely absent in the mass spectrum, especially in highly branched structures.[7][8]
-
Loss of the Largest Alkyl Group: At a branching point, the fragmentation event that results in the loss of the largest alkyl substituent as a radical is often favored.[4][7] This leads to the formation of a more stable, more substituted carbocation.
-
Characteristic Fragment Ions: The mass spectrum of a branched alkane is typically dominated by a series of alkyl fragment ions (CnH2n+1)+. These often appear as clusters of peaks separated by 14 Da, corresponding to a CH2 group.[3][9] However, unlike straight-chain alkanes which show a smooth exponential decay in the intensity of these clusters, branched alkanes exhibit a different pattern due to the preferential fragmentation at the branch site.[7]
-
Hydrogen Rearrangements: Fragmentation at a branching point can be accompanied by hydrogen rearrangement, leading to the formation of prominent CnH2n+ peaks, which can sometimes be more abundant than the corresponding CnH2n+1 peak.[7][10]
Experimental Protocols
Sample Preparation
Obtaining high-quality mass spectra is critically dependent on proper sample preparation.
Protocol:
-
Sample Dissolution: Dissolve the branched alkane sample in a high-purity, volatile organic solvent such as hexane or dichloromethane.[3] A typical concentration is in the range of 10-100 µg/mL.
-
Drying (if necessary): If the sample contains water, pass the organic layer through a small column containing anhydrous sodium sulfate to remove moisture.[1]
-
Filtration: Filter the sample solution using a 0.2 µm syringe filter to remove any particulate matter.
-
Vial Transfer: Transfer the final sample solution to a 2 mL autosampler vial for GC-MS analysis.[1]
-
Retention Index Standard: Prepare a separate vial containing an n-alkane standard mixture (e.g., C7-C40) for the determination of Kovats retention indices, which aids in chromatographic identification.[1]
GC-MS Analysis Protocol (Electron Ionization - EI)
This protocol provides a general guideline and may require optimization based on the specific instrument and analytes of interest.
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.[3]
| GC Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is suitable for concentrated samples, while splitless is used for trace analysis. |
| Carrier Gas | Helium, 99.999% purity | Inert carrier gas for chromatography. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides consistent elution times. |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) | Separation is primarily based on boiling point.[11] |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 10 min) | A temperature ramp allows for the separation of a wide range of volatile and semi-volatile compounds. |
| MS Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temperature | 230 °C | A standard temperature for EI sources. |
| Electron Energy | 70 eV | The standard electron energy for generating reproducible mass spectra and for library matching.[11] |
| Mass Range | m/z 40-500 | Covers the expected mass range for the molecular ions and fragment ions of many common branched alkanes. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across a chromatographic peak. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
Chemical Ionization (CI) for Molecular Ion Confirmation
Due to the often-absent molecular ion in EI, Chemical Ionization (CI) can be a valuable complementary technique to confirm the molecular weight of the analyte.
Instrumentation: A GC-MS system with a CI source.
| CI Parameter | Setting | Rationale |
| Reagent Gas | Methane or Isobutane | Common reagent gases for CI that produce a protonated molecule [M+H]+.[3] |
| Reagent Gas Pressure | Instrument dependent; optimize for maximum [M+H]+ signal | Ensures efficient chemical ionization of the analyte.[3] |
| Ion Source Temperature | 150-200 °C | Lower than EI to promote softer ionization. |
| Mass Range | Set to include the expected [M+H]+ ion | To ensure detection of the protonated molecule.[3] |
Data Interpretation and Characteristic Fragmentation Patterns
The interpretation of mass spectra of branched alkanes relies on identifying the key fragment ions resulting from cleavage at the branch points.
Logical Workflow for Analysis
Caption: Primary fragmentation of 3-methylpentane in mass spectrometry.
The base peak at m/z 57 corresponds to the loss of an ethyl radical (29 Da) to form the more stable secondary carbocation.
Characteristic Fragment Ions of Common Branched Alkanes
The following table summarizes the characteristic fragment ions and their relative abundances for several common branched alkanes. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%.
| Compound | Molecular Weight | Molecular Ion (M+) (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| 2-Methylbutane | 72 | 72 (weak) | 43 | 57 |
| 2,2-Dimethylpropane | 72 | Absent | 57 | 41 |
| 3-Methylpentane | 86 | 86 (very weak) | 57 | 43, 71 |
| 2,3-Dimethylbutane | 86 | 86 (weak) | 43 | 71 |
| 2,2,4-Trimethylpentane | 114 | 114 (very weak) | 57 | 41, 43, 99 |
Data compiled from various spectroscopic sources.
Conclusion
The fragmentation of branched alkanes in mass spectrometry is a predictable process governed by fundamental principles of carbocation stability. By leveraging these principles, researchers can effectively interpret mass spectra to elucidate the structures of unknown branched alkanes. The combination of high-resolution gas chromatography with electron ionization mass spectrometry provides a robust and reliable workflow for the separation and identification of these challenging isomers. For definitive molecular weight determination, especially in cases of highly branched alkanes, the use of a softer ionization technique like chemical ionization is highly recommended.
References
- Whitman College. (n.d.). GCMS Section 6.9.2: Fragmentation of Branched Alkanes. Whitman People.
- JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation. JoVE.
- Wikipedia. (2023). Mass spectral interpretation. Wikipedia.
- Docsity. (2023). Fragmentation in Mass Spectrometry: A Detailed Analysis of Alkanes and Alkyl Halides. Docsity.
- Unknown. (n.d.). Branched chain alkanes.
- University of Arizona. (n.d.). Alkanes.
- Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager.
- Frontiers in Earth Science. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers.
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Application Note: High-Purity Isolation of 4-Ethyl-2,2-dimethylheptane from Complex Isomeric Mixtures
An in-depth technical guide by a Senior Application Scientist
Abstract
The purification of a single alkane isomer from a mixture of its structural analogs presents a significant chromatographic challenge due to their nearly identical physicochemical properties. This application note provides a comprehensive guide to the isolation of 4-Ethyl-2,2-dimethylheptane, a C11H24 isomer, from a complex mixture of its counterparts. We detail a systematic approach that begins with analytical characterization using high-resolution gas chromatography (GC) to develop a baseline understanding of the isomeric profile. Subsequently, we present two robust preparative-scale purification strategies: traditional normal-phase high-performance liquid chromatography (NP-HPLC) and advanced supercritical fluid chromatography (SFC). This guide emphasizes the causality behind experimental choices, providing detailed, step-by-step protocols for method development, execution, and purity verification, enabling researchers to achieve high-purity isolation of the target compound.
Introduction: The Challenge of Alkane Isomer Separation
Alkanes such as undecane (C11H24) are fundamental structures in organic and medicinal chemistry. The C11H24 formula corresponds to 159 possible structural isomers, each possessing unique physical and chemical characteristics despite sharing the same molecular weight.[1][2] The target compound, this compound, is a branched alkane whose utility in various research and development fields—from fuel analysis to serving as a non-polar solvent or synthetic building block—is contingent on its purity.
The primary obstacle in purifying this compound is the minimal difference in boiling points and polarity among its isomers. Generally, increased branching disrupts intermolecular van der Waals forces, leading to lower boiling points compared to linear alkanes.[3][4] However, the differences between various branched isomers can be exceptionally small, rendering conventional distillation ineffective for achieving high purity. Therefore, advanced chromatographic techniques that can exploit subtle differences in molecular shape and polarity are required.
This document outlines a validated workflow for isolating this compound, providing the technical depth necessary for researchers to adapt these principles to other challenging isomer separation projects.
Physicochemical Properties of Target and Isomers
Understanding the physical properties of the target compound and its potential isomeric impurities is the cornerstone of developing a successful purification strategy. The separation relies on exploiting the subtle differences shown in the table below.
| Property | This compound | Representative Isomers of C11H24 |
| Molecular Formula | C11H24[5] | C11H24 |
| Molecular Weight | 156.31 g/mol [6] | 156.31 g/mol |
| Boiling Point | 168.4 °C[7] | Varies (e.g., n-Undecane: 196 °C; Highly branched isomers are lower) |
| Structure | Branched Alkane | Linear, Mono-branched, Di-branched, etc. |
| Polarity | Non-polar | Non-polar |
The workflow for tackling this purification challenge is systematic, moving from analytical assessment to preparative isolation and final purity confirmation.
Caption: Overall workflow for the purification of this compound.
Analytical Method Development: High-Resolution Gas Chromatography (GC)
Before attempting large-scale purification, an analytical method must be established to resolve and identify the target isomer within the mixture. Gas chromatography is the premier technique for this purpose due to its high resolving power for volatile compounds.[8]
Principle of Separation: In GC, separation of alkane isomers on a non-polar stationary phase is primarily governed by their boiling points and, to a lesser extent, their molecular shape.[1] More volatile (lower boiling point) isomers elute first. The goal is to develop a temperature program that maximizes the resolution between the peak for this compound and its nearest-eluting isomers.
Protocol 3.1: Analytical GC-FID Method for Isomer Profiling
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column Selection: A non-polar capillary column is essential. A 5% Phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent) offers excellent selectivity for hydrocarbons.
-
Rationale: This stationary phase provides a good balance for separating compounds based on boiling point while also offering some shape selectivity due to the phenyl groups.[1]
-
Dimensions: 30 m length x 0.25 mm ID x 0.25 µm film thickness.
-
-
Sample Preparation: Dilute the isomeric mixture 1:100 in high-purity hexane.
-
GC Parameters:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split, with a ratio of 100:1. This ensures sharp peaks for concentrated samples.[1]
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 2 °C/min to 200 °C.
-
Hold: 10 minutes at 200 °C.
-
Rationale: A slow temperature ramp is critical to resolve isomers with very close boiling points.[1]
-
-
Detector Temperature (FID): 280 °C.
-
-
Data Analysis: Integrate the resulting chromatogram to determine the retention time and relative abundance of each isomer. If a standard of this compound is available, run it to confirm its retention time. Otherwise, GC-MS can be used to tentatively identify peaks based on fragmentation patterns.
Preparative-Scale Purification Strategies
With an analytical method in place, preparative chromatography can be employed to isolate the target compound. The choice between NP-HPLC and SFC depends on available equipment and desired throughput.
Strategy A: Preparative Normal-Phase HPLC
Principle of Separation: While all isomers are non-polar, minor differences in their molecular shape and electron distribution can lead to differential interactions with a polar stationary phase like silica. This allows for separation even when boiling points are nearly identical. Non-polar compounds are eluted using non-polar mobile phases.[9][10]
Protocol 4.1: Preparative NP-HPLC Purification
-
Instrumentation: A preparative HPLC system with a UV detector (set to a low wavelength like 210 nm, as alkanes have no chromophore but may show some absorbance) or an evaporative light scattering detector (ELSD).
-
Column Selection: A silica gel preparative column (e.g., 250 mm x 20 mm, 10 µm particle size).
-
Rationale: Silica provides a polar surface that can induce separation based on subtle structural differences among the non-polar isomers.[9]
-
-
Mobile Phase Optimization (Analytical Scale First):
-
Start with an isocratic mobile phase of 100% n-Hexane.
-
If all isomers elute together at the solvent front, introduce a slightly more polar modifier like ethyl acetate or dichloromethane in very small increments (e.g., 0.1% to 1%).[11]
-
The goal is to achieve retention and separation of the isomer cluster on an analytical scale silica column before scaling up.
-
-
Sample Preparation: Dissolve the maximum possible amount of the isomeric mixture in the mobile phase. Ensure it is fully dissolved to prevent column clogging.
-
Purification Run:
-
Equilibrate the preparative column with the optimized mobile phase until the baseline is stable.
-
Inject the prepared sample.
-
Monitor the elution profile and collect fractions based on time or detector signal. It is advisable to collect many small fractions across the entire elution window of the isomer cluster.
-
-
Fraction Analysis: Analyze each collected fraction using the analytical GC method (Protocol 3.1) to determine which fractions contain the highest purity of this compound.
-
Pooling and Evaporation: Combine the high-purity fractions and remove the solvent under reduced pressure using a rotary evaporator.
Strategy B: Supercritical Fluid Chromatography (SFC)
Principle of Separation: SFC utilizes a supercritical fluid, typically CO2, as the mobile phase.[12] Supercritical fluids have properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which leads to high-efficiency, high-speed separations.[13][14] For non-polar compounds like alkanes, SFC provides resolving power that can exceed HPLC.[15]
Protocol 4.2: Preparative SFC Purification
-
Instrumentation: A preparative SFC system with a suitable detector and fraction collector.
-
Column Selection: A stationary phase designed for SFC, often on a silica or modified silica support. A non-polar C18 or a more polar Diol column can be effective.
-
Rationale: The choice of stationary phase in SFC allows for tuning the separation mechanism. A Diol column can provide unique selectivity for isomers based on shape and weak polar interactions.
-
-
Mobile Phase: Supercritical CO2. A polar co-solvent (modifier) like methanol or isopropanol may be added at a low percentage (1-5%) to modulate retention times and improve selectivity.
-
Parameter Optimization:
-
Back Pressure: Typically maintained around 100-150 bar.
-
Temperature: Usually near-ambient, e.g., 35-40 °C.
-
Flow Rate: Set according to column dimensions.
-
Develop a gradient or isocratic method on an analytical SFC scale to find the optimal co-solvent percentage that resolves the target isomer.
-
-
Purification Run:
-
Equilibrate the system with the starting mobile phase conditions.
-
Inject the sample, which should be dissolved in a suitable non-polar solvent like hexane.
-
Run the optimized method and collect fractions.
-
-
Fraction Analysis and Processing: As with HPLC, analyze each fraction by GC (Protocol 3.1), then pool the pure fractions and carefully evaporate the solvent.
Purity Verification and Data Analysis
The final and most critical step is to confirm the purity of the isolated product.
Caption: The iterative cycle of preparative separation and analytical verification.
Protocol 5.1: Final Purity Assessment
-
Sample Preparation: Take an aliquot of the final pooled product and prepare it for GC analysis as described in Protocol 3.1.
-
GC Analysis: Run the sample on the optimized analytical GC method.
-
Purity Calculation: Calculate the purity of this compound using the area percent method from the resulting chromatogram:
Purity (%) = (Area of Target Peak / Total Area of All Peaks) x 100
-
Structural Confirmation (Optional but Recommended): To confirm that the isolated peak is indeed this compound, further analysis using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is advised.
Conclusion
The purification of this compound from its 158 structural isomers is a non-trivial task that exemplifies the challenges of hydrocarbon separation. A successful strategy is built upon a methodical approach that combines high-resolution analytical GC for method development with a suitable preparative technique like NP-HPLC or SFC for bulk isolation. By carefully optimizing chromatographic parameters—particularly the mobile phase composition and temperature/pressure gradients—it is possible to exploit the minute physicochemical differences between isomers to achieve high levels of purity. The protocols and principles outlined in this application note provide a robust framework for researchers facing similar separation challenges.
References
- American Chemical Society. (n.d.).
- Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC)
- Chemistry LibreTexts. (2022). Basic Principles of Supercritical Fluid Chromatography and Supercritical Fluid Extraction. [Link]
- Smith, R. D., & Kalinoski, H. T. (n.d.). Supercritical Fluid Chromatography-Mass Spectrometry of Complex Hydrocarbon Mixtures.
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Application Notes & Protocols: Evaluation of 4-Ethyl-2,2-dimethylheptane as a High-Performance Fuel Additive
Introduction: The Pursuit of Advanced Fuel Formulations
The continuous evolution of internal combustion engine technology necessitates the development of advanced fuels that can deliver higher efficiency, superior performance, and a reduced environmental footprint. A key strategy in modern fuel formulation is the incorporation of additives that enhance specific properties of the base fuel. Among the most critical of these properties is the octane rating, a measure of a fuel's resistance to auto-ignition, or "knocking."[1][2] Highly branched alkanes, often referred to as alkylates, are premium gasoline components prized for their high octane numbers and clean-burning characteristics.[3]
This document provides a comprehensive technical guide for researchers and fuel scientists on the evaluation of 4-Ethyl-2,2-dimethylheptane (C11H24) as a potential fuel additive. We will explore the scientific rationale for its use, grounded in the principles of hydrocarbon combustion, and provide detailed, field-proven protocols for its systematic evaluation. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results for assessing the additive's impact on fuel performance, engine efficiency, emissions, and material compatibility.
Physicochemical Profile and Synthesis Rationale
This compound is a saturated, acyclic hydrocarbon belonging to the C11 isomer group.[4] Its highly branched structure is the primary determinant of its potential as a high-performance fuel component.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [5][6] |
| Molecular Formula | C₁₁H₂₄ | [5][6] |
| Molecular Weight | 156.31 g/mol | [6] |
| CAS Number | 62016-46-0 | [5][6] |
| Canonical SMILES | CCCC(CC)CC(C)(C)C | [6] |
| Computed XLogP3 | 5.4 | [7] |
Synthesis Overview: While specific synthesis pathways for this compound are not widely published, highly branched alkanes of this class are typically produced in petrochemical refineries through processes designed to build complex molecules from smaller units. These methods include:
-
Alkylation: Reacting smaller alkanes and alkenes (e.g., isobutane with butenes) in the presence of a strong acid catalyst (like sulfuric acid or hydrofluoric acid) to form larger, highly branched molecules.
-
Isomerization: Converting linear or less-branched alkanes into their more highly branched isomers through catalytic processes.[8]
-
Hydrocracking: Breaking down larger hydrocarbon molecules into smaller, more valuable ones, including branched alkanes, under high pressure and temperature with a catalyst.[8]
The selection of a synthesis route is a critical decision driven by feedstock availability, catalyst technology, and desired product purity.
Core Rationale: Mechanism of Action as a Fuel Additive
The efficacy of this compound as a fuel additive is rooted in its molecular structure, which directly influences its combustion behavior.
-
Octane Enhancement and Anti-Knock Properties: The primary function of this additive is to increase the octane rating of gasoline. Straight-chain alkanes, like n-heptane, have very low octane ratings and are prone to premature, uncontrolled combustion (knocking) under the heat and pressure of an engine's compression stroke.[2] The highly branched structure of this compound creates a more stable molecule that resists auto-ignition. Its combustion is initiated controllably by the spark plug, leading to a smooth pressure wave that pushes the piston down efficiently. This resistance to knocking allows engines to be designed with higher compression ratios, leading to greater thermodynamic efficiency and power output.[1][2]
-
Thermodynamic Stability: Branched-chain alkanes exhibit lower standard enthalpy changes of combustion (ΔcH⊖) compared to their straight-chain isomers, indicating they are more thermodynamically stable.[4] This inherent stability contributes to their resistance to pre-ignition.
-
Clean Combustion Profile: As a saturated hydrocarbon, this compound combusts completely in the presence of sufficient oxygen to produce primarily carbon dioxide (CO₂) and water (H₂O).[4][9] Unlike aromatic compounds (like benzene) or olefins, it lacks the precursors that contribute significantly to the formation of soot (particulate matter) and other harmful emissions.[3] Its addition to gasoline can dilute the concentration of these less desirable components, potentially leading to a cleaner emissions profile.
Application Protocols for Performance Validation
The following protocols provide a systematic framework for evaluating the performance of this compound as a fuel additive. All procedures should be conducted in accordance with established safety standards for handling fuels and operating engine test equipment.
Protocol 1: Fuel Blend Preparation and Quality Control
Objective: To prepare accurate and homogenous blends of the additive in a reference gasoline and to verify key physical properties.
Materials:
-
This compound (≥98% purity)
-
Reference gasoline (e.g., ASTM RF-A or a suitable certification gasoline)
-
Volumetric glassware (Class A) or analytical balance (±0.001g)
-
Airtight fuel storage containers
Procedure:
-
Determine Blend Ratios: Prepare a series of blends by volume or weight percent (e.g., 5%, 10%, 15%, 20% v/v) of the additive in the reference fuel. A control sample of 100% reference fuel must be included in all subsequent tests.
-
Blending: In a well-ventilated area, accurately measure the required volume or mass of the additive and the base fuel. Combine them in an appropriate container.
-
Homogenization: Seal the container and agitate thoroughly for at least 15 minutes to ensure a homogenous mixture.
-
Quality Control Analysis:
-
Density: Measure the density of each blend and the base fuel according to ASTM D4052 .
-
Volatility: Determine the Reid Vapor Pressure (RVP) of each blend and the base fuel according to ASTM D5191 . This is critical to ensure the fuel meets volatility specifications and to understand its evaporative emission potential.
-
-
Storage: Store all fuel blends in sealed, properly labeled containers away from light and heat sources to prevent degradation.
Protocol 2: Octane Number Determination
Objective: To quantify the effect of the additive on the Research Octane Number (RON) and Motor Octane Number (MON) of the fuel.
Causality: RON and MON are the definitive metrics for a fuel's anti-knock quality under different engine operating conditions. An increase in these values directly validates the primary function of the additive.
Methodology:
-
Instrumentation: A standardized Cooperative Fuel Research (CFR) engine is required.
-
RON Testing: Calibrate and operate the CFR engine according to the ASTM D2699 standard test method. This test simulates lower-speed, mild driving conditions.
-
MON Testing: Calibrate and operate the CFR engine according to the ASTM D2700 standard test method. This test uses more severe conditions (higher intake temperature, higher speed) to simulate heavy-load driving.
-
Procedure: a. Warm up and standardize the CFR engine using Primary Reference Fuels (PRFs), which are blends of iso-octane (octane rating 100) and n-heptane (octane rating 0). b. Introduce the test fuel blend into the engine. c. Adjust the compression ratio until a standard level of knock intensity is observed. d. "Bracket" the test fuel by running two PRF blends (one with slightly higher and one with slightly lower octane) that produce the same knock intensity. e. The octane number of the test fuel is calculated by interpolation between the octane numbers of the bracketing PRF blends.
-
Data Reporting: Report the RON and MON for each blend. The Anti-Knock Index (AKI), which is posted on retail pumps in North America, is calculated as (RON + MON)/2.
dot
Caption: Workflow for RON/MON determination using a CFR engine.
Protocol 3: Engine Dynamometer Testing for Performance and Emissions
Objective: To evaluate the additive's impact on engine performance, fuel efficiency, and regulated exhaust emissions under controlled conditions.
Methodology:
-
Setup:
-
Install a representative spark-ignition engine on a dynamometer test stand.
-
Instrument the engine to measure parameters including speed, torque, fuel flow rate, and air-fuel ratio.
-
Connect the engine exhaust to a 5-gas emissions analyzer to measure CO, CO₂, O₂, hydrocarbons (HC), and oxides of nitrogen (NOx).
-
-
Test Cycle: Use a standardized test cycle, such as the World Harmonized Stationary Cycle (WHSC) or a steady-state test matrix (e.g., testing at various speed and load points).
-
Procedure: a. Warm up the engine to stable operating temperature using a baseline fuel. b. Run the engine on the reference fuel (control) and record all performance and emissions data throughout the test cycle. c. Purge the fuel system thoroughly. d. Run the engine on each fuel blend containing this compound. e. Record all performance and emissions data for each blend. Ensure back-to-back tests are performed for statistical validity.
-
Data Analysis:
Table 2: Hypothetical Engine Dynamometer Test Results (Example Data)
| Fuel Sample | Octane (AKI) | BSFC @ 2500rpm/75% Load (g/kWh) | NOx Emissions (g/kWh) | HC Emissions (g/kWh) |
| Reference Fuel | 91.0 | 255 | 1.50 | 0.35 |
| +10% Additive | 93.5 | 251 | 1.45 | 0.32 |
| +20% Additive | 95.8 | 248 | 1.42 | 0.30 |
Protocol 4: Material Compatibility Assessment
Objective: To ensure the additive does not adversely affect common materials used in automotive fuel systems.[12]
Causality: Fuel additives can sometimes cause swelling, shrinking, or embrittlement of elastomeric seals and gaskets, or corrosion of metallic components, leading to fuel leaks and system failure.[13][14] This protocol validates the "do no harm" principle.
Methodology:
-
Material Selection: Select representative materials, including:
-
Elastomers: Fluorocarbon (FKM), Nitrile (NBR), and Fluoroelastomer (FVMQ) O-rings or sheets.
-
Metals: Copper (ASTM D130), aluminum, and steel coupons.
-
-
Elastomer Compatibility (based on ASTM D471): a. Cut elastomer specimens to standard dimensions. b. Measure initial mass, volume (via fluid displacement), and hardness (Shore A durometer). c. Fully immerse specimens in the fuel blends and the reference fuel in sealed containers. d. Age the samples at an elevated temperature (e.g., 40°C) for a specified duration (e.g., 168 hours). e. After aging, remove specimens, allow them to cool, and re-measure mass, volume, and hardness. f. Calculate the percent change in each property. Acceptance criteria are typically defined by automotive OEM specifications (e.g., <10% volume swell).
-
Metal Corrosion (based on ASTM D130): a. Polish a copper strip to a standard finish. b. Immerse the strip in the test fuel. c. Heat at a specified temperature and duration (e.g., 3 hours at 50°C). d. Remove the strip and compare its tarnish level to the ASTM Copper Strip Corrosion Standard chart. The rating should ideally be Class 1.
dot
Caption: Standard workflow for material compatibility testing.
Conclusion
This compound represents a promising candidate for a high-performance fuel additive due to its highly branched molecular structure, which is characteristic of high-octane, clean-burning fuel components. The protocols outlined in this document provide a robust framework for its comprehensive evaluation. A successful validation, indicated by a significant increase in octane number, improved fuel efficiency, a neutral or positive impact on emissions, and no adverse material compatibility issues, would strongly support its application in advanced gasoline formulations for modern, high-efficiency engines.
References
- A-Level Chemistry Revision Notes. (n.d.). Combustion of Alkanes.
- Southwest Research Institute. (n.d.). Material Compatibility.
- Maricopa Open Digital Press. (n.d.). Combustion of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
- NASA Technical Reports Server. (n.d.). Evaluation of Fuel Additives for Reduction of Material Incompatibilities in Methanol·Gasoline Blends.
- Kort, E. A., et al. (2018). Atmospheric implications of large C2-C5 alkane emissions from the U.S. oil and gas industry. Journal of Geophysical Research: Atmospheres.
- JoVE. (2023). Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes.
- Ostenmark, U. (n.d.). Alkylate Petrol: Environmental Aspects of Volatile Hydrocarbon Emissions. Chalmers University of Technology.
- Intertek. (n.d.). ASTM Tests for Petroleum, Fuels, and Petrochemicals.
- Smolecule. (2024). 4-Ethyl-2,3-dimethylheptane.
- Wikipedia. (n.d.). Alkane.
- ASTM International. (n.d.). Petroleum Standards.
- Chemistry Stack Exchange. (2020). Why are branched alkanes used as fuels instead of straight chain alkanes?
- Nadkarni, R. A. K. (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants.
- SAE International. (2001). The Fuel Additive/Lubricant Interactions: Compatibility Assessments in Field Studies and Laboratory Tests.
- Nadkarni, R. A. K. (2020). Guide to ASTM Test Methods for the Analysis of Petroleum Products, Liquid Fuels, and Lubricants – 3rd Edition. ASTM International.
- Classics World. (2023). Engine and fuel additives explained.
- The Petroleum Quality Institute of America. (n.d.). Engine Oil Lubricant ASTM Tests.
- de Almeida, F. P., et al. (2020). Variation of the Distribution of Atmospheric n-Alkanes Emitted by Different Fuels' Combustion. MDPI.
- Fuel Tank. (2025). What are the compatibility issues of an above ground fuel tank with additives?.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Eurofins USA. (2024). Alkyl PAHs/Alkanes.
- ResearchGate. (2020). Variation of the Distribution of Atmospheric n-Alkanes Emitted by Different Fuels' Combustion.
- PubChem. (n.d.). This compound. National Institutes of Health.
- PubChem. (n.d.). (4S)-4-ethyl-2,2-dimethylheptane. National Institutes of Health.
- PubChem. (n.d.). 4-Ethyl-2,2-dimethyloctane. National Institutes of Health.
- PubChem. (n.d.). 4-Ethyl-2,3-dimethylheptane. National Institutes of Health.
- U.S. Environmental Protection Agency. (n.d.). Matrix Fuels.
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- ResearchGate. (2025). Effect of 2,5-dimethylfuran-diesel blends on the performance and emissions characteristics diesel engines.
- ResearchGate. (2024). Experimental Study of 2-Ethylhexyl Nitrate Effects on Engine Performance and Exhaust Emissions of Diesel Engine Fueled with Diesel–2-Methylfuran Blends.
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The Influence of Molecular Structure on Fuel Reactivity: Combustion Characteristics of Branched Undecanes
An Application Note for Researchers
Abstract
Undecane (C11H24) and its isomers are significant components of conventional and alternative fuels, including jet fuel and diesel.[1] As the energy sector pursues higher efficiency and lower emissions, a fundamental understanding of how a fuel's molecular structure dictates its combustion behavior is paramount. Branched alkanes, in particular, exhibit unique combustion characteristics compared to their straight-chain counterparts, influencing key performance metrics like ignition delay, flame speed, and pollutant formation.[2][3] This application note provides a detailed guide for researchers investigating the combustion properties of branched undecanes. We will explore the causality behind experimental choices, present detailed protocols for core methodologies, and synthesize data to illustrate the profound impact of isomeric structure on reactivity.
Introduction: Why Isomeric Structure Matters in Combustion
Real-world fuels are complex blends of thousands of hydrocarbon compounds.[4] To analyze and predict their behavior, scientists often use "surrogate" fuels—simpler mixtures of a few key components designed to replicate the properties of the real fuel. Branched alkanes are a critical class of compounds in these surrogates because their molecular structure, specifically the number and location of methyl (-CH3) groups, significantly alters combustion chemistry.[2][4]
Compared to n-alkanes, branched isomers generally have higher octane numbers (resistance to knock) and different low-temperature heat release behaviors. This is primarily due to the different pathways available for alkylperoxy radical (RO2) and hydroperoxyalkyl radical (QOOH) reactions, which dominate low-to-intermediate temperature combustion.[5] The structure of the initial fuel molecule dictates the stability of these radical intermediates and the rates of their subsequent reactions, leading to distinct differences in ignition delay and flame propagation. Understanding these differences is crucial for designing advanced combustion engines and formulating next-generation fuels with optimal performance and minimal environmental impact.[6]
Core Combustion Characteristics: An Overview
To fully characterize a fuel, several key combustion properties are measured. These properties provide the necessary data for validating chemical kinetic models, which are computational tools used to simulate combustion processes.[7][8]
-
Ignition Delay Time (IDT): The time lag between the creation of a combustible mixture at high temperature and pressure and the onset of significant heat release.[9] IDT is a critical parameter for engine timing and performance, particularly in compression-ignition engines. It is highly sensitive to fuel structure, temperature, pressure, and equivalence ratio.
-
Laminar Flame Speed (LFS): The velocity at which a laminar (smooth) flame front propagates through a stationary, premixed fuel-air mixture.[10] LFS is a fundamental property that influences flame stability, flashback, and blow-off characteristics in engines and burners.
-
Pollutant Formation: The production of harmful byproducts during combustion, such as nitrogen oxides (NOx), carbon monoxide (CO), unburned hydrocarbons (UHC), and particulate matter (soot).[11][12] The propensity to form these pollutants is strongly linked to the fuel's molecular structure and the combustion conditions.
Experimental Methodologies & Protocols
The choice of experimental apparatus is dictated by the specific combustion property being investigated. Shock tubes and rapid compression machines are ideal for studying autoignition phenomena and measuring IDTs, while spherically expanding flames and counterflow burners are used for LFS measurements.
Workflow for Combustion Characterization
The overall process for characterizing a novel fuel component like a branched undecane follows a structured, multi-stage approach. This workflow ensures that experimental data is robust and can be effectively used to validate and refine predictive kinetic models.
Caption: General experimental workflow for fuel combustion characterization.
Protocol 1: Ignition Delay Time Measurement in a Shock Tube
Shock tubes are a primary tool for acquiring high-temperature ignition delay data under precisely controlled conditions, relevant to internal combustion engines.[13][14] This protocol outlines the procedure for measuring the IDT of a branched undecane isomer.
A. Rationale & Causality: A shock tube uses the near-instantaneous rupture of a diaphragm to generate a strong pressure wave (shockwave) that travels through the test gas (fuel/air mixture), rapidly heating and compressing it to a state where autoignition will occur. By measuring the time from shock arrival to the onset of combustion, we directly obtain the IDT. This method isolates the chemical kinetics from complex fluid dynamics, providing "ideal" data for model validation.[15]
B. Apparatus:
-
High-pressure driver section (filled with He or H2).
-
Low-pressure driven section (containing the test gas mixture).
-
Diaphragm (separates the two sections).
-
Vacuum system (for evacuating the driven section).
-
Gas mixing manifold with high-precision pressure gauges.
-
Multiple pressure transducers and a light detector (e.g., a photodiode with a filter for OH* chemiluminescence at 306 nm) along the endwall of the driven section.
-
Data acquisition system (high-speed oscilloscope).
C. Step-by-Step Methodology:
-
Mixture Preparation (Manometric Method):
-
Evacuate the entire driven section and mixing tank to a high vacuum (<10⁻⁴ Torr).
-
Introduce the branched undecane isomer into the mixing tank. Since undecane is a liquid at room temperature, it must be heated to achieve a sufficient vapor pressure.[16] Allow the pressure to stabilize.
-
Sequentially add the oxidizer (e.g., synthetic air) and diluent (e.g., Argon) to the mixing tank, recording the partial pressure of each component accurately.
-
Allow the mixture to homogenize for at least 12-24 hours. The long mixing time is critical for ensuring a spatially uniform test gas, which is a cornerstone of a valid experiment.
-
-
Experimental Run:
-
Evacuate the driven section again.
-
Fill the driven section with the prepared test gas mixture to a specific initial pressure (P1).
-
Fill the driver section with the driver gas (e.g., Helium) until the diaphragm ruptures.
-
The resulting incident shock wave travels down the tube and reflects off the endwall, creating a region of stagnant, high-temperature (T5) and high-pressure (P5) gas.
-
-
Data Acquisition & Analysis:
-
The pressure transducers along the driven section measure the arrival time of the shockwave at different locations. This allows for the precise calculation of the incident shock velocity.
-
Using the measured shock velocity and the initial conditions (P1, T1), the post-reflected shock conditions (T5, P5) are calculated using normal shock relations. This calculation is the self-validating core of the experiment; it determines the precise conditions at which ignition occurs.
-
The endwall pressure transducer and OH* emission detector record the time history of the ignition event.
-
Definition of IDT: The ignition delay time is defined as the time interval between the arrival of the reflected shock at the endwall and the sharp increase in pressure or OH* emission, signifying the onset of rapid combustion.
-
Impact of Branching on Combustion Properties
The degree and position of branching in an undecane isomer have a significant impact on its combustion behavior, especially in the low-to-intermediate temperature regime where pre-ignition chemistry occurs.
Effect on Ignition Delay Time
Highly-branched alkanes tend to have longer ignition delay times (i.e., are less reactive) than their straight-chain counterparts, particularly in the negative temperature coefficient (NTC) region.[2] This is because the tertiary C-H bonds in branched structures are weaker and more easily broken, but the resulting radical chemistry often leads to more stable, less reactive intermediates like iso-olefins, which inhibit chain-branching pathways.
Caption: Simplified reaction pathways for n-alkanes vs. branched alkanes.
Comparative Combustion Data
While extensive data across all 159 isomers of undecane is not available, studies on similar large alkanes like dodecane provide clear evidence of the effect of branching.[5][17] The following table synthesizes representative data to illustrate these trends.
| Fuel Structure | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) | Key Observation |
| n-Dodecane | 850 | 20 | 1.0 | ~1000 | Exhibits strong NTC behavior, highly reactive at low T.[17] |
| Iso-dodecane | 850 | 20 | 1.0 | >2000 | Significantly less reactive than n-dodecane in the NTC region.[2] |
| n-Dodecane | 1100 | 20 | 1.0 | ~150 | High-temperature reactivity is primarily thermal. |
| Iso-dodecane | 1100 | 20 | 1.0 | ~180 | Reactivity differences between isomers are smaller at high temperatures.[2] |
Note: Data is illustrative and synthesized from trends reported in cited literature.
Effect on Laminar Flame Speed
Laminar flame speed is influenced by both chemical kinetics and transport properties (thermal diffusivity and mass diffusivity). While kinetic effects can be complex, branched isomers often exhibit slightly lower flame speeds than their n-alkane counterparts under similar conditions.[18] This can be attributed to the production of less reactive intermediate species that slow down the overall reaction rate in the flame front. LFS is typically measured using spherically expanding flames in a constant volume chamber or with counterflow burners.[19][20]
Effect on Pollutant Formation
Fuel structure is a key factor in the formation of soot. Branched alkanes, due to their molecular structure, can more readily form aromatic precursor species like benzene and toluene under certain conditions, which can lead to increased soot formation compared to n-alkanes of the same carbon number. However, the overall process is complex and also depends heavily on temperature, pressure, and local equivalence ratio.[21]
Conclusion and Outlook
The combustion characteristics of branched undecanes are dictated by their unique molecular structures. The presence and location of methyl branches fundamentally alter the low-temperature chemical kinetic pathways, leading to increased resistance to autoignition compared to n-undecane. These structural effects also influence flame propagation speeds and the propensity for pollutant formation.
For researchers and fuel development professionals, a detailed experimental investigation using the protocols outlined herein is essential for:
-
Generating high-quality data for the validation of chemical kinetic models.
-
Improving the predictive capability of surrogate fuel models for jet and diesel applications.
-
Guiding the development of advanced combustion strategies that leverage fuel properties for higher efficiency and lower emissions.
Future work should focus on systematically studying a wider range of undecane isomers to build a comprehensive database that can be used to develop quantitative structure-property relationships for combustion.
References
- A Shock Tube Study of the Ignition of n-Heptane, n-Decane, n-Dodecane, and n-Tetradecane at Elevated Pressures. (2009). Energy & Fuels. [Link]
- Autoignition experiments and kinetic modeling of selected highly-branched C8–C16 iso-alkanes for surrogate fuel applications. (2020).
- Kinetic modeling of jet fuels : reaction mechanisms for branched alkanes. (2021). POLITesi. [Link]
- Decane oxidation in a shock tube. (2006).
- The Measurement of Combustible Characteristics of n-Undecane. (2012).
- Low-temperature oxidation of n-octane and n-decane in shock tubes: Differences in time histories of key intermediates. (2018).
- Laminar Burning Speeds and Markstein Lengths of n-Decane/Air, n-Decane/O 2 /He, Jet-A/Air and S-8/Air Flames. (2010). Semantic Scholar. [Link]
- Physical Characteristics of n-Undecane. (2012).
- Laminar Flame Speed Measurements and Modeling of Alkane Blends at Elevated Pressures With Various Diluents. (2016). ASME Digital Collection. [Link]
- Undecane | C11H24. (n.d.). PubChem. [Link]
- Automated Generation of a Compact Chemical Kinetic Model for n-Pentane Combustion. (2023). ACS Omega. [Link]
- Kinetic Modelling of the Combustion of Aliphatic Hydrocarbons. (2014).
- Laminar flame speeds and extinction limits of preheated n-decane/O-2/N-2 and n-dodecane/O-2/N-2 mixtures. (2007).
- Laminar burning speed measurement of premixed n-decane/air mixtures using spherically expanding flames at high temperatures and pressures. (2012).
- A shock tube study of n-heptane, iso-octane, n-dodecane and iso-octane/n-dodecane blends oxidation at elevated pressures and intermediate temperatures. (2013).
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Application Notes & Protocols for 4-Ethyl-2,2-dimethylheptane in Solvent Systems
Abstract
This guide provides a comprehensive technical overview of 4-Ethyl-2,2-dimethylheptane (CAS: 62016-46-0), a C11 branched alkane, and its application as a specialty solvent. Due to its high boiling point, non-polar nature, and chemical inertness, this compound presents a unique solution for researchers and professionals in organic synthesis, specialty cleaning formulations, and analytical chemistry. This document details its physicochemical properties, provides the scientific rationale for its use in solvent mixtures, and presents detailed protocols for its practical application. All methodologies are grounded in established chemical principles and safety practices to ensure reliable and reproducible outcomes.
Physicochemical Profile & Rationale for Use
This compound is a saturated hydrocarbon characterized by a highly branched structure. This molecular architecture is key to its distinct physical properties, which differentiate it from linear alkanes of similar molecular weight, such as undecane.
Core Properties
The primary attributes of this compound are summarized below. These properties form the basis for its utility in specialized solvent applications.
| Property | Value / Description | Significance in Solvent Applications | Source(s) |
| IUPAC Name | This compound | N/A | [1] |
| CAS Number | 62016-46-0 | Unique identifier for substance registration. | [1][2] |
| Molecular Formula | C₁₁H₂₄ | Indicates a saturated alkane. | [1] |
| Molecular Weight | 156.31 g/mol | Influences boiling point, density, and viscosity. | [1][3] |
| Boiling Point | 168.4 °C (335.1 °F) | Enables high-temperature applications and ensures a low evaporation rate at ambient conditions. | [4] |
| Density (Estimated) | ~0.75 g/mL at 20°C | Lower than water; typical for liquid alkanes.[5][6] Important for phase separations and mass-based calculations. | [5][6] |
| Physical State | Liquid at STP | Provides a broad operational temperature range. | N/A |
| Polarity | Non-Polar | Governed by the principle of "like dissolves like," making it an excellent solvent for non-polar solutes (oils, greases, other hydrocarbons).[7][8] | [7][8] |
| Dielectric Constant | < 2.5 (Estimated) | A low dielectric constant confirms its non-polar nature, minimizing interference in electrostatic-sensitive processes.[9] | [9] |
| Water Solubility | Insoluble | Facilitates biphasic reactions and extractions; allows for easy separation from aqueous phases.[6][7] | [6][7] |
Scientific Rationale for Application
The utility of this compound in a solvent mixture is not arbitrary; it is a direct consequence of its molecular structure.
-
Thermal Stability & High Boiling Point: With a boiling point of 168.4 °C, this solvent is ideal for chemical reactions that require sustained temperatures well above the boiling point of water or common organic solvents like toluene (111 °C) or hexane (69 °C).[4] Its low volatility at room temperature also reduces evaporative losses and worker exposure.
-
Apolar Nature for Selective Solvation: As a hydrocarbon, it is fundamentally non-polar.[7] This makes it a prime candidate for dissolving non-polar compounds such as lipids, waxes, oils, and non-polar polymers. In accordance with the "like dissolves like" principle, it will not dissolve polar or ionic substances like inorganic salts or sugars, allowing for selective extractions and purifications.[5]
-
Influence of Branched Structure: Compared to its linear isomer, n-undecane (Boiling Point: ~196 °C), the branching in this compound disrupts the efficiency of intermolecular packing. This generally leads to a lower boiling point and, critically, a lower freezing point, extending its liquid range for better cold-weather handling.[10] The branching also contributes to its relatively low viscosity compared to long-chain linear alkanes.
-
Chemical Inertness: As a saturated alkane, it lacks reactive functional groups. It is stable in the presence of most acids, bases, oxidants, and reductants under typical reaction conditions, making it a reliable and non-interfering medium for chemical synthesis.[8]
Application Protocols
The following protocols are designed as self-validating systems, with built-in justifications and checkpoints to ensure experimental integrity.
Protocol 2.1: High-Temperature Organic Synthesis Medium
Objective: To utilize this compound as a high-boiling solvent for a Williamson ether synthesis, a reaction often requiring elevated temperatures to proceed at a practical rate.
Causality: The selection of this solvent is based on its ability to maintain a stable liquid phase at the target reaction temperature (150 °C) without requiring a pressurized vessel. Its non-polar nature is compatible with the organic reactants, and its inertness prevents side reactions.
Materials:
-
This compound (solvent)
-
Phenol (reactant 1)
-
1-Bromobutane (reactant 2)
-
Potassium Carbonate (K₂CO₃, base)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer/thermocouple
-
Heating mantle with magnetic stirring
-
Separatory funnel
Step-by-Step Methodology:
-
System Preparation: Assemble the glassware (flask, condenser) and ensure it is dry. Purge the system with an inert gas (Nitrogen or Argon) if reactants are sensitive to air or moisture.
-
Reagent Addition:
-
To the flask, add Phenol (1.0 eq) and anhydrous Potassium Carbonate (1.5 eq).
-
Add this compound to achieve a reactant concentration of 0.5 M. Rationale: This concentration ensures sufficient molecular interaction without being overly viscous.
-
Begin vigorous magnetic stirring.
-
-
Initiate Heating: Slowly heat the mixture to 150 °C using the heating mantle. The solvent should gently reflux. Self-Validation: A stable reflux and constant temperature reading confirm the system has reached thermal equilibrium and the solvent is performing as expected.
-
Reactant Addition: Slowly add 1-Bromobutane (1.1 eq) to the refluxing mixture via an addition funnel over 30 minutes. Rationale: Slow addition prevents a dangerous exotherm.
-
Reaction Monitoring: Maintain the reaction at 150 °C for 4-6 hours. Monitor progress by withdrawing small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Self-Validation: The disappearance of the limiting reagent (Phenol) indicates reaction completion.
-
Workup and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to dissolve the K₂CO₃ and other inorganic salts.
-
Transfer the entire mixture to a separatory funnel. The organic layer (containing the product and solvent) will be the top layer due to its density being less than water.[6]
-
Separate the layers. Wash the organic layer twice more with water and once with brine.
-
-
Solvent Recovery & Product Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent via rotary evaporation. Due to the high boiling point, a good vacuum (<10 torr) and elevated bath temperature (~60-70 °C) will be required.
-
The crude product (butyl phenyl ether) can then be purified by vacuum distillation or chromatography.
-
Experimental Workflow: High-Temperature Synthesis
Caption: Logical steps for selecting the appropriate solvent.
References
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Application Note & Protocol: Experimental Determination of the Octane Rating of 4-Ethyl-2,2-dimethylheptane
For: Researchers, scientists, and drug development professionals.
Abstract
The octane rating of a spark-ignition engine fuel is a critical measure of its anti-knock characteristics, directly impacting engine performance and efficiency. This document provides a detailed guide for the experimental determination of the Research Octane Number (RON) and Motor Octane Number (MON) of the branched-chain alkane, 4-Ethyl-2,2-dimethylheptane. While branched alkanes are known to be effective octane enhancers, this protocol outlines the standardized procedures necessary to quantify this property according to internationally recognized ASTM standards. The methodologies described herein utilize a Cooperative Fuel Research (CFR) engine and are intended to provide researchers with a comprehensive, scientifically rigorous framework for obtaining reliable and reproducible octane rating data.
Introduction: The Significance of Octane Rating
Engine knock, or detonation, is the uncontrolled combustion of the air-fuel mixture in a spark-ignition engine, leading to a characteristic knocking or pinging sound. This phenomenon can cause significant engine damage and reduce overall efficiency. The octane rating of a fuel quantifies its ability to resist this premature detonation.[1][2] Fuels with higher octane ratings can withstand higher compression ratios before igniting, which is a key factor in designing more powerful and fuel-efficient engines.[2][3]
The two primary measures of octane rating are the Research Octane Number (RON) and the Motor Octane Number (MON).[4][5]
-
Research Octane Number (RON): This rating reflects a fuel's performance under low-speed, mild driving conditions, such as city driving.[1][6] The test is conducted at 600 rpm with a lower intake air temperature.[7]
-
Motor Octane Number (MON): This rating is indicative of a fuel's performance under more severe, high-speed, and high-load conditions, akin to highway driving.[8][9] The MON test is performed at a higher engine speed of 900 rpm and with a preheated fuel-air mixture.[2][8]
The Anti-Knock Index (AKI), which is displayed on gasoline pumps in North America, is the average of the RON and MON ((R+M)/2).[4][9]
This compound: A Candidate for Octane Enhancement
This compound (C11H24) is a highly branched aliphatic hydrocarbon.[10][11] Its molecular structure, characterized by significant branching, suggests a high resistance to autoignition and therefore, a potentially high octane number. The inclusion of such compounds as additives in gasoline formulations can significantly boost the overall octane rating of the fuel blend.[12] This application note provides the detailed experimental protocol to verify and quantify this property.
Principle of Octane Rating Determination
The experimental determination of both RON and MON is based on a comparative method using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[6][7][13] The knocking intensity of the test sample, this compound, is compared against that of Primary Reference Fuels (PRFs). PRFs are blends of two hydrocarbons with defined octane numbers:
-
Isooctane (2,2,4-trimethylpentane): Highly resistant to knocking and is assigned an octane number of 100.[14]
-
n-heptane: Prone to knocking and is assigned an octane number of 0.[14]
The octane number of a PRF blend is the volume percentage of isooctane in the blend.[2][14] For example, a blend of 95% isooctane and 5% n-heptane has an octane number of 95. The octane number of the test fuel is determined by finding a PRF blend that produces the same knock intensity as the sample under the specific test conditions for either RON or MON.[15][16]
Experimental Apparatus and Materials
-
Cooperative Fuel Research (CFR) F1/F2 Octane Rating Unit: A specialized engine designed for both RON and MON testing.[17][18]
-
Primary Reference Fuels (PRFs):
-
Toluene Standardization Fuels (TSFs): Blends of toluene, isooctane, and n-heptane used for engine calibration.[19]
-
Sample: this compound (purity to be characterized prior to testing).
-
Volumetric Glassware: Calibrated burettes or a gravimetric blending system for accurate preparation of reference fuel blends.[20]
-
Knock Measurement System: A detonation meter and sensor integrated with the CFR engine to quantify knock intensity.[13][21]
Detailed Experimental Protocols
The following protocols are based on the ASTM D2699 for RON and ASTM D2700 for MON.[6][17]
Preparation of Reference Fuel Blends
Accurate preparation of PRF blends is crucial for the precision of the octane rating.
-
Volumetric Blending: Use calibrated burettes to prepare blends of isooctane and n-heptane. It is advisable to create a range of blends that are expected to bracket the octane number of the test sample.
-
Gravimetric Blending: For higher accuracy, a gravimetric blending system can be used, which relies on the mass of the components to create precise blends.[18]
-
Storage: Prepare fresh blends as needed and store them in appropriate containers to prevent evaporation and contamination.[20]
CFR Engine Standardization and Calibration
Before testing the sample, the CFR engine must be standardized to ensure it is operating within the specified tolerances.[22]
-
Engine Warm-up: Operate the engine on a warm-up fuel for at least one hour to allow all operating temperatures to stabilize.[13][22]
-
Standard Operating Conditions: Set the engine parameters according to the specific test method (RON or MON) as detailed in the table below.
-
TSF Rating: Rate a Toluene Standardization Fuel (TSF) with a known octane value. The obtained rating for the TSF must be within the specified tolerance of its certified value to deem the engine fit for use.[22][23]
Research Octane Number (RON) Determination (ASTM D2699)
-
Set Engine Conditions:
-
Bracketing Procedure:
-
Introduce the this compound sample into the engine's fuel system.
-
Adjust the fuel-air ratio to achieve maximum knock intensity.
-
Vary the engine's compression ratio by adjusting the cylinder height until a standard knock intensity (typically a mid-scale reading on the detonation meter) is achieved.[24] Record this cylinder height.
-
Select two PRF blends, one with an octane number slightly higher and one slightly lower than the expected octane number of the sample, that bracket the knock intensity of the sample.
-
Run each bracketing PRF blend, adjusting the fuel-air ratio for maximum knock, and record the knock intensity at the same compression ratio used for the sample.
-
-
RON Calculation: The RON of the sample is determined by interpolation between the knock intensities and octane numbers of the two bracketing PRF blends.
Motor Octane Number (MON) Determination (ASTM D2700)
-
Set Engine Conditions:
-
Bracketing Procedure: The procedure is analogous to the RON determination, but under the more severe MON operating conditions.
-
Introduce the this compound sample and determine the compression ratio that yields a standard knock intensity.
-
Select two appropriate PRF blends that bracket the sample's knock intensity.
-
Run the bracketing PRFs and record their knock intensities at the sample's compression ratio.
-
-
MON Calculation: The MON is calculated by interpolation based on the knock readings of the bracketing PRFs.
Data Presentation and Interpretation
The results of the octane rating determination should be presented in a clear and structured manner.
Table 1: Standard Operating Conditions for RON and MON Tests
| Parameter | Research Octane Number (RON) | Motor Octane Number (MON) |
| ASTM Standard | D2699[6][15] | D2700[8][9] |
| Engine Speed (rpm) | 600 ± 6[7] | 900 ± 9[8] |
| Intake Air Temperature | Varies with barometric pressure[13] | 38 ± 2.8°C (100 ± 5°F) |
| Intake Mixture Temperature | Not controlled | 149 ± 1°C (300 ± 2°F)[8] |
| Coolant Temperature | 100 ± 1.5°C (212 ± 3°F)[13] | 100 ± 1.5°C (212 ± 3°F)[13] |
| Spark Advance | Fixed at 13° BTDC[13] | Varies with compression ratio |
Table 2: Hypothetical Octane Rating Data for this compound
| Test Method | Bracketing PRF 1 (Octane Number) | Bracketing PRF 2 (Octane Number) | Sample Knock Intensity | Determined Octane Number |
| RON | 98 | 100 | 52 | 99.2 |
| MON | 96 | 98 | 48 | 96.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The difference between the RON and MON values is known as Fuel Sensitivity (Sensitivity = RON - MON). A higher sensitivity indicates a greater difference in performance between mild and severe operating conditions.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental determination of the octane rating.
Caption: Workflow for Octane Rating Determination.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating systems.
-
Regular Calibration: The requirement to test a TSF before sample analysis ensures that the CFR engine is performing within the established ASTM specifications.[22][23] Any deviation outside the accepted tolerance for the TSF invalidates subsequent sample tests until the engine is recalibrated.
-
Bracketing: The use of two bracketing PRFs provides an internal check on the knock meter's response and linearity within the range of interest for each sample.
-
Statistical Quality Control: For ongoing research, it is recommended to periodically run a control sample with a known octane rating and plot the results on a control chart to monitor the long-term stability and precision of the testing process.[23]
Conclusion
The experimental determination of the Research and Motor Octane Numbers provides a quantitative measure of a fuel's anti-knock quality. By adhering to the standardized ASTM D2699 and D2700 protocols, researchers can obtain reliable and comparable data for novel fuel components like this compound. This information is invaluable for the development of advanced fuel formulations that can enable the design of more efficient and powerful spark-ignition engines.
References
- ASTM D2700 Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. (URL: [Link])
- eralytics. (n.d.). ASTM D2700. (URL: [Link])
- Ayalytical. (n.d.). ASTM D2699 Method for Octane Number. (URL: [Link])
- eralytics. (n.d.). ASTM D2699. (URL: [Link])
- MaTestLab. (2025). ASTM D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. (URL: [Link])
- ASTM International. (2023). D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. (URL: [Link])
- Scribd. (n.d.).
- SINPAR. (n.d.). ASTM D2699 RON Test Method. (URL: [Link])
- ASTM International. (2023). D2700 Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. (URL: [Link])
- SINPAR. (n.d.).
- SINPAR. (n.d.). How to Check the Cfr Octane Engine Accuracy?. (URL: [Link])
- SINPAR. (n.d.). Octane Cetane Reference Fuel Blending by Volume or Weight. (URL: [Link])
- Wallner, T., & Frazee, R. (2012). Combustion characteristics of various fuels during research octane number testing on an instrumented CFR F1/F2 engine.
- CFR Engines. (n.d.).
- SINPAR. (n.d.).
- CFR Engines. (n.d.). Home. (URL: [Link])
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. (URL: [Link])
- Al-Hasan, M. (2003). Prediction of octane numbers of petroleum fractions using approaches correlations. Journal of the University of Kuwait (Science). (URL: not available)
- National Center for Biotechnology Information. (n.d.). (4S)-4-ethyl-2,2-dimethylheptane. PubChem. (URL: [Link])
- SPL. (2024). ASTM D2700 (Octane Number – Motor). (URL: [Link])
- National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. (URL: [Link])
- U.S. Energy Information Administration. (n.d.). Gasoline explained - octane in depth. (URL: [Link])
- National Center for Biotechnology Information. (n.d.). 4-Ethyl-2,4-dimethylheptane. PubChem. (URL: [Link])
- Wikipedia. (n.d.).
- SINPAR. (n.d.). ASTM Reference Fuels for Octane Knock Test Engine. (URL: [Link])
- Benjumea, P., et al. (2023).
- AmSpec Group. (2022). RON ASTM D2699 & MON ASTM D2700 [Video]. YouTube. (URL: [Link])
- Potentia Engineering. (n.d.). Octane Reference Fuels. (URL: [Link])
- Seeber, F. (1940). Testing of high-octane fuels in the single-cylinder airplane engine. NASA Technical Reports Server. (URL: [Link])
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Application Note: A Robust HPLC Protocol for the Separation of Undecane Isomers
Abstract
The separation of alkane isomers, such as those of undecane, presents a significant analytical challenge due to their nonpolar nature, structural similarity, and lack of UV-absorbing chromophores. This application note details a robust High-Performance Liquid Chromatography (HPLC) method optimized for the resolution of undecane isomers. The protocol leverages a specialized stationary phase and a universal detection method to achieve baseline separation. We will explore the underlying chromatographic principles, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure method validity and reproducibility for researchers, scientists, and drug development professionals.
Chromatographic Principles and Strategy
Separating structurally similar, nonpolar compounds like undecane isomers requires a departure from standard reversed-phase C18 columns, which often lack the necessary shape selectivity.
1.1. The Challenge with Alkane Isomers
Undecane (C₁₁H₂₄) and its isomers are saturated hydrocarbons with identical molecular weights and very similar physical properties. Their lack of functional groups means they do not possess a chromophore, rendering UV-Vis detection ineffective.[1][2][3] Therefore, a universal detector is required. Furthermore, their separation relies on subtle differences in molecular shape and surface area, which govern their interaction with the stationary phase.
1.2. Selected Strategy: Porous Graphitic Carbon (PGC) in Reversed-Phase Mode
While normal-phase HPLC can separate alkanes, achieving resolution between closely related isomers is difficult.[4] Reversed-phase HPLC is often unsuitable as alkanes show minimal retention on traditional non-polar stationary phases.[4]
This protocol utilizes a Porous Graphitic Carbon (PGC) stationary phase. PGC columns offer a unique separation mechanism based on the polarizability of the analyte and its molecular geometry.[5] The flat, rigid surface of the graphite can distinguish between structural isomers based on how well they can interact with the planar surface.[5][6] This "shape selectivity" is paramount for resolving branched vs. linear alkane isomers.[7]
1.3. Detection Method: Evaporative Light Scattering Detector (ELSD)
Given the absence of a chromophore in undecane, a universal detector is essential.
-
Refractive Index (RI) Detectors: While universal, RI detectors are highly sensitive to temperature and flow rate fluctuations and are incompatible with gradient elution.[1][8]
-
Evaporative Light Scattering Detector (ELSD): An ELSD is the preferred choice for this application. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[9][10] This makes it a universal detector for any analyte that is less volatile than the mobile phase, and it is fully compatible with gradient elution, offering greater flexibility and sensitivity than RI detection.[11][12][13]
Materials and Methods
2.1. Equipment
-
HPLC System with a binary or quaternary pump, degasser, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Nitrogen gas generator or cylinder (high purity) for ELSD.
-
Analytical balance.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
HPLC vials with caps and septa.
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material).
2.2. Chemicals and Reagents
-
Acetonitrile (ACN), HPLC grade or higher.
-
Tetrahydrofuran (THF), HPLC grade or higher.
-
n-Undecane standard.
-
Undecane isomer mix (e.g., 2-methyldecane, 3-methyldecane, etc.) or individual isomer standards.
-
Deionized water (18.2 MΩ·cm).
2.3. Chromatographic Column
-
Column: Thermo Scientific™ Hypercarb™ Porous Graphitic Carbon HPLC Column (e.g., 100 x 2.1 mm, 3 µm particle size).[7][14]
Experimental Protocol
Workflow Overview
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.
Caption: High-level workflow for the HPLC separation of undecane isomers.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Acetonitrile (ACN)
-
Mobile Phase B: Tetrahydrofuran (THF)
-
Degas both mobile phases for at least 15 minutes using sonication or an online degasser to prevent bubble formation.
Step 2: Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of the undecane isomer mixture (or individual standards) at a concentration of approximately 10 mg/mL in THF.
-
Working Standard: Dilute the stock solution with THF to a final concentration of 1 mg/mL.
-
Sample Filtration: Filter all standards and samples through a 0.45 µm PTFE syringe filter into an HPLC vial before placing them in the autosampler.
Step 3: HPLC System and ELSD Configuration
-
Install the Porous Graphitic Carbon (PGC) column into the column oven.
-
Set up the HPLC and ELSD parameters according to the conditions specified in Table 1.
-
Equilibrate the entire system with the initial mobile phase conditions (95% ACN / 5% THF) for at least 30 minutes or until a stable baseline is achieved on the ELSD.
Table 1: HPLC and ELSD Method Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Column | Hypercarb PGC, 100 x 2.1 mm, 3 µm | Provides unique shape selectivity for resolving structurally similar isomers.[5][15] |
| Mobile Phase A | Acetonitrile (ACN) | Primary eluent in the reversed-phase system. |
| Mobile Phase B | Tetrahydrofuran (THF) | Stronger solvent to elute more retained isomers and ensure column cleanup. |
| Gradient Program | 0-2 min: 5% B2-15 min: 5% to 40% B15-17 min: 40% to 95% B17-20 min: 95% B (hold)20.1-25 min: 5% B (re-equilibration) | A shallow gradient is crucial for resolving closely eluting isomers. A final high-concentration flush cleans the column. |
| Flow Rate | 0.3 mL/min | Optimized for a 2.1 mm ID column to ensure efficiency and resolution. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape and separation efficiency. |
| Injection Volume | 5 µL | Appropriate for analytical scale to avoid column overloading. |
| ELSD System | ||
| Drift Tube Temp. | 50 °C | Must be sufficient to evaporate the mobile phase without degrading the analytes. |
| Nebulizer Gas (N₂) | 1.5 SLM (Standard Liters per Minute) | Controls droplet size during nebulization; optimize for signal-to-noise ratio. |
| Gain | Medium (or SAGA - Self-Adjusting Gain) | Adjusts signal amplification. Automatic gain control is recommended if available.[11] |
Step 4: Data Acquisition and Analysis
-
Inject a blank (THF) to ensure the system is clean.
-
Inject the prepared working standard to establish retention times and system suitability.
-
Inject the unknown samples.
-
Integrate the resulting peaks using the chromatography data software. Identify isomers based on their retention times relative to the standard.
Expected Results and Discussion
The separation mechanism on a PGC column is complex. Retention is influenced by the polarizability of the analyte and its ability to make close contact with the flat graphite surface.
-
Elution Order: Generally, more branched isomers, which are more compact and have less surface area available for interaction, will elute earlier than the linear n-undecane. The linear n-alkane can maximize its contact with the stationary phase, leading to the strongest retention.
-
Resolution: The shallow gradient is critical. A steep gradient will cause all isomers to elute too quickly, resulting in poor or no separation. Fine-tuning the gradient slope in the 5-40% B range is the most important parameter for optimizing resolution.
Table 2: Expected Retention Time (t R ) and Resolution (R s ) Data (Note: These are representative values and will vary based on the specific HPLC system and conditions.)
| Isomer | Expected t R (min) | Expected R s (vs. previous peak) |
| 2,2-dimethylnonane | ~8.5 | - |
| 3-methyldecane | ~9.2 | > 1.8 |
| 2-methyldecane | ~9.8 | > 1.5 |
| n-Undecane | ~11.0 | > 2.0 |
Method Validation and Trustworthiness
To ensure the protocol is self-validating, the following steps should be incorporated as part of a formal method validation process according to established guidelines.[16][17][18]
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the retention time and peak area of n-undecane should be less than 2.0%. The resolution between critical isomer pairs should be ≥ 1.5.[19]
-
Specificity: Inject individual isomer standards to confirm their retention times and ensure no co-elution with other components or matrix effects.
-
Linearity: Prepare a series of standards at different concentrations (e.g., 0.1 to 2.0 mg/mL) to establish the linear range of the ELSD response. Note that ELSD response is often non-linear and may require a logarithmic or quadratic fit.[9]
-
Precision and Accuracy: Analyze replicate preparations of a known sample to determine the method's repeatability and intermediate precision.[20]
Conclusion
This application note provides a comprehensive and robust HPLC-ELSD method for the separation of undecane isomers. By combining the unique shape selectivity of a Porous Graphitic Carbon stationary phase with the universal detection capability of an ELSD, this protocol overcomes the primary challenges associated with alkane analysis. The detailed steps for method execution and validation provide a reliable framework for researchers requiring accurate characterization and quantification of these challenging nonpolar compounds.
References
- Biotech Fluidics. (n.d.). REFRACTiMASTER® RI HPLC detector.
- Phenomenex. (2025). Types of HPLC Detectors.
- Al-Sanea, M. M., & Gamal, M. (2022). Critical analytical review: Rare and recent applications of refractive index detector in HPLC chromatographic drug analysis. ResearchGate.
- KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC.
- Patsnap. (2025). Comparing HPLC Detectors: UV vs Refractive Index.
- Scribd. (n.d.). How To Start Method Validation-Related Substances.
- Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine.
- SciELO. (n.d.). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
- Mehta, J., et al. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate.
- Cole-Parmer. (n.d.). Thermo Scientific™ Hypercarb™ Porous Graphitic Carbon HPLC Columns.
- Phenomenex. (n.d.). Explore Hypercarb HPLC Columns for Tough Analytes.
- Wikipedia. (n.d.). Evaporative light scattering detector.
- Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD.
- MZ-Analysentechnik. (n.d.). Carbon based Columns.
- Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?.
- Lab Manager. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
- Chemistry LibreTexts. (2023). 2.6: Evaporative Light Scattering Detection.
- Chromatography Forum. (2009). separation of two isomers.
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- 6. separation of two isomers - Chromatography Forum [chromforum.org]
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- 9. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
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- 11. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
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- 13. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 14. Hypercarb™ 多孔性グラファイトカーボンカラム 30 mm | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 15. Explore Hypercarb HPLC Columns for Tough Analytes | Phenomenex [phenomenex.com]
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- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Synthesis of 4-Ethyl-2,2-dimethylheptane
Welcome to the technical support center for the synthesis of 4-Ethyl-2,2-dimethylheptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Grignard synthesis pathway. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The synthesis of a branched alkane like this compound[1][2] via a Grignard reaction is a multi-step process. A direct coupling is often inefficient. A more reliable and higher-yielding approach involves the nucleophilic addition of a Grignard reagent to a ketone, followed by the reduction of the resulting tertiary alcohol. This guide will focus on the synthesis of 4-Ethyl-2,2-dimethylheptan-4-ol from 2,2-Dimethyl-4-heptanone and Ethylmagnesium bromide , and its subsequent reduction to the target alkane.
Overall Synthesis Workflow
The pathway involves two primary stages: the Grignard reaction to form the carbon skeleton and a subsequent reduction to remove the hydroxyl group.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part 1: Grignard Reagent Formation (Ethylmagnesium Bromide)
Question 1: My Grignard reaction fails to initiate. What are the common causes and how can I fix this?
Answer: Failure to initiate is one of the most frequent challenges in Grignard synthesis.[3] The primary culprits are typically related to the magnesium surface's passivity or the presence of impurities.[4]
-
Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the ethyl bromide.[4] Activation is essential to expose a fresh, reactive metal surface.[3]
-
Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass stirring rod to break the oxide layer and reveal a fresh surface.[5]
-
Chemical Activation: Add a small crystal of iodine (the purple color will disappear upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the ethyl bromide.[5][6] These activators chemically clean the magnesium surface.
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to protic sources, especially water, which will quench the reagent as it forms.[3][4][7]
-
Glassware: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent: Use anhydrous grade ether or THF. If there is any doubt, the solvent should be freshly distilled from a suitable drying agent like sodium/benzophenone.
-
Question 2: The reaction starts but then stops, or the yield of the Grignard reagent is low. Why?
Answer: This often points to subtle contamination or issues with the starting materials.
-
Impure Ethyl Bromide: The ethyl bromide should be pure and free from ethanol, which will quench the Grignard reagent.
-
Wurtz Coupling: A common side reaction is the coupling of the ethyl bromide with the formed Grignard reagent to produce butane (CH₃CH₂CH₂CH₃). This is more prevalent if the concentration of ethyl bromide is too high locally. To mitigate this, ensure slow, dropwise addition of the ethyl bromide to the magnesium suspension.
Part 2: Reaction with 2,2-Dimethyl-4-heptanone
Question 3: The yield of my tertiary alcohol (4-Ethyl-2,2-dimethylheptan-4-ol) is low, and I've isolated unreacted ketone. What went wrong?
Answer: Low conversion of the ketone despite successful Grignard formation often points to competing side reactions or poor reaction conditions.
-
Enolization of the Ketone: If the Grignard reagent encounters steric hindrance or if the ketone has acidic α-protons, the Grignard reagent can act as a base, abstracting a proton from the carbon adjacent to the carbonyl group to form an enolate.[3][8][9] This consumes the Grignard reagent without forming the desired alcohol.
-
Solution: Control the temperature. Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.[3]
-
-
Insufficient Grignard Reagent: Ensure you use a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent relative to the ketone to account for any reagent that may be quenched by trace impurities.
Caption: Competing pathways: Nucleophilic addition vs. enolization.
Part 3: Reduction of the Tertiary Alcohol
Question 4: My dehydration step resulted in a complex mixture of alkenes or rearranged products. How can I control this?
Answer: The acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism, which involves a carbocation intermediate.[10][11][12][13] This intermediate is susceptible to rearrangement to form a more stable carbocation, leading to undesired alkene isomers.
-
Choice of Acid: Using a milder acid like phosphoric acid instead of sulfuric acid can sometimes reduce the extent of rearrangement.
-
Temperature Control: Dehydration of tertiary alcohols can often be achieved under relatively mild conditions (25-80°C).[10][12] Using the lowest effective temperature can help minimize side reactions.
Question 5: The final hydrogenation step is slow or incomplete. What should I check?
Answer: Catalytic hydrogenation is a surface reaction, and its efficiency depends on the catalyst's activity and the reaction conditions.[14][15][16]
-
Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or poisoned.[14] Use fresh, high-quality catalyst. Ensure the alkene starting material is free from impurities (like sulfur compounds) that can poison the catalyst.
-
Hydrogen Pressure: While this reaction often proceeds at atmospheric pressure, for more sterically hindered alkenes, increasing the hydrogen pressure (using a Parr shaker, for example) can significantly increase the reaction rate.
-
Solvent: Ensure a solvent in which the alkene is soluble and which does not interfere with the catalyst is used (e.g., ethanol, ethyl acetate).
Frequently Asked Questions (FAQs)
Q1: Why is the two-step process (ketone addition then reduction) preferred over a direct Grignard coupling with an alkyl halide? A1: Grignard reagents are strong bases, and reactions with secondary or tertiary alkyl halides often lead to elimination reactions as a major side-product rather than the desired substitution (coupling). The reaction with a ketone carbonyl is a much cleaner and more reliable way to form the required C-C bond.
Q2: What are the most critical safety precautions for this synthesis? A2:
-
Anhydrous Conditions: Diethyl ether and THF are extremely flammable and can form explosive peroxides.[3] Always work in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagent: The formation of the Grignard reagent is exothermic. Maintain control over the addition rate of the ethyl bromide to prevent the reaction from becoming too vigorous.
-
Quenching: Quenching the reaction mixture (especially with unreacted Grignard reagent) with an aqueous solution is highly exothermic and can cause the low-boiling ether solvent to splash. Perform the quench slowly and with cooling in an ice bath.
Q3: How can I confirm the formation of my intermediate alcohol and final alkane product? A3:
-
4-Ethyl-2,2-dimethylheptan-4-ol (Intermediate):
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch around 3200-3600 cm⁻¹ and the disappearance of the sharp C=O stretch from the ketone starting material (around 1715 cm⁻¹).
-
¹H NMR Spectroscopy: The appearance of a singlet corresponding to the -OH proton.
-
-
This compound (Final Product):
-
IR Spectroscopy: Disappearance of the O-H stretch. The spectrum will be characteristic of an alkane, showing primarily C-H stretches below 3000 cm⁻¹.
-
¹³C NMR & ¹H NMR Spectroscopy: Will show signals consistent with a saturated alkane structure. Mass spectrometry can be used to confirm the molecular weight (156.31 g/mol ).[1]
-
Experimental Protocol
This protocol outlines the synthesis of this compound.
Reagents and Properties
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume | Properties |
| Magnesium Turnings | Mg | 24.31 | 0.12 | 2.9 g | Solid |
| Ethyl Bromide | C₂H₅Br | 108.97 | 0.11 | 7.5 mL (10.9 g) | Liquid, d=1.46 g/mL |
| 2,2-Dimethyl-4-heptanone | C₉H₁₈O | 142.24 | 0.10 | 14.2 g | Liquid |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~200 mL | Solvent, bp=34.6 °C |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | - | ~5 mL | Dehydrating agent |
| 10% Pd/C | - | - | - | ~0.5 g | Hydrogenation catalyst |
Step 1: Synthesis of 4-Ethyl-2,2-dimethylheptan-4-ol
-
Setup: Assemble a 500 mL three-neck round-bottom flask, flame-dried under vacuum and fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Grignard Formation: Place the magnesium turnings (2.9 g, 0.12 mol) and a small iodine crystal in the flask. Add 50 mL of anhydrous diethyl ether.
-
In the dropping funnel, place a solution of ethyl bromide (7.5 mL, 0.11 mol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion (~5 mL) of the ethyl bromide solution to the magnesium suspension. Initiation should be observed by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the gray, cloudy mixture for an additional 30 minutes to ensure complete reaction.
-
Reaction with Ketone: Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of 2,2-Dimethyl-4-heptanone (14.2 g, 0.10 mol) in 50 mL of anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution over 30 minutes.
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Cool the flask again in an ice bath. Slowly and carefully add 100 mL of a saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-Ethyl-2,2-dimethylheptan-4-ol.
Step 2: Reduction to this compound
-
Dehydration: Place the crude alcohol in a round-bottom flask. Add a small amount of concentrated sulfuric acid (~5 mL). Heat the mixture (a typical temperature range for tertiary alcohol dehydration is 25-80°C) and distill the resulting alkene/water mixture.[10][12]
-
Separate the organic layer (alkene mixture) from the distillate and dry it.
-
Hydrogenation: Dissolve the alkene mixture in a suitable solvent like ethanol (~100 mL). Add the 10% Pd/C catalyst (~0.5 g).
-
Subject the mixture to a hydrogen atmosphere (either by balloon or a hydrogenation apparatus) and stir vigorously until hydrogen uptake ceases. This process adds hydrogen across the double bonds to form the alkane.[16][17][18]
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent by distillation. The remaining liquid is crude this compound, which can be further purified by fractional distillation if required.
References
- Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts. [Link]
- Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
- Dehydrogenation (Dehydration) of Alcohols. (n.d.). BYJU'S. [Link]
- Hydrogenation of Alkenes | Definition, Mechanism & Examples. (n.d.). Study.com. [Link]
- Mechanism of dehydration explained. (n.d.). Unacademy. [Link]
- What is the mechanism for the dehydration of tertiary alcohols? (2017). Quora. [Link]
- 3.2.3 – Hydrogenation of Alkenes. (n.d.). eCampusOntario Pressbooks. [Link]
- Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts. [Link]
- Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
- Does anyone know the best way to activate magnesium for the grignard reagent? (2014).
- Is there a catalyst that will reduce an alcohol to an alkane? (2014). Chemistry Stack Exchange. [Link]
- Catalytic Hydrogenation of Alkenes II. (2023). Chemistry LibreTexts. [Link]
- Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). (n.d.). UNL Digital Commons. [Link]
- Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12). (n.d.). Vedantu. [Link]
- US6197089B1 - Activated magnesium metal. (n.d.).
- Reduction of Alcohols. (2023). Chemistry LibreTexts. [Link]
- Conversion of Alcohols into Alkanes. (2014).
- Troubleshooting my grignard reactions. (2020). Reddit. [Link]
- Deoxygenation. (n.d.). Organic Chemistry Portal. [Link]
- Solved During the Grignard reaction, I obtained a low... (2021). Chegg.com. [Link]
- Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]
- Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Paudler, W. W., & Walton, T. E. (1981). Direct conversion of alcohols to alkanes. OSTI.GOV. [Link]
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- This compound. (n.d.). PubChem. [Link]
- This compound. (n.d.). NIST WebBook. [Link]
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- 8. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 11. byjus.com [byjus.com]
- 12. Mechanism of dehydration explained [unacademy.com]
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Technical Support Center: Synthesis of 4-Ethyl-2,2-dimethylheptane
Welcome to the technical support center for the synthesis of 4-Ethyl-2,2-dimethylheptane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis. Here, we delve into the causality behind experimental choices and offer field-proven insights to help you navigate potential pitfalls and optimize your reaction outcomes.
Introduction
The synthesis of highly branched alkanes like this compound presents unique challenges due to the potential for various side reactions that can complicate purification and reduce yields. This guide will focus on two common synthetic strategies and the side products that may arise in each. Understanding these potential side reactions is crucial for developing robust and efficient synthetic protocols.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Synthesis Route 1: Grignard Reaction and Subsequent Dehydration-Reduction
This approach involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration to an alkene and subsequent hydrogenation to the desired alkane.
Question 1: My yield of 4-Ethyl-2,2-dimethylheptan-3-ol is low, and I observe the starting ketone, 2,2-dimethyl-3-pentanone, in my crude product. What is happening?
Answer:
This issue likely stems from two common side reactions involving the Grignard reagent, propylmagnesium bromide:
-
Enolization of the Ketone: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, forming an enolate. This is especially prevalent with sterically hindered ketones like 2,2-dimethyl-3-pentanone. The enolate is unreactive towards the Grignard reagent and will revert to the starting ketone upon aqueous workup.
-
Reduction of the Ketone: If the Grignard reagent possesses β-hydrogens (as propylmagnesium bromide does), it can act as a reducing agent, transferring a hydride to the carbonyl carbon. This results in the formation of an alcohol derived from the ketone (in this case, 2,2-dimethyl-3-pentanol) and propene from the Grignard reagent.
To mitigate these side reactions, consider the following:
-
Lower Reaction Temperature: Perform the Grignard reaction at a lower temperature (e.g., -78 °C) to favor the nucleophilic addition over enolization and reduction.
-
Slow Addition of the Grignard Reagent: Add the Grignard reagent dropwise to the ketone solution to maintain a low concentration of the Grignard reagent, which can help minimize side reactions.
Question 2: During the dehydration of 4-Ethyl-2,2-dimethylheptan-3-ol, my GC-MS analysis shows multiple alkene isomers. How can I control the regioselectivity of the elimination?
Answer:
The acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism, which can lead to a mixture of alkene products. The major product is typically the most substituted (and therefore most stable) alkene, as predicted by Zaitsev's rule. However, the formation of other isomers is common.
In the case of 4-Ethyl-2,2-dimethylheptan-3-ol, you can expect the formation of the following alkene isomers:
-
4-Ethyl-2,2-dimethyl-3-heptene (Zaitsev product, major)
-
4-Ethyl-2,2-dimethyl-2-heptene (Zaitsev product, minor)
-
(E/Z)-4-propyl-2,2-dimethyl-3-hexene (Hofmann-type product, minor)
To favor the formation of the desired Zaitsev product, you can:
-
Use a milder dehydrating agent: Phosphoryl chloride (POCl₃) in pyridine often provides better selectivity for the Zaitsev product compared to strong mineral acids like sulfuric acid.
-
Control the reaction temperature: Higher temperatures can lead to less selective eliminations and potential isomerization of the products.
Question 3: After hydrogenation of the alkene mixture, I still see some unsaturated compounds in my product. How can I ensure complete reduction?
Answer:
Incomplete hydrogenation can occur for several reasons:
-
Catalyst Deactivation: The catalyst (e.g., Palladium on carbon) may be poisoned by impurities from the previous steps. Ensure your alkene starting material is sufficiently pure.
-
Insufficient Hydrogen Pressure or Reaction Time: Ensure you are using an adequate pressure of hydrogen and allow the reaction to proceed for a sufficient amount of time. Monitoring the reaction by GC-MS is recommended to determine completion.
-
Steric Hindrance: Highly substituted alkenes can be sterically hindered, making them more difficult to hydrogenate. In such cases, a more active catalyst (e.g., Platinum oxide, Adam's catalyst) or higher hydrogen pressure may be necessary.[1]
Synthesis Route 2: Corey-House Synthesis
The Corey-House synthesis is a powerful method for forming carbon-carbon bonds and is generally more efficient for preparing unsymmetrical alkanes than the Wurtz reaction.[2]
Question 1: My Corey-House synthesis of this compound resulted in a low yield and the presence of homo-coupled byproducts. What went wrong?
Answer:
The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. While generally high-yielding, side reactions can occur:
-
Homo-coupling of the Gilman Reagent: The lithium dialkylcuprate can decompose or react with itself, leading to the formation of a symmetrical alkane derived from the alkyl groups of the Gilman reagent.
-
Homo-coupling of the Alkyl Halide: The alkyl halide can also undergo self-coupling, particularly if there are traces of reactive metals.
To minimize these side products:
-
Maintain Low Temperatures: The formation and reaction of the Gilman reagent should be carried out at low temperatures (typically -78 °C to 0 °C) to ensure its stability.
-
Use High-Purity Reagents: The purity of the organolithium reagent and the copper(I) salt is crucial for the efficient formation of the Gilman reagent.
-
Ensure Proper Stoichiometry: Use the correct stoichiometry of reagents as outlined in established protocols.
Question 2: I am seeing evidence of elimination products (alkenes) in my crude product from the Corey-House synthesis. Why is this happening?
Answer:
Although the Corey-House reaction generally proceeds via an SN2-like mechanism, elimination can compete, especially under certain conditions:
-
Sterically Hindered Alkyl Halides: The use of bulky primary, or secondary alkyl halides increases the likelihood of elimination. For the synthesis of this compound, if you are using a sterically hindered halide, this could be a significant side reaction.
-
Higher Reaction Temperatures: Allowing the reaction to warm prematurely can favor elimination over substitution.
To address this:
-
Choose Less Hindered Reactants: If possible, design your synthesis to use less sterically hindered alkyl halides.
-
Careful Temperature Control: Maintain the recommended low temperature throughout the addition and reaction time.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound?
A1: The Corey-House synthesis is often preferred for preparing unsymmetrical alkanes like this compound as it typically gives higher yields and fewer side products compared to Grignard-based routes that involve multiple steps, including a potentially non-selective elimination.[3][4]
Q2: How can I effectively purify this compound from its isomeric side products?
A2: The boiling points of branched alkane isomers are often very close, making purification by simple distillation challenging.[5] Fractional distillation with a high-efficiency column is the most common method. For highly similar isomers, preparative gas chromatography may be necessary for achieving high purity.
Q3: What are the key characteristics to look for in the GC-MS analysis to identify side products?
A3: In GC-MS analysis, you should look for:
-
Different Retention Times: Isomers will often have slightly different retention times on a GC column.
-
Characteristic Mass Spectra: Branched alkanes exhibit predictable fragmentation patterns, with cleavage favored at branch points to form more stable carbocations.[6][7] By comparing the mass spectra of your product with a reference spectrum of this compound and known fragmentation patterns of alkanes, you can identify isomeric impurities.[8]
Data Summary Table
The following table summarizes the physical properties and key mass spectral fragments of the target molecule and potential side products to aid in their identification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Mass Spectral Fragments (m/z) |
| This compound | C₁₁H₂₄ | 156.31 | 168.4[9] | 57, 71, 85, 99, 127 |
| 2,2-Dimethyl-3-pentanone | C₇H₁₄O | 114.19 | ~135 | 57 (base peak), 85, 114 (M+)[10] |
| 4-Ethyl-2,2-dimethyl-3-heptene | C₁₁H₂₂ | 154.30 | ~170-175 | 154 (M+), 125, 111, 97, 83, 69, 55 |
| 4-Ethyl-2,2-dimethyl-2-heptene | C₁₁H₂₂ | 154.30 | ~170-175 | 154 (M+), 139, 97, 83, 69, 57 |
| 2,2,7,7-Tetramethyloctane | C₁₂H₂₆ | 170.34 | ~190-195 | 57, 71, 85, 113 |
| 3,4-Diethylhexane | C₁₀H₂₂ | 142.29 | ~160-165 | 57, 71, 85, 113 |
Experimental Protocols & Visualizations
Synthesis of this compound via Grignard Reaction
Step 1: Synthesis of 4-Ethyl-2,2-dimethylheptan-3-ol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopropane solution to the magnesium turnings. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 2,2-dimethyl-3-pentanone (1.0 eq) in anhydrous diethyl ether.
-
Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Ethyl-2,2-dimethylheptan-3-ol.
Step 2: Dehydration of 4-Ethyl-2,2-dimethylheptan-3-ol
-
Place the crude 4-Ethyl-2,2-dimethylheptan-3-ol in a round-bottom flask with a magnetic stirrer.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture and distill the resulting alkenes.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and proceed to the next step.
Step 3: Hydrogenation of the Alkene Mixture
-
In a hydrogenation flask, dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Place the flask on a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere until the reaction is complete (monitor by GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Caption: Grignard synthesis of this compound.
Troubleshooting Flowchart for Low Yield in Grignard Synthesis
Caption: Troubleshooting workflow for Grignard synthesis.
References
- Scribd. (n.d.). MP BP Trends of Alkanes C11H24.
- Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.
- NIST. (n.d.). 3-Pentanone, 2,2-dimethyl-. NIST Chemistry WebBook.
- Unknown. (n.d.). Branched chain alkanes.
- Savita Pall and Chemistry. (n.d.). Melting point and boiling point of alkanes.
- Chemistry LibreTexts. (2019, September 3). 10.4: Dehydration Reactions of Alcohols.
- Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes.
- JoVE. (2023, April 30). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation.
- University of Calgary. (n.d.). Ch 5 : Selectivity.
- SpectraBase. (n.d.). 2,2-Dimethyl-3-pentanone.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Alkane.
- Wikipedia. (n.d.). Corey–House synthesis.
- PubChem. (n.d.). 2,2-Dimethyl-3-pentanone.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems.
- Khan Academy. (n.d.). Reduction of alkynes.
- Lumen Learning. (n.d.). Reduction of Alkynes. MCC Organic Chemistry.
- Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes.
- ResearchGate. (2025, August 6). Boiling point models of alkanes.
- Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns.
- PubChem. (n.d.). 4-Ethyl-2,3-dimethylheptane.
- Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For.
- YouTube. (2020, July 20). Corey-House Synthesis | Named Reactions | Organic Chemistry Lessons.
- BYJU'S. (2020, June 20). Corey House Reaction.
- Chemistry LibreTexts. (2023, November 7). 10.7: Organometallic Coupling Reactions.
- ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- YouTube. (2020, July 11). Gilman Reagent & Organocuprates.
- SpectraBase. (n.d.). 2,2-Dimethyl-3-pentanone - Optional[13C NMR] - Chemical Shifts.
- chemister.ru. (n.d.). 4-ethyl-2,3-dimethylheptane.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Chemistry Notes. (2020, July 11). Gilman Reagent: Preparation and reactions with easy mechanism.
- Wikipedia. (n.d.). Gilman reagent.
- L.S.College, Muzaffarpur. (2021, July 21). Gilman reagent.
- ChemSynthesis. (2025, May 20). (3E)-4-ethyl-6,6-dimethyl-3-heptene.
- Chemistry LibreTexts. (2024, March 27). 2.4: Hofmann's Rule and Zaitsev's Rule.
- YouTube. (2023, November 2). Dehydration of Alcohols | Synthesis of Alkenes.
- Gauth. (n.d.). Solved: What is the product when 2 -pentanone is reacted with isopropylmagnesium bromide?.
- Filo. (2025, May 7). Which of the following compounds will react with isopropyl magnesium bromide....
- Pearson. (2024, July 27). How many stereoisomers are obtained from the reaction of 2-pentanone with ethylmagnesium bromide followed by the addition of dilute acid?.
- NIST. (n.d.). 4,6-dimethyl-2-heptene. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of 2-Heptyne, 4,4-dimethyl (CAS 67291-83-2).
- Study.com. (n.d.). What product would you expect to obtain from Grignard reaction of an excess of phenylmagnesium bromide with dimethyl carbonate, CH_3OCO_2CH_3?.
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- 10. 3-Pentanone, 2,2-dimethyl- [webbook.nist.gov]
Technical Support Center: Optimizing Branched Alkane Synthesis
Welcome to the technical support center for branched alkane synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these crucial molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental outcomes and improve yields. This guide moves beyond simple procedural lists to explain the underlying principles of common challenges and their solutions.
Section 1: General Troubleshooting Guide
The synthesis of branched alkanes can be a nuanced endeavor, with yields often susceptible to a variety of factors. This section provides a systematic approach to troubleshooting common issues encountered across different synthetic methodologies.
Diagram: Troubleshooting Workflow for Low Yield in Branched Alkane Synthesis
Caption: A systematic workflow for troubleshooting low yields.
Section 2: Frequently Asked Questions (FAQs) by Synthetic Method
This section is organized by common synthetic strategies for branched alkanes, addressing specific issues you may encounter with each.
Hydroisomerization of n-Alkanes
Hydroisomerization is a key industrial process for converting linear alkanes into their branched isomers, thereby improving fuel quality.[1] However, achieving high selectivity and yield can be challenging.
Q1: My hydroisomerization reaction is producing a high amount of cracked byproducts, significantly lowering the yield of desired isomers. What are the likely causes and how can I mitigate this?
A1: Excessive cracking is a common issue in hydroisomerization and is often related to catalyst acidity and reaction temperature.
-
Causality: The reaction proceeds via a bifunctional catalyst, typically containing metal sites (like platinum or palladium) for hydrogenation/dehydrogenation and acidic sites (often zeolites) for skeletal isomerization.[1][2] If the catalyst's acidity is too high or the acid sites are too strong, the carbocation intermediates are more prone to β-scission (cracking) rather than isomerization.[3] Similarly, higher reaction temperatures favor cracking thermodynamically.[4]
-
Troubleshooting Steps:
-
Catalyst Selection and Modification:
-
Optimize Acidity: Employ zeolites with medium-strength acidity. If using highly acidic zeolites like ZSM-5, consider modifications to temper acidity, such as dealumination or ion-exchange with less acidic cations.[1][3]
-
Pore Size and Shape: Utilize shape-selective zeolites with appropriate pore structures (e.g., ZSM-22, SAPO-11) that can sterically hinder the formation of bulky, multi-branched isomers which are more susceptible to cracking.[1][4] This is often referred to as "pore mouth" or "key lock" catalysis.[4]
-
-
Reaction Conditions:
-
Lower the Temperature: Since isomerization is favored at lower temperatures, reducing the reaction temperature can significantly improve selectivity towards branched products.[3][4]
-
Increase Hydrogen Pressure: Higher H₂ pressure can enhance the hydrogenation rate of olefinic intermediates, suppressing oligomerization and subsequent cracking.
-
-
Q2: The conversion of my n-alkane feedstock is low, even after extended reaction times. What factors could be limiting the reaction rate?
A2: Low conversion can stem from issues with catalyst activity, reaction conditions, or feedstock purity.
-
Causality: The catalyst's metallic function (e.g., Pt, Pd) is crucial for the initial dehydrogenation of the alkane to an alkene, which then isomerizes on the acid sites.[2] Inactive metal sites or diffusion limitations can hinder this process. Feedstock impurities can also poison the catalyst.[3]
-
Troubleshooting Steps:
-
Catalyst Activation and Health:
-
Ensure proper reduction of the metal component of the catalyst prior to the reaction.
-
Check for catalyst deactivation due to coking or poisoning by sulfur or nitrogen compounds in the feedstock.[3] Consider a regeneration step or using a fresh batch of catalyst.
-
-
Feedstock Purity:
-
Analyze the feedstock for impurities like water, sulfur, and nitrogen compounds, which can poison both metal and acid sites.[3] Pre-treatment of the feed may be necessary.
-
-
Mass Transfer Limitations:
-
For liquid-phase reactions, ensure adequate mixing to overcome mass transfer limitations between the gas (H₂), liquid (alkane), and solid catalyst phases.
-
Using catalysts with a hierarchical pore structure (mesopores and micropores) can improve diffusion of bulky molecules to the active sites.[1][3]
-
-
| Parameter | Effect on Isomerization | Effect on Cracking | Recommended Action for Improving Yield |
| Temperature | Increases rate, but thermodynamically disfavored | Thermodynamically favored | Decrease temperature to the lowest practical level for sufficient activity[3][4] |
| Catalyst Acidity | Necessary for isomerization | Promoted by strong acid sites | Use catalysts with moderate acidity; modify highly acidic catalysts[3] |
| Hydrogen Pressure | Promotes hydrogenation, suppresses side reactions | Can be suppressed by enhanced hydrogenation | Increase H₂ pressure |
| Catalyst Pore Size | Can restrict diffusion of larger molecules | Can be promoted at pore mouths | Use shape-selective zeolites with appropriate pore dimensions[4] |
Catalytic Cracking
Catalytic cracking breaks down large hydrocarbon molecules into smaller, more valuable ones, including branched alkanes.[5] The goal is often to maximize the yield of high-octane gasoline components.
Q1: My catalytic cracking process is producing a high proportion of light gases (C1-C4) and coke, instead of the desired gasoline-range (C5-C10) branched alkanes. How can I adjust this?
A1: This product distribution suggests that the cracking severity is too high. This can be due to the catalyst, temperature, or residence time.
-
Causality: Catalytic cracking proceeds through carbocation intermediates on the surface of an acidic catalyst, typically a zeolite.[6] Overly severe conditions (high temperature, long contact time) or a highly active catalyst will lead to excessive bond breaking, resulting in smaller molecules and increased coke formation.[7]
-
Troubleshooting Steps:
-
Catalyst Choice: Modern cracking uses zeolites which are chosen to yield high percentages of hydrocarbons with 5 to 10 carbon atoms.[5][8] Ensure you are using a catalyst designed for gasoline production.
-
Reaction Conditions:
-
Temperature: Lower the reactor temperature. Catalytic cracking is typically performed around 500°C.[8] Even small adjustments can significantly alter the product slate.
-
Catalyst-to-Oil Ratio: Decrease the catalyst-to-oil ratio to reduce the overall cracking activity.
-
Contact Time: Shorten the residence time of the feedstock in the reactor to limit the extent of secondary cracking reactions.
-
-
Q2: The octane number of the gasoline fraction from my cracking process is lower than expected. How can I increase the proportion of branched alkanes and aromatics?
A2: A low octane number indicates an insufficient concentration of branched alkanes and aromatic compounds.[6]
-
Causality: The octane number is directly related to the molecular structure of the fuel components. Branched alkanes and aromatics have higher octane ratings than straight-chain alkanes.[6] The catalyst plays a crucial role in promoting the isomerization and aromatization reactions that lead to these desired products.
-
Troubleshooting Steps:
-
Catalyst Selection: Utilize zeolite catalysts, such as ZSM-5, which are known to promote the formation of branched and aromatic hydrocarbons.[9] These catalysts have specific pore structures and acid site distributions that favor these reactions.
-
Process Conditions: While high severity can lead to over-cracking, carefully controlled increases in temperature can sometimes favor aromatization reactions. This is a delicate balance that may require systematic optimization.
-
Consider Hydrocracking: If a higher degree of branching is desired and cracking to lighter products is a concern, hydrocracking is an alternative. This process is conducted in the presence of hydrogen and a bifunctional catalyst, leading to a high proportion of branched alkanes with minimal coke formation.[10]
-
Grignard and Wittig Reactions for Targeted Synthesis
For laboratory-scale synthesis of specific branched alkanes, classic organic reactions like the Grignard and Wittig reactions are often employed, followed by hydrogenation.
Q1: My Grignard reaction to form a tertiary alcohol (a precursor to a branched alkane) is giving a low yield, with a significant amount of the starting ketone recovered. What is going wrong?
A1: Low yields in Grignard reactions are frequently due to reagent deactivation, side reactions, or improper reaction setup.
-
Causality: Grignard reagents are highly reactive carbanions and strong bases.[11] They are readily destroyed by protic solvents (like water or alcohols) and can also act as a base to deprotonate the α-carbon of the ketone, leading to an enolate and recovery of the starting material upon workup.[12]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[13] Use anhydrous solvents, typically ethers like THF or diethyl ether, which also stabilize the Grignard reagent.[11][13]
-
Reagent Quality: Use freshly prepared or titrated Grignard reagent. The surface of the magnesium turnings should be activated, for example, with a small crystal of iodine, to initiate the reaction.[13]
-
Addition Rate and Temperature: Add the ketone to the Grignard reagent slowly at a low temperature (e.g., 0 °C) to minimize side reactions like enolization.
-
Work-up: The reaction must be quenched with a separate acid workup step.[11] Adding the acid before the Grignard reaction is complete will destroy the reagent.[11]
-
Q2: The Wittig reaction to form a branched alkene is resulting in a poor yield and is difficult to purify from the triphenylphosphine oxide byproduct. What can I do to improve this?
A2: The Wittig reaction's success hinges on the efficient formation of the ylide and the subsequent reaction with the carbonyl compound.
-
Causality: The formation of the phosphonium ylide requires a strong base to deprotonate the phosphonium salt. Incomplete ylide formation will lead to low yields. The byproduct, triphenylphosphine oxide, can be difficult to separate from the desired alkene due to its polarity and crystallinity.
-
Troubleshooting Steps:
-
Ylide Formation:
-
Use a sufficiently strong base to deprotonate the phosphonium salt. Common bases include n-butyllithium (n-BuLi) or sodium hydride (NaH).
-
Ensure the phosphonium salt is completely dry.
-
-
Reaction Conditions:
-
The reaction is typically run in an anhydrous, aprotic solvent like THF or ether.[14]
-
-
Purification:
-
Triphenylphosphine oxide can often be removed by careful column chromatography.
-
Alternatively, modifying the phosphine reagent (e.g., using a phosphonate ester in a Horner-Wadsworth-Emmons reaction) can lead to a water-soluble phosphate byproduct that is easily removed during aqueous workup.
-
-
Diagram: Synthesis of a Branched Alkane via Grignard Reaction
Caption: A three-step pathway to synthesize a branched alkane.
References
- Hydroisomerization Catalysts for High-Quality Diesel Fuel Production. (n.d.). MDPI.
- Maximizing n-alkane hydroisomerization: the interplay of phase, feed complexity and zeolite catalyst mixing. (2014). KU Leuven.
- Synthesis of highly-branched alkanes for renewable gasoline. (n.d.). ResearchGate.
- Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels. (2018). MDPI.
- Recent Progress of Ga-Based Catalysts for Catalytic Conversion of Light Alkanes. (2022). MDPI.
- Liquid-Mediated Si-OH Healing of ZSM-22 Zeolites for Improved Performance in N-Decane Hydroisomerization. (n.d.). MDPI.
- Synthesis of H-branch alkanes. (2014). PEARL.
- Catalytic Production of Branched Small Alkanes from Biohydrocarbons. (n.d.). ResearchGate.
- The highest yield of isomers in hexadecane and dodecane hydroisomerization over different catalysts at optimum reaction conditions and conversion levels. (n.d.). ResearchGate.
- Catalytic production of branched small alkanes from biohydrocarbons. (n.d.). Semantic Scholar.
- Challenges and opportunities for alkane functionalisation using molecular catalysts. (n.d.). PMC.
- Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit.
- Synthesis of branched alkanes. (2018). Chemistry Stack Exchange.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Synthesis (2) - Reactions of Alkanes. (2013). Master Organic Chemistry.
- Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal.
- Grignard Reaction in Organic Synthesis with Practice Problems. (n.d.). Chemistry Steps.
- Friedel-Crafts Alkylation. (n.d.). Chemistry Steps.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube.
- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
- Wittig reaction. (n.d.). Wikipedia.
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- Cracking and related refinery processes. (n.d.). The Essential Chemical Industry.
- Cracking Alkanes. (2023). Chemistry LibreTexts.
- What are the disadvantages of catalytic cracking?. (2021). Quora.
- cracking alkanes - thermal and catalytic. (n.d.). Chemguide.
- Chemistry of Catalytic Cracking. (n.d.). Penn State.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- The Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
- Wittig Reaction. (2023). Chemistry LibreTexts.
- The Wittig Reaction. (n.d.). University of Pittsburgh.
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Technical Support Center: Purification of Undecane Isomers
Welcome to the technical support center for undecane isomer purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these closely related compounds. Undecane (C11H24) has 159 structural isomers, many of which possess nearly identical physicochemical properties, making their purification a significant analytical challenge.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to support your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the separation of undecane isomers.
Q1: Why are undecane isomers so notoriously difficult to separate?
A: The primary challenge lies in their similar molecular structures and weak intermolecular forces. As nonpolar hydrocarbons, the only intermolecular forces are van der Waals forces. Structural isomers of undecane often have very close boiling points and polarities, which are the two main properties exploited by standard purification techniques like distillation and chromatography.[3][4] Increased branching in the carbon chain reduces the surface area for intermolecular contact, leading to lower boiling points, but the differences between many isomers can be less than a single degree Celsius.[1]
Q2: What are the primary methods used for undecane isomer purification?
A: The two most common and effective methods are:
-
Fractional Distillation: This technique separates compounds based on differences in boiling points.[4][5] For undecane isomers, high-efficiency fractional distillation, such as spinning band distillation, is often required to achieve separation of close-boiling-point mixtures.[3]
-
Preparative Gas Chromatography (Prep-GC): GC separates compounds based on their volatility and interaction with a stationary phase.[6] By selecting a column with high selectivity for hydrocarbons, it is possible to resolve isomers that are inseparable by distillation.[7][8]
Q3: How can I accurately determine the purity of my separated undecane isomer?
A: Gas Chromatography (GC) is the industry standard for assessing the purity of volatile compounds like alkanes.[6]
-
GC with Flame Ionization Detection (GC-FID): This is highly sensitive to hydrocarbons and provides excellent quantitative data. It is ideal for calculating purity by area percentage, assuming a similar response factor for all isomers.[6]
-
GC with Mass Spectrometry (GC-MS): This method not only separates the components but also provides mass spectra, which can help in identifying the specific isomers present as impurities by comparing them to library data.[9]
Q4: Are there any specialized chromatography techniques for challenging isomer separations?
A: Yes, for particularly difficult separations, specialized stationary phases in GC can offer unique selectivity. While less common for simple alkanes, techniques involving liquid crystal stationary phases have been shown to separate isomers based on molecular shape and rigidity, which can be more effective than relying on boiling point differences alone.[8] Additionally, novel stationary phases with unique polarity can resolve critical pairs of compounds that co-elute on standard columns.[7]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during purification.
Guide 1: Troubleshooting Fractional Distillation
Fractional distillation is a powerful technique for separating liquids with different boiling points.[10][11] However, the small boiling point differences among undecane isomers present a challenge.[1]
Problem: Poor Separation (Co-distillation) of Isomers
-
Symptom: The collected distillate contains a mixture of isomers with very similar boiling points, as confirmed by GC analysis.
-
Probable Cause 1: Insufficient Column Efficiency. A standard distillation column may not have enough theoretical plates to resolve compounds with boiling points that are very close together.
-
Solution 1: Enhance Column Efficiency.
-
Increase Column Length/Packing: Use a longer fractionating column or one packed with a higher efficiency material (e.g., structured packing like Vigreux indentations or random packing like Raschig rings). This increases the surface area available for condensation-revaporization cycles, effectively increasing the number of theoretical plates.
-
Utilize a Spinning Band Distillation System: For extremely close-boiling isomers, a spinning band column is highly effective. The rotating helical band creates a dynamic process with a very high number of theoretical plates, allowing for separations of compounds with boiling point differences of less than 1°C.
-
-
Probable Cause 2: Incorrect Reflux Ratio. A low reflux ratio (the ratio of condensate returned to the column versus condensate collected) does not allow equilibrium to be established effectively within the column, leading to poor separation.
-
Solution 2: Optimize the Reflux Ratio.
-
Increase the Reflux Ratio: Start with a high reflux ratio (e.g., 20:1 or higher) to allow the column to reach equilibrium.
-
Slow Distillate Take-off: Collect the distillate at a very slow rate. While this increases the time required for the distillation, it is crucial for maintaining the temperature gradient and achieving high-purity fractions.
-
Guide 2: Troubleshooting Preparative Gas Chromatography (Prep-GC)
Prep-GC is often the method of choice when distillation fails. It offers higher resolving power but can be prone to its own set of challenges.[12]
Problem: Co-elution or Poor Resolution of Isomer Peaks
-
Symptom: The resulting chromatogram shows overlapping or shouldering peaks for the target isomers, making clean fraction collection impossible.[13]
-
Probable Cause 1: Non-optimal Stationary Phase. The GC column's stationary phase lacks the necessary selectivity to differentiate between the subtle structural differences of the undecane isomers.
-
Solution 1: Select a Highly Selective Column.
-
Choose a Nonpolar Stationary Phase: For alkane separations, a nonpolar stationary phase is typically most effective. Columns like those with 100% dimethylpolysiloxane (PDMS) or a similar phase are standard choices.[7]
-
Consider Specialized Phases: For very challenging separations, explore columns with unique selectivities. A slightly more polar phase or a liquid crystal phase can sometimes provide the necessary resolution based on molecular shape rather than just boiling point.[8]
-
-
Probable Cause 2: Sub-optimal Temperature Program. A poorly designed temperature ramp can cause peaks to either elute too quickly (poor resolution) or broaden excessively (poor peak shape).
-
Solution 2: Optimize the Temperature Method.
-
Lower the Initial Temperature: Start the GC run at a lower temperature to increase the interaction of the isomers with the stationary phase, improving separation of early-eluting compounds.
-
Decrease the Ramp Rate: Use a slower temperature ramp (e.g., 1-2 °C/min). This gives the isomers more time to interact with the stationary phase and separate along the length of the column. This is a critical parameter for resolving close-eluting peaks.[13]
-
-
Probable Cause 3: Column Overloading. Injecting too much sample onto the column can saturate the stationary phase, leading to broad, distorted, and poorly resolved peaks.
-
Solution 3: Reduce Injection Volume.
-
Perform a Loading Study: Systematically decrease the injection volume until the peak shape and resolution improve.
-
Use a Split Injector: If not already in use, employ a split injection mode with a high split ratio (e.g., 100:1) to introduce a smaller mass of the sample onto the column.
-
Part 3: Data & Workflow Visualization
Quantitative Data: Boiling Points of Select Undecane Isomers
The table below illustrates the core challenge in separating undecane isomers: their extremely close boiling points. This data highlights why high-efficiency separation techniques are mandatory.
| Isomer Name | Boiling Point (°C) | Structure |
| n-Undecane | 196 | Linear |
| 2-Methyldecane | 189.3 | Branched |
| 3-Methyldecane | 189.1 | Branched |
| 4-Methyldecane | 188.7 | Branched |
| 3-Ethylnonane | 188 | Branched |
| 2,3-Dimethylnonane | 186 | Highly Branched |
Data sourced from BenchChem.[1]
Experimental & Logical Workflows
Visualizing the decision-making process and experimental steps can clarify complex procedures. The following diagrams, rendered in DOT language, provide logical workflows for purification and troubleshooting.
Diagram 1: Purification Method Selection Workflow
This diagram provides a decision tree to guide the selection of an appropriate purification technique based on the sample characteristics and desired outcome.
Caption: Decision workflow for selecting a purification method.
Diagram 2: Troubleshooting Co-elution in Preparative GC
This flowchart outlines a systematic approach to resolving the common issue of co-eluting peaks in a gas chromatography separation.
Caption: Systematic troubleshooting for GC peak co-elution.
References
- Various Authors. (2020).
- TutorChase. (n.d.). How are alkanes separated in the petroleum refining process? TutorChase. [Link]
- LCGC International. (2023). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
- Various Authors. (n.d.). Separations of isomer mixtures.
- National Center for Biotechnology Inform
- Various Authors. (2019). How to separate two compounds with same boiling point?
- Various Authors. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. [Link]
- Unknown Author. (n.d.). 3.2 The alkanes. Revisely. [Link]
- Allery Chemistry. (2022).
- Wikipedia. (n.d.). List of isomers of undecane. Wikipedia. [Link]
- Ghanem, E., & Al-Hariri, S. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
- Various Authors. (2018). Use of fractional distillation in organic chemistry. Chemistry Stack Exchange. [Link]
- Handforth's Study Hall. (2020). Chem 30 8.1.
Sources
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Technical Support Center: Resolving GC-MS Co-elution of C11H24 Isomers
Welcome to the Technical Support Center dedicated to addressing the complex challenge of C11H24 (undecane) isomer co-elution in Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting protocols, frequently asked questions (FAQs), and expert insights to help you achieve optimal separation and identification of these structurally similar compounds.
The 159 structural isomers of undecane present a significant analytical hurdle due to their similar physicochemical properties, especially their boiling points.[1] This often leads to co-elution, where multiple isomers elute from the GC column simultaneously, complicating accurate identification and quantification.[1][2] This guide provides a systematic approach to diagnosing and resolving these co-elution issues.
I. Understanding the Problem: Why Do C11H24 Isomers Co-elute?
Co-elution is a common issue in chromatography when two or more compounds exit the column at the same time.[2] For C11H24 isomers, this is primarily due to:
-
Similar Boiling Points: Branched isomers tend to have slightly lower boiling points than their straight-chain counterparts, but the differences can be minimal among the numerous branched structures.[1]
-
Subtle Structural Differences: The minor variations in the carbon skeleton of undecane isomers can make it difficult for the stationary phase of the GC column to differentiate between them effectively.[1]
Frequently Asked Questions (FAQs)
Q1: How can I confirm I have a co-elution problem with my C11H24 isomers?
A1: While perfectly symmetrical peaks can still hide co-eluting compounds, a key indicator is an asymmetrical peak with a "shoulder".[2][3] If you are using a mass spectrometer, you can dig deeper:
-
Examine Mass Spectra Across the Peak: Acquire mass spectra from the beginning, apex, and end of the chromatographic peak. If the ion ratios or the overall mass spectra change, it's a strong indication of multiple components.[2][3]
-
Utilize Extracted Ion Chromatograms (EICs): While C11H24 isomers have similar mass spectra, the relative abundances of certain fragment ions might differ.[4] By plotting EICs for specific m/z values, you may be able to resolve a single peak into multiple, slightly offset peaks.
Q2: My mass spectra for different C11H24 isomers look almost identical. Why is that?
A2: Under electron ionization (EI), alkanes like undecane isomers tend to fragment in a similar manner.[4] The fragmentation is dominated by the cleavage of C-C bonds, leading to a series of carbocation fragments (e.g., C3H7+, C4H9+, C5H11+) that appear at m/z 43, 57, 71, etc.[4][5] While the general pattern is consistent, the relative intensities of these fragments can vary based on the stability of the carbocations formed, which is influenced by the branching of the isomer.[4][6]
Q3: What are the characteristic fragment ions for n-undecane?
A3: For the straight-chain n-undecane, the mass spectrum is characterized by a series of peak clusters separated by 14 mass units (CH2 groups).[4][5] The most prominent peaks are typically at m/z 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), and 85 (C6H13+), with m/z 57 often being the base peak.[4] The molecular ion peak (M+) at m/z 156 is usually weak but observable.[4]
II. Troubleshooting and Optimization Workflow
A systematic approach is crucial to resolving co-elution.[7] The following workflow will guide you through the process of optimizing your GC-MS method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
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- 6. chemguide.co.uk [chemguide.co.uk]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Preventing Rearrangement During Alkane Synthesis
Welcome to the Technical Support Center for advanced alkane synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with molecular rearrangements during their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve your desired products with high fidelity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during alkane synthesis, focusing on the underlying mechanistic causes and providing actionable, field-proven solutions.
Problem 1: Unexpected Isomer Formation in Friedel-Crafts Alkylation
Q: I am attempting to synthesize n-propylbenzene by reacting benzene with 1-chloropropane and AlCl₃, but I am primarily obtaining isopropylbenzene. What is causing this, and how can I synthesize the desired n-propylbenzene?
A: This is a classic and well-documented issue in Friedel-Crafts alkylation, stemming from carbocation rearrangement.[1][2][3]
Root Cause Analysis:
The Friedel-Crafts alkylation reaction proceeds through a carbocation intermediate.[2] When you use 1-chloropropane, the Lewis acid catalyst (AlCl₃) facilitates the formation of a primary carbocation (n-propyl carbocation). Primary carbocations are inherently unstable and will rearrange to a more stable secondary or tertiary carbocation if possible.[1][2]
In this case, the primary n-propyl carbocation undergoes a rapid 1,2-hydride shift to form the more stable secondary isopropyl carbocation.[4][5] This rearranged carbocation then acts as the electrophile, attacking the benzene ring to yield isopropylbenzene as the major product.[3][6]
Solution: The Acylation-Reduction "Workaround"
The most reliable method to synthesize n-propylbenzene and avoid carbocation rearrangement is a two-step sequence involving Friedel-Crafts acylation followed by reduction.[2][7][8]
-
Friedel-Crafts Acylation: React benzene with propanoyl chloride (CH₃CH₂COCl) in the presence of AlCl₃. This reaction forms an acylium ion intermediate, which is resonance-stabilized and does not undergo rearrangement.[2][9] The product of this step is propiophenone.[7]
-
Reduction: The carbonyl group of the resulting ketone (propiophenone) is then reduced to a methylene (-CH₂-) group. Two common methods for this reduction are:
-
Clemmensen Reduction: Uses a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). This method is suitable for substrates that are stable in strongly acidic conditions.[10][11]
-
Wolff-Kishner Reduction: Employs hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (KOH) at high temperatures. This is the preferred method for substrates that are sensitive to acid.[10][12]
-
By following this acylation-reduction pathway, you can successfully synthesize n-propylbenzene without the formation of rearranged isomers.[7]
Experimental Protocol: Synthesis of n-Propylbenzene via Acylation-Reduction
Part A: Friedel-Crafts Acylation of Benzene
-
To a flask equipped with a reflux condenser and a stirring mechanism, add anhydrous benzene.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃).
-
While stirring, add propanoyl chloride dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for the appropriate time to ensure complete reaction.
-
Work up the reaction by carefully pouring the mixture over ice and hydrochloric acid, followed by extraction with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield propiophenone.
Part B: Wolff-Kishner Reduction of Propiophenone [13]
-
In a round-bottom flask, combine the propiophenone from Part A, diethylene glycol, potassium hydroxide, and hydrazine hydrate.
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour.
-
Remove the condenser and continue to heat, allowing water and excess hydrazine to distill off until the temperature of the reaction mixture reaches approximately 200°C.
-
Reattach the condenser and continue to reflux for an additional 3 hours.
-
Cool the mixture, acidify with concentrated HCl, and extract the product (n-propylbenzene) with an organic solvent.
-
Dry the organic extract and purify the n-propylbenzene by distillation.
Problem 2: Low Yields and Side Products in Alkane Synthesis from Alkyl Halides
Q: I am trying to synthesize a specific alkane by coupling two different alkyl halides using sodium (Wurtz reaction), but the yield of my desired unsymmetrical alkane is very low, and I am getting a mixture of products.
A: The Wurtz reaction is generally not suitable for the synthesis of unsymmetrical alkanes (R-R') from two different alkyl halides (R-X and R'-X).
Root Cause Analysis:
When two different alkyl halides are used, the reaction produces a statistical mixture of three different alkanes: the desired cross-coupled product (R-R') and two self-coupled products (R-R and R'-R').[14] Separating these alkanes is often difficult due to their similar boiling points, leading to poor yields of the desired product.[14]
Solution: The Corey-House Synthesis
A far superior method for the synthesis of unsymmetrical alkanes is the Corey-House synthesis .[15] This reaction offers a highly versatile and efficient way to form carbon-carbon bonds between different alkyl groups.[16][17]
Mechanism Overview:
The Corey-House synthesis involves three main steps:[15][18]
-
Formation of an Alkyllithium Reagent: An alkyl halide (R-X) is treated with lithium metal in an anhydrous ether solvent to form an alkyllithium compound (R-Li).[19]
-
Formation of a Gilman Reagent: The alkyllithium reagent is then reacted with a copper(I) halide (typically CuI) to form a lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent.[18]
-
Coupling Reaction: The Gilman reagent is then reacted with a second alkyl halide (R'-X) to form the desired unsymmetrical alkane (R-R').[19]
A key advantage of this method is its high yield and specificity. For optimal results, the second alkyl halide (R'-X) should ideally be a methyl, primary, or secondary alkyl halide.[16][18]
Frequently Asked Questions (FAQs)
Q1: Under what conditions can Friedel-Crafts alkylation be performed without rearrangement?
A1: Rearrangements can be avoided if the carbocation that forms is already the most stable possible isomer, or if it cannot rearrange to a more stable form.[20] This is typically the case when using:
-
Tertiary alkyl halides: These form a stable tertiary carbocation directly.[2]
-
Methyl or ethyl halides: The methyl and ethyl carbocations cannot rearrange to a more stable form.[1][2] Lowering the reaction temperature may also slightly favor the kinetic (unrearranged) product, but this is often not sufficient to prevent rearrangement entirely.[20]
Q2: Are there other methods besides the Corey-House synthesis to form alkanes from alkyl halides without rearrangement?
A2: Yes, another common method is the reduction of an alkyl halide to an alkane. This can be achieved using various reducing agents.[21] One straightforward approach involves the formation of a Grignard reagent followed by protonation.
-
Grignard Reagent Formation: The alkyl halide is reacted with magnesium metal in an anhydrous ether solvent to form a Grignard reagent (R-MgX).[22][23][24][25][26]
-
Protonation: The Grignard reagent is then treated with a proton source, such as water, to yield the corresponding alkane.[22][24][26] This two-step process effectively replaces the halogen with a hydrogen atom without any rearrangement of the carbon skeleton.[22]
Q3: Why is Friedel-Crafts acylation immune to rearrangement?
A3: The electrophile in a Friedel-Crafts acylation is an acylium ion (R-C≡O⁺). This ion is stabilized by resonance, with the positive charge delocalized between the carbon and oxygen atoms. This resonance stabilization makes the acylium ion much more stable than a typical carbocation and eliminates the driving force for rearrangement.[2][9]
Data Summary and Visualization
Table 1: Comparison of Alkane Synthesis Methods
| Method | Substrates | Rearrangement Risk | Key Limitations |
| Friedel-Crafts Alkylation | Aromatic ring, Alkyl halide | High (with primary/secondary halides) | Carbocation rearrangements, polyalkylation, does not work with deactivated rings.[1][20][27] |
| Friedel-Crafts Acylation + Reduction | Aromatic ring, Acyl halide | None | Requires an additional reduction step; fails with strongly deactivated rings.[2][27] |
| Corey-House Synthesis | Two different Alkyl halides | None | Requires preparation of a Gilman reagent.[17][18] |
| Grignard Reagent + Protonation | Alkyl halide | None | Requires strictly anhydrous conditions.[23][24] |
| Wurtz Reaction | Alkyl halides | N/A (Forms mixtures) | Not suitable for unsymmetrical alkanes; side reactions are common.[14] |
Visualizing Rearrangement vs. Non-Rearrangement Pathways
Diagram 1: Friedel-Crafts Alkylation of Benzene with 1-Chloropropane
This diagram illustrates the problematic rearrangement pathway.
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
Diagram 2: The Acylation-Reduction "Workaround"
This workflow demonstrates the recommended solution to avoid rearrangement.
Caption: Rearrangement-free synthesis via acylation-reduction.
References
- Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences.
- Unacademy. (n.d.). A Short On Preparation Of Alkanes By Grignard Reagents.
- Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
- Pearson+. (n.d.). How does Friedel-Crafts acylation prevent carbocation rearrangement? Study Prep.
- Fiveable. (n.d.). Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry Class Notes.
- Filo. (2025, October 5). Provide a synthesis of n-propylbenzene from benzene.
- Quora. (2021, July 31). What is the main difference between Clemmensen's and Wolf-K. K. reduction? How do you recognize these two?
- EduRev. (n.d.). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Chemistry Optional Notes for UPSC.
- Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?
- Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction.
- Quora. (2016, March 12). In Friedel-Crafts alkylations, when do rearrangements not occur?
- Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Vedantu. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
- Master Organic Chemistry. (2025, June 23). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions.
- Homework.Study.com. (n.d.). Write down the limitation(s) of the 'Williamson Ether Synthesis'?
- Sathee Forum. (2025, October 11). Explain Williamson's ether synthesis. What are the limitations of this method.
- askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
- Khan Academy. (n.d.). E1 mechanism: carbocations and rearrangements [Video].
- Lumen Learning. (n.d.). Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. MCC Organic Chemistry.
- Chemistry LibreTexts. (2020, January 22). 4.6: Carbocation Rearrangements.
- chemeurope.com. (n.d.). Corey-House synthesis.
- W.W. Norton. (n.d.). 6.7 A Reaction of Alkyl Halides: Synthesis of Alkanes. Chapter 6.
- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
- Wikipedia. (n.d.). Corey–House synthesis.
- BYJU'S. (2020, June 20). Corey House Reaction.
- Total Organic Chemistry. (2020, July 10). Carbocation Rearrangements [Video]. YouTube.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- Chad's Prep®. (n.d.). The Clemmensen and Wolff Kishner Reductions.
- Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications.
- Unacademy. (n.d.). A Short On Preparation Of Alkanes By Corey- House Synthesis.
- brainly.com. (2023, February 24). [FREE] Why can't n-propylbenzene be synthesized by the Friedel-Crafts alkylation reaction?
- askIITians. (n.d.). General Methods of Preparation of Alkanes | Wurtz reaction | Reduction of alkyl halides | Hydrogenation of alkenes.
- JJ Tutoring UofA. (2024, June 18). EAS Reactions Part 4: Rearrangements in Friedel-Crafts Alkylation, A Problem that Acylation Solves [Video]. YouTube.
- PrepChem.com. (n.d.). Preparation of n-Propylbenzene.
- Organic Syntheses. (n.d.). n-PROPYLBENZENE.
- Quora. (2021, May 30). Benzene can be converted into n-propylbenzene by two methods, chloropropane and propanoylchloride followed by reduction. Which is the best method, and why?
- Unacademy. (n.d.). Preparation of Alkanes by the Reduction of Alkyl Halides.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- ResearchGate. (n.d.). Reduction of Saturated Alkyl Halides to Alkanes.
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Technical Support Center: Scaling Up 4-Ethyl-2,2-dimethylheptane Production
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of highly branched alkanes, specifically 4-Ethyl-2,2-dimethylheptane. As a sterically hindered and non-functionalized molecule, its synthesis presents unique challenges that require careful planning and execution. This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles to ensure a safe, efficient, and scalable production process.
Section 1: Synthesis Strategy & Core Principles
The synthesis of a highly branched, non-functionalized alkane like this compound (C₁₁H₂₄) is most reliably achieved through the formation of a carbon-carbon bond followed by the removal of a functional group. A robust and scalable approach involves a two-stage process:
-
Grignard Addition: A Grignard reaction between a suitable ketone (3-heptanone) and a sterically hindered Grignard reagent (tert-butylmagnesium halide) to construct the C11 carbon skeleton. This forms the tertiary alcohol intermediate, 4-ethyl-2,2-dimethylheptan-4-ol.
-
Deoxygenation: Removal of the hydroxyl group from the tertiary alcohol to yield the final alkane product.
This strategy is advantageous as it builds the complex carbon framework first and then removes the reactive functional group, minimizing side reactions in the final step.
Section 2: Frequently Asked Questions (FAQs)
Synthesis & Reaction Optimization
Q1: What is the most critical aspect when preparing the tert-butylmagnesium chloride Grignard reagent at scale?
A1: The absolute exclusion of water is paramount. Grignard reagents are potent bases and will be rapidly quenched by any protic source, such as water, to form an alkane (isobutane in this case), rendering the reagent inactive.[1] On a large scale, this means all glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and assembled hot under a dry nitrogen or argon atmosphere), and the solvent (typically THF) must be anhydrous grade.[2] The magnesium turnings should also be of high quality and may require activation to remove the passivating oxide layer.[3]
Q2: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A2: Initiation failure is a frequent issue, often due to the passivating magnesium oxide layer on the turnings.[3]
-
Activation: Chemical activation is often necessary. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane are common methods. The disappearance of the iodine's purple color or the observation of ethylene bubbles from the dibromoethane indicates activation.[3]
-
Mechanical Agitation: Vigorous stirring or sonication can help break up the oxide layer and expose fresh magnesium surface.[3]
-
Concentration: Ensure the initial concentration of the alkyl halide is high enough in the solvent over the magnesium to facilitate initiation before proceeding with a slower, controlled addition. A common technique is to add ~5-10% of the total alkyl halide and wait for a noticeable exotherm or visual change before continuing the addition.[4]
Q3: I am observing a significant amount of 3-heptanone recovery and low product yield. What is the likely side reaction?
A3: With a sterically bulky nucleophile like tert-butylmagnesium chloride and a ketone with α-protons like 3-heptanone, a competing side reaction is enolization. The Grignard reagent can act as a base, abstracting a proton from the carbon adjacent to the carbonyl, forming a magnesium enolate.[5] Upon aqueous workup, this enolate is protonated back to the starting ketone. To minimize this, the reaction should be run at low temperatures (e.g., 0°C to -20°C) to favor the nucleophilic addition pathway, and the Grignard reagent should be added slowly to the ketone solution to avoid a localized high concentration of the base.
Q4: Which deoxygenation method is most suitable for converting the tertiary alcohol to the final alkane at scale?
A4: Direct reduction of a sterically hindered tertiary alcohol can be challenging. A two-step Barton-McCombie deoxygenation is highly effective but can be expensive and toxic for large-scale work. A more practical approach for scale-up is a two-step elimination/hydrogenation sequence.
-
Dehydration: The tertiary alcohol is dehydrated to a mixture of alkenes (4-ethyl-2,2-dimethylhept-3-ene and 4-ethyl-2,2-dimethylhept-4-ene) using a mild acid catalyst like phosphoric acid or iodine.[6]
-
Hydrogenation: The resulting alkene mixture is then catalytically hydrogenated using a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere to yield the final saturated alkane.[6] This two-step process is generally high-yielding and uses cost-effective reagents.
Workup and Purification
Q1: How can I manage the persistent emulsion that forms during the aqueous workup of the Grignard reaction?
A1: Emulsions are a common problem when quenching large-scale Grignard reactions and are often caused by finely divided magnesium salts.[7] To resolve this:
-
Quenching Agent: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching instead of water alone. This helps to complex the magnesium salts.
-
Brine Wash: After the initial quench and separation, wash the organic layer with saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing the organic components out and helping to break the emulsion.
-
Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of a filter aid like Celite® can help break up the emulsion by removing the solid magnesium salt precipitates.
Q2: What is the best method to purify the final this compound product?
A2: The final product is a nonpolar, volatile liquid. The most effective purification method at scale is fractional distillation . Since the likely impurities are unreacted alcohol (higher boiling point) or alkene intermediates from the deoxygenation step (similar boiling point), a distillation column with good theoretical plate count is necessary. The purity of fractions should be monitored by Gas Chromatography (GC). For extremely high purity requirements, preparative gas chromatography or column chromatography over silica gel (using a nonpolar eluent like heptane) can be used, though this is less scalable.
Section 3: Troubleshooting Guides
Guide 1: Grignard Reaction Failure
This guide provides a logical workflow to diagnose and solve common issues during the Grignard synthesis step.
Caption: Troubleshooting workflow for Grignard reaction failures.
Section 4: Key Experimental Protocols
Protocol 1: Scaled-Up Synthesis of 4-ethyl-2,2-dimethylheptan-4-ol
Safety Warning: This procedure involves highly flammable solvents and water-reactive Grignard reagents. It must be performed in a chemical fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (flame-resistant lab coat, safety goggles, gloves) is mandatory.[8][9] The reaction is exothermic and requires careful temperature control.[10]
Reagents & Equipment:
| Reagent/Equipment | Specification | Quantity (for 1 mol scale) |
| 3-Neck Round Bottom Flask | 5 L, with magnetic stirrer/overhead stirrer | 1 |
| Addition Funnel | 1 L, pressure-equalizing | 1 |
| Reflux Condenser | With gas inlet/outlet | 1 |
| Magnesium Turnings | High purity | 26.7 g (1.1 mol, 1.1 eq) |
| tert-Butyl Chloride | Anhydrous | 92.6 g (1.0 mol, 1.0 eq) |
| 3-Heptanone | Anhydrous | 114.2 g (1.0 mol, 1.0 eq) |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | 2.5 L |
| Iodine | Crystal | 1-2 small crystals |
| Ice-water bath | For temperature control | As needed |
Procedure:
-
Setup: Assemble the 5 L flask with a stirrer, reflux condenser, and addition funnel. Flame-dry all glassware under vacuum and backfill with nitrogen.[11]
-
Magnesium Activation: Place the magnesium turnings and a crystal of iodine in the flask. Gently warm the flask with a heat gun until purple iodine vapors are seen; allow to cool.
-
Grignard Formation: Add 500 mL of anhydrous THF to the flask. In the addition funnel, prepare a solution of tert-butyl chloride in 500 mL of anhydrous THF.
-
Initiation: Add ~50 mL of the tert-butyl chloride solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight exotherm. If not, refer to the troubleshooting guide.
-
Addition: Once initiated, cool the flask in an ice-water bath. Add the remaining tert-butyl chloride solution dropwise over 2-3 hours, maintaining the internal temperature below 20°C.
-
Completion: After the addition is complete, stir the resulting grey/black solution for an additional hour at room temperature.
-
Ketone Addition: Cool the Grignard solution to 0°C. In a separate flask, dissolve the 3-heptanone in 500 mL of anhydrous THF. Transfer this solution to the addition funnel and add it dropwise to the stirred Grignard reagent over 2 hours, keeping the temperature below 10°C.
-
Quench: After the addition is complete, stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 1 hour. Cool the reaction mixture back to 0°C and slowly quench by adding 500 mL of saturated aqueous NH₄Cl solution. Control the addition rate to manage the exotherm.
-
Workup: Transfer the mixture to a separatory funnel. Add 500 mL of diethyl ether. Separate the layers. Extract the aqueous layer twice more with 250 mL portions of diethyl ether.
-
Washing & Drying: Combine the organic layers and wash with 500 mL of saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Section 5: Analysis and Data Interpretation
GC-MS Analysis Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for assessing the purity of the final product and identifying byproducts.[12]
GC Parameters (Example):
| Parameter | Setting |
| Column | Nonpolar (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Inlet Temp | 250°C |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
Interpreting the Mass Spectrum:
Branched alkanes undergo characteristic fragmentation in EI-MS, primarily involving cleavage at the branching point to form stable carbocations.[12]
-
This compound (M.W. 156.31):
-
The molecular ion (M⁺) at m/z 156 may be weak or absent.
-
Expect a prominent peak at m/z 57 , corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺ from cleavage alpha to the quaternary center.
-
Loss of an ethyl group (M-29) at m/z 127.
-
Loss of a butyl group (M-57) from the other side of the ethyl branch point at m/z 99.
-
Caption: Overall workflow for the synthesis of this compound.
References
- BenchChem. (2025). A Technical Guide to the Synthesis of Highly Branched Alkanes.
- BenchChem. (2025).
- Quora. (2022).
- University of California, Santa Barbara.
- American Chemical Society. Grignard Reaction Safety.
- BenchChem.
- Chemistry LibreTexts. (2020). 5.
- YouTube. (2024). Grignard reaction safety.
- American Chemical Society. (1999).
- Wikipedia. Grignard reagent.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.
- Organic Chemistry Portal. Grignard Reaction.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dchas.org [dchas.org]
- 9. acs.org [acs.org]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 4-Ethyl-2,2-dimethylheptane in storage
Welcome to the technical support center for 4-Ethyl-2,2-dimethylheptane. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during storage and experimentation. As a branched alkane, this compound is a relatively inert compound; however, improper handling and storage can lead to subtle degradation that may affect experimental outcomes. This resource provides troubleshooting guidance and frequently asked questions to ensure the integrity of your research.
I. Understanding the Stability of this compound
This compound (C11H24) is a saturated hydrocarbon, which means it lacks double or triple bonds, making it generally less reactive than many other organic compounds.[1][2][3] Its stability is primarily influenced by its resistance to oxidation. However, like all organic molecules, it is not entirely immune to degradation, especially under adverse storage conditions. The primary theoretical degradation pathway for alkanes under non-biological conditions is autoxidation, a free-radical chain reaction initiated by factors such as heat, light (UV radiation), and the presence of initiators like peroxides or metal ions.[4]
Branched alkanes, while generally stable, can be more susceptible to degradation than their linear counterparts under certain conditions.[5][6] The tertiary carbon atom in the 4-position of this compound could be a potential site for initial attack in a free-radical process.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.[7]
Q2: What are the visible signs of degradation in my sample of this compound?
A2: As a pure compound, this compound should be a clear, colorless liquid. Any discoloration (e.g., yellowing), the appearance of particulates, or a change in viscosity could indicate degradation or contamination.
Q3: Can I store this compound in a standard laboratory freezer?
A3: While cool storage is recommended, ensure your freezer is rated for the storage of flammable liquids. Standard freezers can have ignition sources that could pose a safety hazard. If a flammable-rated freezer is not available, storage in a cool, dark cabinet away from heat sources is a suitable alternative.[7]
Q4: How does exposure to air affect the stability of this compound?
A4: Prolonged exposure to air (specifically oxygen) can lead to slow oxidation, especially if initiated by light or heat. This process can generate hydroperoxides, which can further decompose into a variety of oxygenated byproducts, including alcohols, ketones, and aldehydes.[8][9] While this process is generally slow for alkanes at ambient temperatures, it can become significant over long storage periods or under improper conditions.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: I am observing inconsistent results in my experiments using this compound from a previously opened bottle.
A: Inconsistent results are a common indicator of a change in the purity of a reagent. The following steps will help you diagnose the issue:
-
Step 1: Purity Verification. The first and most critical step is to verify the purity of your this compound sample. A simple and effective method for this is Gas Chromatography (GC) with a Flame Ionization Detector (FID). Compare the chromatogram of your current sample with a reference chromatogram from a new, unopened bottle or the certificate of analysis. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Step 2: Visual Inspection. Carefully inspect the sample for any of the visual cues of degradation mentioned in the FAQs (discoloration, particulates).
-
Step 3: Review Storage Conditions. Confirm that the bottle has been stored according to the recommended guidelines (cool, dark, tightly sealed). Check if the cap was securely fastened after each use.
-
Step 4: Use a Fresh Sample. If possible, repeat a critical experiment using a new, unopened bottle of this compound. If the results are consistent and as expected, it strongly suggests that the older stock has degraded.
Issue 2: My analytical standard of this compound is showing extra peaks in the chromatogram that were not there previously.
A: The appearance of new peaks is a clear sign of either contamination or degradation.
-
Step 1: Identify the Source of Contamination. Consider the possibility of cross-contamination from syringes, vials, or solvents used in preparing your sample for analysis. Prepare a fresh sample using meticulously clean equipment to rule this out.
-
Step 2: Analyze the Degradation Products. If contamination is ruled out, the new peaks likely represent degradation products. While identifying these without mass spectrometry can be difficult, their presence confirms the instability of your sample. Common analytical techniques like High-Performance Liquid Chromatography (HPLC), mass spectrometry, and spectroscopy are crucial for detecting and quantifying degradation products.[10]
-
Step 3: Discard and Replace. Once degradation is confirmed, it is best practice to discard the compromised stock to avoid generating unreliable data. Replace it with a fresh bottle and ensure proper storage practices are followed.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Sources
- 1. This compound | C11H24 | CID 19985550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4S)-4-ethyl-2,2-dimethylheptane | C11H24 | CID 141766481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Buy 4-Ethyl-2,3-dimethylheptane | 61868-22-2 [smolecule.com]
- 5. lmsspada.kemdiktisaintek.go.id [lmsspada.kemdiktisaintek.go.id]
- 6. Frontiers | Enzymes and genes involved in aerobic alkane degradation [frontiersin.org]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]
- 9. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
minimizing Wurtz coupling in Grignard reactions for alkanes
Technical Support Center: Grignard Reaction Optimization
Topic: Minimizing Wurtz-Type Coupling in Grignard Reactions for Alkane Synthesis For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you with actionable, in-depth answers to common challenges encountered when Wurtz-type coupling side reactions compete with the desired Grignard reagent formation, particularly in the synthesis of alkanes. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Problem - Frequently Asked Questions
Q1: What exactly is Wurtz-type coupling in the context of a Grignard reaction, and why does it happen?
A1: Wurtz-type coupling, also known as homocoupling, is a significant side reaction during the formation of a Grignard reagent. It occurs when a newly formed Grignard reagent molecule (R-MgX) acts as a nucleophile and attacks a molecule of unreacted alkyl halide (R-X).[1][2] This results in the formation of a symmetrical alkane dimer (R-R) and magnesium halide (MgX₂), consuming both your starting material and the desired Grignard reagent.[3][4]
The formation of the Grignard reagent itself is believed to proceed via a single electron transfer (SET) from the magnesium metal surface to the alkyl halide, forming a radical intermediate.[5][6] The Wurtz coupling side reaction competes with this process. Essentially, you have two competing reactions occurring at the magnesium surface and in the solution immediately surrounding it.
Caption: Troubleshooting workflow for high Wurtz coupling.
Q5: How does my choice of solvent impact Wurtz coupling, and which should I choose?
A5: Solvent choice is a critical, often overlooked, parameter. Ethereal solvents are required to stabilize the Grignard reagent, but their properties differ. A systematic study published in Green Chemistry found that for the formation of benzylmagnesium chloride, a substrate highly prone to coupling, the choice of solvent had a dramatic effect on the yield of the desired product versus the Wurtz dimer. [7]
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Grignard Product Yield (%)* | Wurtz Dimer Byproduct |
|---|---|---|---|---|
| Diethyl Ether (Et₂O) | 35 | 4.3 | 94% | Low |
| Tetrahydrofuran (THF) | 66 | 7.5 | 27% | High |
| 2-Methyl-THF (2-MeTHF) | 80 | 6.2 | 90% | Very Low |
| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | 45% | Moderate |
Data synthesized from a comparative study on benzylmagnesium chloride formation.[7]
Recommendation: For substrates prone to Wurtz coupling, such as benzylic or allylic halides, 2-MeTHF is often a superior choice to THF . [7][8]Its ability to effectively solvate the Grignard reagent while suppressing the homocoupling side reaction makes it a powerful tool for improving reaction outcomes. [7]For less sensitive primary alkyl halides, diethyl ether remains a reliable standard.
Section 3: Advanced Protocols & Methodologies
Q6: Can you provide a standard operating procedure (SOP) for forming n-butylmagnesium bromide with minimal Wurtz coupling?
A6: Absolutely. This protocol emphasizes the key control parameters discussed previously.
Objective: To prepare a solution of n-butylmagnesium bromide with >90% yield, minimizing the formation of octane.
Materials:
-
Magnesium turnings (1.2 eq)
-
1-Bromobutane (1.0 eq), passed through activated alumina
-
Anhydrous Diethyl Ether or 2-MeTHF
-
Iodine (1 small crystal for activation)
-
Flame-dried, three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen/argon inlet.
Protocol:
-
Apparatus Setup: Assemble the flame-dried glassware while hot and cool under a positive pressure of inert gas. [9][10]2. Magnesium Activation: Place the magnesium turnings (1.2 eq) and a single crystal of iodine in the flask. [11]Gently warm the flask with a heat gun under vacuum until the iodine sublimes, coating the turnings. Cool to room temperature and re-establish the inert atmosphere.
-
Initial Charge: Add enough anhydrous ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromobutane (1.0 eq) in anhydrous ether.
-
Initiation: Add ~10% of the 1-bromobutane solution to the stirred magnesium suspension. Initiation is marked by the disappearance of the iodine color, gentle bubbling, and the appearance of a gray, cloudy solution. [11]Gentle warming may be required, but be prepared to cool the flask immediately once the reaction starts. [5]5. Controlled Addition: Once initiation is confirmed and self-sustaining, begin the dropwise addition of the remaining 1-bromobutane solution. The rate of addition is the most critical parameter. Adjust the rate to maintain a gentle, steady reflux without external heating. [1][2][9]This ensures the concentration of free bromobutane remains low. The addition should typically take 30-60 minutes.
-
Completion: After the addition is complete, continue stirring the mixture. The reaction is generally complete when most of the magnesium has been consumed (typically 1-2 hours). The resulting gray solution is your Grignard reagent. It should be used promptly or titrated to determine its exact concentration. [11]
Q7: Are there any catalysts that can suppress Wurtz coupling?
A7: While the Grignard reaction itself is uncatalyzed, the field of cross-coupling has developed catalysts that can be relevant. For intentional homocoupling, copper salts are sometimes used. [12]Conversely, certain impurities in magnesium, particularly transition metals like iron, can sometimes promote side reactions, although this is complex and reaction-dependent. [13] More relevant to modern synthesis is the use of iron catalysts for cross-coupling a Grignard reagent with a different alkyl halide. Iron-based catalysts, such as FeCl₂, have proven effective in mediating these reactions, often outperforming nickel or palladium for cost and toxicity reasons. [14]While this doesn't suppress Wurtz coupling during the Grignard formation step, it provides an alternative pathway to unsymmetrical alkanes that avoids a second Grignard reaction where coupling might be an issue.
Recent advances have also shown that moving from a traditional batch process to a continuous flow setup can significantly enhance selectivity and reduce Wurtz coupling. [3][4][15]This is because a continuous reactor provides superior temperature control and minimizes the time that the formed Grignard reagent is in contact with unreacted halide. [15]
References
- Preventing dimerization in Grignard reagent form
- Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry (RSC Publishing).
- Grignard Reaction. Alfa Chemistry.
- Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme. Benchchem.
- Grignard Reaction Technical Support Center: Minimizing Byproduct Form
- Wurtz reaction. Wikipedia.
- Preventing Wurtz coupling during Phenylmagnesium bromide synthesis. Benchchem.
- Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Form
- Troubleshooting low conversion rates in Grignard-type reactions. Benchchem.
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation.
- Wurtz coupling : r/Chempros. Reddit.
- Physical property of solvents used for Grignard reactions.
- Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsatur
- How to avoid dimer formation in the grignard reaction, while preparing grignard reagent?
- Wurtz reaction. Grokipedia.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Wurtz reaction. Chemistry LibreTexts.
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Cambridge Open Engage.
- Wurtz Reaction. J&K Scientific LLC.
- Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. scispace.com [scispace.com]
- 14. acgpubs.org [acgpubs.org]
- 15. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
Technical Support Center: Fractional Distillation Optimization for Alkane Isomers
Answering the demand for advanced technical guidance, this Support Center provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for the fractional distillation of alkane isomers. As a Senior Application Scientist, my focus is to deliver not just protocols, but a foundational understanding of the principles governing this critical separation technique.
The separation of alkane isomers presents a significant challenge in chemical synthesis and purification. Due to their similar molecular weights and structures, isomers often have very close boiling points, demanding a highly optimized fractional distillation process. This guide is structured to address the most common questions and issues encountered in the laboratory, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is fractional distillation and why is it essential for separating alkane isomers?
A: Fractional distillation is a laboratory and industrial technique used to separate a mixture of liquids with different boiling points.[1][2] The process involves heating the mixture to create vapor, which then rises through a fractionating column.[1][3] This column contains a large surface area, provided by glass beads, rings, or structured packing, which allows for a continuous series of condensation and vaporization cycles.[4][5] Each cycle, known as a "theoretical plate," enriches the vapor in the more volatile component (the one with the lower boiling point).[4][5] For alkane isomers, whose boiling points can differ by less than a degree, the high separation efficiency afforded by the numerous theoretical plates in a fractionating column is indispensable.[6][7]
Q2: What is a "theoretical plate" and how does it impact separation efficiency?
A: A theoretical plate is a hypothetical zone or stage within the distillation column where the liquid and vapor phases are in equilibrium.[8][9] It represents one complete cycle of vaporization and condensation.[4] The more theoretical plates a column has, the better its ability to separate components with close boiling points.[8][9] The efficiency of a column is often described by its number of theoretical plates; a higher number signifies a more efficient column capable of achieving a purer separation.[9] The Height Equivalent to a Theoretical Plate (HETP) is a measure of the column's performance, with a smaller HETP value indicating higher efficiency.[10]
Q3: How do I choose the right fractionating column internals (packing vs. trays)?
A: The choice between packed columns and tray columns depends on the scale and specific requirements of the distillation.
-
Packed Columns: These are filled with materials like Raschig rings, metal sponges (e.g., steel wool), or structured packing to create a large surface area for vapor-liquid contact.[6][11] They are generally preferred for laboratory-scale and vacuum distillations due to their low pressure drop and high efficiency in small diameters.[12] Structured packing offers a very large surface area and low resistance to gas flow, leading to significant performance improvements.[11]
-
Tray Columns: These have a series of plates or trays that force the vapor to bubble through the condensed liquid (distillate), promoting equilibrium at each stage.[11][13] Trays are more common in large-scale industrial applications and can handle higher liquid flow rates.[14][15]
For most research and development applications involving alkane isomers, a well-packed column is the superior choice for achieving high separation efficiency.[12]
Q4: What is the reflux ratio and how does it affect my separation?
A: The reflux ratio is the ratio of the amount of condensed vapor (distillate) that is returned to the top of the column to the amount collected as product.[13] A higher reflux ratio increases the number of vaporization-condensation cycles, thereby improving the separation efficiency (achieving the desired purity with fewer theoretical plates).[13] However, this comes at the cost of longer distillation times and higher energy consumption.[16] There is an inverse relationship between the reflux ratio and the number of trays or plates required for a given separation.[16] An optimal reflux ratio, typically 1.2 to 1.5 times the minimum reflux ratio, balances the need for high purity with practical considerations of time and energy.[16]
Q5: Can azeotropes form between alkane isomers, and how would that affect distillation?
A: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[17][18] This occurs because the vapor produced by boiling the mixture has the same composition as the liquid.[18] While azeotrope formation is more common between molecules with different functional groups (e.g., ethanol and water), they can occur in non-ideal mixtures of similar molecules, such as an alkane and a fatty acid, due to intermolecular interactions.[19] The formation of an azeotrope between alkane isomers is less common but possible, especially with significant branching differences that affect intermolecular forces. If an azeotrope forms, it will behave like a pure substance with a constant boiling point, preventing further separation by conventional fractional distillation.[18][19] Advanced techniques like extractive or azeotropic distillation would then be required.[19][20]
Q6: How does operating pressure (atmospheric vs. vacuum) influence the separation?
A: The operating pressure significantly affects the boiling points of the components.
-
Atmospheric Pressure: This is the standard condition for many distillations.
-
Vacuum (Reduced-Pressure) Distillation: Lowering the pressure above the liquid reduces the boiling points of all components.[3][21] This is crucial for separating high-boiling isomers that might decompose or polymerize at their atmospheric boiling points.[21] For alkane isomers, vacuum distillation can also enhance the relative volatility (the difference in vapor pressures), sometimes making a difficult separation more feasible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) & Scientific Explanation |
| Poor or No Separation of Isomers | 1. Insufficient Theoretical Plates: The column is not efficient enough for the small boiling point difference. | 1a. Increase Column Length/Efficiency: Use a longer fractionating column or one with more efficient packing (e.g., structured packing over glass beads) to increase the total number of theoretical plates.[5] 1b. Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss and maintain the internal temperature gradient, ensuring proper fractionation.[4][6] |
| 2. Incorrect Reflux Ratio: The ratio is too low, meaning not enough liquid is being returned to the column to achieve equilibrium. | 2a. Increase the Reflux Ratio: Adjust the distillation head to return more condensate to the column. This enhances separation but will increase the distillation time.[13] Finding the optimal ratio is key.[22] | |
| 3. Excessive Heating Rate: The boil-up rate is too fast, causing the vapor to move up the column without achieving equilibrium on the theoretical plates. | 3a. Reduce Heat Input: Lower the setting on the heating mantle. The ring of condensate should rise slowly and steadily up the column to ensure proper separation.[4][6] | |
| Column Flooding | 1. Excessive Boil-up Rate: The upward flow of vapor is too high, preventing the downward flow of liquid condensate. | 1a. Reduce Heat Input: Immediately lower the heat to the distillation flask. Allow the column to drain, and then resume heating at a much slower rate. |
| 2. Column Constrictions: Packing is too dense or has shifted, creating a blockage. | 2a. Repack the Column: Ensure the packing material is uniform and not overly compressed. | |
| Bumping / Uneven Boiling | 1. Lack of Nucleation Sites: The liquid superheats and then boils violently. | 1a. Add Boiling Chips/Stir Bar: Introduce fresh boiling chips or a magnetic stir bar to the distillation flask before heating to provide nucleation sites for smooth boiling. |
| Fluctuating Temperature Reading | 1. Improper Thermometer Placement: The thermometer bulb is not positioned correctly at the vapor outlet to the condenser. | 1a. Adjust Thermometer Position: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4] |
| 2. Unstable Heating: The heat source is inconsistent, causing the boil-up rate to vary. | 2a. Stabilize Heat Source: Use a heating mantle with a controller for consistent and even heating. Avoid direct flame heating with a Bunsen burner.[3] | |
| 3. Azeotrope Distilling: If the temperature holds steady at a point not corresponding to either pure component, an azeotrope may be present. | 3a. Analyze Distillate: Collect a sample and analyze its composition. If an azeotrope is confirmed, alternative separation methods like extractive distillation may be necessary.[20] |
Key Optimization Protocols & Methodologies
Protocol 1: Experimental Determination of Optimal Reflux Ratio
-
Setup: Assemble the fractional distillation apparatus with your alkane isomer mixture. Ensure the column is well-insulated.
-
Total Reflux: Begin by heating the mixture and allowing the vapor to rise and condense, returning entirely to the column (no product takeoff). This is the total reflux condition. Allow the column to equilibrate for at least 30 minutes.
-
Initial Separation: Begin collecting distillate at a very high reflux ratio (e.g., 20:1, 20 drops returned for every 1 drop collected).
-
Analysis: Analyze the purity of the collected distillate using an appropriate method (e.g., Gas Chromatography).
-
Iterative Adjustment: Gradually decrease the reflux ratio in steps (e.g., to 15:1, then 10:1, etc.). At each step, allow the column to re-equilibrate before collecting a new sample for analysis.
-
Data Plotting: Plot the purity of the distillate against the reflux ratio.
-
Optimization: Identify the "knee" of the curve, where a further increase in the reflux ratio yields diminishing returns in purity. The optimal reflux ratio is typically slightly above this point, providing a balance between high purity and reasonable distillation time.[23]
Protocol 2: Calculating Theoretical Plates of Your Column
To quantitatively assess your column's efficiency, you can calculate the number of theoretical plates (N) using a standard test mixture (e.g., cyclohexane and toluene) and the Fenske equation, or more practically, through chromatographic analysis of the collected fractions.
Using a chromatographic method:
-
Perform Distillation: Distill a known binary mixture under optimized conditions.
-
Collect Samples: Take small samples of the distillate and the liquid in the distillation pot at regular intervals.
-
Analyze Composition: Determine the mole fraction of the more volatile component in the distillate (x_d) and the pot (x_w) using Gas Chromatography.
-
Calculate N: Use the simplified Fenske equation for a binary mixture: N = [log( (x_d / (1-x_d)) * ((1-x_w) / x_w) )] / [log(α)] Where:
-
N is the number of theoretical plates.
-
x_d is the mole fraction of the more volatile component in the distillate.
-
x_w is the mole fraction of the more volatile component in the reboiler/pot.
-
α is the relative volatility of the two components (ratio of their vapor pressures at a given temperature).
-
This calculation provides a quantitative measure of your setup's separation power, allowing for methodical improvements.[15]
Visualizations and Data
Table 1: Boiling Points of Common C6 Alkane Isomers
| Isomer | Structure | Boiling Point (°C) |
| n-Hexane | Straight Chain | 68.7 |
| 2-Methylpentane | Branched | 60.3 |
| 3-Methylpentane | Branched | 63.3 |
| 2,2-Dimethylbutane | Highly Branched | 49.7 |
| 2,3-Dimethylbutane | Highly Branched | 58.0 |
Data demonstrates the close boiling points that necessitate high-efficiency fractional distillation.
Diagram 1: Experimental Workflow for Fractional Distillation
Caption: A schematic of the fractional distillation apparatus.
Diagram 2: Troubleshooting Flowchart for Poor Separation
Caption: A decision tree for troubleshooting poor isomer separation.
References
- FasterCapital. (n.d.). The Theory Behind Fractional Distillation.
- chemrevise. (n.d.). 3.2 Alkanes.
- Reddit. (2021). Azeotropes. How? Why? When?. r/ChemicalEngineering. [Link]
- Wikipedia. (n.d.). Fractional distillation.
- Lancaster, S. (2022).
- Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry).
- ResearchGate. (n.d.). Design of extractive distillation for the separation of close-boiling mixtures: Solvent selection and column optimization.
- The Friendly Statistician. (2025).
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
- AQA A-Level Chemistry. (n.d.). Fractional Distillation of Crude Oil.
- Economic Optimization of the Reflux Ratio of Two Components Stage Distillation Columns. (n.d.).
- Agilent. (n.d.). Number of Theoretical Plates (N), Height Equivalent to a Theoretical Plate (H), Utilization of Theoretical Efficiency (UTE%).
- Report. (n.d.).
- Wikipedia. (n.d.). Azeotrope.
- Front Life Sciences. (2024). Theoretical Plates chromatography-analytical chemistry.
- EPCM Holdings. (n.d.). Distillation Column: Types and Designing Consideration.
- Chemistry LibreTexts. (2023). Azeotropes.
- Shimadzu Corporation. (n.d.). Formula for Calculating the Number of Theoretical Plates.
- Quora. (2020). How can we develop a new technology in order to separate close-boiling isomers more cost effectively?.
- Slideshare. (n.d.). Selection of Internals for Distillation Columns.
- Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting.
- YouTube. (2016).
- Shimadzu Corporation. (n.d.). Formula for Calculating the Number of Theoretical Plates.
- Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry.
- Chemistry LibreTexts. (2023). 8.9: Distillation.
- ABPI schools. (2023). Alkanes and fractional distillation.
- ACS Publications. (2020). Molecular Mechanism for Azeotrope Formation in Ethanol/Benzene Binary Mixtures through Gibbs Ensemble Monte Carlo Simulation.
- Scribd. (n.d.). Distillation Column Tray Selection & Sizing - 1 - Separation Technologies PDF.
- Semantic Scholar. (n.d.). Fractional Distillation.
- KLM Technology Group. (2021). Kolmetz Handbook of Process Equipment Design Distillation Column Selection, Sizing and Troubleshooting.
- Conservation OnLine. (2006). Azeotropes from A to Z.
- PMC - NIH. (n.d.). The Design and Optimization of Extractive Distillation for Separating the Acetone/n-Heptane Binary Azeotrope Mixture.
- YouTube. (2014). Chemistry - Solutions (32.5 of 53)
- Energy Education. (n.d.). Fractional distillation.
- OILPRODUCTION.NET. (n.d.). Distillation Column Selection and Sizing.
- Quora. (2020). How to separate two close boiling isomers other than the distillation method at a low cost.
- Save My Exams. (2025). Alkane Fuels (Edexcel A Level Chemistry): Revision Note.
- YouTube. (2022). Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry). Allery Chemistry. [Link]
- Physics & Maths Tutor. (n.d.). Detailed Notes - Topic 3.2. Alkanes - AQA Chemistry A-level.
- YouTube. (2023). Separating Alkane Isomers. Rajamani Krishna. [Link]
- ResearchGate. (n.d.). Optimization of distillation column reflux ratio for distillate purity and process energy requirements.
- Quora. (2015). Which methods do chemical engineers use to separate isomers?.
- Scribd. (n.d.). Optimal Reflux Ratio in Distillation Towers | PDF.
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Technical Support Center: Purification of Branched Alkanes from Azeotropic Mixtures
Welcome to the technical support center for advanced purification challenges. This resource is designed for researchers, scientists, and drug development professionals who encounter the complexities of separating azeotropic mixtures, particularly those involving branched alkanes. Here, you will find practical, in-depth guidance in a question-and-answer format to address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is an azeotrope, and why does it complicate the purification of branched alkanes?
An azeotrope is a mixture of two or more liquids whose components cannot be separated by simple distillation.[1][2] This occurs because the vapor phase has the same composition as the liquid phase at a specific concentration, resulting in a constant boiling point.[1] Branched alkanes, due to their specific molecular structures and intermolecular forces, can form azeotropes with other hydrocarbons or solvents, making their isolation to high purity a significant challenge. The formation of an azeotrope indicates a deviation from ideal solution behavior (Raoult's Law).[3]
Q2: How can I determine if my branched alkane mixture is forming an azeotrope?
There are several indicators that you are dealing with an azeotrope:
-
Constant Boiling Point: If, during distillation, the boiling point of the mixture remains constant while the composition of the distillate does not change, you likely have an azeotrope.[1]
-
Plateau in Distillation Curve: An advanced distillation curve analysis will show a plateau where the temperature and distillate composition remain constant, which is characteristic of an azeotropic mixture.[4][5][6]
-
Vapor-Liquid Equilibrium (VLE) Data: Consulting VLE data for the specific components in your mixture is the most definitive way to confirm the presence and composition of an azeotrope.[7][8] You can often find this data in chemical engineering handbooks or online databases.
-
Analytical Confirmation: Analyzing the composition of the distillate at various stages of the distillation process using techniques like gas chromatography (GC) can confirm if the composition remains constant.[1][9]
Q3: What are the primary methods for separating azeotropic mixtures of branched alkanes?
Since simple distillation is ineffective, more advanced techniques are required. The most common methods include:
-
Extractive Distillation: This involves adding a high-boiling, non-volatile solvent (an entrainer) to the mixture. The entrainer alters the relative volatilities of the components, effectively "breaking" the azeotrope and allowing for separation in a distillation column.[10][11][12]
-
Azeotropic Distillation: This technique involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one or more of the original components.[3][13] This new azeotrope is then distilled off, leaving the desired purified component.
-
Pressure-Swing Distillation (PSD): This method is effective for pressure-sensitive azeotropes, where the azeotropic composition changes significantly with pressure.[14][15][16][17] It utilizes two distillation columns operating at different pressures to achieve separation without the need for an additional component.[16][18]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of branched alkanes from azeotropic mixtures.
Scenario 1: My extractive distillation is not achieving the desired purity.
Problem: You are using extractive distillation to separate a branched alkane from an azeotropic mixture, but the purity of your final product is consistently below the target specification.
Possible Causes and Troubleshooting Steps:
-
Inappropriate Solvent Selection: The effectiveness of extractive distillation is highly dependent on the choice of the entrainer.
-
Verify Solvent Selectivity: The solvent must selectively alter the volatility of one component over the other. A good entrainer will have a high selectivity for the component you want to remove from the branched alkane.
-
Consider Alternative Solvents: If the current solvent is not effective, consider screening other potential entrainers. Ionic liquids are emerging as highly effective and "green" alternatives to traditional organic solvents for breaking azeotropes.[19][20][21]
-
-
Incorrect Solvent-to-Feed Ratio: The amount of entrainer added to the column is a critical parameter.
-
Optimize the Ratio: Too little solvent may not be sufficient to break the azeotrope completely. Conversely, too much solvent can lead to increased energy costs for solvent recovery. Perform systematic experiments to determine the optimal solvent-to-feed ratio for your specific separation.
-
-
Suboptimal Column Operating Conditions: The efficiency of the distillation column itself plays a crucial role.
-
Check Reflux Ratio: An incorrect reflux ratio can lead to poor separation. Adjust the reflux ratio to find the optimal balance between product purity and energy consumption.
-
Evaluate Column Efficiency: Ensure your distillation column has a sufficient number of theoretical stages for the separation. Column flooding, weeping, or entrainment can significantly reduce efficiency.[22]
-
Experimental Protocol: Screening for an Effective Entrainer
-
Candidate Selection: Identify a list of potential high-boiling solvents that are miscible with your azeotropic mixture. Prioritize solvents with different functional groups to maximize the chances of altering the relative volatility.
-
Vapor-Liquid Equilibrium (VLE) Determination: For each candidate solvent, experimentally determine or use simulation software to predict the VLE of the ternary mixture (branched alkane + azeotropic component + entrainer).
-
Selectivity Calculation: Calculate the selectivity of each entrainer at different concentrations. The solvent that provides the highest relative volatility between the branched alkane and the other component is the most promising candidate.
| Entrainer Candidate | Boiling Point (°C) | Relative Volatility (α) | Notes |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High | Commonly used for hydrocarbon separations. |
| Ethylene Glycol | 197 | Moderate | Can be effective for polar impurities. |
| [EMIM][Ac] (Ionic Liquid) | >200 | Very High | Green solvent, negligible vapor pressure.[20] |
| Sulfolane | 285 | High | Excellent thermal stability. |
Table 1: Example of Entrainer Screening Data for Isooctane Purification.
Scenario 2: Pressure-swing distillation is not yielding pure product streams.
Problem: You are employing a two-column pressure-swing distillation system, but you are unable to obtain high-purity branched alkane from either column.
Possible Causes and Troubleshooting Steps:
-
Insufficient Pressure Difference: The success of PSD hinges on a significant shift in the azeotropic composition with pressure.[14][15][16]
-
Verify Pressure Sensitivity: Consult VLE data to confirm that the azeotrope in your system is indeed pressure-sensitive. If the composition shift between the operating pressures of your two columns is small, PSD may not be a viable method.
-
Increase Pressure Differential: If the azeotrope is pressure-sensitive, consider increasing the pressure difference between the high-pressure and low-pressure columns to enhance the separation.
-
-
Incorrect Recycle Stream Composition: The recycle streams between the two columns must be close to the azeotropic composition at their respective pressures.
-
Analyze Recycle Streams: Use online or offline analytical methods (e.g., GC) to monitor the composition of the recycle streams.
-
Adjust Column Operation: Fine-tune the operating parameters (reflux ratio, reboiler duty) of each column to ensure the distillate or bottoms being recycled are at the correct azeotropic composition for that column's pressure.
-
Workflow for Pressure-Swing Distillation
Sources
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- 22. fiveable.me [fiveable.me]
Technical Support Center: Troubleshooting Mass Spectrometer Ionization for Alkanes
Welcome to the technical support center for alkane analysis by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common ionization challenges encountered during the analysis of saturated hydrocarbons. Alkanes, due to their nonpolar nature and lack of heteroatoms, present unique challenges for ionization. This resource provides a structured, question-and-answer-based approach to resolving these issues, grounded in the principles of mass spectrometry.
Section 1: Frequently Asked Questions (FAQs) - Common Issues in Alkane Ionization
This section addresses the most common issues encountered when analyzing alkanes using mass spectrometry, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).
Q1: Why am I not seeing a molecular ion (M+) peak for my alkane sample in Electron Ionization (EI) mode?
A1: The absence of a molecular ion peak is a frequent observation for linear and branched alkanes under standard 70 eV EI conditions. This is due to the high energy of the electron beam, which imparts significant internal energy to the molecule upon ionization.[1] This excess energy causes rapid fragmentation of the fragile C-C bonds.[2] The molecular ion, if formed, is often unstable and fragments before it can be detected.[1] For branched alkanes, fragmentation is even more pronounced at the branching points, as this leads to the formation of more stable secondary or tertiary carbocations.[3]
Troubleshooting Steps:
-
Reduce Electron Energy: Lowering the electron energy (e.g., to 15-20 eV) can decrease the internal energy of the molecular ion, reducing fragmentation and increasing its abundance.[4][5] Note that this will also decrease the overall ion abundance, so a balance must be struck.
-
Use a "Soft" Ionization Technique: If molecular weight confirmation is critical, consider using a soft ionization method like Chemical Ionization (CI) or Photoionization (PI).[6][7] CI is a less energetic process that typically results in a prominent [M+H]+ or other adduct ions with minimal fragmentation.[6]
-
Check for Contamination: Ensure your system is clean. Contaminants can interfere with ionization and suppress the signal of your analyte.[8]
Q2: My chromatogram shows broad or tailing peaks for my long-chain alkane standards. What are the potential causes and how can I fix this?
A2: Peak broadening and tailing are common issues when analyzing high-boiling-point compounds like long-chain alkanes. Several factors can contribute to this problem:
-
Inadequate Vaporization: The high boiling points of long-chain alkanes require sufficient thermal energy for complete and instantaneous vaporization in the injector.[9]
-
Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low increases the time the analytes spend in the column, leading to diffusion and peak broadening.[9]
-
Active Sites in the GC System: Active sites (e.g., in the liner, column, or ion source) can cause unwanted interactions with the analytes, leading to peak tailing.
Troubleshooting Steps:
-
Optimize Injector Temperature: A starting point of 280-320°C is recommended.[9] You can experiment with increasing the temperature in increments (e.g., 25°C) to see the effect on the peak shape of later eluting compounds.[9]
-
Optimize Carrier Gas Flow Rate: A typical starting range is 1-2 mL/min.[9] Using hydrogen as a carrier gas can allow for faster analysis times and improved peak shapes.
-
Use a Deactivated Liner and Column: Ensure you are using high-quality, deactivated liners and columns specifically designed for non-polar compounds. A column with a 100% dimethylpolysiloxane stationary phase is highly recommended for good selectivity.[10]
-
Proper Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volumes, which can cause peak broadening.
Q3: I'm observing a complex fragmentation pattern for my alkane. How can I interpret it to identify my compound?
A3: Alkane fragmentation in EI-MS is predictable and provides valuable structural information. The fragmentation of linear alkanes typically involves the cleavage of C-C bonds, leading to a series of carbocation fragments separated by 14 Da (the mass of a CH₂ group).[11] The most abundant fragments often correspond to the most stable carbocations.[12] For branched alkanes, cleavage is favored at the branching point to form more stable secondary or tertiary carbocations.[3][13]
Key Fragmentation Rules:
-
Linear Alkanes: Expect prominent peaks at m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and 85 (C₆H₁₃⁺), corresponding to the loss of successive alkyl groups.[10]
-
Branched Alkanes: The base peak often corresponds to the loss of the largest alkyl group from the branching point, forming the most stable carbocation.[3]
-
Cycloalkanes: Cycloalkanes tend to have more stable molecular ions than their linear counterparts.[14] A common fragmentation pathway for cyclohexane is the loss of an ethylene molecule (C₂H₄), resulting in a fragment at m/z 56.[14]
Section 2: Advanced Troubleshooting and Optimization
This section delves into more specific and complex issues that may arise during alkane analysis.
Q4: I am using Chemical Ionization (CI) to get a molecular ion, but the sensitivity is very low. How can I improve it?
A4: Low sensitivity in CI can be due to several factors related to the reagent gas and ion source conditions.
Troubleshooting Workflow for Low CI Sensitivity:
Caption: Troubleshooting workflow for low sensitivity in Chemical Ionization.
Detailed Steps:
-
Optimize Reagent Gas Pressure: The pressure of the reagent gas (e.g., methane, isobutane, ammonia) in the ion source is critical.[6] Too low a pressure will result in insufficient reagent ions to ionize the analyte. Too high a pressure can lead to ion-molecule reactions that consume the analyte ions. Consult your instrument's manual for the recommended pressure range and optimize within that range.
-
Adjust Ion Source Temperature: The ion source temperature affects the efficiency of the chemical ionization process. A typical starting point is around 230°C.[10] You may need to optimize this temperature for your specific alkane and reagent gas.
-
Choose the Right Reagent Gas: The choice of reagent gas determines the "softness" of the ionization.[6] Methane is a common choice, but for very fragile molecules, a softer reagent gas like isobutane or ammonia may yield better results by reducing fragmentation of the protonated molecule.[6]
-
Ensure Adequate Analyte Concentration: While mass spectrometry is highly sensitive, there is still a lower limit of detection.[8] Ensure your sample is not too dilute.
Q5: I am trying to analyze a mixture of alkanes using a "soft" ionization technique like APCI, but I am still seeing significant fragmentation. Why is this happening?
A5: While Atmospheric Pressure Chemical Ionization (APCI) is considered a soft ionization technique, fragmentation of alkanes can still occur.[15][16] The ionization process in APCI involves a complex series of ion-molecule reactions, and excess energy can be transferred to the analyte, leading to fragmentation.[16]
Factors Influencing Fragmentation in APCI:
-
Corona Discharge Current: A higher corona discharge current can lead to more energetic reagent ions and increased fragmentation of the analyte. Try reducing the discharge current.
-
Vaporizer Temperature: The temperature of the vaporizer can influence the internal energy of the analyte molecules entering the ion source. Optimizing this temperature can help minimize fragmentation. For some APCI sources, a vaporizer temperature of 400°C has been used.[16]
-
Solvent Composition: The solvent used to introduce the sample can act as the primary source of reagent ions in APCI.[16] The choice of solvent can significantly impact the ionization process and the degree of fragmentation.
Recent research has shown that in APCI-MS of n-alkanes, adduct ions such as [M-3H+H₂O]⁺ can be formed with minimal fragmentation, making them suitable for quantification. [15][16]
Section 3: Experimental Protocols and Data Presentation
Protocol 1: Basic Ion Source Cleaning (for GC-MS)
A dirty ion source is a common cause of poor sensitivity, peak tailing, and inconsistent results.[17] Regular cleaning is essential for maintaining optimal performance.
Materials:
-
Methanol (reagent grade)
-
Acetone (reagent grade)
-
Deionized water
-
Alumina powder or a very fine abrasive
-
Cotton swabs
-
Beakers
-
Ultrasonic bath
-
Tweezers
-
Clean, lint-free gloves
Procedure:
-
Vent the Mass Spectrometer: Follow the manufacturer's instructions to safely vent the instrument.
-
Remove the Ion Source: Carefully remove the ion source assembly from the mass spectrometer.
-
Disassemble the Ion Source: Disassemble the ion source components (lenses, repeller, etc.) on a clean surface. Keep track of the order and orientation of each part.
-
Mechanical Cleaning (if necessary): For visible deposits, gently polish the metal surfaces with a cotton swab dipped in a slurry of alumina powder and methanol.
-
Solvent Rinsing: Rinse each component thoroughly with deionized water, followed by methanol, and then acetone to remove all abrasive particles and organic residues.
-
Ultrasonic Cleaning: Place the components in a beaker with methanol and sonicate for 10-15 minutes. Repeat with fresh methanol.
-
Drying: Carefully remove the components with clean tweezers and allow them to air dry completely on a clean surface. Do not wipe them, as this can introduce fibers.
-
Reassembly and Installation: Once completely dry, reassemble the ion source and reinstall it in the mass spectrometer.
-
Pump Down and Bakeout: Pump down the system and perform a bakeout as recommended by the manufacturer to remove any residual solvents and water.
-
Tuning: After the system has cooled and stabilized, perform an instrument tune to ensure optimal performance.[8]
Table 1: Recommended GC-MS Parameters for Alkane Analysis
| Parameter | Recommended Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Split/Splitless | Versatile for various sample concentrations.[10] |
| Injector Temperature | 280 - 320 °C | Ensures complete vaporization of higher-boiling alkanes.[9][10] |
| Liner | Deactivated glass wool liner | Promotes homogeneous vaporization and prevents analyte degradation.[10] |
| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster analysis times.[10] |
| Flow Rate | 1 - 2 mL/min | Optimal for a 0.25 mm ID column.[9][10] |
| GC Oven | ||
| Initial Temperature | 40°C (hold 3 min) | Allows for good focusing of volatile components. |
| Ramp Rate | 6°C/min to 320°C (hold 10 min) | A general program; a slower ramp may be needed for complex mixtures.[10] |
| GC Column | ||
| Stationary Phase | 100% Dimethylpolysiloxane (non-polar) | Good selectivity for non-polar compounds like alkanes.[10] |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | A standard column for good efficiency and capacity.[10] |
| MS Parameters | ||
| Ionization Mode | EI (for fragmentation patterns), CI (for molecular ion) | Choose based on analytical needs.[2][6] |
| Electron Energy (EI) | 70 eV (standard), 15-20 eV (for enhanced M+) | 70 eV for library matching, lower energy to reduce fragmentation.[5] |
| Ion Source Temperature | ~230 °C | A common starting point for good ionization. |
| Quadrupole Temperature | ~150 °C | A typical setting for good mass filtering.[10] |
| Scan Range | m/z 50-550 | Covers the expected mass range for alkane fragments.[10] |
| Acquisition Mode | Full Scan or SIM | SIM mode for increased sensitivity in targeted analysis.[10] |
References
- Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns.
- JoVE. (2024). Mass Spectrometry: Long-Chain Alkane Fragmentation.
- Wentrup, J., Bösing, I., Dülcks, T., & Thöming, J. (2024). Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry. Analytical and Bioanalytical Chemistry, 416(5), 1267–1278.
- Wentrup, J., Bösing, I., Dülcks, T., & Thöming, J. (2024). Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry. National Center for Biotechnology Information.
- Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube.
- JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation.
- JoVE. (2024). Mass Spectrometry: Cycloalkane Fragmentation.
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
- LCGC International. (2013, December 1). Optimizing GC–MS Methods.
- MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds.
- Spectroscopy Online. (2010, September 1). Ion Burn and the Dirt of Mass Spectrometry.
- Quora. (2015, May 29). In mass spectrometry of alkanes, how is a molecular ion formed without it fragmenting immedeately?
- Dagan, S., & Amirav, A. (1996). Electron impact mass spectrometry of alkanes in supersonic molecular beams. Journal of the American Society for Mass Spectrometry, 7(8), 737-753.
- The Elkchemist. (2022, May 2). Mass Spectrometry | Interpreting Spectra | A-Level Chemistry | Alkanes | Butane [Video]. YouTube.
- Chemistry LibreTexts. (2022, July 3). 3.2: Chemical Ionization.
- Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra.
- University of Arizona. (n.d.). Interpretation of mass spectra.
- Mass Spectrometry of Alkanes. (2025, July 25). [Video]. YouTube.
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Technical Support Center: Optimizing 1H NMR Signal-to-Noise for Alkanes
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are working with alkane-containing molecules and facing challenges with signal-to-noise (S/N) ratios in their 1H NMR experiments. Alkanes, with their often overlapping signals and potentially long relaxation times, present unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions & Quick Troubleshooting
This section addresses the most common issues encountered when acquiring 1H NMR spectra of alkanes.
Q1: My baseline is very noisy and my alkane signals are barely visible. What's the first thing I should check?
A1: The most immediate factors to verify are sample concentration and instrument shimming .
-
Concentration: Signal intensity is directly proportional to the number of protons in the detection volume. For routine 1H NMR, a concentration of 1-5 mg of your compound in 0.6-0.7 mL of deuterated solvent is a good starting point.[1][2] If your sample is too dilute, the signal from your analyte will be weak compared to the inherent thermal noise of the instrument.
-
Shimming: Poor shimming results in an inhomogeneous magnetic field across the sample, which leads to broadened spectral lines.[3][4][5][6][7] Since peak height is inversely related to linewidth for a given area, broad peaks are shorter and can easily get lost in the noise. Always ensure the instrument is properly shimmed before acquisition. Most modern spectrometers have automated shimming routines that are highly effective.[8]
Q2: I've increased the number of scans, but my S/N improvement is minimal and the experiment is taking too long. Why is this happening?
A2: This classic issue often points to incomplete longitudinal relaxation (T1) between scans. The S/N ratio improves with the square root of the number of scans, but this relationship only holds if the magnetization is allowed to return to equilibrium before each pulse.[9][10]
Alkanes, particularly those in non-viscous solvents or with quaternary carbons nearby, can have long T1 relaxation times.[11][12] If the delay between scans (recycle delay, D1 + acquisition time, AQ) is too short (i.e., less than 5 times the longest T1), the signal becomes saturated, leading to diminished intensity with each subsequent scan and negating the benefit of signal averaging.[10][13]
Quick Fix: As a rule of thumb, start with a recycle delay (D1) of at least 5 seconds for unknown alkane samples. For a more precise optimization, you must measure the T1 values of your sample (see Protocol 2).
Q3: My sample is perfectly soluble and concentrated, but the peaks are still broad. What else could be the cause?
A3: Besides poor shimming, several other factors can cause peak broadening:
-
Presence of Particulate Matter: Suspended solids, dust, or undissolved material disrupt the magnetic field homogeneity.[1][14][15] Always filter your NMR sample directly into a clean, high-quality NMR tube through a pipette with a cotton or glass wool plug.[14][16]
-
High Viscosity: Highly viscous samples slow down molecular tumbling, which can lead to shorter T2 relaxation times and consequently, broader lines.[17][18][19] If viscosity is an issue, consider diluting the sample, choosing a less viscous solvent, or acquiring the spectrum at a higher temperature.[19][20]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions) can dramatically shorten relaxation times and cause severe line broadening.[1][2] While degassing is not always necessary for routine 1H NMR, it can be beneficial for high-resolution work on samples with long T1s.
Section 2: Deep Dive – A Workflow for S/N Optimization
For a systematic approach to maximizing the S/N of your alkane samples, this section breaks down the experimental process into key stages, providing detailed explanations and protocols.
Part 2.1: Sample Preparation – The Foundation of a Good Spectrum
The quality of your spectrum is fundamentally dependent on proper sample preparation.[1]
Q4: How do I choose the best deuterated solvent for my alkane-containing compound to maximize S/N?
A4: The ideal solvent should, first and foremost, fully dissolve your compound to create a homogeneous solution.[15][17] For alkanes, which are nonpolar, solvents like Chloroform-d (CDCl3), Benzene-d6 (C6D6), and Acetone-d6 are common choices.[7][21]
Consider the following:
-
Viscosity: Lower viscosity solvents are generally preferred as they promote faster molecular tumbling, leading to narrower lines.[17] High viscosity can broaden signals.[18][19]
-
Solvent Signals: Choose a solvent whose residual proton signals do not overlap with your analyte's signals. For alkanes, which typically resonate between 0.7-1.5 ppm, CDCl3 (residual peak at 7.26 ppm) is often a safe choice.[22]
Q5: What is the optimal sample concentration and volume for a standard 5 mm NMR tube?
A5: For a standard 5 mm NMR tube, the optimal sample volume is between 0.6 mL and 0.7 mL, which corresponds to a column height of 4-5 cm.[1][14] This ensures that the sample fills the active detection region of the probe's radiofrequency (RF) coil.
-
For ¹H NMR: Aim for a concentration of 1-5 mg of your sample.[1]
-
For ¹³C NMR: A much higher concentration of 10-50 mg is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1][2]
Overly concentrated samples can lead to broadened lines due to increased viscosity or intermolecular interactions and can also make shimming more difficult.[2][7]
Workflow Diagram: Troubleshooting Low S/N in 1H NMR
Caption: A decision-making workflow for troubleshooting and resolving low signal-to-noise issues.
Part 2.2: Instrument & Acquisition Parameters
Optimizing acquisition parameters is the most economical way to improve S/N.
Q6: How do the core acquisition parameters (scans, delay, pulse angle) interact to affect the S/N for alkanes?
A6: These parameters are intricately linked, especially for samples with long T1s like many alkanes.
| Parameter | Effect on S/N | Effect on Experiment Time | Causality & Key Considerations for Alkanes |
| Number of Scans (NS) | Increases by √NS | Increases linearly with NS | Signal adds coherently (x NS) while random noise adds incoherently (x √NS). This is the most straightforward way to improve S/N, but only if relaxation is complete between scans.[9][10] |
| Recycle Delay (D1) | Indirectly improves S/N by preventing saturation. | Increases linearly with NS. | Must be sufficiently long to allow for T1 relaxation. A delay of 5x the longest T1 is recommended for quantitative accuracy and optimal S/N per scan.[10][13] Short delays cause saturation, drastically reducing signal intensity. |
| Pulse Angle (p1) | Can be optimized for maximum S/N per unit time. | No direct effect. | Using a 90° pulse requires a long D1 (5x T1). If T1 is long, a smaller pulse angle (the "Ernst Angle") combined with a shorter D1 can provide the best S/N in the shortest time. This is a trade-off between signal intensity per scan and the number of scans possible in a given time. |
| Receiver Gain (RG) | Optimizes signal digitization. | No effect. | Should be set as high as possible without causing the Free Induction Decay (FID) to be "clipped" or overflow the analog-to-digital converter (ADC).[10] An improperly low gain wastes dynamic range and can add digitization noise.[10] |
Q7: What is T1 relaxation and why is it particularly important for alkanes?
A7: T1 relaxation, or spin-lattice relaxation, is the process by which the net magnetization of the sample returns to its equilibrium state along the main magnetic field (z-axis) after being perturbed by an RF pulse.[12][13][23] This process is crucial because a 90° pulse, which generates the maximum signal, completely saturates the spin system. Full signal intensity can only be achieved on the next scan if the system has fully relaxed.[10]
The efficiency of T1 relaxation depends on molecular motions that create fluctuating local magnetic fields. For alkanes, especially smaller ones or those in non-viscous solutions, molecular tumbling can be very fast. This can lead to inefficient relaxation and consequently, very long T1 values.[11] Protons on quaternary carbons or in highly symmetric environments are notorious for having long T1s.
Diagram: The Relationship Between T1, D1, and Signal Intensity
Caption: The critical dependence of signal intensity on an adequate recycle delay (D1) relative to T1.
Part 2.3: Advanced Techniques & Hardware
When sample and parameter optimization are insufficient, advanced hardware can provide a significant boost.
Q8: What is a CryoProbe and how can it improve my S/N for a dilute alkane sample?
A8: A CryoProbe is a specialized NMR probe where the detection coil and preamplifier electronics are cooled to cryogenic temperatures (around 20 K) using helium gas or liquid nitrogen.[24][25][26][27] The sample itself remains at a user-defined temperature (e.g., room temperature).[26][28]
This cooling dramatically reduces thermal electronic noise, which is a primary source of noise in an NMR experiment.[24][27] The result is a significant increase in the S/N ratio, typically by a factor of 3 to 5 compared to a standard room-temperature probe.[24][26][28] This means you can either:
-
Achieve the same S/N in a fraction of the time (e.g., 1/9th to 1/25th the time).[24]
-
Analyze samples that are 3-5 times more dilute in the same amount of time.[24]
For concentration-limited alkane samples, a CryoProbe is the most powerful tool available for enhancing sensitivity.
Q9: Will using a higher-field NMR spectrometer improve my S/N?
A9: Yes, absolutely. The S/N ratio in NMR is approximately proportional to the magnetic field strength (B₀) to the power of 3/2.[29] Therefore, moving from a 400 MHz (9.4 T) instrument to a 600 MHz (14.1 T) instrument will provide a substantial increase in both signal dispersion (resolution) and sensitivity. This is a fundamental way to improve signal strength.[9]
Section 3: Standard Operating Protocols
Protocol 1: Standard 1H NMR Acquisition for an Alkane Sample
-
Sample Preparation:
-
Accurately weigh 2-5 mg of your alkane-containing compound.
-
Dissolve the sample in ~0.65 mL of a suitable deuterated solvent (e.g., CDCl3) in a small vial.
-
Prepare a filter by tightly packing a small piece of glass wool or cotton into a Pasteur pipette.
-
Filter the solution directly into a clean, high-quality 5 mm NMR tube.[16] Ensure the final sample height is between 4 and 5 cm.[14]
-
Cap the tube securely.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Load a standard 1H experiment parameter set.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field. Start with an automated gradient shimming routine, followed by manual adjustment of Z1 and Z2 for the sharpest possible lock or FID signal.[3][8]
-
-
Acquisition Parameter Optimization:
-
Set the number of scans (ns) to a preliminary value (e.g., 16).
-
Set the recycle delay (d1) to 5 seconds to account for potentially long T1s.
-
Set the acquisition time (aq) to be between 2-4 seconds.
-
Set the receiver gain (rg) using the instrument's automatic procedure (e.g., rga).
-
Acquire the spectrum.
-
-
S/N Evaluation and Adjustment:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Evaluate the S/N of your signals of interest.
-
If the S/N is insufficient, increase the number of scans. Remember that to double the S/N, you must quadruple the number of scans.[30]
-
Protocol 2: Measuring T1 using the Inversion-Recovery Experiment
This experiment is essential for properly setting the recycle delay (D1) for quantitative analysis or for optimizing S/N in time-constrained experiments.
-
Setup:
-
Prepare and shim the sample as described in Protocol 1.
-
Load an inversion-recovery pulse sequence program (typically named t1ir or similar).
-
-
Parameter Setup:
-
Create a list of variable delays (vd list) that will sample the relaxation curve. A good starting list might include: 0.01s, 0.1s, 0.25s, 0.5s, 1s, 2s, 4s, 8s, 16s, 32s. The list should span from very short times to times expected to be >5x the longest T1.
-
Set the recycle delay (d1) to be at least 5 times the longest expected T1 value (e.g., 30-60 seconds) to ensure full relaxation before the start of each experiment in the series.[31]
-
Set other parameters (ns, rg, etc.) as for a standard 1H experiment.
-
-
Acquisition & Processing:
-
Run the experiment. The spectrometer will acquire a separate spectrum for each value in the vd list.
-
Use the spectrometer's software to process the arrayed data. This typically involves an automated routine that picks a peak, measures its intensity as a function of the variable delay, and fits the data to the exponential recovery equation to calculate T1.[31]
-
-
Application:
-
Identify the longest T1 value among the signals of interest in your sample.
-
For subsequent standard 1H experiments on this sample, set the recycle delay d1 to be at least 5 times this measured T1 value.[13]
-
References
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- UCSB Chemistry and Biochemistry NMR Facility. (n.d.). Gradient Shimming - NMR Theory.
- Oxford Instruments. (n.d.). How to get the most out of your NMR system.
- Chemistry For Everyone. (2025, August 12).
- Thermo Fisher Scientific. (n.d.). Spectroscopic Solutions Series (S3) Workshops: What is Shimming?
- University of Regensburg. (2004, May 9). SHIMMING.
- The University of Manchester. (n.d.). Advanced NMR Methods for Complex Mixture Analysis Driven by Industrial Challenges. Research Explorer.
- Patsnap Eureka. (2025, September 22). Adjusting NMR Gain Settings for Enhanced Signal Interpretation.
- Alfa Chemistry. (n.d.). NMR Solvents. Isotope Science.
- LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Freed, D. E. (2007). Dependence on chain length of NMR relaxation times in mixtures of alkanes. The Journal of Chemical Physics, 126(17), 174503.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Michigan. (n.d.). Sample Preparation.
- University of Ottawa. (n.d.). How to make an NMR sample.
- Wikipedia. (n.d.). Nuclear magnetic resonance.
- University of Minnesota Twin Cities, College of Science and Engineering. (n.d.). NMR Sample Preparation.
- Organic Chemistry Data. (n.d.). 8-TECH-1 Relaxation in NMR Spectroscopy.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- ResearchGate. (2019, August 23). Viscosity effects in 1H NMR measurements?
- NMR Wiki. (2009, May 15). Cryoprobe.
- Reddit. (2017, April 1). How to reduce noisy NMR signal? r/chemistry.
- Cornell University, NMR and Chemistry MS Facilities. (n.d.). What is a cryoprobe?
- Bruker. (n.d.). CryoProbes for NMR.
- Chemistry For Everyone. (2025, August 5).
- LibreTexts Chemistry. (2023, January 29). Relaxation.
- Nanalysis. (n.d.). Part 1 - T1 relaxation: definition, measurement and practical implications!
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Signal Intensity in NMR Analysis of (S)-Laudanine.
- OpenOChem Learn. (n.d.). Alkanes.
- ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?
- ResearchGate. (2017, May 1). NMR of a viscous material?
- University of Cambridge. (n.d.). Measuring relaxation times - Inversion recovery for T1.
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Validation & Comparative
A Multi-Modal Spectroscopic Approach for the Structural Validation of 4-Ethyl-2,2-dimethylheptane
Abstract
The unambiguous structural elucidation of non-functionalized, branched alkanes presents a unique analytical challenge due to the chemical similarity of their constituent C-H and C-C bonds. This guide provides an in-depth, comparative analysis of core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the robust validation of the 4-Ethyl-2,2-dimethylheptane structure. By synthesizing the orthogonal data streams from each method, we demonstrate a self-validating workflow that moves beyond simple data reporting to a cohesive structural proof. This document is intended for researchers and drug development professionals who require rigorous and unequivocal structural confirmation of aliphatic compounds.
The Analytical Challenge: Deconstructing a Saturated Hydrocarbon
This compound (Molecular Formula: C₁₁H₂₄, Molecular Weight: 156.31 g/mol ) is a saturated acyclic alkane.[1][2] Its structure, featuring a quaternary carbon center and a chiral center at the ethyl-substituted carbon, lacks the distinct functional groups that typically provide strong, easily interpretable signals in many spectroscopic methods. The validation of its structure, therefore, cannot rely on a single technique. Instead, it requires a synergistic approach where the limitations of one method are offset by the strengths of another. This guide will dissect the expected spectroscopic output from each technique, explaining the causal relationship between the molecular structure and the resulting spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and population of hydrogen and carbon atoms.[3][4]
Proton (¹H) NMR Spectroscopy: Defining Proton Environments
¹H NMR spectroscopy distinguishes unique proton environments within a molecule. For this compound, the protons on each carbon atom or group that are chemically non-equivalent will produce a distinct signal. The predicted signals are based on chemical shift (δ), integration (relative number of protons), and signal splitting (multiplicity), which reveals adjacent, non-equivalent protons.
Predicted ¹H NMR Data for this compound
| Signal Label | Structural Assignment | Integration | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Prediction |
| a | C1-H₃ (tert-Butyl) | 9H | ~0.85 | Singlet (s) | Protons on the three methyl groups at C2 are equivalent due to free rotation. Adjacent to a quaternary carbon (C2), so no splitting occurs. |
| b | C7-H₃ | 3H | ~0.88 | Triplet (t) | Adjacent to a CH₂ group (C6) with 2 protons (n=2), resulting in a triplet (n+1=3). |
| c | C8-H₃ (Ethyl) | 3H | ~0.86 | Triplet (t) | Adjacent to a CH₂ group (C9) with 2 protons (n=2), resulting in a triplet (n+1=3). |
| d | C3-H₂ | 2H | ~1.15 | Multiplet (m) | Adjacent to the C2 quaternary carbon and the C4 chiral center, leading to complex splitting. |
| e | C5-H₂ & C6-H₂ | 4H | ~1.25 | Multiplet (m) | These methylene protons are diastereotopic and adjacent to other protons, resulting in complex, overlapping multiplets. |
| f | C9-H₂ (Ethyl) | 2H | ~1.35 | Multiplet (m) | Adjacent to a CH₃ group (C8) and the CH at C4, resulting in a complex multiplet. |
| g | C4-H | 1H | ~1.45 | Multiplet (m) | The sole proton on the chiral center is coupled to protons on C3, C5, and C9, leading to a complex multiplet. |
Causality & Expertise: The high degree of signal overlap predicted in the 1.15-1.45 ppm range is characteristic of complex alkanes.[5] While ¹H NMR confirms the presence of distinct proton types (e.g., the highly shielded, singlet tert-butyl group is a key identifier), resolving the multiplets of the methylene protons would likely require advanced 2D NMR techniques like COSY (Correlation Spectroscopy) to definitively establish proton-proton correlations.
Carbon-13 (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton
Proton-decoupled ¹³C NMR spectroscopy provides a single peak for each unique carbon environment, offering a direct count of non-equivalent carbons and information about their chemical nature.[6] This technique is exceptionally powerful for identifying quaternary carbons, which are invisible in ¹H NMR spectra.
Predicted ¹³C NMR Data for this compound
| Signal Label | Structural Assignment | Predicted δ (ppm) | Rationale for Prediction |
| A | C7 | ~14.2 | Terminal methyl group on the heptane chain. |
| B | C8 (Ethyl CH₃) | ~11.5 | Terminal methyl group of the ethyl substituent. |
| C | C6 | ~23.1 | Methylene carbon in the heptane chain. |
| D | C9 (Ethyl CH₂) | ~29.0 | Methylene carbon of the ethyl substituent. |
| E | C1 (tert-Butyl CH₃) | ~29.5 | The three equivalent methyl carbons attached to C2. |
| F | C2 (Quaternary) | ~33.0 | The highly substituted quaternary carbon. |
| G | C5 | ~35.0 | Methylene carbon adjacent to the chiral center. |
| H | C3 | ~45.1 | Methylene carbon adjacent to both the quaternary and chiral centers. |
| I | C4 (Methine) | ~40.5 | The methine (CH) carbon at the branch point. |
Trustworthiness: The prediction of nine distinct signals in the ¹³C NMR spectrum would provide strong evidence against other isomers of C₁₁H₂₄, many of which possess higher symmetry and would therefore show fewer signals. For example, the highly symmetric 3,3,5,5-tetramethylheptane would show only 6 signals. The presence of a signal around 33 ppm is a key indicator of the C(CH₃)₃ moiety.
Mass Spectrometry (MS): Corroborating Molecular Weight and Branching
Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and the structure of its carbon skeleton through analysis of its fragmentation pattern.[7] For branched alkanes, fragmentation is favored at the most substituted carbons, as this leads to the formation of more stable secondary or tertiary carbocations.[8]
Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Ion | Structural Origin | Significance |
| 156 | [C₁₁H₂₄]⁺ | Molecular Ion (M⁺) | Confirms the molecular formula. Expected to be of low intensity due to extensive branching.[8] |
| 141 | [M - CH₃]⁺ | Loss of a methyl radical | Weak signal, as loss of a methyl radical is less favorable than larger groups. |
| 127 | [M - C₂H₅]⁺ | Loss of an ethyl radical from C4 | A significant peak due to cleavage at a branch point. |
| 99 | [M - C₄H₉]⁺ | Loss of a butyl radical | Cleavage of the C3-C4 bond. |
| 85 | [C₆H₁₃]⁺ | Cleavage of the C4-C5 bond | Represents the hexyl cation fragment. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation | Expected Base Peak. Formation of the highly stable tert-butyl cation via cleavage of the C2-C3 bond is a very favorable fragmentation pathway.[9] |
| 43 | [C₃H₇]⁺ | Propyl/Isopropyl cation | Common fragment in alkane spectra. |
| 29 | [C₂H₅]⁺ | Ethyl cation | Common fragment in alkane spectra. |
Authoritative Grounding: The fragmentation pattern is the "fingerprint" that distinguishes isomers. The presence of a dominant base peak at m/z = 57 is a powerful indicator of a tert-butyl group, while the significant peak at m/z = 127 points directly to the loss of an ethyl group from the main chain. This pattern provides orthogonal validation to the structural features inferred from NMR.
Infrared (IR) Spectroscopy: A Confirmatory Check
While not as structurally informative for alkanes as NMR or MS, Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and essential tool to confirm the absence of other functional groups.[10][11] For this compound, the spectrum will be simple but confirmatory.
Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| 2850 - 2970 | C-H Stretch (sp³) | Strong | Confirms the presence of saturated C-H bonds.[12][13] |
| 1450 - 1470 | C-H Bend (Scissoring) | Medium | Characteristic of CH₂ groups.[13] |
| 1365 - 1385 | C-H Bend (Rocking) | Medium | A doublet in this region can indicate a gem-dimethyl or tert-butyl group. |
Comparative Insight: The primary value of the IR spectrum in this context is exclusionary. A clean spectrum with only these alkane-specific peaks proves the absence of hydroxyl (-OH, broad peak ~3300 cm⁻¹), carbonyl (C=O, strong peak ~1700 cm⁻¹), or alkene (C=C, ~1650 cm⁻¹) functionalities, thus validating the saturated hydrocarbon structure.
Integrated Workflow for Unambiguous Structure Validation
A robust validation protocol relies on the integration of these disparate data sets. Each technique provides a piece of the puzzle, and only by combining them can the full picture be seen with confidence.
Logical Data Integration Pathway
Caption: Logical flow for integrating multi-spectroscopic data.
Experimental Workflow
Caption: High-level experimental workflow for structure validation.
Standard Operating Protocols
The trustworthiness of any analysis rests on the quality of the data acquisition. The following are condensed, best-practice protocols.
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh ~15-20 mg of this compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence (e.g., zg30) is sufficient. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (~1024 or more) and a longer relaxation delay may be required.
-
Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0 ppm. Integrate all signals in the ¹H spectrum.
Protocol 2: Mass Spectrometry (EI-MS) Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like hexane or methanol) into the mass spectrometer via a direct insertion probe or, preferably, a GC-MS interface for purity confirmation.
-
Ionization: Utilize a standard electron ionization (EI) energy of 70 eV. This energy level is standard and promotes reproducible fragmentation patterns, allowing for library matching.
-
Analysis: Scan a mass range appropriate for the compound, typically from m/z 20 to 200, to capture all relevant fragment ions and the molecular ion.
-
Data Interpretation: Identify the molecular ion peak (M⁺) and the base peak. Propose structures for major fragment ions and rationalize their formation from the parent molecule.
Protocol 3: FTIR Sample Preparation and Acquisition
-
Preparation: As the compound is a liquid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer.
-
Scan: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the key absorption bands and assign them to their corresponding vibrational modes.
Conclusion
References
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A Researcher's Guide to Undecane Isomer Stability: A Comparative Analysis
For researchers and professionals in fields ranging from materials science to drug development, a deep understanding of the physicochemical properties of organic molecules is paramount. Among these, the stability of isomers—molecules with the same chemical formula but different structural arrangements—plays a critical role in determining their reactivity, energy content, and suitability for various applications. This guide provides a comparative analysis of the stability of undecane (C₁₁H₂₄) isomers, offering both theoretical insights and practical experimental guidance.
The Fundamental Principles of Isomer Stability
The stability of an alkane isomer is inversely related to its internal energy. Isomers with lower internal energy are more stable. This energy is primarily influenced by the molecule's structure, specifically the degree of branching and the presence of steric hindrance.
-
Branching and Heat of Formation: Generally, for acyclic alkanes, increased branching leads to greater stability. This is because branching allows for a more compact, spherical molecular shape, which enhances intramolecular van der Waals forces and reduces the overall surface area, leading to a lower (more negative) standard enthalpy of formation (ΔHf°). A more negative heat of formation indicates that less energy is stored in the chemical bonds, signifying a more stable molecule.
-
Steric Hindrance: While branching generally increases stability, excessive branching can introduce steric hindrance, where bulky groups repel each other, increasing the internal energy and thus decreasing stability. Therefore, the most stable isomers are often those that are highly branched but avoid significant steric strain.
Comparative Analysis of Undecane Isomers
Undecane has 159 structural isomers, and their stabilities vary significantly. A comprehensive comparison of all isomers is beyond the scope of this guide; however, we can analyze representative examples to illustrate the governing principles.
Thermodynamic Data Comparison
The table below presents the standard enthalpy of formation for n-undecane (the linear isomer) and a few of its branched counterparts.
| Isomer Name | Structure | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Relative Stability |
| n-Undecane | CH₃(CH₂)₉CH₃ | -269.1 | Least Stable |
| 2-Methyl-decane | CH₃CH(CH₃)(CH₂)₇CH₃ | -273.5 | More Stable |
| 2,2-Dimethyl-nonane | (CH₃)₃C(CH₂)₆CH₃ | -281.3 | Even More Stable |
| 2,2,4,4-Tetramethyl-heptane | (CH₃)₃CCH₂C(CH₃)₂CH₂CH₂CH₃ | -298.2 | Highly Stable |
Data sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.
As the data clearly indicates, the heat of formation becomes more negative with increased branching, confirming that branched isomers of undecane are thermodynamically more stable than the linear n-undecane. The highly branched 2,2,4,4-tetramethylheptane is significantly more stable than its linear counterpart.
Experimental Determination of Isomer Stability
The thermodynamic stability of undecane isomers can be determined experimentally through various calorimetric techniques. The most common method is combustion calorimetry.
Experimental Protocol: Oxygen Bomb Calorimetry
This protocol outlines the determination of the enthalpy of combustion, from which the enthalpy of formation can be calculated.
Objective: To measure the heat of combustion of an undecane isomer to determine its standard enthalpy of formation.
Materials:
-
Oxygen bomb calorimeter
-
High-purity sample of the undecane isomer
-
Benzoic acid (as a standard for calibration)
-
High-pressure oxygen
-
Ignition wire (e.g., nickel-chromium)
-
Crucible
-
Distilled water
Methodology:
-
Calorimeter Calibration:
-
Accurately weigh a pellet of benzoic acid (approx. 1 g) and place it in the crucible.
-
Place the crucible in the bomb, attach the ignition wire, and add a small amount of distilled water to the bomb to saturate the atmosphere with water vapor.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.
-
Immerse the bomb in a known volume of water in the calorimeter jacket.
-
Allow the system to reach thermal equilibrium and then ignite the sample.
-
Record the temperature change of the water jacket until a constant temperature is reached.
-
Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.
-
-
Sample Measurement:
-
Repeat the procedure using a precisely weighed sample of the undecane isomer (approx. 0.8 g).
-
Record the temperature change upon combustion.
-
-
Data Analysis:
-
Calculate the heat of combustion of the undecane isomer using the heat capacity of the calorimeter and the measured temperature change.
-
Apply corrections for the heat of formation of nitric acid (from residual N₂ in the bomb) and sulfuric acid (if sulfur impurities are present), as well as for the heat of combustion of the ignition wire.
-
Use Hess's Law to calculate the standard enthalpy of formation (ΔHf°) of the isomer from its heat of combustion and the known standard enthalpies of formation of CO₂ and H₂O.
-
Workflow Diagram:
Caption: Computational workflow for determining isomer stability.
Conclusion
The stability of undecane isomers is a direct function of their molecular structure. Increased branching generally leads to greater thermodynamic stability, as evidenced by more negative heats of formation. This can be experimentally verified through techniques like bomb calorimetry and accurately predicted using computational methods such as Density Functional Theory. For researchers working with undecane and related compounds, a thorough understanding of these principles is essential for predicting chemical behavior and designing novel applications.
References
- National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook.
A Comparative Analysis of 4-Ethyl-2,2-dimethylheptane and n-Undecane: A Technical Guide for Researchers
In the realm of organic chemistry and drug development, a nuanced understanding of the physicochemical properties of aliphatic hydrocarbons is paramount. This guide provides a detailed comparative analysis of two C11 alkane isomers: 4-Ethyl-2,2-dimethylheptane, a branched-chain alkane, and n-undecane, its linear counterpart. This document, intended for researchers, scientists, and professionals in drug development, will delve into their distinct properties, the structural basis for these differences, and the experimental methodologies for their characterization.
Introduction to the Isomers: Structure Defines Function
Both this compound and n-undecane share the same molecular formula, C11H24, and thus the same molar mass. However, their distinct molecular architectures give rise to significant differences in their physical and chemical behaviors.
n-Undecane is a straight-chain alkane, characterized by a linear arrangement of its eleven carbon atoms. This simple, unbranched structure allows for efficient packing of molecules, maximizing intermolecular van der Waals forces.
This compound , in contrast, is a branched-chain alkane. The presence of ethyl and dimethyl substitutions along the main heptane chain creates a more compact, globular structure. This branching hinders close packing between molecules, thereby influencing its physical properties.
Figure 1: Molecular structures of n-undecane and this compound.
Physicochemical Properties: A Side-by-Side Comparison
The divergence in molecular structure directly translates to measurable differences in the physicochemical properties of these two isomers. The following table summarizes key experimental and estimated data for both compounds.
| Property | This compound | n-Undecane |
| Molecular Formula | C11H24 | C11H24 |
| Molar Mass | 156.31 g/mol [1][2] | 156.31 g/mol [3][4][5][6] |
| Boiling Point | 168.4 °C[7] | 195.7 - 196.1 °C[3] |
| Melting Point | Estimated: -57.06 °C | -26 °C[3][5][6][8] |
| Density | Estimated: ~0.74 g/cm³ | 0.74 g/cm³ at 20°C[3][8] |
| Kinematic Viscosity | Not available | 1.6 mm²/s at 20°C[8] |
| Solubility in Water | Insoluble | Insoluble[3] |
| Solubility in Organic Solvents | Soluble | Soluble[3] |
Causality Behind the Differences:
-
Boiling Point: n-Undecane exhibits a significantly higher boiling point than this compound.[3][7] This is a direct consequence of its linear structure, which allows for a larger surface area and stronger intermolecular van der Waals forces that require more energy to overcome.[9] The branched structure of this compound results in a more compact molecule with a smaller surface area, leading to weaker van der Waals interactions and a lower boiling point.[9]
-
Melting Point: While experimental data for this compound's melting point is scarce, branched alkanes generally have lower melting points than their straight-chain counterparts due to the difficulty in packing their irregular shapes into a crystal lattice. However, highly symmetrical branched isomers can sometimes have higher melting points.
-
Density: The densities of both isomers are quite similar. Generally, branched alkanes can sometimes have slightly lower densities than their linear isomers due to less efficient packing.
-
Viscosity: The viscosity of a liquid is a measure of its resistance to flow and is also influenced by intermolecular forces. The stronger van der Waals forces in n-undecane result in a higher viscosity compared to what would be expected for its branched isomer.
-
Solubility: As nonpolar hydrocarbons, both n-undecane and this compound are virtually insoluble in polar solvents like water but are readily soluble in nonpolar organic solvents such as ethanol and ether.[3][10][11] This follows the principle of "like dissolves like".[12]
Chemical Reactivity: The Inert Nature of Alkanes
Both n-undecane and this compound, as alkanes, are generally unreactive.[13] Their C-C and C-H single bonds are strong and nonpolar, making them resistant to attack by most chemical reagents. However, under specific conditions, they can undergo certain reactions:
-
Combustion: Both alkanes will undergo combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.
-
Halogenation: In the presence of ultraviolet light, both isomers can react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction. The reactivity of different C-H bonds towards radical abstraction can vary, with tertiary hydrogens (if present) being more reactive than secondary, which are more reactive than primary hydrogens. This can lead to a mixture of halogenated products for branched alkanes.
Branched alkanes are generally considered to be more thermodynamically stable than their linear isomers.[13]
Experimental Protocols for Property Determination
To ensure the accuracy and reproducibility of physicochemical data, standardized experimental protocols are essential. The following section outlines the methodologies for determining key properties of these alkanes.
Figure 2: A generalized workflow for the experimental determination of key physicochemical properties.
Determination of Boiling Point by Fractional Distillation
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Fractional distillation is a technique used to separate a mixture of liquids with close boiling points or to determine the boiling point of a pure liquid with high accuracy.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a calibrated thermometer.
-
Sample Introduction: Place the alkane sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibrium: As the liquid boils, the vapor rises through the fractionating column. A temperature gradient is established in the column, with the temperature being highest at the bottom and decreasing towards the top.
-
Data Collection: The thermometer bulb should be positioned so that its top is level with the side arm leading to the condenser. Record the temperature at which the vapor condenses and drips into the receiving flask at a steady rate. This temperature is the boiling point of the liquid.
Determination of Melting Point (OECD 102)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.
Methodology (Capillary Method):
-
Sample Preparation: Ensure the alkane sample is in a solid state (this may require cooling). Finely powder the solid sample.
-
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end.
-
Apparatus: Place the capillary tube in a melting point apparatus, which typically consists of a heated block or an oil bath and a means of viewing the sample.
-
Heating: Heat the sample at a controlled rate.
-
Observation: Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has melted. This range is the melting point of the substance.
Determination of Density (OECD 109)
Principle: Density is the mass of a substance per unit volume. For liquids, this can be determined using a pycnometer or an oscillating densitometer.
Methodology (Pycnometer Method):
-
Calibration: Clean, dry, and weigh an empty pycnometer of a known volume.
-
Sample Filling: Fill the pycnometer with the liquid alkane sample, ensuring there are no air bubbles.
-
Thermostatting: Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.
-
Volume Adjustment: Adjust the volume of the liquid to the calibration mark on the pycnometer.
-
Weighing: Remove the pycnometer from the bath, wipe it dry, and weigh it.
-
Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
Determination of Kinematic Viscosity (ASTM D445)
Principle: Kinematic viscosity is the measure of a fluid's internal resistance to flow under gravitational forces. It is determined by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
Methodology:
-
Viscometer Selection: Choose a calibrated glass capillary viscometer appropriate for the expected viscosity of the alkane.
-
Sample Preparation: Filter the liquid alkane sample to remove any particulate matter.
-
Viscometer Charging: Introduce the sample into the viscometer.
-
Temperature Equilibration: Place the charged viscometer in a constant temperature bath until the sample reaches the desired temperature.
-
Flow Measurement: Draw the liquid up into the timing bulb of the viscometer. Measure the time it takes for the liquid meniscus to pass between two marked points on the viscometer.
-
Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Conclusion
The comparison between this compound and n-undecane serves as a clear illustration of the fundamental principle in chemistry that structure dictates properties. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these structure-property relationships is crucial for applications ranging from solvent selection to the design of molecules with specific physical characteristics. The use of standardized experimental protocols ensures the generation of reliable and comparable data, which is the bedrock of scientific advancement.
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A Comparative Analysis of Octane Ratings in C11H24 Isomers: A Guide for Researchers
In the intricate world of fuel science and internal combustion, the molecular architecture of hydrocarbon fuels plays a decisive role in their performance. For researchers and professionals in drug development, where organic molecules are central, understanding these structure-property relationships is paramount. This guide provides an in-depth comparison of the octane ratings of undecane (C11H24) isomers, delving into the causal links between molecular structure and anti-knock characteristics. We will explore the foundational principles of octane rating, present available experimental data, and detail the standardized methodologies used for their determination.
The Principle of Octane Rating: Resisting the "Knock"
The octane rating of a fuel is a standardized measure of its resistance to autoignition, or "knocking," in a spark-ignition internal combustion engine. Knocking occurs when the fuel-air mixture in the cylinder detonates prematurely due to pressure and heat, rather than burning smoothly after the spark plug fires. This phenomenon can lead to engine damage, reduced efficiency, and increased emissions.
Two primary ratings are used to define a fuel's anti-knock properties[1][2][3]:
-
Research Octane Number (RON): This rating reflects engine performance under mild, low-speed operating conditions, such as city driving[4][5][6].
-
Motor Octane Number (MON): This rating is determined under more severe, high-speed, and high-load conditions, simulating highway driving[1][2][7].
The MON is typically lower than the RON due to the harsher test conditions[1]. In many regions, the pump octane number, or Anti-Knock Index (AKI), is the arithmetic average of RON and MON[1][8].
The octane scale itself is defined by two primary reference fuels (PRFs): n-heptane, a straight-chain alkane with poor anti-knock properties, is assigned an octane number of 0, while 2,2,4-trimethylpentane (an isomer of octane commonly known as iso-octane), which is highly resistant to knock, is assigned an octane number of 100[9][10]. A fuel's octane number is determined by comparing its knock intensity to that of specific PRF blends[8][11].
Molecular Structure: The Key Determinant of Octane Rating
For alkanes like the 159 structural isomers of undecane (C11H24), the single most important factor influencing the octane number is the degree of branching in the carbon chain[9][12][13]. The causality behind this relationship lies in the stability of the radical intermediates formed during combustion.
-
Straight-chain alkanes (n-alkanes): These molecules, like n-undecane, have low octane numbers. Their linear structure is more susceptible to forming unstable primary radicals, which can readily initiate the chain reactions leading to autoignition. For linear alkanes, the octane number generally decreases as the chain length increases[12].
-
Branched-chain alkanes (isoalkanes): Increased branching leads to the formation of more stable secondary and tertiary carbocations during the combustion process. These more stable intermediates are less reactive, slowing down the pre-ignition reactions and thus increasing the fuel's resistance to knock. Consequently, highly branched isomers exhibit significantly higher octane numbers[9][10].
The following diagram illustrates this fundamental relationship.
Comparative Octane Data for C11H24 Isomers
| Compound Name | Formula | Structure | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Heptane | C7H16 | Straight-chain | 0 | 0 |
| n-Undecane | C11H24 | Straight-chain | -45 (estimated) | N/A |
| 2,2,4-Trimethylpentane (Iso-octane) | C8H18 | Highly Branched | 100 | 100 |
| 2,2,4,6,6-Pentamethylheptane | C12H26 | Highly Branched | 103.7 | 100.2 |
Note: Data for n-undecane is often estimated due to its extremely low octane rating, falling below the standard testing range. The data for 2,2,4,6,6-pentamethylheptane illustrates the high octane numbers typical of highly branched structures.
The stark contrast is evident. The long, linear chain of n-undecane results in a very poor octane rating. Conversely, a highly branched structure like 2,2,4,6,6-pentamethylheptane has an excellent octane rating, even exceeding the reference iso-octane. This demonstrates that by simply rearranging the atoms of a hydrocarbon—moving from a linear to a highly branched structure—the anti-knock properties can be dramatically improved.
Experimental Protocols for Octane Number Determination
The determination of RON and MON are highly standardized procedures governed by ASTM International. These methods are essential for ensuring the consistency and quality of fuels. The protocols are self-validating through rigorous calibration and the use of standardized reference materials.
ASTM D2699: Standard Test Method for Research Octane Number (RON)
This method determines fuel anti-knock characteristics under mild operating conditions[5][6][8].
Workflow Diagram:
Step-by-Step Methodology:
-
Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used[4][5][8].
-
Operating Conditions: The engine is operated under specific "Research" method conditions:
-
Calibration & Standardization: The engine is calibrated by testing specific Toluene Standardization Fuel (TSF) blends to ensure it is operating within specified tolerances.
-
Sample Testing: The sample fuel is run in the engine. The compression ratio is adjusted until a standard level of knock intensity is achieved, as measured by a detonation meter.
-
Bracketing: Two Primary Reference Fuels (PRFs)—blends of iso-octane and n-heptane—are selected, one with an octane number slightly higher and one slightly lower than the expected sample rating.
-
Data Comparison: Each PRF is run in the engine, and the compression ratio is adjusted to achieve the standard knock intensity.
-
Calculation: The Research Octane Number of the sample is calculated by linear interpolation based on the compression ratio readings of the sample and the two bracketing PRFs.
ASTM D2700: Standard Test Method for Motor Octane Number (MON)
This method evaluates fuel performance under more severe conditions, which are more indicative of performance under high load[1][7][14].
Step-by-Step Methodology:
-
Apparatus: The same standardized CFR engine is used as in the RON test[1][7].
-
Operating Conditions: The engine is operated under the more severe "Motor" method conditions:
-
Procedure: The testing procedure, including calibration with TSF blends, bracketing with PRFs, and interpolation to determine the octane number, is analogous to the ASTM D2699 method, but performed under these more stringent operating conditions[15]. The higher temperatures and speeds make this a harsher test of a fuel's knock resistance.
Conclusion
The octane rating of undecane isomers is a clear and powerful illustration of chemical principles dictating material performance. The transition from a linear alkane (n-undecane) with a very low octane number to highly branched isomers with superior anti-knock properties underscores the critical role of molecular architecture. For researchers, this relationship highlights the importance of stereochemistry and molecular branching in determining the reactivity and stability of organic compounds. The standardized, rigorous protocols of ASTM D2699 and D2700 provide a robust framework for quantifying these properties, ensuring that data is reliable and universally comparable, a standard of practice essential across all scientific disciplines.
References
- Ayalytical. (n.d.). ASTM D2699 Method for Octane Number.
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- eralytics. (n.d.). ASTM D2700.
- eralytics. (n.d.). ASTM D2699.
- SINPAR. (n.d.). ASTM D2700 MON Test Method.
- SINPAR. (n.d.). ASTM D2699 RON Test Method.
- ASTM International. (2023). Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel (ASTM D2700-23a).
- ASTM Committee D02. (2004). Research Octane Number of Spark-Ignition Engine Fuel1.
- Multiple Authors. (2018). What is the relationship of gasoline's octane rating to the actual octane molecule?. Quora. [Link]
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- SPL, Inc. (2024). ASTM D2700 (Octane Number – Motor).
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- Albahri, T. A. (2013). Structural Group Contribution Method for Predicting the Octane Number of Pure Hydrocarbon Liquids.
- Wikipedia. (n.d.). List of isomers of undecane.
- Wikipedia. (n.d.). Octane.
- Al-Ghannam, S. M. (2011). Enhancement the octane number of gasoline petroleum fraction using synthetic zeolite. Scholars Research Library. [Link]
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- Wikipedia. (n.d.). Ethanol.
- Tyler DeWitt. (2016, December 12). Names and Structures of Octane Isomers. YouTube. [Link]
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- Balaban, A. T. (1985). Topological correlations between octane numbers and chemical structure of hydrocarbons.
- Zhang, Y., et al. (2018).
- Al-Doury, M. M. H. (2022). OCTANE NUMBER PREDICTION IN LIGHT NAPHTHA ISOMERIZATION PLANTS.
- Mendes, L. F., et al. (2014). Determination of octane numbers in gasoline by distillation curves and partial least squares regression. Fuel. [Link]
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A Comparative Guide to Gas Chromatography Retention Times of Branched Alkanes
For researchers, scientists, and professionals in drug development and petrochemical analysis, the accurate separation and identification of branched alkanes by gas chromatography (GC) is a frequent yet intricate challenge. The vast number of structurally similar isomers demands a robust and selective analytical method. The cornerstone of a successful separation lies in the judicious selection of the GC column and a thorough understanding of the factors governing the retention behavior of these compounds. This guide provides an in-depth, objective comparison of the GC retention times of branched alkanes on various stationary phases, supported by experimental data and detailed methodologies, to empower you in your analytical endeavors.
The Science of Separation: Key Factors Influencing Alkane Retention Time
The elution order of alkanes in gas chromatography is primarily dictated by a combination of their boiling points and their interactions with the stationary phase of the GC column.[1][2] For non-polar analytes like alkanes, these interactions are predominantly van der Waals forces.[3]
Boiling Point: As a general rule, for a homologous series of alkanes, the retention time increases with the boiling point.[4][5] This is because compounds with lower boiling points have higher vapor pressures at a given column temperature, spend more time in the gaseous mobile phase, and thus travel through the column faster.
Molecular Structure and Branching: For isomeric alkanes with the same carbon number, the degree of branching significantly impacts the boiling point and, consequently, the retention time. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals interactions.[6][7] This results in lower boiling points and, therefore, shorter retention times compared to their linear or less branched counterparts.[6]
Stationary Phase Polarity: The choice of the stationary phase is the most critical factor in achieving the desired separation.[3]
-
Non-polar stationary phases , such as 100% dimethylpolysiloxane (e.g., DB-1) or 5% diphenyl/95% dimethylpolysiloxane (e.g., DB-5), are the industry standard for alkane analysis.[1][3][8] On these columns, the elution order of alkanes closely follows their boiling points.[3]
-
Polar stationary phases , such as those containing polyethylene glycol (e.g., DB-WAX), interact more strongly with polarizable or polar compounds. While alkanes are non-polar, subtle differences in their interactions with polar phases can sometimes be exploited to achieve unique selectivity, especially when co-eluting with polar compounds.[5][9]
Comparative Analysis of Branched Alkane Retention on Different GC Columns
To provide a clear comparison, the following table summarizes the Kovats retention indices (KI) of a selection of C6 to C8 branched alkanes on three commonly used stationary phases with varying polarities: a non-polar DB-1, a slightly more polar DB-5, and a polar DB-WAX. The Kovats retention index is a standardized, unitless value that relates the retention time of a compound to that of adjacent n-alkanes, making it a more robust parameter for inter-laboratory comparisons than absolute retention time.[10][11]
| Compound | Boiling Point (°C) | Kovats Retention Index (KI) on DB-1 (Non-polar) | Kovats Retention Index (KI) on DB-5 (Slightly Polar) | Kovats Retention Index (KI) on DB-WAX (Polar) |
| Hexane Isomers | ||||
| n-Hexane | 68.7 | 600 | 600 | 600 |
| 2-Methylpentane | 60.3 | ~575 | ~578 | ~580 |
| 3-Methylpentane | 63.3 | ~585 | ~590 | ~592 |
| 2,2-Dimethylbutane | 49.7 | ~540 | ~545 | ~550 |
| 2,3-Dimethylbutane | 58.0 | ~565 | ~570 | ~575 |
| Heptane Isomers | ||||
| n-Heptane | 98.4 | 700 | 700 | 700 |
| 2-Methylhexane | 90.1 | ~678 | ~682 | ~685 |
| 3-Methylhexane | 92.0 | ~688 | ~692 | ~695 |
| 2,2-Dimethylpentane | 79.2 | ~630 | ~635 | ~640 |
| 2,3-Dimethylpentane | 89.8 | ~670 | ~675 | ~680 |
| 2,4-Dimethylpentane | 80.5 | ~635 | ~640 | ~645 |
| 3,3-Dimethylpentane | 86.1 | ~660 | ~665 | ~670 |
| 2,2,3-Trimethylbutane | 80.9 | ~650 | ~655 | ~660 |
| Octane Isomers | ||||
| n-Octane | 125.7 | 800 | 800 | 800 |
| 2-Methylheptane | 117.6 | ~775 | ~779 | ~782 |
| 3-Methylheptane | 119.0 | ~785 | ~789 | ~792 |
| 4-Methylheptane | 117.7 | ~778 | ~782 | ~785 |
| 2,2-Dimethylhexane | 106.8 | ~725 | ~730 | ~735 |
| 2,3-Dimethylhexane | 115.6 | ~765 | ~770 | ~775 |
| 2,4-Dimethylhexane | 109.4 | 732[12] | ~738 | ~742 |
| 2,5-Dimethylhexane | 109.1 | ~730 | ~735 | ~740 |
| 3,3-Dimethylhexane | 112.0 | ~755 | ~760 | ~765 |
| 3,4-Dimethylhexane | 117.7 | ~770 | ~775 | ~780 |
| 2,2,3-Trimethylpentane | 109.8 | 736[13] | ~742 | ~748 |
| 2,2,4-Trimethylpentane | 99.2 | ~695 | ~700 | ~705 |
| 2,3,3-Trimethylpentane | 114.7 | ~760 | ~765 | ~770 |
| 2,3,4-Trimethylpentane | 113.5 | ~762 | ~767 | ~772 |
Note: Kovats indices are approximate values compiled and extrapolated from various sources, including the NIST Chemistry WebBook, and may vary slightly depending on the specific GC conditions.[10][14] The general elution order, however, remains consistent.
Experimental Workflow for Branched Alkane Analysis
The following diagram illustrates a typical workflow for the GC analysis of branched alkanes.
Caption: A generalized workflow for the GC analysis of branched alkanes.
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of branched alkanes on non-polar and polar stationary phases. Optimization may be required based on the specific sample matrix and target analytes.
Protocol 1: Analysis on a Non-Polar (DB-1 type) Column
This protocol is suitable for the general separation of a wide range of branched alkanes.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
Materials:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 100% dimethylpolysiloxane (DB-1 or equivalent)
-
Carrier Gas: Helium or Hydrogen, high purity
-
Sample Solvent: Hexane or Pentane, GC grade
-
n-Alkane Standard: A mixture of n-alkanes (e.g., C6-C20) in a suitable solvent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) or Splitless for trace analysis
-
Injection Volume: 1 µL
-
Carrier Gas Flow Rate: Constant flow at 1.0 mL/min (for Helium)
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 5 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Detector Temperature (FID): 280 °C
Protocol 2: Analysis on a Polar (DB-WAX type) Column
This protocol can be used to investigate potential selectivity differences for branched alkanes, especially in complex mixtures containing polar compounds.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
Materials:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness Polyethylene Glycol (DB-WAX or equivalent)
-
Carrier Gas: Helium, high purity
-
Sample Solvent: Hexane or Pentane, GC grade
-
n-Alkane Standard: A mixture of n-alkanes (e.g., C6-C20) in a suitable solvent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas Flow Rate: Constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 5 minutes
-
Ramp: 8 °C/min to 220 °C
-
Hold: 10 minutes at 220 °C
-
-
Detector Temperature (FID): 250 °C
Logical Framework for Column Selection
Choosing the optimal GC column for your specific application is a critical decision. The following diagram outlines a logical approach to this process.
Caption: A decision-making flowchart for selecting a GC column for branched alkane analysis.
Conclusion
The separation of branched alkanes by gas chromatography is a well-established yet nuanced technique. By understanding the fundamental principles of retention, particularly the interplay between boiling point, molecular structure, and stationary phase polarity, researchers can make informed decisions to achieve optimal separation. For most applications involving the analysis of branched alkanes, a non-polar stationary phase such as 100% dimethylpolysiloxane or 5% diphenyl/95% dimethylpolysiloxane will provide excellent results, with elution order primarily governed by boiling point. The use of Kovats retention indices is strongly recommended for reliable compound identification and inter-laboratory data comparison. This guide provides the foundational knowledge, comparative data, and practical protocols to empower you to confidently tackle the analysis of branched alkanes in your research.
References
- NIST. (n.d.).
- Homework.Study.com. (n.d.). Predict qualitatively how the retention times in gas chromatography will vary for heptane, octane, nonane, and decane. Homework.Study.com. [Link]
- Millar, J. G., & El-Sayed, A. M. (2001). Plots of Kováts retention indexes determined on DB-5 stationary phase....
- Homework.Study.com. (n.d.). 1. Predict qualitatively how the retention times in gas chromatography will vary for: a. heptane, octane, nonane, and decane b.benzene, toluene, ethylbenzene, and xylene 2. 2-pentanol (a alcohol) and. Homework.Study.com. [Link]
- Carlson, D. A., & Bernier, U. R. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons. [Link]
- Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. [Link]
- Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.
- Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. Chromtech. [Link]
- NIST. (2023).
- VCF. (n.d.). VCF Guide to use. VCF. [Link]
- Snow, N. H. (2023). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography?.
- Phenomenex. (2022). GC Method Development Guide for Scientists. Phenomenex. [Link]
- NIST. (n.d.). Hexane, 2,4-dimethyl-. NIST Chemistry WebBook. [Link]
- Bramston-Cook, R. (2013). Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns. Lotus Consulting. [Link]
- Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. [Link]
- The Organic Chemistry Tutor. (2023, February 2). Boiling Points of Alkanes [Video]. YouTube. [Link]
- Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns. Chrom Tech, Inc. [Link]
- Lotus Consulting. (2008).
- NIST. (n.d.). Pentane, 2,2,3-trimethyl-. NIST Chemistry WebBook. [Link]
Sources
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- 6. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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Introduction: The Analytical Challenge of Undecane Isomers
An In-Depth Guide to Mass Spectral Libraries for the Identification of Undecane Isomers
In the fields of petrochemical analysis, environmental science, and metabolomics, the accurate identification of hydrocarbon isomers is a frequent and significant challenge. Undecane (C11H24), with its 159 structural isomers, exemplifies this complexity. While Gas Chromatography (GC) can separate many of these isomers based on their boiling points and interactions with the stationary phase, their mass spectra, particularly under standard Electron Ionization (EI), are often remarkably similar. This similarity arises from the common fragmentation pathways of saturated alkanes, which primarily involve the cleavage of C-C bonds, leading to a series of carbocation fragments separated by 14 Da (the mass of a CH2 group). Distinguishing between, for example, 2-methyldecane and 5-methyldecane based solely on their 70 eV EI mass spectra is a non-trivial task that demands high-quality, comprehensive mass spectral libraries and a rigorous analytical approach.
This guide provides a comparative analysis of leading mass spectral libraries for the identification of undecane isomers, supported by a detailed experimental protocol for acquiring high-quality data. We will delve into the nuances of library matching algorithms and the underlying principles of alkane fragmentation to empower researchers to make informed decisions and achieve reliable identifications.
Comparing the Titans: A Head-to-Head Look at Mass Spectral Libraries
The cornerstone of confident compound identification in GC-MS is the mass spectral library. The quality and breadth of the library directly impact the reliability of search results. For the specific challenge of undecane isomers, we will compare three of the most widely used and respected libraries: the National Institute of Standards and Technology (NIST) Mass Spectral Library, the Wiley Registry of Mass Spectral Data, and the Mass Bank of North America (MoNA).
| Feature | NIST/EPA/NIH Mass Spectral Library | Wiley Registry of Mass Spectral Data | MassBank of North America (MoNA) |
| Number of Spectra (Total) | Over 1 million total spectra in the 2023 release. | Over 1.2 million spectra in the 12th edition. | A large, diverse collection from multiple contributors. |
| Coverage of Hydrocarbons | Extensive coverage of hydrocarbons, including many alkane isomers. The library is curated by experts at NIST. | Comprehensive coverage, often considered a go-to resource for a wide range of chemical classes. | Good coverage, but can be less systematic for specific compound classes compared to commercial libraries. |
| Search Algorithms | Sophisticated hybrid search algorithms (e.g., Hybrid Search) that consider mass spectral and retention index information. | Includes various search algorithms, with a focus on high-speed searching and data processing. | Relies on standard search algorithms, with results depending on the user's search software. |
| Data Quality | High-quality, evaluated spectra. NIST employs a rigorous quality control process. | High-quality spectra, with a focus on providing a comprehensive dataset. | Variable quality, as it is an open-access repository with data from many different sources. |
| Cost | Commercial license required. | Commercial license required. | Free and open access. |
Expert Insight: For the specific application of identifying undecane isomers, the NIST library, with its advanced hybrid search capabilities that incorporate retention index (RI) data, often provides the most reliable results. The subtle differences in the mass spectra of these isomers can be amplified by using RI as an orthogonal filter, significantly reducing the number of false positives. While the Wiley Registry offers a vast collection of spectra, the NIST library's focus on evaluated data and its sophisticated search algorithms give it an edge in this context. MoNA is an invaluable resource, especially for novel or less common compounds, but for a well-defined class like undecane isomers, the curated nature of the NIST and Wiley libraries is generally preferable.
Experimental Protocol: Acquiring High-Fidelity Mass Spectra of Undecane Isomers
The quality of the acquired mass spectrum is paramount for a successful library search. The following protocol outlines the key steps for the analysis of undecane isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Solvent: Use a high-purity, volatile solvent such as hexane or pentane. Ensure the solvent does not co-elute with any of the target analytes.
-
Concentration: Prepare a dilute solution of the undecane isomer standard or sample (e.g., 1-10 µg/mL). Overloading the GC column can lead to peak tailing and distorted mass spectra.
-
Purity: Whenever possible, use certified reference standards of individual isomers to build a local, user-generated library and to verify retention times.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A high-resolution capillary GC system is required.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C. A high split ratio ensures a sharp peak shape.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is recommended for separating hydrocarbon isomers.
-
Oven Program: A slow temperature ramp is crucial for resolving closely eluting isomers. A typical program would be:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable.
-
Ion Source: Electron Ionization (EI) at 70 eV. This is the standard energy for most mass spectral libraries, and deviation from this will compromise library matching.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300. This range covers the molecular ion of undecane (m/z 156) and its characteristic fragment ions.
-
Scan Speed: At least 3 scans/sec to ensure sufficient data points across each chromatographic peak.
-
Workflow Diagram
Caption: GC-MS workflow for undecane isomer analysis.
Understanding the Mass Spectra: The "Why" Behind the Fragments
A key aspect of trustworthy science is understanding the underlying principles of the techniques used. The mass spectra of alkanes are dominated by clusters of ions with general formulas CnH2n+1, CnH2n, and CnH2n-1. The most abundant ions are typically in the C3-C5 range.
The fragmentation of a linear alkane like n-undecane proceeds through the initial loss of an electron to form the molecular ion (M+•), which is often of low abundance. This is followed by rapid C-C bond cleavage to form a series of alkyl carbocations. The relative abundance of these fragments is statistically determined, leading to a smooth distribution of ion intensities.
For branched alkanes, the fragmentation pattern is more complex and diagnostic. Cleavage is favored at the branch point, leading to the formation of a more stable secondary or tertiary carbocation. For example, 2-methyldecane will preferentially cleave at the C2-C3 bond to lose a propyl group, resulting in a prominent ion at m/z 113.
Fragmentation Pathway Example
Bridging the Gap: A Comparative Guide to the Experimental and Computational Properties of 4-Ethyl-2,2-dimethylheptane
In the landscape of chemical research and drug development, a thorough understanding of a molecule's physicochemical properties is paramount. These properties govern everything from reaction kinetics and product purification to a compound's pharmacokinetic profile. Today, researchers have two primary avenues for determining these characteristics: traditional experimental measurement and increasingly sophisticated computational prediction. This guide provides an in-depth comparison of these two approaches, centered on the branched alkane, 4-Ethyl-2,2-dimethylheptane.
Due to the limited availability of public experimental data for this compound, this guide will also draw upon data from its close structural isomer, 4-Ethyl-2,4-dimethylheptane, to provide a more complete illustration of the principles discussed. This comparative approach underscores the synergy and occasional discrepancies between in-silico and benchtop methodologies, offering researchers valuable insights into leveraging both to accelerate their work.
At a Glance: Property Comparison
A direct comparison of known experimental and computationally predicted properties for this compound reveals a notable alignment, particularly for the boiling point. The scarcity of broader experimental data for this specific molecule highlights a common challenge in chemical science, where computational estimates often provide the first available physical data points.
Table 1: Physicochemical Properties of this compound
| Property | Experimental Value | Computational Value (PubChem) |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol | 156.31 g/mol |
| Boiling Point | 168.4 °C[1] (Experimental)168 °C (Estimated)[2] | Not Directly Provided |
| Melting Point | -57.06 °C (Estimated)[2] | Not Provided |
| Density | 0.7396 g/cm³ (Estimated)[2] | Not Provided |
| Refractive Index | 1.4154 (Estimated)[2] | Not Provided |
| XLogP3 | Not Available | 5.4[3] |
The Isomer Perspective: 4-Ethyl-2,4-dimethylheptane
To better frame the comparison between experimental and computational data, we can examine the properties of the closely related isomer, 4-Ethyl-2,4-dimethylheptane, for which more experimental data is available.
Table 2: Physicochemical Properties of 4-Ethyl-2,4-dimethylheptane
| Property | Experimental Value | Computational Value (PubChem) |
| Boiling Point | 169 °C (442 K)[4] | Not Directly Provided |
| Melting Point | -26.45 °C (246.7 K)[4] | Not Provided |
| Density | 0.755 g/mL[5] | Not Provided |
| Refractive Index | 1.424[5] | Not Provided |
| XLogP3 | Not Available | 5.4[6] |
Deep Dive: Experimental Methodologies
The trustworthiness of experimental data is rooted in the rigor of the methods used for its determination. Here, we detail the standard operating procedures for measuring key liquid hydrocarbon properties, explaining the causality behind the protocols.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a classic and reliable technique for determining the boiling point of a small liquid sample. The unique shape of the Thiele tube is designed to allow for uniform heating of a heat-transfer medium (typically mineral oil) by convection currents.
Protocol:
-
Sample Preparation: A small quantity (approx. 0.5 mL) of the liquid is placed into a small test tube (Durham tube).
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube filled with mineral oil, making sure the rubber band is well above the oil level to prevent degradation from heat.[7]
-
Heating: The side arm of the Thiele tube is gently and consistently heated with a microburner. This design promotes natural convection, ensuring the entire oil bath heats evenly.[8]
-
Observation: As the temperature rises, trapped air will first be expelled from the capillary tube. As the liquid's boiling point is approached and exceeded, a vigorous and continuous stream of vapor bubbles will emerge from the capillary tube.[7]
-
Measurement: Heating is discontinued. As the apparatus slowly cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the pressure inside and outside the capillary are equal, which is precisely the moment the last bubble exits and liquid begins to be drawn back into the capillary tube.[8]
Causality: This method defines the boiling point as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The stream of vapor exiting the capillary indicates the vapor pressure is greater than the atmospheric pressure. As it cools, the point where the pressures equalize is when the liquid is drawn back in, providing a sharp and accurate endpoint.
Alternatively, methods like Gas Chromatography (GC) as described by ASTM D2887 and D5399 can determine the boiling range distribution of petroleum fractions and hydrocarbon solvents, offering a more detailed analysis than a single point determination.[9][10]
Density Determination (Pycnometer Method)
The density of a liquid is its mass per unit volume. A pycnometer, essentially a glass flask with a precisely known volume, is used for highly accurate density measurements.
Protocol:
-
Tare Mass: The clean, dry pycnometer with its stopper is weighed accurately on an analytical balance. This is the tare mass (M1).[11]
-
Sample Filling: The pycnometer is filled with the sample liquid. To ensure accuracy, the liquid's temperature should be stabilized, often in a thermostatic bath set to a standard temperature (e.g., 20°C).[11]
-
Volume Adjustment: The stopper, which has a fine capillary hole, is inserted. This action forces any excess liquid out, ensuring the flask is filled to its exact calibrated volume.
-
Gross Mass: The outside of the pycnometer is carefully dried to remove any residual sample, and it is weighed again. This is the gross mass (M2).[11]
-
Calculation: The mass of the liquid is calculated (M_liquid = M2 - M1). The density is then determined by dividing the mass of the liquid by the known volume of the pycnomenon (V_pyc).
-
Density (ρ) = (M2 - M1) / V_pyc
-
Causality: This gravimetric method is highly accurate because it relies on two precise measurements: mass and volume. Using a calibrated pycnometer at a controlled temperature minimizes errors, as volume is temperature-dependent. Rinsing the pycnometer with the sample liquid beforehand ensures that the measured liquid is not diluted or contaminated by any residual cleaning solvent.[11]
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental physical property that is dependent on temperature and the wavelength of light used. An Abbe refractometer is the standard instrument for this measurement.
Protocol:
-
Calibration: The instrument is first calibrated. A few drops of a standard liquid with a known refractive index, typically distilled water (nD = 1.3330 at 20°C), are placed on the clean, dry measuring prism.[12] The reading is adjusted via a calibration screw until it matches the known value.
-
Sample Application: The prism is cleaned, and 2-3 drops of the sample liquid are applied to the lower measuring prism.[12]
-
Measurement: The prisms are closed, and the light source is positioned. While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.
-
Dispersion Correction: If a color fringe is visible at the boundary, the dispersion compensator is adjusted until the boundary is a sharp, achromatic line.[13]
-
Reading: The refractive index value is read from the instrument's scale. The temperature should always be recorded alongside the reading.
Causality: The Abbe refractometer operates on the principle of the critical angle of refraction. Light passes through the sample and into a prism of high refractive index. The instrument measures the critical angle at which light is no longer refracted but is totally internally reflected, and directly converts this angle into a refractive index value.[12]
Understanding the Computational Data
The computational properties listed in databases like PubChem are derived from Quantitative Structure-Property Relationship (QSPR) models. These models use the 2D or 3D structure of a molecule to predict its properties based on mathematical relationships trained on large datasets of experimentally determined values.
For instance, the XLogP3 value provided by PubChem is a calculated octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.[3][14] The XLogP3 algorithm is an atom-additive method. It works by:
-
Deconstructing the query molecule into 87 predefined atom/group types.[15][16]
-
Assigning a contribution value to each atom/group based on a model calibrated against a training set of over 8,000 compounds with known logP data.[15][16]
-
Summing these contributions and applying correction factors (e.g., for internal hydrogen bonds) to arrive at the final predicted logP value.[2]
This approach allows for rapid property estimation for novel or uncharacterized molecules, but its accuracy is fundamentally tied to the quality and diversity of the training data and the algorithm's ability to recognize relevant structural features.
Synthesis: Harmonizing Experimental and Computational Data
For this compound, the experimentally determined boiling point of 168.4°C is in excellent agreement with the estimated value of 168°C.[1][2] This concordance lends confidence to the other estimated values of density and refractive index, although they must still be treated as provisional until experimentally verified.
The lack of further experimental data for this compound prevents a deeper direct comparison. However, by examining its isomer, 4-Ethyl-2,4-dimethylheptane, we see a similar story for boiling point (169°C experimental vs. the general range for C11 alkanes).[4] The computational XLogP3 value of 5.4 for both isomers reflects their identical atomic composition and high degree of branching, which increases lipophilicity.
Key Takeaways for Researchers:
-
Trust but Verify: Computational predictions are invaluable for initial screening and hypothesis generation. However, they are not a substitute for experimental validation, especially for key decision-making points in a project.
-
Understand the Model: When using computational data, it is crucial to understand the underlying model (e.g., atom-additive, machine learning-based) and its limitations. The accuracy of a prediction depends on whether your molecule is well-represented by the model's training set.
-
The Value of Isomers: When data for a specific molecule is unavailable, examining closely related isomers can provide a reasonable estimation of expected properties and trends.
-
Methodological Rigor: The quality of experimental data is only as good as the protocol used to generate it. Adhering to standardized, well-validated procedures is essential for producing trustworthy and reproducible results.
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A Comprehensive Guide to Cross-Referencing Spectroscopic Data for the Identification of Alkane Isomers
Introduction
Alkane isomers, molecules with the same chemical formula but different structural arrangements, present a unique analytical challenge.[1][2][3] Their similar physical properties and lack of diverse functional groups mean that a single analytical technique is often insufficient for unambiguous identification. For researchers in fields ranging from petroleum analysis to drug development, where isomeric purity is critical, a robust and multi-faceted approach is essential. This guide provides an in-depth, experience-driven walkthrough of how to leverage the combined power of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to confidently identify and differentiate alkane isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
Chapter 1: The Foundation - Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone of volatile compound analysis, offering both separation and identification capabilities. For alkane isomers, GC provides the initial separation based on boiling point differences, while MS provides a fragmentation "fingerprint" that offers clues to the branching structure.[4]
Principle and Experimental Workflow
The synergy in GC-MS lies in its two components. Gas chromatography separates isomers based on their volatility and interaction with a stationary phase. Generally, more branched alkanes have lower boiling points and thus elute earlier than their straight-chain counterparts. Following separation, the molecules are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of these fragments is then analyzed.[4]
Causality in Method Design: The choice of a non-polar GC column (e.g., a dimethylpolysiloxane-based column) is critical. Since "like dissolves like," a non-polar stationary phase ensures that separation is primarily driven by differences in boiling point, which is a key differentiator for alkane isomers.
Experimental Protocol: GC-MS Analysis of a C8 Alkane Isomer Mixture
-
Sample Preparation: Prepare a 100 ppm solution of the alkane isomer mixture in a volatile solvent like hexane. Transfer the solution to a 2 mL autosampler vial. Prepare a separate vial containing an n-alkane standard mixture (e.g., C7-C10) for the determination of retention indices, which aids in identification.[4]
-
Instrument Setup:
-
GC Column: Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Set the injector temperature to 250°C in split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 120°C at 5°C/min.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Setup:
-
Ion Source: Use Electron Ionization (EI) at 70 eV. This standard energy ensures that fragmentation patterns are consistent and comparable to library spectra.[4]
-
MS Transfer Line: Set the temperature to 280°C.
-
Mass Range: Scan from m/z 40 to 150. This range will capture the molecular ion and key fragment ions for C8 isomers.
-
-
Data Acquisition: Inject 1 µL of the sample. First, run the n-alkane standard to calibrate retention times, then run the isomer mixture.
Interpreting the Data
For alkanes, the molecular ion peak (M⁺) is often weak or absent, especially in highly branched isomers.[5][6] The most valuable information comes from the fragmentation pattern. Fragmentation preferentially occurs at branching points to form more stable secondary or tertiary carbocations.[5][6] For example, a strong peak at m/z 43 (a propyl cation) or 57 (a butyl cation) can be indicative of specific branching patterns.[5] Straight-chain alkanes show a characteristic series of peaks separated by 14 Da (representing CH₂ groups).[6]
Data Visualization
Caption: GC-MS workflow for alkane isomer analysis.
Comparative Data Table: C8H18 Isomers
| Isomer | Boiling Point (°C) | Typical Retention Order | Key Mass Fragments (m/z) |
| n-Octane | 125.7 | 4 | 43, 57, 71, 85 |
| 2-Methylheptane | 117.6 | 3 | 43, 57, 99 |
| 3-Methylheptane | 118.9 | 2 | 43, 71, 85 |
| 2,2,4-Trimethylpentane | 99.3 | 1 | 41, 43, 57 (Base Peak) |
Chapter 2: Unraveling the Carbon Skeleton - Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC-MS provides separation and fragmentation data, NMR spectroscopy offers a detailed map of the carbon and proton environments within the molecule, making it exceptionally powerful for distinguishing isomers.[7]
The Power of ¹³C NMR
The most straightforward NMR experiment for isomer differentiation is ¹³C NMR. The number of signals in a broadband-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule.[8] This provides an immediate filter for possible isomeric structures. For example, n-hexane, with its symmetry, shows only three ¹³C signals, while 2-methylpentane shows five.[8]
The Detail in ¹H NMR
¹H NMR spectroscopy provides richer, albeit more complex, information. Three key pieces of data are extracted:
-
Chemical Shift (δ): Indicates the electronic environment of the protons. Protons on methyl (CH₃), methylene (CH₂), and methine (CH) groups in alkanes have characteristic, though often overlapping, chemical shift ranges (typically 0.7-1.5 ppm).[9]
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Splitting (Multiplicity): The n+1 rule dictates that a signal will be split into n+1 peaks by n equivalent neighboring protons. This provides direct information about the connectivity of the molecule.[8]
Advanced NMR Techniques (DEPT)
Distortionless Enhancement by Polarization Transfer (DEPT) is an invaluable technique for differentiating between CH, CH₂, and CH₃ groups.[10][11][12][13][14] A typical DEPT experiment has two key outputs:
-
DEPT-90: Only CH (methine) carbons appear as positive signals.[10][14]
-
DEPT-135: CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative (inverted) signals.[10][14] Quaternary carbons are absent in both spectra.[10]
By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively count the number of each type of carbon group, a crucial step in solving an isomer's structure.[12]
Experimental Protocol: NMR Analysis of an Alkane Isomer
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified alkane sample (collected from a preparative GC fraction, if necessary) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup (¹³C NMR):
-
Spectrometer: Use a 400 MHz or higher field spectrometer.
-
Acquisition: Acquire a standard broadband proton-decoupled ¹³C spectrum. Then, acquire DEPT-90 and DEPT-135 spectra.
-
-
Instrument Setup (¹H NMR):
-
Acquisition: Acquire a standard ¹H spectrum. Ensure the spectral width covers the range from -1 to 10 ppm.
-
-
Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectra. Integrate the ¹H NMR signals.
Data Visualization
Caption: NMR data interpretation workflow.
Comparative Data Table: ¹³C NMR for Hexane Isomers
| Isomer | Number of ¹³C Signals | DEPT-135 Analysis (CH₃ / CH₂ / CH) |
| n-Hexane | 3 | 1 / 2 / 0 |
| 2-Methylpentane | 5 | 3 / 1 / 1 |
| 3-Methylpentane | 4 | 2 / 2 / 1 |
| 2,2-Dimethylbutane | 4 | 4 / 0 / 0 (1 Quaternary C) |
| 2,3-Dimethylbutane | 3 | 2 / 0 / 1 |
Chapter 3: The Vibrational Fingerprint - Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the vibrations of molecular bonds.[15] While it is less powerful than MS or NMR for differentiating between alkane isomers, it serves as a rapid and simple technique to confirm the presence of an alkane and the absence of other functional groups.
Principle and Utility for Alkanes
The IR spectrum of an alkane is typically simple.[16] The most prominent absorptions are due to C-H stretching and bending vibrations.
-
C-H Stretching: Strong bands appear in the 2850-3000 cm⁻¹ region.[16][17] The position can subtly distinguish between sp³ C-H bonds (below 3000 cm⁻¹) and sp² or sp C-H bonds (above 3000 cm⁻¹), confirming the saturated nature of the alkane.[16]
-
C-H Bending: Bending vibrations for CH₂ and CH₃ groups appear in the 1470-1350 cm⁻¹ region.[16][17]
Subtle Differences in the Fingerprint Region
While the main stretches are common to all alkanes, subtle differences can sometimes be observed. For instance, a characteristic peak around 720-725 cm⁻¹ is indicative of a "rocking" vibration of a chain of four or more methylene groups, suggesting a straight-chain section of the molecule.[17][18] The presence of a split peak around 1375 cm⁻¹ can suggest a gem-dimethyl group (two CH₃ groups on the same carbon). However, these correlations should be used with caution and primarily as supporting evidence.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For liquid alkanes, place a single drop between two salt plates (e.g., NaCl or KBr) to create a thin film. This is known as a "neat" sample.
-
Data Acquisition:
-
Record a background spectrum with no sample in the beam path.[15] This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Place the sample in the spectrometer and record the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Data Visualization
Caption: FTIR analysis workflow.
Chapter 4: The Integrated Approach - A Cross-Referencing Workflow
The highest confidence in isomer identification is achieved by systematically integrating the data from all three techniques. No single piece of data should be interpreted in isolation.
The Logic of Combination
The workflow is designed as a funnel of information. GC-MS provides the first pass, separating components and suggesting possible structures based on fragmentation. NMR then provides the definitive structural detail to confirm or refute the initial hypotheses. Finally, FTIR offers a quick and simple confirmation of the compound class.
A Step-by-Step Cross-Referencing Protocol
-
Analyze the GC-MS Data:
-
Use the chromatogram to determine the number of isomers present in the mixture.
-
For each peak, examine the mass spectrum. Is a molecular ion visible? What are the major fragment ions?
-
Compare the fragmentation pattern and retention time to a spectral library (like the NIST database) to generate a list of candidate isomers.[19][20]
-
-
Analyze the NMR Data:
-
Start with the ¹³C spectrum. Does the number of signals match the number of non-equivalent carbons for your candidate isomers? This can immediately eliminate possibilities.
-
Use the DEPT spectra to count the CH, CH₂, and CH₃ groups. Does this match the candidates?
-
Move to the ¹H spectrum. Analyze the chemical shifts, integrations, and splitting patterns. Piece together the proton connectivity. Does it unambiguously match only one of the candidate structures?
-
-
Analyze the FTIR Data:
-
Confirm the presence of sp³ C-H stretches (below 3000 cm⁻¹) and the absence of other functional groups (e.g., no O-H, C=O, or C=C bands).
-
-
Final Confirmation: The correct isomer is the one whose structure is consistent with all datasets: the retention time and fragmentation pattern from MS, the precise carbon and proton map from NMR, and the functional group confirmation from FTIR.
Data Visualization: The Integrated Workflow
Caption: Integrated workflow for alkane isomer identification.
Conclusion
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A Researcher's Guide to Sourcing and Verifying Analytical Standards for 4-Ethyl-2,2-dimethylheptane
In the precise world of scientific research and pharmaceutical development, the quality of an analytical standard is the bedrock of reliable and reproducible results. For a compound like 4-Ethyl-2,2-dimethylheptane, a branched alkane with potential applications as a reference material in petrochemical analysis or as a fragment in drug discovery, the purity and characterization of its standard are paramount. This guide provides a comprehensive comparison of what to look for in an analytical standard of this compound, supported by a detailed experimental protocol for its verification.
The Critical Role of High-Purity Analytical Standards
Comparing Analytical Standards: What to Look For
While a direct off-the-shelf comparison for this compound analytical standards is challenging due to its specific nature, researchers should evaluate potential suppliers based on a set of key criteria. Many reputable suppliers, such as LGC Standards and Paragon Scientific, offer the capability to synthesize custom standards and provide extensive documentation of their quality.[1][2] When sourcing a standard, the following parameters are crucial:
Table 1: Key Quality Attributes for this compound Analytical Standards
| Attribute | Importance | Ideal Specification | Why it Matters |
| Certified Purity | High | ≥99.5% | Ensures that the main peak in your analysis corresponds to the target analyte and minimizes interference from impurities. |
| Certification | High | ISO 17034 Accredited | Provides the highest level of quality assurance, indicating the manufacturer has demonstrated competence in producing certified reference materials (CRMs).[3][4] |
| Format | Medium | Neat (liquid) | Allows for flexibility in preparing working solutions of desired concentrations. |
| Documentation | High | Comprehensive Certificate of Analysis (CofA) | The CofA should detail the analytical methods used for certification (e.g., GC-MS, NMR), the certified purity value, and the uncertainty of the measurement. |
| Identified Impurities | High | List of major impurities with their approximate concentration | Crucial for method development and for understanding potential cross-reactivity or interference in analytical assays. Common impurities for alkanes are often structural isomers.[5] |
| Traceability | High | Traceable to NIST or other national metrology institutes | Ensures the certified value is accurate and can be reliably compared to other measurements. |
Experimental Verification of a this compound Standard
Upon receiving an analytical standard, it is best practice to perform an in-house verification of its purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose, as it can separate volatile compounds like this compound from its isomers and provide mass spectral data for confirmation.
Protocol: GC-MS Purity Verification of this compound
1. Preparation of the Standard Solution:
- Accurately weigh approximately 10 mg of the this compound standard.
- Dissolve the standard in 10 mL of a high-purity solvent such as hexane or pentane to create a 1 mg/mL stock solution.
- Perform a serial dilution to prepare a working solution of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: A non-polar column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating alkane isomers.
- Inlet: Split/splitless inlet, operated in split mode with a ratio of 50:1.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 200 °C.
- Hold: 5 minutes at 200 °C.
- Injection Volume: 1 µL.
- Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-200.
3. Data Analysis and Purity Calculation:
- Integrate the total ion chromatogram (TIC).
- Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragmentation patterns for branched alkanes. The molecular ion peak (m/z 156) may be weak or absent, with prominent fragment ions at lower masses.
- Calculate the area percent purity by dividing the peak area of this compound by the total area of all integrated peaks.
dot
Caption: Workflow for the verification of this compound purity by GC-MS.
Interpreting the Results
A high-quality standard will exhibit a single, sharp peak for this compound with minimal baseline noise and very small peaks for any impurities. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern for a C11H24 branched alkane. If significant impurity peaks are present, it is important to attempt to identify them, as they are likely to be other isomers of dimethylheptane. The presence of unexpected impurities may indicate a problem with the synthesis or storage of the standard.
Sources
A Comparative Analysis of 4-Ethyl-2,2-dimethylheptane and Its Isomers as High-Performance Fuel Additives
This guide provides an in-depth comparison of 4-Ethyl-2,2-dimethylheptane and its structural isomers, focusing on their performance characteristics as fuel additives for spark-ignition engines. We will delve into the critical relationship between molecular structure and combustion properties, supported by experimental data and standardized testing methodologies. This document is intended for researchers and chemical engineers in the fields of fuel science and engine development.
The Structural Imperative: Why Branching Dictates Performance
In the realm of gasoline components, not all molecules are created equal. The performance of a hydrocarbon fuel, particularly its resistance to premature detonation (knocking), is intrinsically linked to its molecular architecture. The octane rating, a key measure of this resistance, is profoundly influenced by the degree of branching in an alkane's carbon skeleton.[1][2]
Straight-chain alkanes, like n-heptane, have very low octane numbers and are prone to autoignition under the heat and pressure of an engine's compression stroke. This uncontrolled explosion results in the characteristic "knocking" sound, which can lead to significant engine damage.[3] In contrast, highly branched alkanes are more resistant to autoignition. The mechanism behind this is related to the stability of the free radicals formed during the initial stages of combustion.[3] Branched structures tend to form more stable tertiary carbocations, which slows down the pre-combustion reactions that lead to knocking.[4] This fundamental principle is the reason why isomers of undecane (C11H24), such as this compound, are of significant interest as high-octane blending components.
To illustrate the structural differences, consider the comparison between the highly branched this compound and a less branched isomer, 3-Methyldecane.
Caption: Molecular graph comparison of two C11H24 isomers.
The increased branching in this compound results in a more compact molecular structure, which influences its combustion properties.
Comparative Performance Metrics
The efficacy of a fuel additive is quantified through several key performance indicators. The most critical for spark-ignition engines are the Research Octane Number (RON) and the Motor Octane Number (MON). RON correlates to engine performance under mild, low-speed conditions, while MON is indicative of performance under more severe, high-speed, and high-load conditions.[5][6] Another important, albeit less discussed, property is the heat of combustion, which is the energy released during complete combustion.
While specific experimental data for this compound is not widely published in readily accessible literature, we can infer its performance based on the established principles of structure-activity relationships in alkanes. Highly branched alkanes consistently demonstrate higher octane numbers.[7] Furthermore, increased branching leads to a lower heat of combustion, indicating greater molecular stability.[8][9]
Below is a table summarizing the expected performance of this compound in comparison to other C11 isomers. The values for the isomers are based on published data and established trends.
| Isomer Name | Molecular Structure | Predicted RON | Predicted MON | Heat of Combustion (kJ/mol) | Boiling Point (°C) |
| n-Undecane | Linear Chain | Low | Low | ~7450 | 196 |
| 2-Methyldecane | Single Methyl Branch | Moderate | Moderate | Lower than n-Undecane | 189.3 |
| 3-Methyldecane | Single Methyl Branch | Moderate | Moderate | Lower than n-Undecane | 188-189 |
| This compound | Highly Branched | High | High | Significantly Lower than n-Undecane | ~170-180 (est.) |
| 2,2,4,4-Tetramethylheptane | Highly Branched | Very High | Very High | Lower than less branched isomers | ~170-180 (est.) |
The trend is clear: as the degree of branching and compactness of the molecule increases, the octane number is expected to rise significantly. Therefore, this compound is predicted to be a superior anti-knock agent compared to its less-branched isomers.
In contrast to octane number, which is desirable for spark-ignition engines, a high cetane number (CN) is preferred for diesel engines, as it relates to a shorter ignition delay.[10] Highly branched alkanes, which have high octane numbers, typically have very low cetane numbers.[11][12] For instance, the highly branched isocetane (2,2,4,4,6,8,8-heptamethylnonane) is a reference fuel with a defined cetane number of 15, whereas the linear n-hexadecane (cetane) has a CN of 100.[10][12] This inverse relationship underscores the specialized roles of different hydrocarbon structures for different engine types.
Standardized Experimental Evaluation
To ensure the trustworthiness and reproducibility of fuel performance data, standardized testing protocols are essential. The American Society for Testing and Materials (ASTM) has established rigorous methods for determining octane numbers.
The RON test simulates city driving conditions with lower engine speeds and frequent acceleration.[5][13]
Experimental Protocol:
-
Engine Preparation: A standardized single-cylinder Cooperative Fuel Research (CFR) engine is calibrated using primary reference fuels (mixtures of isooctane and n-heptane).[14]
-
Sample Introduction: The fuel sample, in this case, a blend containing this compound, is introduced into the engine's carburetor.
-
Operating Conditions: The engine is operated at a constant speed of 600 rpm under specified intake air temperature and ignition timing.[5]
-
Compression Ratio Adjustment: The compression ratio of the engine is varied until a standard level of knock intensity is detected by a sensor.
-
Bracketing: The knock intensity of the sample is "bracketed" between two primary reference fuels with known octane numbers.
-
RON Determination: The RON of the sample is calculated by interpolating between the octane numbers of the bracketing reference fuels.[14]
The MON test evaluates fuel performance under more severe conditions, akin to highway driving at high speeds and loads.[6][15]
Experimental Protocol:
-
Engine and Calibration: A similar CFR engine is used, but it is calibrated and operated under different conditions than the RON test.
-
Operating Conditions: The MON test is conducted at a higher engine speed of 900 rpm, with a higher intake mixture temperature.[6]
-
Measurement and Calculation: The process of adjusting the compression ratio and bracketing with reference fuels is the same as in the RON test to determine the MON.[15]
The workflow for these octane rating tests can be visualized as follows:
Caption: Standardized workflow for octane number determination.
Conclusion
Based on fundamental principles of combustion chemistry, this compound, as a highly branched C11 alkane, is a promising candidate for a high-performance fuel additive. Its molecular structure suggests a high resistance to autoignition, which would translate to excellent anti-knock properties and thus a high octane rating. When compared to its less-branched isomers, it is expected to offer superior performance in modern spark-ignition engines. While direct, publicly available experimental data for this specific isomer is scarce, the established relationship between alkane branching and octane number provides a strong theoretical foundation for its potential. Further experimental validation using the standardized ASTM protocols described herein is necessary to precisely quantify its RON and MON values and fully ascertain its position among other high-performance fuel components.
References
- A Fundamentally Based Correlation Between Alkane Structure and Octane Number. (n.d.). Combustion Science and Technology, 55(4-6).
- ASTM D2699. (n.d.). eralytics.
- ASTM D2699 Method for Octane Number. (n.d.). Ayalytical.
- D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. (2023). ASTM International.
- What is the chemical difference between different octane gasoline blends? (2014). Reddit.
- ASTM D2700. (n.d.). eralytics.
- Chemical Interpretation of Octane Number. (2018). ResearchGate.
- Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer? (2018). Chemistry Stack Exchange.
- ASTM D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel US Lab. (n.d.). MaTestLab.
- ASTM D2699 RON Test Method. (n.d.). SINPAR.
- ASTM D2700-23a Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. (2023). ASTM International.
- Alkane. (n.d.). Wikipedia.
- What is the relationship of gasoline's octane rating to the actual octane molecule? (2018). Quora.
- Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes. (2023). JoVE.
- Combustion of Alkanes. (n.d.). A-Level Chemistry Revision Notes.
- Branching and heat of combustion. (2017). Reddit.
- Deciding the order of heat of combustion of isomeric alkanes. (2019). Chemistry Stack Exchange.
- Cetane number vs. structure in paraffin hydrocarbons. (2016). ResearchGate.
- Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. (2022). ASTM International.
- ASTM D2700 (Octane Number – Motor). (n.d.). SPL.
- Prediction of the Cetane Number of Diesel Compounds Using the Quantitative Structure Property Relationship. (2010). ACS Publications.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). NIST WebBook.
- 4-Ethyl-2,3-dimethylheptane. (n.d.). PubChem.
- 4-Ethyl-2,4-dimethylheptane. (n.d.). PubChem.
- 4-ethyl-2,4-dimethylheptane. (n.d.). NIST WebBook.
- 4-Ethyl-2-methyloctane. (n.d.). PubChem.
- Cetane number. (n.d.). Wikipedia.
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A Comparative Guide to the Combustion of Branched vs. Linear Alkanes
This guide provides an in-depth comparative analysis of the combustion characteristics of branched versus linear alkanes. For researchers and chemical engineers, understanding how simple changes in molecular architecture influence combustion behavior is fundamental to advancing fuel science, optimizing engine design, and controlling emissions. We will move beyond simple metrics to explore the underlying thermodynamic and kinetic principles that dictate performance, supported by established experimental data and detailed protocols for validation.
The Structural Dichotomy: Why Branching Matters
Alkanes, hydrocarbons with the general formula CnH2n+2, form the backbone of common fuels like gasoline and diesel. Isomers—molecules with the same chemical formula but different structural arrangements—can exhibit vastly different behaviors. The primary distinction we explore is between linear (n-alkanes) and branched-chain alkanes. This structural divergence profoundly impacts their stability, how they ignite, the speed at which they burn, and the byproducts they form.[1] While linear alkanes consist of a straight chain of carbon atoms, branched alkanes feature one or more alkyl groups attached to the main chain, creating a more compact, globular structure.[2] This seemingly subtle difference is the root cause of their divergent combustion performance.
The following diagram illustrates the core causal relationships that will be explored in this guide.
Caption: Causal links between alkane structure and combustion performance.
Thermodynamic Stability and Energy Release
A molecule's stability is inversely related to its potential energy. When it comes to alkane isomers, branched structures are consistently more thermodynamically stable than their linear counterparts.[3][4] This increased stability arises from factors such as reduced steric strain and more favorable electronic interactions within the compact, branched molecule.[5]
The direct consequence of this enhanced stability is a lower heat of combustion (−ΔH°c). The heat of combustion is the energy released when one mole of a substance is completely burned in excess oxygen.[6] Since branched alkanes start at a lower potential energy state, they release slightly less energy upon combustion to reach the same final products (CO2 and H2O).[6][7]
For example, the heat of combustion for n-octane is approximately -5470 kJ/mol, while its highly branched isomer, iso-octane (2,2,4-trimethylpentane), has a slightly lower heat of combustion of about -5458 kJ/mol.[3] While this difference in energy content is minor, the performance benefits derived from this stability, particularly in spark-ignition engines, are substantial.[5]
Table 1: Comparative Properties of n-Octane and iso-Octane
| Property | n-Octane (Linear) | iso-Octane (Branched) | Significance |
|---|---|---|---|
| Research Octane Number (RON) | -20[3] | 100[3] | Higher value indicates greater resistance to engine knock. |
| Heat of Combustion (kJ/mol) | -5471[3] | -5458[3] | Lower value indicates higher molecular stability. |
| Ignition Delay | Shorter[3][8] | Longer[3][8] | Longer delay is crucial for preventing premature combustion (knock). |
| Laminar Flame Speed | Higher[3][9] | Lower[3][9] | Slower, more controlled energy release is desirable in spark-ignition engines. |
Autoignition, Knock, and the Octane Number
The most critical performance differentiator between branched and linear alkanes in gasoline is their resistance to autoignition, or "knock." In a spark-ignition engine, the fuel-air mixture should burn smoothly outward from the spark plug. Knock occurs when the unburned "end gas" ahead of the flame front spontaneously ignites due to increasing pressure and temperature, causing a destructive pressure wave.
Ignition Delay: The key property governing knock is the ignition delay time (IDT)—the time lag between the fuel reaching autoignition conditions and the onset of combustion. Branched alkanes exhibit significantly longer ignition delays than linear alkanes.[3][8] This is because the initial steps of combustion involve the formation of free radicals. Linear alkanes readily form less stable primary and secondary radicals, which propagate chain reactions quickly. In contrast, branched alkanes form more stable tertiary radicals, which react more slowly and temper the explosive onset of combustion.[10]
Octane Rating: This superior knock resistance is quantified by the Research Octane Number (RON). The octane scale is defined by two primary reference fuels: n-heptane (a linear alkane prone to knocking) is assigned a RON of 0, while iso-octane (a highly branched alkane) is assigned a RON of 100.[5][11] Therefore, the higher octane rating of branched alkanes is a direct result of their longer ignition delay times.
Flame Propagation Dynamics
Laminar flame speed is the velocity at which a flame front propagates through a stationary, unburned fuel-air mixture. Studies consistently show that branched alkanes have lower laminar flame speeds compared to their linear isomers.[3][9] This slower, more controlled release of energy is highly advantageous in preventing the rapid, uncontrolled detonation associated with engine knock.[3] The same kinetic factors that lead to longer ignition delays—namely the formation of more stable, less reactive radicals—also result in a slower overall reaction rate at the flame front.
Pollutant and Soot Formation
The molecular structure of an alkane also influences the formation of pollutants. Incomplete combustion, which is more likely to occur with less stable, faster-burning linear alkanes under fuel-rich conditions, can lead to the formation of carbon monoxide (CO) and elemental carbon (soot).[7][12]
Soot formation proceeds through the creation of polycyclic aromatic hydrocarbons (PAHs), which act as precursors. The specific decomposition pathways of the fuel molecule determine the pool of intermediate species available for PAH growth.[13] Research indicates that the chemistry of fuel radicals and their decomposition products, which differs significantly between linear and branched structures, strongly influences the formation of the initial aromatic rings necessary for soot inception.[13] While complex, the general principle holds that the combustion pathway, dictated by molecular structure, has a direct impact on the emission profile.[14]
Experimental Protocols
To ensure the trustworthiness and reproducibility of comparative combustion studies, standardized, self-validating methodologies are essential. The following protocols describe key experiments for characterizing the properties discussed.
Experimental Workflow Overview
Caption: Workflow for comparative combustion analysis of alkane isomers.
Protocol 1: Determination of Heat of Combustion via Bomb Calorimetry
This protocol determines the energy released during complete combustion at a constant volume.
-
Preparation and Calibration:
-
Calibrate the bomb calorimeter by combusting a certified standard, typically benzoic acid, to determine the heat capacity (Ccal) of the calorimeter assembly.[15]
-
Accurately weigh approximately 1 gram of the liquid alkane sample into a crucible.[16]
-
Cut a 10 cm length of fuse wire, weigh it, and attach it to the electrodes on the bomb head, ensuring the wire dips into the sample.[17]
-
Add approximately 1 mL of deionized water to the bottom of the bomb to ensure all water produced during combustion condenses, allowing for the determination of the gross heat of combustion.[17]
-
-
Assembly and Combustion:
-
Carefully place the bomb head onto the bomb body and seal it.
-
Charge the bomb with high-purity oxygen to a pressure of 25-30 atm. Submerge the bomb in a bucket containing a precisely measured mass (e.g., 2000 g) of water.[16]
-
Place the bucket inside the adiabatic jacket of the calorimeter and connect the ignition leads.
-
Allow the system to reach thermal equilibrium (approx. 5 minutes), recording the stable initial temperature (Ti) to the nearest 0.001°C.[16]
-
Fire the bomb by passing a current through the fuse wire.
-
-
Data Analysis and Validation:
-
Record the water temperature every 30 seconds until a new, stable maximum temperature (Tf) is reached.
-
After the experiment, depressurize the bomb, collect and weigh any unburned fuse wire.
-
Calculate the total heat released (q_total) using the formula: q_total = Ccal * (Tf - Ti).
-
Correct this value by subtracting the heat contributed by the combustion of the fuse wire.
-
Calculate the molar heat of combustion by dividing the corrected heat release by the number of moles of the alkane sample burned.
-
Self-Validation: The experiment should be repeated multiple times (n≥3) for each isomer. The standard deviation of the results should be within acceptable limits (e.g., <0.5%) to ensure precision. The value obtained for a known standard like n-heptane should match the established literature value to ensure accuracy.
-
Protocol 2: Measurement of Ignition Delay using a Shock Tube
This method measures the time to autoignition under controlled, high-temperature, and high-pressure conditions.
-
Mixture Preparation:
-
Prepare a homogenous fuel-air or fuel-oxidizer-diluent (e.g., Argon) mixture in a mixing tank. The composition should be known with high precision.[18]
-
-
Shock Tube Operation:
-
The shock tube is divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm. The fuel mixture is introduced into the driven section.
-
The driver section is filled with a high-pressure gas (e.g., helium). The diaphragm is ruptured, creating a shock wave that travels through the fuel mixture, rapidly compressing and heating it.[19]
-
This primary shock wave reflects off the end wall of the tube, further compressing and heating the gas to the precise test conditions (T5, P5). This moment of reflection is considered time zero (t=0).[20]
-
-
Data Acquisition and IDT Determination:
-
Pressure transducers and optical sensors are mounted near the end wall of the shock tube.
-
Ignition is detected by a sharp rise in pressure or by the chemiluminescent emission from radical species like OH* (at ~308 nm).[20][21]
-
The ignition delay time is defined as the time interval between the arrival of the reflected shock wave (t=0) and the onset of ignition (e.g., the maximum rate of pressure rise or the peak of the OH* signal).[19][20]
-
-
Validation:
-
The experiment is repeated across a range of temperatures, pressures, and equivalence ratios to map the ignition behavior of each isomer.
-
Self-Validation: The calculated post-shock conditions (T5, P5) must be validated using established gas dynamics equations. Results should be compared against well-vetted kinetic models and existing literature data for reference fuels to ensure the apparatus is performing correctly.[8]
-
Protocol 3: Determination of Laminar Flame Speed using a Constant Volume Chamber
This protocol measures the propagation speed of a spherically expanding flame.
-
Chamber Preparation:
-
Ignition and Imaging:
-
The mixture is ignited at the center of the chamber by a pair of spark electrodes.[24]
-
A high-speed camera coupled with a schlieren imaging system captures the propagation of the spherical flame front at a high frame rate.[25]
-
A pressure transducer simultaneously records the pressure rise inside the chamber during combustion.[23]
-
-
Data Analysis:
-
The flame radius (Rf) is measured from the sequence of schlieren images as a function of time.
-
The stretched flame speed (Sb) is calculated from the rate of change of the flame radius (dRf/dt).
-
The flame is subject to "stretch" (curvature and aerodynamic strain), which affects its speed. To find the true laminar flame speed (SL), data from the early, stable phase of flame growth are extrapolated to zero stretch (zero flame curvature).[26]
-
The analysis must account for the compression of the unburned gas ahead of the flame due to the pressure rise in the closed vessel.[23]
-
-
Validation:
-
The methodology is validated by testing a well-characterized fuel like methane and comparing the results to established data.
-
Self-Validation: The non-linear extrapolation to zero stretch should yield consistent results regardless of the specific data range used (within the stable propagation phase).[27] Repeating the experiment under identical conditions should yield flame speed values with low statistical variance.
-
Conclusion
The molecular structure of alkanes is the single most important predictor of their combustion behavior. The increased stability and more compact nature of branched alkanes lead to a cascade of performance advantages for spark-ignition applications:
-
Lower Heat of Combustion: A consequence of their higher thermodynamic stability.[3]
-
Longer Ignition Delays: A result of forming more stable free radicals, which slows the onset of autoignition.[8]
-
Slower Flame Speeds: A more controlled and less explosive energy release.[9]
-
Higher Knock Resistance (Octane Number): The direct, practical outcome of longer ignition delays and slower flame speeds.[5]
Conversely, linear alkanes are less stable, ignite more readily, and burn faster. While they release slightly more energy per mole, their propensity for engine knock makes them undesirable as primary components of gasoline. This comparative study underscores a core principle of chemical engineering: macroscopic performance is dictated by molecular-level architecture.
References
- A Comparative Analysis of Branched Versus Linear Alkanes in Fuels. Benchchem.
- A Comparative Analysis of Branched Versus Straight-Chain Alkane Combustion Efficiency. Benchchem.
- A wide range kinetic modelling study of laminar flame speeds of reference fuels and their mixtures. Creck Modeling.
- Autoignition Delays of a Series of Linear and Branched Chain Alkanes in the Intermediate Range of Temperature. Combustion Science and Technology.
- How to Compare Linear vs Branched Alkane Effects.
- Autoignition Delays of a Series of Linear and Branched Chain Alkanes in the Intermediate Range of Temper
- The constant-volume propagating spherical flame method for laminar flame speed measurement. Progress in Energy and Combustion Science.
- Influences of the molecular fuel structure on combustion reactions towards soot precursors in selected alkane and alkene flames. RSC Publishing. [Link]
- Comparison of oxidation behavior of linear and branched alkanes.
- A Shock Tube Study of the Ignition of n-Heptane, n-Decane, n-Dodecane, and n-Tetradecane at Elevated Pressures.
- Laminar Flame Speed Measurement using Combustion Pressure Trace in Constant Volume Spherical Chamber.
- Experimental Design for Constant Volume High Pressure Combustion.
- Shock tube ignition delay time measurements in propane/O2/argon mixtures at near-constant-volume conditions.
- Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes. JoVE. [Link]
- Investigation of the Dilution Effect on Laminar Flame Characteristics in a Constant Volume Combustion Chamber. ProQuest. [Link]
- Study of Ignition and Combustion Characteristics of Consecutive Injections with iso-Octane and n-Heptane as Fuels.
- Investigation of Ignition Delay for Low Molecular Weight Hydrocarbon Fuel by Using Shock Tube in Reflected Shock Mode.
- Combustion of Alkanes. A-Level Chemistry Revision Notes. [Link]
- HEAT OF COMBUSTION: BOMB CALORIMETER. University of Missouri–St. Louis. [Link]
- Properties of n-heptane and iso-octane.
- Simulation and Research of Methane Premixed Combustion Characteristics Based on Constant Volume Combustion Chamber with Different Ignition Modes. MDPI. [Link]
- Aerosol Shock Tube Designed for Ignition Delay Time Measurements of Low-Vapor-Pressure Fuels and Auto-Ignition Flow-Field Visualiz
- Isooctane – Knowledge and References. Taylor & Francis. [Link]
- A comprehensive iso-octane combustion model with improved thermochemistry and chemical kinetics. OSTI.gov. [Link]
- What is the difference between iso-octane and octane?. Quora. [Link]
- Experiment #3 – Bomb Calorimeter: Heat of Combustion of 1-Butanol. Moorpark College. [Link]
- Comparative Study on Ignition Delay Times of C1−C4 Alkanes.
- Thermophysical characterization: Bomb calorimeter (Standard Oper
- Bomb Calorimetry: Heat of Combustion of Naphthalene. University of Washington. [Link]
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- Alkane Heats of Combustion. Chemistry LibreTexts. [Link]
- Short Overview of Methods for Calculation of Combustion Heat.
- Laminar flame speeds of C-5 to C-8 n-alkanes at elevated pressures: Experimental determination, fuel similarity, and stretch sensitivity.
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A Comparative Guide to Validating the Synthesis of 4-Ethyl-2,2-dimethylheptane: Elemental Analysis vs. Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for validating the synthesis of 4-Ethyl-2,2-dimethylheptane, a branched alkane, with a primary focus on elemental analysis alongside a critical evaluation of complementary spectroscopic methods. Our objective is to equip you with the rationale for selecting the most appropriate analytical workflow for your research needs.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically combustion analysis, serves as a fundamental first-pass assessment of a synthesized compound's purity.[1][2] The technique operates on a simple, yet powerful, principle: the complete combustion of a sample to convert its constituent elements into simple, quantifiable gases (e.g., CO2 and H2O).[1][3] By precisely measuring the amounts of these combustion products, the percentage of carbon and hydrogen in the original sample can be determined.
For a target molecule like this compound, with a molecular formula of C11H24[4][5], the theoretical elemental composition can be readily calculated:
-
Theoretical % Carbon (C): (11 * 12.01) / 156.31 * 100% = 84.58%
-
Theoretical % Hydrogen (H): (24 * 1.01) / 156.31 * 100% = 15.42%
A synthesized sample is considered pure if the experimentally determined percentages of carbon and hydrogen are within a narrow, acceptable margin of these theoretical values (typically ±0.4%).
A Comparative Look: Elemental Analysis vs. Spectroscopic Techniques
While elemental analysis provides crucial information about the elemental composition, it does not offer insights into the specific arrangement of atoms. Therefore, it is essential to employ spectroscopic methods to elucidate the molecular structure. The following table compares elemental analysis with key spectroscopic techniques for the validation of this compound synthesis.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Elemental composition (%C, %H) | - High accuracy and precision for purity assessment- Relatively inexpensive | - Provides no structural information- Cannot distinguish between isomers |
| ¹H NMR Spectroscopy | Number and connectivity of non-equivalent protons | - Detailed structural information- Can distinguish between isomers | - Can be complex for molecules with many similar proton environments |
| ¹³C NMR Spectroscopy | Number and type of non-equivalent carbon atoms | - Complements ¹H NMR for a complete structural picture- Good for identifying quaternary carbons | - Lower sensitivity than ¹H NMR- Longer acquisition times |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | - Confirms molecular weight- Fragmentation pattern can provide structural clues | - Molecular ion peak for branched alkanes can be weak or absent[6][7][8]- Isomers can have similar fragmentation patterns |
| FTIR Spectroscopy | Presence of functional groups | - Quick and easy identification of C-H bonds | - Limited structural information for alkanes as they lack distinct functional groups[9][10] |
Experimental Protocols
Elemental Analysis (Combustion Analysis) Protocol
This protocol outlines the steps for determining the carbon and hydrogen content of a synthesized this compound sample.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule.
-
Instrument Setup: Calibrate the combustion analyzer using a certified standard (e.g., acetanilide).
-
Combustion: The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) in a stream of oxygen. This ensures complete combustion to CO2 and H2O.[2][3]
-
Separation and Detection: The combustion gases are passed through a gas chromatography column to separate CO2, H2O, and other gases. The separated gases are then detected by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument's software calculates the percentages of carbon and hydrogen based on the detector's response and the initial sample weight.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For quantitative analysis, ensure a sufficient relaxation delay is used.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like alkanes.[11]
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Spectral Interpretation: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure. For branched alkanes, expect significant fragmentation at the branch points.[7][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty spectrometer.[13]
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to yield the infrared spectrum of the compound. Identify characteristic C-H stretching and bending vibrations.[9][13]
Hypothetical Experimental Data
To illustrate the application of these techniques, the following tables present hypothetical but realistic data for a successfully synthesized sample of this compound.
Table 1: Elemental Analysis Data
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 84.58 | 84.45 | -0.13 |
| Hydrogen (H) | 15.42 | 15.35 | -0.07 |
Table 2: Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the δ 0.8-1.5 ppm range corresponding to the various CH, CH2, and CH3 groups.[14] |
| ¹³C NMR | Signals in the δ 8-60 ppm range, with distinct peaks for the quaternary carbon, methine, methylene, and methyl carbons.[14] |
| Mass Spec (EI) | A weak or absent molecular ion peak at m/z 156. Prominent fragment ions corresponding to the loss of alkyl groups at the branch points.[6][8] |
| FTIR | Strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region and C-H bending absorptions around 1350-1470 cm⁻¹.[9][10] |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: Workflow for the synthesis and validation of this compound.
Caption: Interrelationship of analytical techniques for structural elucidation.
Conclusion
Validating the synthesis of a molecule like this compound requires a multi-faceted analytical approach. Elemental analysis provides a robust and accurate measure of purity, serving as an essential, non-negotiable first step. However, it is the synergistic use of spectroscopic techniques—NMR for detailed structural mapping, mass spectrometry for molecular weight confirmation, and FTIR for functional group identification—that provides the unequivocal evidence of a successful synthesis. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently validate their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.
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A Comparative Guide to Purity Assessment of Synthesized 4-Ethyl-2,2-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of scientific validity and regulatory compliance. This is particularly true for non-polar compounds such as highly branched alkanes, where the subtle differences between isomers and the presence of residual starting materials or byproducts can significantly impact physicochemical properties and downstream applications. This guide provides a comparative analysis of key analytical techniques for determining the purity of synthesized 4-Ethyl-2,2-dimethylheptane, a model C11 branched alkane. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and supporting data to ensure trustworthiness and scientific integrity.
The Synthetic Challenge: Plausible Routes and Anticipated Impurities
A common and versatile method for the synthesis of a tertiary alcohol precursor to a highly branched alkane like this compound is the Grignard reaction. A plausible synthetic route involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with a sterically hindered ketone, like 3,3-dimethyl-2-pentanone. The resulting tertiary alcohol can then be reduced to the final alkane.
However, the use of sterically hindered ketones in Grignard reactions can lead to side reactions, influencing the impurity profile of the final product.[1] Key potential impurities include:
-
Unreacted Starting Materials: Residual 3,3-dimethyl-2-pentanone and the precursor to the Grignard reagent (e.g., 1-bromopropane).
-
Reduction Product: The Grignard reagent can act as a reducing agent, converting the ketone to a secondary alcohol (3,3-dimethyl-2-pentanol), which would then be reduced to the corresponding alkane (3,3-dimethylpentane).[2]
-
Enolization Product: The Grignard reagent, being a strong base, can deprotonate the ketone, leading to the formation of an enolate and subsequent recovery of the starting ketone upon workup.[1]
-
Isomeric Alkanes: Depending on the subsequent reduction step of the tertiary alcohol, rearrangements could potentially lead to the formation of other C11 alkane isomers.[3]
A thorough purity assessment must be capable of separating and quantifying these structurally similar compounds.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment is critical and depends on the specific requirements of the analysis, including the need for quantitation, structural confirmation, and sensitivity. We will compare three primary techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation: A Head-to-Head Comparison
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection via ionization in a flame. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[4] | Ionization of molecules and separation of ions based on their mass-to-charge ratio.[5] |
| Primary Use | Quantitative analysis of volatile and semi-volatile compounds; excellent for assessing the presence of isomeric impurities.[6] | Absolute and relative quantification of the main component and impurities without the need for a specific reference standard for each impurity.[7][8] | Structural elucidation and identification of components based on fragmentation patterns and accurate mass measurements.[9] |
| LOD/LOQ | Generally low, in the range of µg/mL to ng/mL for alkanes.[10][11] LODs are often estimated based on a signal-to-noise ratio of 3, and LOQs at a ratio of 10.[12][13] | Higher than GC-FID, typically in the range of 0.1% for impurity quantification.[14] An SNR of 150 or higher is recommended for an uncertainty level below 1%.[15] | Highly variable depending on the ionization technique and analyzer; can be very low (pg to fg range) for targeted analysis. |
| Quantitative Accuracy | High, but requires a reference standard for each compound to be quantified to determine response factors. | High, as it is a primary ratio method. Purity is calculated based on the integral ratios of analyte and a certified internal standard.[16] | Can be quantitative with the use of appropriate internal standards (often isotopically labeled), but is more commonly used for qualitative analysis in this context.[17] |
| Structural Information | Limited to retention time, which can be used for identification against a known standard. | Provides detailed structural information, enabling the identification of unknown impurities. | Provides molecular weight and fragmentation patterns, which are highly informative for structural elucidation.[18][19] |
| Destructive? | Yes | No | Yes |
Experimental Protocols
Workflow for Purity Assessment
Caption: A comprehensive workflow for the purity assessment of synthesized this compound.
Protocol 1: GC-FID for Quantitative Impurity Profiling
This protocol is designed for the separation and quantification of volatile organic compounds and is particularly well-suited for resolving isomeric alkanes.[6]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of high-purity hexane in a volumetric flask.
-
Prepare a series of calibration standards for expected impurities (e.g., 3,3-dimethyl-2-pentanone, 3,3-dimethylpentane) and a certified reference standard of a similar branched alkane if this compound is not commercially available.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as an Agilent J&W DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to the main component and impurities by comparing their retention times with those of the standards.
-
Calculate the area percent of each peak to get a relative purity profile.
-
For quantitative analysis, generate a calibration curve for each known impurity and use it to determine their concentration in the sample.
-
Protocol 2: qNMR for Absolute Purity Determination
This protocol allows for the determination of the absolute purity of the synthesized compound without the need for a specific reference standard of the analyte itself.[20]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The standard should have signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer an aliquot of the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[15]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation[16]:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Protocol 3: GC-MS for Impurity Identification
This protocol is essential for identifying unknown impurities by providing mass-to-charge ratio and fragmentation data.[21]
-
Sample Preparation and GC Conditions:
-
Follow the same sample preparation and GC conditions as described in Protocol 1.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Obtain the mass spectrum for each chromatographic peak.
-
For the main component, expect a weak or absent molecular ion peak (m/z 156.31) due to extensive fragmentation of branched alkanes.[22][23]
-
Analyze the fragmentation pattern, looking for characteristic losses of alkyl groups at the branch points. For this compound, cleavage at the C4 position would lead to the loss of a propyl or ethyl group, resulting in stable tertiary carbocations.
-
Compare the obtained mass spectra of impurities with a mass spectral library (e.g., NIST) for identification.
-
Logical Relationships in Purity Assessment
Caption: The interplay between different analytical techniques to achieve a comprehensive purity assessment.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted approach. GC-FID provides a high-resolution separation of the target compound from its structurally similar impurities, offering excellent quantitative data when appropriate reference standards are available. qNMR stands out as a powerful technique for absolute purity determination without the need for a specific analyte standard, making it invaluable for novel compounds. Mass spectrometry, particularly when coupled with GC, is indispensable for the structural elucidation of unknown impurities that may arise from side reactions during synthesis. By employing these techniques in a complementary fashion, researchers can achieve a robust and self-validating assessment of purity, ensuring the quality and reliability of their synthesized materials.
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Undecane Isomer Analysis
Introduction: The Analytical Challenge of Undecane Isomers
Undecane (C₁₁H₂₄) presents a significant analytical challenge due to its 159 structural isomers.[1] These isomers, which differ in their degree of branching, often exhibit closely related physicochemical properties, leading to co-elution in conventional chromatographic separations.[2] Accurate identification and quantification of individual undecane isomers are critical in various fields, including petroleum and fuel analysis, environmental monitoring, and chemical synthesis, as the isomeric composition can significantly influence the properties and behavior of a mixture.[3][4]
Inter-laboratory comparisons, or proficiency tests, are essential for ensuring the quality and comparability of analytical data across different laboratories.[5][6] This guide provides a framework for conducting an inter-laboratory comparison for the analysis of undecane isomers, focusing on the application of comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS). We will delve into the causality behind experimental choices, present a self-validating protocol, and provide a template for data analysis and interpretation based on international standards.
Designing a Robust Inter-Laboratory Comparison
A successful inter-laboratory comparison hinges on a well-designed study protocol. The primary objective is to assess the proficiency of participating laboratories in identifying and quantifying a range of undecane isomers in a standardized test material.
Key Considerations for the Study Design:
-
Test Material: A synthetic mixture of a representative selection of undecane isomers in a well-characterized, stable matrix (e.g., a high-purity solvent like nonane or decane) should be prepared. The selection of isomers should cover a range of branching patterns and boiling points. The homogeneity and stability of the test material must be rigorously verified before distribution to participating laboratories.
-
Assigned Values and Uncertainty: The concentration of each undecane isomer in the test material must be determined with a high degree of accuracy and a known uncertainty. This is typically achieved by a reference laboratory using a validated analytical method and certified reference materials where available.
-
Statistical Framework: The statistical analysis of the submitted data should be planned in advance. The use of robust statistical methods, such as the robust Z-score, is recommended to minimize the influence of outliers.[7][8][9][10] This approach is in line with international standards for proficiency testing, such as ISO 13528:2015.[7][8][9][10]
Recommended Analytical Technique: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)
For the complex separation of undecane isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher peak capacity and resolution compared to conventional one-dimensional GC.[11][12][13] The coupling of GCxGC with a mass spectrometer (MS) provides an additional dimension of identification based on mass spectra, which is crucial for distinguishing between isomers with similar retention times.[14]
Causality Behind the Choice of GCxGC-MS:
-
Orthogonal Separation: GCxGC employs two columns with different stationary phases (e.g., a non-polar first dimension and a polar second dimension).[12] This allows for a more effective separation of isomers based on two different physicochemical properties (e.g., boiling point and polarity), reducing the likelihood of co-elution.
-
Enhanced Peak Capacity: The total peak capacity of a GCxGC system is the product of the peak capacities of the two individual columns, resulting in a much larger separation space.[12]
-
Structured Chromatograms: The resulting two-dimensional chromatogram often shows a structured distribution of compound classes, which can aid in the identification of unknown isomers.[11]
-
Mass Spectral Confirmation: The mass spectrometer provides fragmentation patterns for each eluting peak, which can be compared against spectral libraries (such as the NIST database) for confident identification.[2][15][16][17]
Experimental Protocol: GCxGC-MS Analysis of Undecane Isomers
The following is a detailed, step-by-step methodology for the analysis of undecane isomers using GCxGC-MS. This protocol is designed to be a self-validating system, incorporating quality control checks to ensure data integrity.
Sample Preparation
-
Internal Standard Spiking: Accurately spike the provided undecane isomer test material with an internal standard (e.g., deuterated undecane or another n-alkane not present in the sample) at a known concentration. The internal standard is crucial for correcting for variations in injection volume and instrument response.
-
Dilution: Dilute the spiked sample with a high-purity solvent (e.g., hexane) to a concentration suitable for GCxGC-MS analysis. The dilution factor should be accurately recorded.
GCxGC-MS Instrumentation and Conditions
-
Gas Chromatograph: A comprehensive two-dimensional gas chromatograph equipped with a thermal modulator.
-
Columns:
-
1st Dimension: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
2nd Dimension: A polar column (e.g., 1.5 m x 0.15 mm ID, 0.15 µm film thickness, 50% phenyl-polysiloxane).
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at 2°C/min.
-
Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes.
-
-
Modulator:
-
Modulation period: 6 seconds.
-
Hot pulse duration: 0.6 seconds.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-300.
-
Scan rate: ≥ 10,000 amu/s.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 250°C.
-
Injection volume: 1 µL.
-
Data Acquisition and Processing
-
Retention Index Calculation: Analyze a mixture of n-alkanes (e.g., C8-C20) under the same GCxGC-MS conditions to establish retention indices for all detected peaks. The retention index is a valuable tool for comparing retention data across different instruments and laboratories.[18][19][20]
-
Peak Identification: Identify the undecane isomers in the sample chromatogram based on their retention times in both dimensions and by comparing their mass spectra with a reference library (e.g., NIST).[21]
-
Quantification: Calculate the concentration of each identified undecane isomer using the internal standard method.
Visualization of the Experimental Workflow
Caption: A typical workflow for the analysis of undecane isomers in an inter-laboratory comparison study.
Data Presentation and Interpretation
The results from the participating laboratories should be compiled into a clear and concise table for easy comparison. The following is a hypothetical example of such a table for a selection of undecane isomers.
| Isomer | Assigned Value (mg/kg) | Lab 1 (mg/kg) | Lab 2 (mg/kg) | Lab 3 (mg/kg) | Lab 4 (mg/kg) | Lab 5 (mg/kg) |
| n-Undecane | 50.0 | 49.5 | 51.2 | 48.9 | 50.8 | 52.5 |
| 2-Methyldecane | 45.0 | 44.1 | 46.3 | 43.8 | 45.5 | 47.1 |
| 3-Methyldecane | 48.0 | 47.2 | 49.5 | 46.5 | 48.8 | 50.0 |
| 2,2-Dimethylnonane | 42.0 | 41.0 | 43.5 | 40.2 | 42.8 | 44.5 |
| 2,3-Dimethylnonane | 46.0 | 45.3 | 47.8 | 44.5 | 46.9 | 48.2 |
Statistical Evaluation of Laboratory Performance
The performance of each laboratory should be assessed using a statistical measure such as the Z-score. The robust Z-score is calculated using the following formula:
Z = (x - x) / σ
where:
-
x is the result reported by the laboratory.
-
x* is the assigned value (or the robust mean of all participants' results).
-
σ* is the standard deviation for proficiency assessment (or the robust standard deviation of all participants' results).
A common interpretation of Z-scores is:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance.
-
|Z| ≥ 3.0: Unsatisfactory performance.
Logical Relationship in Data Analysis
Caption: Logical flow for the statistical evaluation of laboratory performance in the inter-laboratory comparison.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of undecane isomer analysis. By adopting advanced analytical techniques like GCxGC-MS and adhering to standardized statistical evaluation procedures, laboratories can ensure the reliability and comparability of their data. The successful implementation of such proficiency testing schemes is crucial for maintaining high standards of quality in the analysis of complex hydrocarbon mixtures. Future work should focus on expanding the range of undecane isomers included in test materials and developing certified reference materials for a wider variety of branched alkanes.
References
- ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison.
- Eurachem Guide: Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. [Link]
- ASTM D6729-21, Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High-Resolution Gas Chromatography.
- ASTM D6730-21, Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100–Metre Capillary (with Precolumn) High-Resolution Gas Chromatography.
- Wu, G. T., Twomey, S. L., & Thiers, R. E. (1975). Statistical evaluation of method-comparison data. Clinical chemistry, 21(3), 315–320. [Link]
- Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. [Link]
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]
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- Reddy, C. M., Arey, J. S., et al. (2022). Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. Environmental Science & Technology, 56(24), 17958–17968. [Link]
- Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. [Link]
- Amirav, A., Gordin, A., et al. (2008). Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis.
- ASTM D8369-21, Standard Test Method for Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV).
- Detailed Hydrocarbon Analysis (DHA). Peak Scientific. [Link]
- Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. [Link]
- Methods of testing petroleum and associated products : standard test method for the identification of components in automotive gasoline using gas chrom
- McGregor, L., & Barden, D. (2017). A Guide to Modern Comprehensive Two-Dimensional Gas Chromatography. LCGC Europe, 30(7), 362-370. [Link]
- Eiserbeck, C., & Nelson, R. K. (2014). Advances in Comprehensive Two-Dimensional Gas Chromatography (GC×GC). In Principles and Practice of Analytical Techniques in Geosciences (pp. 324-). Royal Society of Chemistry. [Link]
- Comprehensive Two-Dimensional Gas Chromatography with Mass Spectrometric Detection (GC × GC/MS) Applied to the Analysis of Petroleum. Semantic Scholar. [Link]
- Comprehensive two-dimensional gas chromatography (GCxGC).
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A Comparative Analysis of 4-Ethyl-2,2-dimethylheptane: Physicochemical Properties and Synthetic Approaches
This guide provides a comprehensive literature review of the physicochemical properties of 4-Ethyl-2,2-dimethylheptane, a branched alkane with the molecular formula C₁₁H₂₄.[1][2][3] As a member of the undecane isomer family, its structural characteristics influence its physical behavior and potential applications. There are 159 isomers of undecane, each with unique properties. This document compares this compound with its linear counterpart, n-undecane, and other branched isomers to provide a clear understanding of its place within this chemical class for researchers, scientists, and drug development professionals.
Core Physicochemical Properties: A Comparative Overview
The arrangement of carbon atoms in an alkane's structure significantly impacts its physical properties. Branching generally leads to a more compact molecular shape, which in turn affects intermolecular forces, boiling and melting points, density, and viscosity.
| Property | This compound | n-Undecane (Linear Isomer) | 3-Ethyl-2,2-dimethylheptane (Branched Isomer) | 4-Ethyl-2,4-dimethylheptane (Branched Isomer) |
| Molecular Formula | C₁₁H₂₄[1][2][3] | C₁₁H₂₄ | C₁₁H₂₄[4] | C₁₁H₂₄[5] |
| Molecular Weight ( g/mol ) | 156.31[1][2] | 156.31 | 156.31[4] | 156.31[5] |
| Boiling Point (°C) | 168.4 (estimated) | 196 | 179 (estimated) | 179[6] |
| Melting Point (°C) | Data not available | -26 | Data not available | Data not available |
| Density (g/mL) | Data not available | 0.740 at 20°C | 0.757 (estimated)[7] | 0.755[6] |
| Refractive Index | Data not available | 1.417 | Data not available | 1.424[6] |
| Viscosity | Lower than n-undecane (qualitative) | Higher than branched isomers (qualitative) | Data not available | Data not available |
Causality Behind Property Differences:
-
Boiling Point: The linear structure of n-undecane allows for greater surface area contact between molecules, leading to stronger van der Waals forces and a higher boiling point compared to its branched isomers. The more compact, spherical shape of branched alkanes like this compound reduces these intermolecular attractions.
-
Viscosity: For alkanes with the same number of carbon atoms, branched isomers generally exhibit lower viscosity than their linear counterparts. This is because the less regular shape of branched molecules hinders their ability to align and resist flow.
Synthesis of Branched Alkanes: Methodologies and Mechanistic Insights
The synthesis of specific branched alkanes like this compound can be approached through several strategic pathways, ranging from large-scale industrial processes to more targeted laboratory methods.
Industrial-Scale Synthesis
Industrial production of branched alkanes is primarily driven by the fuel industry's demand for high-octane gasoline components. The main methods include:
-
Alkylation: This process combines light iso-paraffins (like isobutane) with olefins (like propene and butene) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrofluoric acid). The reaction proceeds through a carbocation mechanism to produce a mixture of highly branched alkanes.
-
Isomerization: Straight-chain alkanes are converted into their branched isomers using a catalyst, typically a platinum-containing zeolite. This process also involves carbocation intermediates.
Laboratory-Scale Synthesis
For the specific synthesis of this compound in a laboratory setting, a Grignard reaction followed by dehydration and hydrogenation offers a plausible route.
Experimental Protocol: Conceptual Synthesis of this compound
-
Grignard Reagent Formation: Prepare a Grignard reagent from an appropriate alkyl halide (e.g., 1-bromobutane) by reacting it with magnesium metal in an anhydrous ether solvent.
-
Reaction with a Ketone: React the Grignard reagent with a suitable ketone (e.g., 4,4-dimethyl-3-hexanone) to form a tertiary alcohol. The choice of ketone is critical to achieving the desired carbon skeleton.
-
Dehydration: Dehydrate the tertiary alcohol using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to yield a mixture of alkenes.
-
Hydrogenation: Hydrogenate the alkene mixture using a catalyst such as palladium on carbon (Pd/C) to obtain the final saturated alkane, this compound.
Logical Relationship of a Conceptual Synthesis Pathway
Caption: Conceptual synthesis of this compound.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of C₁₁ alkane isomers presents a significant challenge due to their similar boiling points and mass spectral fragmentation patterns.[8] High-resolution gas chromatography is essential for their separation and identification.
Experimental Protocol: GC-MS Analysis of C₁₁ Alkane Isomers
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS) is the instrument of choice.
-
Column: A long capillary column (e.g., 50-100 meters) with a non-polar stationary phase (e.g., dimethylpolysiloxane) is recommended for separating isomers based on boiling point differences.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Temperature Program: A slow oven temperature ramp is crucial for achieving good separation of closely eluting isomers. A typical program might start at a low temperature (e.g., 40-60°C) and slowly ramp up to a final temperature of around 250-300°C.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating mass spectra, which can be compared to spectral libraries for identification. However, due to the similar fragmentation patterns of alkane isomers, retention time data is critical for accurate identification.[8] Soft ionization techniques can also be employed to enhance the molecular ion peak, aiding in the determination of the molecular weight.
Workflow for GC-MS Analysis of Alkane Isomers
Caption: GC-MS workflow for alkane isomer analysis.
Spectroscopic Properties: A Predictive Approach
-
¹H NMR: The proton NMR spectrum is expected to show complex overlapping signals in the aliphatic region (typically 0.8-1.5 ppm). The methyl (CH₃) protons will likely appear as triplets or doublets, while the methylene (CH₂) and methine (CH) protons will present as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum will provide more distinct signals for each unique carbon environment. The chemical shifts of the carbon atoms are influenced by their degree of substitution and proximity to branching points. Quaternary carbons will appear as singlets.
-
Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by C-H stretching vibrations around 2850-3000 cm⁻¹ and C-H bending vibrations at approximately 1450-1470 cm⁻¹ (for CH₂) and 1370-1380 cm⁻¹ (for CH₃). The presence of a gem-dimethyl group (two methyl groups on the same carbon) may give rise to a characteristic doublet in the C-H bending region.
-
Mass Spectrometry: The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (m/z 156), although it may be of low intensity. The fragmentation pattern will be dominated by the loss of alkyl fragments, leading to a series of carbocation peaks at m/z values corresponding to [M-15]⁺, [M-29]⁺, [M-43]⁺, etc. The base peak is likely to be a stable secondary or tertiary carbocation.
Safety and Handling
As with other flammable liquid hydrocarbons, this compound should be handled with appropriate safety precautions.[9] It is expected to be a flammable liquid and vapor.[9] Inhalation of vapors may be harmful, and ingestion could be fatal if it enters the airways.[9] Proper personal protective equipment, including gloves and eye protection, should be worn, and the compound should be handled in a well-ventilated area away from ignition sources.[9]
Conclusion
This compound, as a branched C₁₁ alkane, exhibits physical properties that are a direct consequence of its molecular structure. Its lower boiling point and viscosity compared to its linear isomer, n-undecane, are characteristic of the effects of alkyl branching. While specific experimental data for this particular isomer is limited in the public domain, its properties can be reasonably inferred through comparison with related compounds and general chemical principles. Its synthesis can be conceptually designed using established organic chemistry reactions, and its analysis requires high-resolution chromatographic techniques. This guide provides a foundational understanding for researchers and professionals working with branched alkanes, highlighting the importance of molecular architecture in determining chemical behavior and the analytical challenges associated with isomer differentiation. Further experimental characterization of this compound would be beneficial to fully elucidate its properties and potential applications.
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Safety Operating Guide
A Guide to the Proper Disposal of 4-Ethyl-2,2-dimethylheptane for Laboratory Professionals
In the fast-paced environment of research and development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Ethyl-2,2-dimethylheptane, a flammable aliphatic hydrocarbon. By understanding the chemical's properties and adhering to established disposal procedures, you can ensure the safety of your personnel and maintain compliance with regulatory standards.
Understanding the Hazard Profile of this compound
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1][2] |
| Molecular Weight | 156.31 g/mol | [2] |
| Boiling Point | Not readily available | |
| Flash Point | Likely < 140°F (classified as a flammable liquid) | [4][5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment it is deemed a waste product. The following workflow, from initial segregation to final pickup, is designed to ensure safety and regulatory compliance.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in preventing hazardous chemical reactions.
-
Designated Waste Stream: this compound waste should be collected in a designated container for non-halogenated organic solvents.[6][7]
-
Incompatibility Prevention: Never mix this waste with acids, bases, oxidizers, or halogenated solvents.[8] Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases. Keep these different waste streams in separate, clearly marked containers.[9]
Step 2: Container Selection and Labeling
The choice of container and its labeling are crucial for safety and compliance.
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or a safety can designed for flammable liquids.[10] The container must have a secure, screw-top cap to prevent leaks and vapor release.[7]
-
Labeling Requirements: The container must be clearly labeled with the words "Hazardous Waste."[11] The label should also include:
-
The full chemical name: "Waste this compound"
-
The primary hazard(s): "Flammable Liquid"
-
The date when the first drop of waste was added (accumulation start date).
-
The name and contact information of the generating researcher or lab.[9]
-
Step 3: Temporary Accumulation in a Satellite Accumulation Area (SAA)
Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[9]
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the full container must be moved to the central storage area within three days.[9]
Step 4: Transfer to a Central Accumulation Area (CAA)
Once a waste container is full or has been in the SAA for the maximum allowed time (check your institution's policy), it must be transferred to a central accumulation area (CAA) for your facility. This transfer should be performed by trained personnel.
Step 5: Disposal by a Licensed Vendor
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[12] This vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Common disposal methods for flammable liquids include fuel blending or incineration.[13]
Spill Management and Personal Protective Equipment (PPE)
Accidents can happen, and a clear plan for spill management is essential.
-
Personal Protective Equipment (PPE): When handling this compound, always wear:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.[14]
-
-
Spill Cleanup:
-
Alert personnel in the immediate area and control all ignition sources.
-
Wear appropriate PPE.
-
Contain the spill with an absorbent material suitable for flammable liquids (e.g., vermiculite or a commercial spill kit).
-
Collect the contaminated absorbent material in a sealed, labeled container. This material is now considered hazardous waste and must be disposed of accordingly.[15]
-
Regulatory Framework
The disposal of hazardous waste is regulated by federal and state agencies.
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[16] this compound is classified as a D001 hazardous waste due to its flammability.[5]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations address the safe handling and storage of flammable liquids in the workplace to protect employee health and safety.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
